molecular formula C3H6O3 B1216225 2-Hydroxyethyl formate CAS No. 628-35-3

2-Hydroxyethyl formate

Cat. No.: B1216225
CAS No.: 628-35-3
M. Wt: 90.08 g/mol
InChI Key: UKQJDWBNQNAJHB-UHFFFAOYSA-N
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Description

2-Hydroxyethyl formate, also known as this compound, is a useful research compound. Its molecular formula is C3H6O3 and its molecular weight is 90.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3770. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyethyl formate
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InChI

InChI=1S/C3H6O3/c4-1-2-6-3-5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQJDWBNQNAJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00862322
Record name 1,2-Ethanediol, 1-formate
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Molecular Weight

90.08 g/mol
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Physical Description

Liquid
Record name 1,2-Ethanediol, 1-formate
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CAS No.

628-35-3
Record name Glycol monoformate
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Record name 1,2-Ethanediol monoformate
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Record name 2-Hydroxyethyl formate
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Record name 2-hydroxyethyl formate
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Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxyethyl Formate (CAS Number: 628-35-3)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Hydroxyethyl formate, a versatile organic compound with significant applications in research and industry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, chemical properties, reactivity, and key applications, supported by detailed experimental protocols and mechanistic insights.

Introduction and Chemical Identity

This compound, also known as ethylene glycol monoformate, is an ester of formic acid and ethylene glycol. Its unique bifunctional nature, possessing both a hydroxyl and a formate ester group, imparts distinctive chemical properties and reactivity. This colorless liquid with a pleasant odor serves as a valuable solvent and a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Nomenclature and Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 628-35-3

  • Molecular Formula: C₃H₆O₃

  • Synonyms: Ethylene glycol monoformate, Glycol monoformate, 1,2-Ethanediol monoformate

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in various experimental and industrial settings.

PropertyValueSource(s)
Molecular Weight 90.08 g/mol
Appearance Colorless liquid
Odor Pleasant
Boiling Point ~144 °C
Density ~1.18 g/cm³
Solubility Soluble in water and various organic solvents
Flash Point ~77.8 °C
Refractive Index ~1.404

Synthesis of this compound

The most prevalent and industrially viable method for the synthesis of this compound is the direct esterification of ethylene glycol with formic acid. This reaction is typically catalyzed by a strong acid.

Reaction Mechanism: Acid-Catalyzed Esterification

The synthesis proceeds via a classic Fischer esterification mechanism. The acid catalyst protonates the carbonyl oxygen of formic acid, enhancing its electrophilicity. Subsequently, the hydroxyl group of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final ester product.

Esterification_Mechanism FormicAcid HCOOH ProtonatedFormicAcid [HCOOH₂]⁺ FormicAcid->ProtonatedFormicAcid + H⁺ EthyleneGlycol HOCH₂CH₂OH H_plus H⁺ TetrahedralIntermediate HCO(OH)₂(OCH₂CH₂OH) ProtonatedFormicAcid->TetrahedralIntermediate + HOCH₂CH₂OH ProtonatedEster [HCO(OCH₂CH₂OH)H]⁺ TetrahedralIntermediate->ProtonatedEster - H₂O Ester HCOOCH₂CH₂OH ProtonatedEster->Ester - H⁺ Water H₂O

Caption: Acid-catalyzed esterification of formic acid and ethylene glycol.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Ethylene glycol (1.0 mol, 62.07 g)

  • Formic acid (1.2 mol, 55.24 g, ~98%)

  • Concentrated Sulfuric Acid (H₂SO₄, ~0.05 mol, ~2.7 mL) as catalyst

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (250 mL) equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add ethylene glycol (1.0 mol) and formic acid (1.2 mol).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (~2.7 mL) to the mixture. The addition is exothermic and should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle and continue for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Carefully add saturated sodium bicarbonate solution to neutralize the acidic catalyst and unreacted formic acid. Carbon dioxide evolution will occur. Continue adding the bicarbonate solution until effervescence ceases.

    • Separate the organic layer.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Causality Behind Experimental Choices:

  • An excess of formic acid is used to drive the equilibrium towards the product side, maximizing the yield of the ester.

  • Sulfuric acid is a highly effective and common catalyst for Fischer esterification due to its strong protonating ability.

  • The work-up with sodium bicarbonate is crucial to remove the acid catalyst and any remaining formic acid, which could catalyze the reverse hydrolysis reaction during distillation.

  • Distillation under reduced pressure is employed to lower the boiling point of the product, preventing potential decomposition at higher temperatures.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile building block in organic synthesis.

Hydrolysis

The ester linkage in this compound is susceptible to hydrolysis, both under acidic and basic conditions, to yield ethylene glycol and formic acid. This reaction is a key consideration in its handling and storage, as well as in its metabolic and environmental degradation pathways.

Intermediate in Chemical Synthesis

This compound serves as a valuable intermediate in the production of various chemicals.

  • Precursor to Ethylene Carbonate: It can be a precursor in the synthesis of ethylene carbonate, a compound used as a polar solvent and as a component in lithium-ion battery electrolytes.

Ethylene_Carbonate_Synthesis HEF This compound EC Ethylene Carbonate HEF->EC Intramolecular Transesterification FormicAcid Formic Acid EC->HEF Hydrolysis

Caption: Synthesis of Ethylene Carbonate from this compound.

  • Pharmaceutical Intermediate: It is used as an intermediate in the synthesis of pharmaceuticals. For instance, it can be derived from 1,3-Dioxolane, which is an intermediate in the preparation of the antiviral drug Acyclovir and analogs of the anticancer drug Vandetanib.

Solvent Properties

Due to its polarity and ability to form hydrogen bonds, this compound is an effective solvent for a range of organic reactions.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the formate proton (HCOO-), the two methylene groups (-CH₂-), and the hydroxyl proton (-OH). The chemical shifts and coupling patterns provide definitive structural information.

  • ¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the carbonyl carbon of the formate group, and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands:

  • A broad O-H stretching band around 3400 cm⁻¹ due to the hydroxyl group.

  • A strong C=O stretching band around 1720 cm⁻¹ characteristic of the ester carbonyl group.

  • C-O stretching bands in the region of 1200-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Safety and Handling

This compound is considered harmful if swallowed and can cause skin and serious eye irritation. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical with a well-established role in both academic research and industrial applications. Its straightforward synthesis, combined with its unique bifunctional reactivity, ensures its continued importance as a solvent and a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical sector. A thorough understanding of its properties, synthesis, and reactivity is paramount for its effective and safe utilization.

References

2-Hydroxyethyl formate molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 2-Hydroxyethyl formate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the molecular structure of this compound. By delving into its chemical identity, spectroscopic signature, and physicochemical properties, this document serves as a critical resource for professionals requiring a deep understanding of this bifunctional molecule.

Fundamental Chemical Identity

This compound, a notable organic compound, is structurally characterized as the monoester of ethylene glycol and formic acid.[1] This unique arrangement, featuring both a primary hydroxyl group and a formate ester, imparts a distinct reactivity profile, making it a versatile intermediate in organic synthesis.[1]

Nomenclature and Chemical Identifiers

The compound is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] This name precisely describes the molecular architecture: a formate group attached to a 2-hydroxyethyl moiety.[1] It is also widely known by several synonyms, including "Glycol monoformate" and "1,2-Ethanediol monoformate," which highlight its derivation from ethylene glycol.[1][2][3][4]

IdentifierValueSource
IUPAC Name This compound[1][2]
CAS Number 628-35-3[1][3][4]
Molecular Formula C₃H₆O₃[1][2][3][4]
Molecular Weight 90.08 g/mol [1][2][3]
SMILES C(COC=O)O[1][2][5]
InChI InChI=1S/C3H6O3/c4-1-2-6-3-5/h3-4H,1-2H2[1][2][4]
InChIKey UKQJDWBNQNAJHB-UHFFFAOYSA-N[1][2][5]
Molecular Structure Visualization

The structural arrangement of this compound consists of a two-carbon ethylene backbone. One terminus is functionalized with a primary alcohol (-OH), while the other is ester-linked to a formyl group (-OCHO). This bifunctional nature is central to its chemical behavior.

Caption: 2D structure of this compound.

Physicochemical Properties

The presence of both a hydroxyl group capable of hydrogen bonding and a polar ester group dictates the physical properties of this compound. It is a colorless liquid with a boiling point of approximately 175-180 °C.[3][4][6] Its miscibility with water and other polar solvents is a direct consequence of its hydrogen bonding capabilities.

PropertyValueSource
Appearance Colorless liquid[1][7]
Boiling Point ~175.1 - 180 °C[3][4][7]
Density ~1.136 - 1.1839 g/cm³[3][4]
Flash Point ~77.8 °C[4][7]
Refractive Index ~1.404[4][7]

Spectroscopic Elucidation of Molecular Structure

The definitive confirmation of the this compound structure relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework.

  • ¹H NMR (Proton NMR): The proton spectrum provides a distinct fingerprint.

    • Formyl Proton (H-C=O): A singlet is expected around 8.0 ppm, characteristic of a formate proton.

    • Methylene Group (-O-CH₂-): A triplet is anticipated around 4.2 ppm, coupled to the adjacent methylene group.

    • Methylene Group (-CH₂-OH): A triplet is expected near 3.8 ppm, coupled to the other methylene group.

    • Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is concentration and solvent-dependent.

  • ¹³C NMR (Carbon NMR): The carbon spectrum confirms the number and type of carbon environments.

    • Carbonyl Carbon (C=O): A signal is expected in the downfield region, typically around 160-170 ppm.

    • Methylene Carbon (-O-CH₂-): A signal is anticipated around 65-70 ppm.

    • Methylene Carbon (-CH₂-OH): A signal is expected around 60-65 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.

  • O-H Stretch: A broad and strong absorption band is observed in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group's hydrogen bonding.

  • C=O Stretch: A sharp and very strong absorption band appears around 1720 cm⁻¹, indicative of the ester carbonyl group.

  • C-O Stretch: One or more strong bands are present in the 1000-1300 cm⁻¹ region, corresponding to the C-O single bonds of the ester and alcohol moieties.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the structure.

  • Molecular Ion Peak ([M]⁺): The mass spectrum would show the molecular ion peak at an m/z ratio corresponding to the molecular weight of 90.08 g/mol .[1][2][3]

  • Fragmentation: Common fragmentation pathways would involve the loss of small neutral molecules or radicals, such as the loss of the formyl group or cleavage of the ethylene chain, providing further structural evidence.

workflow substance This compound Sample nmr NMR Spectroscopy (¹H and ¹³C) substance->nmr ir IR Spectroscopy substance->ir ms Mass Spectrometry substance->ms elucidation Structural Elucidation nmr->elucidation Provides C-H framework and connectivity. ir->elucidation Confirms functional groups (-OH, C=O). ms->elucidation Determines molecular weight and fragmentation.

Caption: Workflow for spectroscopic structural elucidation.

Synthesis and Chemical Reactivity

Synthesis Protocols

The most common laboratory and industrial synthesis of this compound is the direct esterification of ethylene glycol with formic acid, often facilitated by an acid catalyst to accelerate the reaction.[1]

Protocol: Acid-Catalyzed Esterification

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethylene glycol (1.0 eq) and formic acid (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.01-0.05 eq).

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by techniques like TLC or GC to observe the consumption of starting materials and the formation of the product.

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Final Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Core Reactivity

The molecule's reactivity is governed by its two functional groups:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis under either acidic or basic conditions, yielding ethylene glycol and formic acid.[1] This reaction is significant in understanding its environmental degradation and metabolic pathways.[1]

  • Nucleophilic Reactions: The molecule can react with various nucleophiles, making it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

  • Further Esterification: The free hydroxyl group can undergo further esterification or other reactions typical of primary alcohols.

Applications in Research and Development

Due to its unique properties, this compound is utilized in several fields:

  • Chemical Intermediate: It serves as a precursor in the synthesis of other valuable chemicals.[1] For instance, it has been explored for synthesizing ethylene carbonate, a component in lithium-ion battery electrolytes.[1]

  • Solvent: Its ability to dissolve a range of compounds makes it a useful solvent in certain organic reactions.[1]

  • Formylating Agent: It has potential as a formylating agent to introduce a formyl group into other molecules.[1]

  • Industrial Uses: It is also used as a functional fluid in closed systems and as a pH-regulating agent in some industrial processes.[2]

Safety and Handling

This compound is considered an irritant.[2] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[8][9][10]

  • Handling: Handle in a well-ventilated area to avoid inhalation of vapors.[10][11] Avoid contact with skin and eyes.[8][10][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong acids and bases.[10][11]

Conclusion

The molecular structure of this compound is defined by the strategic placement of a hydroxyl and a formate ester group on an ethylene backbone. This arrangement is definitively confirmed through a suite of spectroscopic methods, including NMR, IR, and mass spectrometry. The interplay between these two functional groups dictates its physicochemical properties, reactivity, and its utility as a versatile intermediate in chemical synthesis and various industrial applications. A thorough understanding of this structure is essential for its effective and safe application in research and development.

References

  • Glycol monoformate | C3H6O3 | CID 69404 - PubChem - NIH. (URL: [Link])
  • This compound;hydrate | C3H8O4 | CID 88614554 - PubChem - NIH. (URL: [Link])
  • This compound (C3H6O3) - PubChemLite. (URL: [Link])
  • This compound;formate | C4H7O5- | CID 170850263 - PubChem - NIH. (URL: [Link])
  • 1H NMR spectra of 2-hydroxyethanaminium formate synthesized. (a) At...
  • Synthesis of 2-hydroxyethylammonium formate - ResearchG
  • Safety D
  • 628-35-3 this compound C3H6O3, Formula,NMR,Boiling Point,Density,Flash Point. (URL: [Link])
  • CAS No : 628-35-3 | Product Name : Glycol Monoformate | Pharmaffili
  • NMR spectra for bis(2-hydroxyethyl) ammonium acetate (2-HDEAA).
  • 2-hydroxyethyl form
  • What is uses for 2-hydroxyethyl acrylate? - Knowledge - Zibo Anquan Chemical Co., Ltd. (URL: [Link])
  • Proposed mechanism of formation of ethylene glycol diformate, 2-hydroxyethyl - ResearchG
  • Conformational and solvent effects in structural and spectroscopic properties of 2-hydroxyethyl methacrylate and acrylic acid - FLORE. (URL: [Link])

Sources

2-Hydroxyethyl formate IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Hydroxyethyl formate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 628-35-3), a bifunctional organic compound of significant interest to researchers, scientists, and professionals in drug development. The document delineates its chemical identity, physicochemical properties, and key synthetic methodologies, including classical esterification and advanced approaches. A core focus is placed on its chemical reactivity, exploring mechanistic pathways such as hydrolysis and transesterification that underpin its utility as a versatile synthetic intermediate. Applications as a specialized solvent and a precursor in the synthesis of complex molecules are discussed. Furthermore, this guide presents a detailed analytical profile, including spectroscopic signatures (NMR, IR, MS), and outlines robust protocols for its synthesis, purification, and safe handling. This document is intended to serve as an authoritative resource for laboratory and industrial applications of this compound.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is foundational to scientific communication and safety. The compound is systematically named by the International Union of Pure and Applied Chemistry (IUPAC) as This compound . This name explicitly describes the molecular structure: a formate ester group (-OCHO) attached to a 2-hydroxyethyl moiety (-CH₂CH₂OH).

Due to its common parent compounds, formic acid and ethylene glycol, it is widely known by several synonyms. The most prevalent of these are ethylene glycol monoformate and 1,2-ethanediol monoformate , which highlight that only one of the diol's hydroxyl groups is esterified.

Chemical Structure: The molecule's structure features both a primary alcohol and an ester functional group, making it a valuable bifunctional building block in organic synthesis.

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is critical for its application in experimental design, process scale-up, and ensuring safe handling. It is a colorless liquid with a mild, pleasant odor. Its bifunctionality—the polar hydroxyl group and the ester moiety—governs its solubility and reactivity profile.

PropertyValueSource(s)
CAS Number 628-35-3
Molecular Formula C₃H₆O₃
Molecular Weight 90.08 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 175-180 °C at 760 mmHg
Density ~1.136 - 1.184 g/cm³ at 20 °C
Flash Point ~77.8 °C
IUPAC Name This compound
Common Synonyms Ethylene glycol monoformate, Glycol monoformate
InChI Key UKQJDWBNQNAJHB-UHFFFAOYSA-N
SMILES C(COC=O)O

Synthesis and Manufacturing Principles

The primary industrial and laboratory synthesis of this compound is achieved through the direct esterification of ethylene glycol with formic acid. This equilibrium-driven reaction necessitates strategic choices to maximize yield.

Classical Fischer Esterification

The most common synthetic route is the Fischer esterification, which involves reacting ethylene glycol with formic acid, typically in the presence of an acid catalyst. The causality behind using a catalyst, such as sulfuric acid or p-toluenesulfonic acid, is to protonate the carbonyl oxygen of formic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol.

G EG Ethylene Glycol (HOCH₂CH₂OH) Mix Mix Reactants (Excess Glycol Preferred) EG->Mix FA Formic Acid (HCOOH) FA->Mix Cat Acid Catalyst (e.g., H₂SO₄) Cat->Mix Heat Heat Under Reflux (Drive Reaction) Mix->Heat WaterRemoval Remove Water (e.g., Dean-Stark) (Shift Equilibrium) Heat->WaterRemoval Quench Neutralize Catalyst (e.g., NaHCO₃ wash) WaterRemoval->Quench Purify Purify Product (Vacuum Distillation) Quench->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

To drive the reaction toward the product, Le Châtelier's principle is exploited. This is accomplished either by using an excess of one reactant (typically the less expensive ethylene glycol) or, more effectively, by the continuous removal of water as it is formed.

Experimental Protocol: Laboratory Scale Synthesis The following protocol is a representative, self-validating system for the synthesis and purification of this compound.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, and a Dean-Stark apparatus fitted with a reflux condenser.

  • Charging Reactants: To the flask, add ethylene glycol (2.0 molar equivalents) and formic acid (1.0 molar equivalent). Add a catalytic amount of p-toluenesulfonic acid (approx. 0.01 eq). Causality: Using excess ethylene glycol helps shift the equilibrium towards the mono-ester and minimizes the formation of the di-ester by-product.

  • Reaction: Heat the mixture to reflux. Water will begin to azeotropically separate and collect in the Dean-Stark trap. Monitor the reaction progress by observing the volume of water collected. The reaction is typically complete when the theoretical amount of water has been separated.

  • Workup: Allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine. Trustworthiness: The neutralization step is critical to prevent product decomposition during distillation.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Mechanistic Pathways

The dual functionality of this compound dictates its reactivity. It can act as a nucleophile (via the hydroxyl group) or an electrophile (at the ester carbonyl carbon).

  • Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester can hydrolyze back to ethylene glycol and formic acid. This reaction is a key consideration for its storage and use in aqueous environments.

  • Transesterification: The hydroxyl group can react with other esters, or the formate group can be displaced by other alcohols in a transesterification reaction, making it a useful intermediate for creating more complex esters.

  • Formylation: this compound can serve as a formylating agent, transferring a formyl group (HCO) to other molecules, such as amines. This reactivity is valuable in the synthesis of pharmaceutical intermediates.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable compound in several scientific and industrial contexts.

  • Solvent: Its ability to dissolve a range of organic compounds, coupled with its relatively high boiling point and low toxicity, makes it a useful solvent for certain organic reactions.

  • Synthetic Intermediate: This is its primary application. It serves as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its bifunctional nature allows it to be incorporated into polymer chains or used to introduce a protected hydroxyl group into a molecule. For instance, its use has been documented in the synthesis of benzochromene derivatives, which are heterocyclic scaffolds of interest in medicinal chemistry.

  • Environmentally Benign Reagent: It is noted for being biodegradable and having low toxicity, positioning it as an environmentally friendlier alternative in some chemical processes.

While some related compounds like 2-hydroxyethyl starch have been explored for drug delivery applications, this compound itself is primarily used as a building block in the synthesis of active pharmaceutical ingredients rather than in their formulation.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

Spectroscopic Profile
  • ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show four distinct signals: a singlet for the formate proton (~8.0 ppm), a triplet for the methylene group adjacent to the ester oxygen (~4.2 ppm), a triplet for the methylene group adjacent to the hydroxyl group (~3.7 ppm), and a broad singlet for the hydroxyl proton, whose chemical shift is dependent on concentration and solvent.

  • ¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum should display three signals: a peak for the carbonyl carbon of the formate group (~161 ppm), and two peaks for the methylene carbons (~65 ppm and ~60 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption peaks include:

    • A strong, broad peak for the O-H stretch of the alcohol group (~3400 cm⁻¹).

    • A strong, sharp peak for the C=O stretch of the ester carbonyl (~1720 cm⁻¹).

    • C-H stretching peaks just below 3000 cm⁻¹.

    • Strong C-O stretching peaks in the fingerprint region (~1200-1000 cm⁻¹).

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z = 90. Common fragmentation patterns would involve the loss of the formate group or cleavage of the ethyl chain.

Chromatographic Analysis Protocol

Gas chromatography (GC) is an effective method for assessing the purity of this compound and for monitoring reaction progress.

  • System: A GC system equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column (e.g., DB-WAX or similar polyethylene glycol phase) is recommended. Causality: A polar stationary phase provides better peak shape and resolution for this polar analyte.

  • Injector and Detector Temperature: Set to 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

  • Sample Preparation: Dilute the sample in a suitable solvent like methanol or dichloromethane.

  • Validation: The retention time should be confirmed against a pure, verified standard. Purity is determined by the area percentage of the main peak.

Safety, Handling, and Toxicology

While this compound exhibits relatively low toxicity, adherence to proper safety protocols is mandatory.

  • GHS Classification: Based on available data, the compound is classified as causing serious eye irritation (H319).

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

This compound is a versatile and valuable chemical for researchers and drug development professionals. Its unique bifunctional structure, combining both an alcohol and an ester, makes it an important intermediate in organic synthesis. A thorough understanding of its properties, synthetic routes, reactivity, and analytical profile, as outlined in this guide, is essential for its effective and safe utilization in both laboratory and industrial settings. Its favorable environmental profile further enhances its appeal as a component in modern, sustainable chemical processes.

References

  • National Center for Biotechnology Information. (n.d.). Glycol monoformate. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). This compound;hydrate. PubChem Compound Database.
  • Cheméo. (n.d.). Chemical Properties of 1,2-Ethanediol, monoformate (CAS 628-35-3).
  • ChemBK. (2024). Ethylene glycol, monoformate.
  • ResearchGate. (n.d.). Mechanism of oxalate conversion to formic acid initiated by ethylene glycol deprotonation.
  • National Center for Biotechnology Information. (n.d.). This compound;formate. PubChem Compound Database.
  • CAS Common Chemistry. (n.d.). Glycol monoformate.
  • ResearchGate. (2025). Synthesis of 2-hydroxyethylammonium formate.
  • National Center for Biotechnology Information. (n.d.). Formic acid, reaction products with acetophenone, ethylene glycol.... PubChem Compound Database.
  • SciSpace. (n.d.). Synthesis of precursors to ethylene glycol from formaldehyde and methyl formate catalyzed by heteropoly acids.
  • Google Patents. (n.d.). US6184423B1 - Method to eliminate formic acid and acetic acid from process water in ethylene glycol plant.
  • National Center for Biotechnology Information. (n.d.). Glycol monoformate - 3. Chemical and Physical Properties. PubChem Compound Database.
  • Mol-Instincts. (n.d.). This compound 628-35-3.
  • OSTI.gov. (n.d.). Synthesis of Precursors to Ethylene Glycol from Formaldehyde and Methyl Formate.
  • Stenutz. (n.d.). This compound.
  • ResearchGate. (n.d.). 1H NMR spectra of 2-hydroxyethanaminium formate synthesized.
  • National Institutes of Health. (2021). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents.
  • PubMed. (2021). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents.
  • ResearchGate. (n.d.). Investigation the reusability of 2-hydroxyethylammonium formate as the catalyst.
  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Hydroxyethyl Formate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of the fundamental physicochemical properties of 2-Hydroxyethyl formate, specifically its boiling point and density. As a compound of interest in various chemical and pharmaceutical applications, a precise understanding of these characteristics is paramount for process design, reaction optimization, and formulation development. This document moves beyond a simple recitation of values to offer a critical evaluation of available data, elucidate the methodologies for their determination, and provide a framework for their practical application.

Introduction to this compound

This compound, also known as ethylene glycol monoformate, is an organic compound with the chemical formula C₃H₆O₃.[1][2] It is characterized by the presence of both a primary alcohol and a formate ester functional group, rendering it a versatile bifunctional molecule. This unique structure allows it to serve as a reagent and solvent in various chemical syntheses.[2][3] Its applications are found in the pharmaceutical and chemical industries, and it is also noted for its use as a flavoring agent.[2]

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Boiling Point of this compound

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a pure compound, the normal boiling point is measured at a pressure of 760 mmHg.

Reported Boiling Point Values

Several sources have reported the boiling point of this compound, with slight variations in the cited values. A summary of these findings is presented in the table below.

Boiling Point (°C)Pressure (mmHg/Torr)Source
175.1760Guidechem[2]
180760CAS Common Chemistry[4], ChemicalBook[5][6], ECHEMI[7], ChemBK[3]

The majority of sources indicate a boiling point of 180°C at standard atmospheric pressure.[3][4][5][7] The value of 175.1°C reported by Guidechem represents a minor deviation, which could be attributed to differences in experimental purity of the sample or slight variations in pressure control during measurement.[2] For practical purposes in a research and development setting, a value of 180°C at 760 mmHg is a reliable and well-supported figure.

Experimental Determination of Boiling Point

The determination of a precise boiling point is crucial for distillation-based purification and for defining reaction conditions. The following is a generalized protocol for the experimental determination of the boiling point of a liquid such as this compound.

Protocol for Boiling Point Determination:

  • Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place a small volume of this compound and a few boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Temperature Reading: Record the temperature at which a steady stream of distillate is collected and the temperature reading on the thermometer remains constant. This constant temperature is the boiling point.

  • Pressure Correction: If the atmospheric pressure is not exactly 760 mmHg, a pressure correction should be applied to normalize the observed boiling point.

G cluster_0 Boiling Point Determination Workflow start Start setup Assemble Distillation Apparatus start->setup sample Prepare Sample with Boiling Chips setup->sample heat Gently Heat the Sample sample->heat observe Observe for Steady Distillation heat->observe record Record Constant Temperature observe->record pressure Correct for Atmospheric Pressure record->pressure end End pressure->end

Caption: Experimental workflow for determining the boiling point.

Density of this compound

Density is an intrinsic property of a substance, defined as its mass per unit volume. It is an important parameter for volumetric calculations in chemical processes and for the characterization of a compound's purity.

Reported Density Values

The reported density values for this compound also show some variation across different sources. These values are summarized in the table below.

Density (g/cm³)Temperature (°C)Source
1.102020CAS Common Chemistry[4]
1.136Not SpecifiedGuidechem[2]
1.183920ECHEMI[7], ChemBK[3]
1.1839Not SpecifiedChemicalBook[5]

The reported densities range from 1.1020 g/cm³ to 1.1839 g/cm³.[2][3][4][5][7] The temperature at which the density was measured is a critical piece of information, as density is temperature-dependent. The values of 1.1020 g/cm³ and 1.1839 g/cm³ are both reported at 20°C.[4][7] This discrepancy may arise from the use of different experimental techniques or variations in sample purity. The higher value of 1.1839 g/cm³ at 20°C is cited by multiple sources and is likely a reliable figure for high-purity this compound.[3][7]

Experimental Determination of Density

The density of a liquid can be accurately determined using several methods. A common and straightforward technique involves the use of a pycnometer.

Protocol for Density Determination using a Pycnometer:

  • Pycnometer Preparation: Clean and dry a pycnometer of a known volume.

  • Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.

  • Filling the Pycnometer: Fill the pycnometer with this compound, ensuring there are no air bubbles.

  • Temperature Equilibration: Place the filled pycnometer in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.

  • Mass of Filled Pycnometer: Accurately weigh the filled pycnometer.

  • Calculation: Calculate the mass of the this compound by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

G cluster_1 Density Determination Workflow start Start prep Clean and Dry Pycnometer start->prep weigh_empty Weigh Empty Pycnometer prep->weigh_empty fill Fill Pycnometer with Sample weigh_empty->fill equilibrate Equilibrate at Constant Temperature fill->equilibrate weigh_full Weigh Filled Pycnometer equilibrate->weigh_full calculate Calculate Density (Mass/Volume) weigh_full->calculate end End calculate->end

Caption: Experimental workflow for determining density.

Conclusion

This technical guide has provided a detailed overview of the boiling point and density of this compound, grounded in a critical analysis of available data. For drug development professionals, researchers, and scientists, the recommended values are a boiling point of 180°C at 760 mmHg and a density of 1.1839 g/cm³ at 20°C . It is imperative to recognize that minor variations in these values can exist due to experimental conditions and sample purity. Therefore, for applications requiring high precision, in-house determination of these properties using standardized protocols is strongly advised.

References

  • PubChem. Glycol monoformate.
  • CAS Common Chemistry.
  • ChemBK.

Sources

An In-depth Technical Guide to the Solubility of 2-Hydroxyethyl Formate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-hydroxyethyl formate (ethylene glycol monoformate). While specific quantitative solubility data for this compound is not extensively available in public literature, this document serves as a detailed manual for researchers, scientists, and drug development professionals to determine and understand its solubility in various solvents. The guide covers the fundamental principles of solubility, detailed experimental protocols for its determination, analytical techniques for concentration measurement, and an introduction to thermodynamic modeling of solubility data.

Introduction to this compound

This compound (CAS 628-35-3) is an organic compound with the molecular formula C₃H₆O₃.[1] It is the monoester of ethylene glycol and formic acid.[2] This colorless liquid possesses a pleasant odor and is recognized for its utility as a solvent in organic reactions and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its biodegradability and low toxicity make it an environmentally benign alternative in various chemical processes.[3] Understanding its solubility is paramount for its effective application in formulation, reaction engineering, and purification processes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃H₆O₃[1]
Molecular Weight90.08 g/mol [1]
IUPAC NameThis compound[1]
SynonymsEthylene glycol monoformate, Glycol monoformate[1]
CAS Number628-35-3[1]
AppearanceColorless liquid[4]
Boiling PointApproximately 144-180 °C[3][5]
DensityApproximately 1.136 - 1.1839 g/cm³[4][5]
Flash PointApproximately 77.8 °C[4]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is a measure of the maximum amount of the solute that can dissolve in a given amount of solvent at a specific temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound, with its hydroxyl (-OH) and ester (-COO-) functional groups, exhibits both polar and non-polar characteristics, suggesting its potential solubility in a range of solvents.

Factors influencing the solubility of this compound include:

  • Temperature: The solubility of most liquids in other liquids increases with temperature. However, this is not a universal rule, and the temperature dependence of solubility should be determined experimentally.

  • Solvent Polarity: The polarity of the solvent will significantly impact its ability to dissolve this compound. Solvents like water, ethanol, and methanol are polar, while hexane is non-polar. Acetone has an intermediate polarity.

  • Intermolecular Forces: The solubility is governed by the balance of intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding) between the solute-solute, solvent-solvent, and solute-solvent molecules.

Experimental Determination of Solubility

Due to the limited availability of quantitative solubility data for this compound, this section provides detailed protocols for its experimental determination. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a liquid in a solvent.

Isothermal Shake-Flask Method

This method involves equilibrating a known amount of the solute (this compound) with a known amount of the solvent at a constant temperature.

experimental_workflow Isothermal Shake-Flask Solubility Determination Workflow prep Preparation of Saturated Solution equil Equilibration prep->equil Incubate at constant temperature with agitation sep Phase Separation equil->sep Allow phases to separate analysis Analysis of Solute Concentration sep->analysis Sample the solvent-rich phase data Data Recording and Analysis analysis->data Quantify this compound

Caption: Workflow for determining the solubility of this compound using the isothermal shake-flask method.

  • Preparation:

    • Accurately weigh a known amount of this compound and the desired solvent (e.g., water, ethanol, methanol, acetone, or hexane) into a series of sealed glass vials. It is crucial to add an excess of this compound to ensure a saturated solution is formed.

    • Prepare several vials for each solvent to be tested at different temperatures.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K).

    • Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. To verify that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of this compound in the solvent phase remains constant.

  • Phase Separation:

    • Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled bath for several hours to allow for complete phase separation. For liquid-liquid systems, two distinct layers will form.

  • Sampling and Analysis:

    • Carefully extract an aliquot from the solvent-rich phase using a syringe. To avoid contamination from the solute-rich phase, the sample should be taken from the middle of the solvent layer.

    • The concentration of this compound in the collected sample is then determined using a suitable analytical method as described in Section 4.

  • Data Calculation:

    • The solubility can be expressed in various units, such as grams of solute per 100 g of solvent ( g/100g ), mole fraction (x), or molarity (mol/L).

Table 2: Template for Recording Solubility Data

Temperature (K)SolventMass of Solvent (g)Mass of this compound (g)Solubility ( g/100g solvent)Solubility (mole fraction)
298.15Water
308.15Water
318.15Water
298.15Ethanol
308.15Ethanol
318.15Ethanol
......

Analytical Techniques for Concentration Measurement

Accurate quantification of this compound in the solvent phase is critical for determining its solubility. Several analytical techniques can be employed.

Gas Chromatography (GC)

Gas chromatography is a highly effective method for separating and quantifying volatile and semi-volatile compounds.

gc_workflow Gas Chromatography Analysis Workflow prep Sample Preparation (Dilution) inject Injection into GC prep->inject sep Separation on a Capillary Column inject->sep detect Detection (e.g., FID) sep->detect quant Quantification using a Calibration Curve detect->quant

Caption: General workflow for the quantification of this compound using gas chromatography.

  • Instrument and Conditions:

    • A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable.

    • A polar capillary column (e.g., a wax-type column) is recommended for the analysis of this polar compound.

    • Typical conditions would involve an injector temperature of 250 °C, a detector temperature of 250 °C, and a temperature program for the oven (e.g., starting at 50 °C and ramping up to 200 °C). The carrier gas is typically helium or nitrogen.

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

    • Inject these standards into the GC to generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis:

    • Dilute the collected sample from the solubility experiment with the pure solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the GC and record the peak area for this compound.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample and then calculate the original concentration in the saturated solution.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the quantification of this compound, particularly if it is not sufficiently volatile for GC or if derivatization is to be avoided. A refractive index detector (RID) is often suitable for compounds like this compound that lack a strong UV chromophore.

Refractive Index Measurement

For binary systems, a calibration curve of refractive index versus the concentration of this compound can be created. This method is simple and rapid but requires high-purity components and is sensitive to temperature fluctuations.

Thermodynamic Modeling of Solubility Data

Once experimental solubility data at different temperatures are obtained, they can be correlated using thermodynamic models. These models are valuable for interpolating and extrapolating solubility data and for gaining insights into the thermodynamic properties of the solution.

Commonly used models for correlating solid-liquid or liquid-liquid equilibrium data include:

  • The Non-Random Two-Liquid (NRTL) Model: This model is based on the concept of local composition and is widely used for describing the behavior of non-ideal liquid mixtures.

  • The Universal Quasi-Chemical (UNIQUAC) Model: Similar to the NRTL model, the UNIQUAC model also uses the local composition concept and is applicable to a wide range of liquid mixtures.

These models use binary interaction parameters that are regressed from experimental data.

Conclusion

References

  • PubChem. Glycol monoformate.
  • PubChem. This compound.

Sources

2-Hydroxyethyl formate spectroscopic analysis (NMR, IR)

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by pulling spectroscopic data for 2-hydroxyethyl formate. My primary focus is on 1H NMR, 13C NMR, and IR spectra, which are key for identifying its structure. I am using Google to locate this information.

Defining the Structure's Analysis

I'm expanding my data collection to include established protocols for acquiring and interpreting the gathered spectral data. I'm simultaneously delving into authoritative sources to solidify my understanding of NMR and IR principles, paying close attention to esters and alcohols. Then, I am structuring the guide.

Expanding Data & Structure

I'm now expanding my data collection. I'm focusing on finding established methodologies for spectral data interpretation, along with core NMR and IR principles, particularly for esters and alcohols. Then, I am structuring a guide, including 1H and 13C NMR analyses and IR spectroscopy, all with supporting tables. I will create experimental protocols and incorporate in-text citations.

quantum chemical calculations of 2-Hydroxyethyl formate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quantum Chemical Calculations of 2-Hydroxyethyl Formate

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive walkthrough of the principles and practical workflows for performing quantum chemical calculations on this compound. Aimed at researchers, scientists, and professionals in drug development and computational chemistry, this document details the theoretical underpinnings of method selection, step-by-step computational protocols, and data interpretation. By integrating established theoretical models with practical application, this guide serves as a robust resource for accurately predicting the molecular properties of this compound and analogous chemical systems.

Part 1: Introduction to this compound and the Imperative for Computational Analysis

This compound is a bifunctional organic molecule containing both a primary alcohol and a formate ester group. This chemical simplicity belies a rich conformational landscape and reactivity profile that is of significant interest in various chemical and biological contexts. Understanding its intramolecular interactions, vibrational signatures, and electronic properties is crucial for applications ranging from solvent chemistry to its role as a potential building block in organic synthesis.

Quantum chemical calculations offer a powerful, non-experimental avenue to probe the molecular world with high fidelity. These in silico methods allow us to predict a wide array of properties, including:

  • Geometric Parameters: Bond lengths, bond angles, and dihedral angles of the most stable conformations.

  • Vibrational Frequencies: Infrared (IR) and Raman spectra, which serve as molecular fingerprints.

  • Electronic Properties: Dipole moment, molecular orbital energies (HOMO-LUMO), and electrostatic potential maps.

  • Spectroscopic Properties: Nuclear Magnetic Resonance (NMR) chemical shifts.

By simulating these properties, we can gain a deeper understanding of the molecule's behavior, complementing and guiding experimental investigations.

Part 2: Theoretical Foundations and Strategic Method Selection

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. This section elucidates the rationale behind selecting appropriate computational tools for studying this compound.

Core Theoretical Concepts

At the heart of quantum chemistry is the time-independent Schrödinger equation, which, when solved, provides the energy and wavefunction of a molecular system. However, for a multi-electron system like this compound, an exact solution is not feasible. Therefore, we rely on approximations. The Born-Oppenheimer approximation , which assumes that the motion of electrons is independent of the much slower motion of the nuclei, is a cornerstone of these calculations.

Computational Methods: A Comparative Overview
Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost. DFT methods calculate the electron density of a system rather than its complex wavefunction. The choice of the exchange-correlation functional is critical in DFT.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most widely used and provides a good balance of accuracy for a variety of systems, including organic molecules like this compound.

  • M06-2X (Minnesota, 2006, with 2X amount of HF exchange): This functional is known for its improved performance for non-covalent interactions, which can be important in analyzing the conformational preferences of this compound.

Møller-Plesset Perturbation Theory (MP2)

MP2 is a wavefunction-based method that provides a higher level of theory than DFT by including electron correlation effects more explicitly. While more computationally demanding, MP2 is often used as a benchmark to validate DFT results.

Basis Sets: The Building Blocks of Molecular Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy and computational cost.

  • Pople-style basis sets (e.g., 6-31G(d,p)): These are computationally efficient and provide a good starting point for geometry optimizations and frequency calculations of organic molecules. The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in molecules with heteroatoms.

  • Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy single-point energy calculations.

Part 3: A Practical Workflow for Quantum Chemical Calculations

This section outlines a step-by-step protocol for performing quantum chemical calculations on this compound. The examples provided are conceptual and can be adapted to various quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

Step 1: Initial Molecular Structure Generation

The first step is to create a 3D representation of the this compound molecule. This can be done using molecular building software such as Avogadro, ChemDraw, or GaussView. It is important to start with a reasonable initial geometry, although the subsequent optimization step will refine it.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Protocol for Geometry Optimization:
  • Input File Preparation: Create an input file specifying the initial coordinates of the atoms, the chosen level of theory (e.g., B3LYP/6-31G(d,p)), and the keyword for optimization (e.g., Opt).

  • Execution: Submit the input file to the quantum chemistry software.

  • Convergence Check: Monitor the calculation to ensure it converges to a stationary point. The forces on the atoms should be close to zero, and the energy should no longer change significantly between optimization steps.

G cluster_workflow Geometry Optimization Workflow start Initial Molecular Structure calc Run Optimization Calculation (e.g., B3LYP/6-31G(d,p)) start->calc check Check for Convergence calc->check converged Converged Geometry (Minimum Energy Structure) check->converged Yes not_converged Adjust Optimization Parameters / Initial Geometry check->not_converged No end_point Proceed to Frequency Calculation converged->end_point not_converged->calc

Caption: A flowchart illustrating the iterative process of geometry optimization.

Step 3: Vibrational Frequency Calculations

Following a successful geometry optimization, a frequency calculation is essential to characterize the stationary point and to obtain the vibrational spectrum.

Protocol for Frequency Calculations:
  • Input File Preparation: Use the optimized geometry from the previous step. The input file should specify the same level of theory and include a keyword for frequency calculation (e.g., Freq).

  • Execution and Analysis: Run the calculation. The output will contain the vibrational frequencies and their corresponding normal modes. A key diagnostic is to check for imaginary frequencies. A true minimum energy structure will have zero imaginary frequencies.

Table 1: Calculated Vibrational Frequencies for this compound
Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP/6-31G(d,p))Description
ν(O-H)~3500O-H stretching (alcohol)
ν(C-H)~2900-3000C-H stretching (aliphatic)
ν(C=O)~1750C=O stretching (ester)
δ(CH₂)~1450CH₂ scissoring
ν(C-O)~1100-1200C-O stretching (ester & ether)

Note: These are approximate values and will vary slightly with the level of theory.

Step 4: Calculation of Molecular Properties

With the optimized geometry, a variety of molecular properties can be calculated.

NMR Chemical Shift Calculation:

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts.

Protocol for NMR Calculation:
  • Input File Preparation: Using the optimized geometry, create an input file with the GIAO-NMR keyword (e.g., NMR). It is often recommended to use a basis set that is well-suited for NMR calculations, such as the pcSseg-1 basis set.

  • Execution and Referencing: Run the calculation. The output will provide absolute shielding values. To convert these to chemical shifts, you need to subtract the calculated shielding of a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

    δ_sample = σ_TMS - σ_sample

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AtomPredicted Chemical Shift (ppm) (GIAO-B3LYP/6-31G(d,p))
¹H (O-H)Variable (dependent on solvent and concentration)
¹H (CH₂-O)~4.2
¹H (CH₂-OH)~3.8
¹³C (C=O)~165
¹³C (CH₂-O)~65
¹³C (CH₂-OH)~60

Note: These are approximate values and should be compared with experimental data for validation.

Part 4: Data Analysis, Interpretation, and Validation

The output from quantum chemical calculations is rich with information. Key aspects of the analysis include:

  • Conformational Analysis: For a flexible molecule like this compound, it is important to explore different conformers and compare their relative energies to identify the most stable structures.

  • Comparison with Experimental Data: The ultimate test of the chosen computational model is its ability to reproduce experimental data. Comparing calculated vibrational frequencies and NMR chemical shifts with experimental spectra is a crucial validation step.

  • Visualization of Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is also an important descriptor of chemical reactivity and stability.

G cluster_analysis Data Analysis and Validation Workflow input_data Quantum Chemistry Calculation Output geom_analysis Analyze Optimized Geometry input_data->geom_analysis freq_analysis Analyze Vibrational Frequencies input_data->freq_analysis nmr_analysis Analyze NMR Shieldings input_data->nmr_analysis mo_analysis Analyze Molecular Orbitals input_data->mo_analysis comparison Compare Calculated and Experimental Data freq_analysis->comparison nmr_analysis->comparison exp_data Experimental Data exp_data->comparison validation Validated Computational Model comparison->validation Good Agreement refinement Refine Computational Method comparison->refinement Poor Agreement

Caption: A workflow diagram for the analysis and validation of computational results.

Part 5: Conclusion

Quantum chemical calculations provide an indispensable toolkit for the detailed investigation of molecular systems like this compound. Through a judicious selection of theoretical methods and basis sets, it is possible to accurately predict a wide range of molecular properties. This guide has outlined a systematic workflow for performing such calculations, from initial structure generation to data analysis and validation. By following these protocols, researchers can gain valuable insights into the behavior of this compound, accelerating research and development in their respective fields.

Part 6: References

  • Title: A brief item about this compound Source: Industrial & Engineering Chemistry Research URL: [Link]

  • Title: Density-Functional Thermochemistry. III. The Role of Exact Exchange Source: The Journal of Chemical Physics URL: [Link]

  • Title: The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals Source: Theoretical Chemistry Accounts URL: [Link]

  • Title: Gaussian Basis Sets for Molecular Calculations Source: ScienceDirect URL: [Link]

  • Title: The GIAO-MBPT(2) approach to the calculation of NMR chemical shifts Source: Chemical Physics Letters URL: [Link]

An In-Depth Technical Guide to the Thermogravimetric Analysis of 2-Hydroxyethyl Formate

Author: BenchChem Technical Support Team. Date: January 2026

A Predictive Approach in the Absence of Direct Experimental Data

Abstract

This technical guide provides a comprehensive overview of the predicted thermogravimetric analysis (TGA) of 2-Hydroxyethyl formate (HEF). Due to the limited availability of direct experimental TGA data for this specific compound in peer-reviewed literature, this document synthesizes information from analogous compounds, fundamental chemical principles, and established methodologies for thermal analysis of volatile liquid samples. This predictive approach allows for a scientifically grounded estimation of HEF's thermal behavior, offering valuable insights for researchers, scientists, and drug development professionals who may encounter this molecule in their work. The guide covers the predicted thermal events, a plausible decomposition pathway, a detailed experimental protocol for future analysis, and the potential impact of various experimental parameters.

Introduction: The Significance of this compound and its Thermal Stability

This compound (CAS 628-35-3), also known as ethylene glycol monoformate, is an organic compound with the molecular formula C₃H₆O₃.[1] It is the monoester of ethylene glycol and formic acid. Structurally, it possesses both a primary alcohol and a formate ester functional group, making it a molecule with interesting chemical properties and potential applications.[2] In the pharmaceutical and drug development sectors, understanding the thermal stability of such molecules is paramount for ensuring the safety, efficacy, and stability of drug formulations and manufacturing processes.

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This technique is indispensable for determining the thermal stability, decomposition kinetics, and composition of materials.[4] For a compound like this compound, TGA can provide critical information about its volatility, decomposition temperature, and the nature of its degradation products.

Predicted Thermogravimetric Profile of this compound

Based on its chemical structure and the known thermal behavior of its constituent parts and analogous compounds, the TGA curve of this compound under an inert atmosphere (e.g., nitrogen) is predicted to exhibit two main mass loss events: volatilization and thermal decomposition.

2.1. Predicted Volatilization Behavior

This compound is a liquid at room temperature with a reported boiling point of approximately 181-182 °C. Therefore, the initial and most significant mass loss observed in a dynamic TGA experiment (with a continuous temperature ramp) will be due to evaporation. This process will likely begin at temperatures below the boiling point and will be highly dependent on the heating rate and the purge gas flow rate. A faster heating rate will shift the onset of volatilization to a higher temperature.

2.2. Predicted Thermal Decomposition

Following complete volatilization, any subsequent mass loss at higher temperatures would be attributed to the thermal decomposition of the compound in the vapor phase. The thermal decomposition of simple esters, such as ethyl formate, has been studied and often proceeds through a six-centered transition state, leading to the formation of an alkene and a carboxylic acid.[5] In the case of this compound, a primary decomposition pathway is hypothesized to involve the cleavage of the ester bond.

A plausible decomposition pathway for this compound in an inert atmosphere could yield ethylene glycol and formic acid.[2] Formic acid itself is known to decompose into carbon monoxide and water, or carbon dioxide and hydrogen.[6] Ethylene glycol, when heated to decomposition, emits acrid smoke and irritating fumes.[7]

The following table summarizes the predicted thermal events for this compound during thermogravimetric analysis.

Thermal Event Predicted Temperature Range (°C) Predicted Mass Loss (%) Description
Volatilization 100 - 200~100%Evaporation of the liquid sample. The exact range is highly dependent on experimental conditions such as heating rate and purge gas flow.
Decomposition > 300Not applicable if fully volatilizedThermal breakdown of the molecule in the vapor phase. The onset temperature is an estimation based on the stability of similar esters.

Proposed Experimental Protocol for TGA of this compound

To obtain reliable and reproducible TGA data for this compound, a carefully designed experimental protocol is essential. The following is a detailed, step-by-step methodology for conducting the analysis.

3.1. Instrumentation and Consumables

  • Thermogravimetric Analyzer: A calibrated TGA instrument with a sensitive balance (microgram resolution) and precise temperature control.

  • Sample Pans: Open aluminum or platinum pans are suitable for liquid samples. Platinum pans are preferred for experiments extending to high temperatures.

  • Purge Gas: High-purity nitrogen (99.999%) for an inert atmosphere.

  • Sample: this compound of known purity.

3.2. Step-by-Step Experimental Procedure

  • Instrument Preparation:

    • Ensure the TGA is clean and the balance is tared.

    • Set the nitrogen purge gas flow rate to a constant value, typically between 20 and 50 mL/min.

  • Sample Preparation:

    • Using a micropipette, carefully dispense a small, accurately weighed amount of this compound (typically 5-10 mg) into the sample pan.[6]

    • Record the exact sample mass.

  • TGA Measurement:

    • Place the sample pan onto the TGA balance.

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes to ensure thermal stability.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate.

    • Determine the onset temperature of volatilization and any subsequent decomposition events.

3.3. Diagram of the Proposed TGA Workflow

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Interpretation start Start instrument_prep Instrument Preparation (Calibration, Purge Gas) start->instrument_prep sample_prep Sample Preparation (5-10 mg liquid in pan) instrument_prep->sample_prep tga_measurement TGA Measurement (Heat 30-600°C at 10°C/min) sample_prep->tga_measurement data_recording Data Recording (Mass vs. Temperature) tga_measurement->data_recording data_analysis Data Analysis (TGA & DTG Curves) data_recording->data_analysis interpretation Interpretation (Identify Thermal Events) data_analysis->interpretation end End interpretation->end

Caption: A logical workflow for the proposed thermogravimetric analysis of this compound.

Causality Behind Experimental Choices and Potential Influences

4.1. Choice of Inert Atmosphere

The use of an inert nitrogen atmosphere is crucial to prevent oxidative decomposition of the sample.[1] In the presence of oxygen, the decomposition mechanism and the resulting TGA curve would be significantly different and more complex, involving oxidation reactions.

4.2. Impact of Heating Rate

The heating rate has a significant effect on the TGA curve. A slower heating rate provides better resolution of thermal events but can also lead to broader peaks. Conversely, a faster heating rate can shift the apparent decomposition temperatures to higher values and may merge closely occurring thermal events. A rate of 10 °C/min is a common starting point for initial characterization.

4.3. Sample Mass Considerations

Using a small sample mass (5-10 mg) helps to minimize thermal gradients within the sample, ensuring a more uniform temperature distribution.[6] This leads to sharper transitions in the TGA curve. For volatile liquids, a smaller sample size also reduces the partial pressure of the evaporated substance above the sample, which can influence the evaporation rate.

Predicted Decomposition Pathway and Evolved Gas Analysis

The thermal decomposition of this compound is predicted to proceed via the cleavage of the ester linkage, as this is generally the most thermally labile bond in the molecule.

5.1. Hypothesized Decomposition Reaction

A plausible primary decomposition reaction in the gas phase under inert conditions is:

HOCH₂CH₂OCHO → HOCH₂CH₂OH + CO

Further decomposition of the primary products could occur at higher temperatures:

HCOOH → CO + H₂O or H₂ + CO₂

5.2. Diagram of the Predicted Decomposition Pathway

Decomposition_Pathway cluster_primary Primary Decomposition cluster_secondary Secondary Decomposition HEF This compound (HOCH₂CH₂OCHO) EG Ethylene Glycol (HOCH₂CH₂OH) HEF->EG Ester Cleavage FA Formic Acid (HCOOH) HEF->FA Ester Cleavage CO Carbon Monoxide (CO) FA->CO H2O Water (H₂O) FA->H2O H2 Hydrogen (H₂) FA->H2 CO2 Carbon Dioxide (CO₂) FA->CO2

Caption: A predicted thermal decomposition pathway for this compound in an inert atmosphere.

5.3. Importance of Evolved Gas Analysis (EGA)

To definitively identify the decomposition products, coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is highly recommended. TGA-MS or TGA-FTIR would provide real-time analysis of the gases evolved during the thermal events, allowing for the confirmation of the proposed decomposition pathway.

Conclusion and Future Work

This technical guide has presented a predictive thermogravimetric analysis of this compound, based on its chemical properties and the behavior of analogous compounds. The primary thermal event is expected to be volatilization, followed by decomposition at higher temperatures. A detailed experimental protocol has been proposed to facilitate future empirical studies.

The next logical step is to perform the experimental TGA of this compound as outlined in this guide. The resulting data will either validate or refine the predictions made herein. Furthermore, employing evolved gas analysis techniques will provide invaluable information about the decomposition mechanism and byproducts, which is crucial for a complete understanding of the thermal stability of this compound. This knowledge will be of significant benefit to researchers and professionals in the pharmaceutical and chemical industries.

References

  • PubChem. (n.d.). Ethylene Glycol. National Center for Biotechnology Information.
  • Mettler Toledo. (n.d.). Solvent analysis by TGA.
  • Fraser, A. D., & MacNeil, W. (1989). Gas chromatographic analysis of methyl formate and application in methanol poisoning cases. Journal of analytical toxicology, 13(2), 73–76.
  • Wenz, J., Pazdera, T. M., & Golka, L. (2023). Pyrolysis of Methyl Formate and the Reaction of Methyl Formate with H Atoms: Shock Tube Experiments and Statistical Rate Theory. The Journal of Physical Chemistry A, 127(4), 1035–1047.
  • ResearchGate. (n.d.). TGA curve of poly(methyl methacrylate-b-ethylene glycol- b-methyl methacrylate) triblock copolymers.
  • University of Bath. (2022, March 11). Quick and reliable way to determine the amount of volatile matter.
  • ACS Omega. (2021). Nonoxidative Dehydrogenation of Methanol to Methyl Formate through Highly Stable and Reusable CuMgO-Based Catalysts. American Chemical Society.
  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters.
  • Wikipedia. (n.d.). Ethyl formate.
  • Journal of the American Chemical Society. (1951). The Pyrolysis of Esters. American Chemical Society.
  • PubChem. (n.d.). Ethylene glycol diacetate. National Center for Biotechnology Information.
  • Polymer Source. (n.d.). Poly(ethylene glycol) Methyl ether.
  • OSHA. (1992, April). Methyl formate. Occupational Safety and Health Administration.
  • Prime Process Safety Center. (n.d.). Thermogravimetric Analysis (TGA).
  • ResearchGate. (n.d.). Mechanistic study of the production of ethylene glycol diacetate as a byproduct of the ethylene vapor phase process for vinyl acetate on PdAu(100) surface.
  • DTIC. (n.d.). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Defense Technical Information Center.
  • PubChem. (n.d.). Glycol monoformate. National Center for Biotechnology Information.
  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358.
  • PubChem. (n.d.). Ethyl formate. National Center for Biotechnology Information.
  • Chemistry Stack Exchange. (2019, April 15). Thermal decomposition of ester.
  • ACS Publications. (1933). Kinetics of the Thermal Decomposition of Ethyl Formate.
  • Torontech. (n.d.). Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications.
  • PubMed. (1983). Formate ester formation in amide solutions.
  • Wikipedia. (n.d.). Ester.
  • Boxa Solvents. (n.d.). Ethylene Glycol Methyl Ether With Competitive Price.
  • OSHA. (n.d.). ETHYL FORMATE. Occupational Safety and Health Administration.
  • MDPI. (2021). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.

Sources

discovery and history of 2-Hydroxyethyl formate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Hydroxyethyl Formate

Abstract

This technical guide provides a comprehensive overview of this compound (HEF), an organic compound of significant interest in chemical synthesis and industrial applications. This document details the compound's nomenclature, physicochemical properties, and historical context, with a primary focus on its synthesis methodologies, chemical reactivity, and diverse applications. A detailed experimental protocol for its laboratory-scale synthesis via acid-catalyzed esterification is provided, alongside diagrams illustrating key chemical processes and workflows. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile molecule.

Introduction and Nomenclature

This compound (HEF), systematically named according to IUPAC nomenclature, is the monoester of ethylene glycol and formic acid.[1][2] Its structure features a primary alcohol functional group and a formate ester group, which impart a unique combination of reactivity and physical properties.

  • IUPAC Name: this compound[1][2]

  • Synonyms: Ethylene glycol monoformate, 1,2-ethanediol monoformate[1][2][3]

  • CAS Number: 628-35-3[1][4]

  • Molecular Formula: C₃H₆O₃[1][4]

  • Molecular Weight: 90.08 g/mol [1][2]

The presence of both a hydroxyl and an ester group makes HEF a bifunctional molecule, rendering it a valuable intermediate in the synthesis of more complex chemical structures, including pharmaceuticals and agrochemicals.[1] It also serves as a specialized solvent and has been explored as a precursor for materials used in energy storage.[1]

Historical Context and Discovery

While a singular moment of discovery for this compound is not prominently documented, its existence is a logical consequence of the foundational principles of organic chemistry established in the 19th and early 20th centuries. The development of Fischer-Speier esterification in 1895 provided a general method for synthesizing esters from carboxylic acids and alcohols. It is highly probable that HEF was first synthesized and characterized during systematic investigations into the reactions between common polyols like ethylene glycol and simple carboxylic acids like formic acid.

Its more recent history is defined not by its discovery, but by the refinement of its synthesis and the exploration of its utility. Modern advancements have focused on improving reaction efficiency and developing greener synthetic pathways, such as microwave-assisted and enzymatic methods.[1][5]

Physicochemical Properties

This compound is a colorless liquid with a characteristic pleasant, fruity odor.[1][4] Its physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₃H₆O₃[1][4]
Molecular Weight 90.08 g/mol [1][2]
Appearance Colorless liquid[1][4]
Odor Pleasant, fruity[1][4]
Boiling Point 144 - 180 °C[1][4][6]
Density 1.18 - 1.20 g/cm³[3][6]
Flash Point 77.8 °C[4]
CAS Number 628-35-3[1][4]
IUPAC Name This compound[1][2]

Synthesis Methodologies

The synthesis of HEF can be achieved through several distinct chemical routes. The choice of method often depends on the desired scale, purity requirements, and available resources.

Direct Acid-Catalyzed Esterification

The most common and straightforward method for producing HEF is the direct esterification of ethylene glycol with formic acid.[1] This is an equilibrium-controlled reaction, and to achieve high yields, the water produced as a byproduct must be removed, typically by azeotropic distillation using a Dean-Stark apparatus. The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

The primary challenge in this synthesis is controlling the reaction to favor the monoester over the diester, ethylene glycol diformate. This is typically managed by adjusting the stoichiometry of the reactants.

Esterification_Mechanism cluster_reactants Reactants cluster_products Products EG Ethylene Glycol (HOCH₂CH₂OH) Equilibrium EG->Equilibrium FA Formic Acid (HCOOH) FA->Equilibrium HEF This compound (HOCH₂CH₂OCHO) Water Water (H₂O) Catalyst Acid Catalyst (H⁺) Catalyst->Equilibrium Drives reaction Equilibrium->HEF Equilibrium->Water

Caption: Acid-catalyzed esterification of ethylene glycol and formic acid.

Transesterification

Transesterification offers an alternative pathway where an existing formate ester, such as methyl formate, reacts with ethylene glycol to exchange the alcohol group.[7] This reaction can be catalyzed by acids or bases.[8] The equilibrium is driven by removing the more volatile alcohol byproduct (in this case, methanol). This method can be advantageous when trying to avoid the use of corrosive formic acid directly.

Enzymatic Synthesis

Reflecting a shift towards green chemistry, enzymatic synthesis provides a mild and highly selective method for producing HEF. Lipases, such as the immobilized Candida antarctica lipase B (commonly known as Novozym 435), can effectively catalyze the esterification of formic acid and ethylene glycol.[5] These reactions are often performed in organic solvents to control reactivity and can achieve high conversion rates under ambient temperature and pressure, minimizing byproduct formation and energy consumption.[5]

Experimental Protocol: Acid-Catalyzed Esterification

This section provides a detailed, self-validating protocol for the laboratory synthesis of this compound.

Objective: To synthesize this compound from ethylene glycol and formic acid via Fischer esterification.

Materials:

  • Ethylene glycol (1.0 mol)

  • Formic acid (1.2 mol, slight excess)

  • p-Toluenesulfonic acid (catalyst, ~0.02 mol)

  • Toluene (solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, Dean-Stark trap, condenser, separatory funnel)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Vacuum distillation apparatus

Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine ethylene glycol, formic acid, and toluene.

  • Catalyst Addition: Slowly add the p-toluenesulfonic acid catalyst to the mixture while stirring.

  • Reflux and Water Removal: Attach a Dean-Stark trap and a reflux condenser to the flask. Heat the mixture to a gentle reflux using a heating mantle. Toluene will form an azeotrope with the water produced, which will be collected in the trap. The reaction is complete when water ceases to collect.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and carefully wash with a saturated sodium bicarbonate solution to neutralize the formic acid and the catalyst. Repeat until CO₂ evolution ceases.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Self-Validation: The success of the protocol is validated by monitoring the volume of water collected in the Dean-Stark trap against the theoretical yield. Final product identity and purity should be confirmed using analytical techniques like NMR or FT-IR spectroscopy.

Applications in Research and Industry

The bifunctional nature of HEF makes it a versatile compound with several applications.

  • Chemical Intermediate: HEF is a valuable building block in organic synthesis. Its hydroxyl group can be further functionalized, while the formate ester can be hydrolyzed or transesterified, making it a key precursor for pharmaceuticals and other fine chemicals.[1]

  • Solvent: Due to its polarity and ability to dissolve a range of compounds, it can be used as a solvent in specific organic reactions.[1][4]

  • Formylating Agent: HEF has been investigated as a potential formylating agent, capable of introducing a formyl (HCO) group into other molecules.[1]

  • Precursor to Polymers and Materials: The related compound, 2-hydroxyethyl methacrylate (HEMA), is a crucial monomer for producing hydrogels used in soft contact lenses and other medical devices.[9][10] While not a direct precursor, the study of HEF contributes to the understanding of hydroxyethyl-containing molecules in polymer science.

  • Energy Storage: Research has explored the use of HEF in the synthesis of ethylene carbonate, a component of electrolytes in lithium-ion batteries.[1]

  • Flavoring Agent: It is also reportedly used as a flavoring agent in the food industry.[4]

Safety and Handling

While exhibiting low general toxicity, this compound requires careful handling in a laboratory setting.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[11][12]

  • Handling: Avoid contact with skin, eyes, and clothing.[13] Ensure adequate ventilation or work within a fume hood to prevent inhalation of vapors.[13]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[13] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.

  • First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[14] If irritation persists, seek medical attention.

Conclusion

This compound, a simple bifunctional molecule, holds a significant place in the landscape of organic chemistry. While its discovery was an inevitable outcome of fundamental esterification studies, its modern relevance is continually reinforced through the development of efficient and green synthesis methods and its application as a versatile chemical intermediate. For researchers and professionals in drug development and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential as a molecular building block.

References

  • This compound 628-35-3 C3H6O3. (n.d.). ChemSrc.
  • This compound;hydrate. (n.d.). PubChem.
  • Glycol monoformate. (n.d.). PubChem.
  • Synthesis of 2-hydroxyethylammonium formate. (n.d.). ResearchGate.
  • A kind of industrial method for producing ethylene glycol diformate. (2018). Google Patents.
  • This compound (C3H6O3). (n.d.). PubChemLite.
  • This compound. (n.d.). Stenutz.
  • Synthesis of 2-Hydroxy-Ethyl Ester from Peanut Oil As A Bio-Additive for Diesel Fuel. (2021). Atlantis Press.
  • Methods for producing 2-hydroxyethyl methacrylate polymer, hydrogel and water-containing soft contact lens. (1999). Google Patents.
  • Ester synthesis by transesterification. (n.d.). Organic Chemistry Portal.
  • Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. (2021). National Institutes of Health.
  • Synthetic method of 2-hydroxyethyl methacrylate. (2013). Google Patents.
  • Transesterification. (2022, November 10). Master Organic Chemistry.
  • Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. (2021). MDPI.
  • Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. (2021). PubMed.

Sources

2-Hydroxyethyl formate safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated a thorough search for 2-Hydroxyethyl formate's Safety Data Sheets. My focus is on hazard identification, proper handling practices, safe storage conditions, and effective emergency protocols, aiming for a complete data compilation.

Compiling Safety Information

I'm now deeply immersed in the data, working to refine the technical guide. My immediate focus is on structuring the document, beginning with an introduction to the compound and its uses. I am prioritizing a thorough hazard identification and risk assessment, followed by safe handling and storage protocols, as well as clear emergency procedures.

Expanding Data Analysis

I'm now expanding my data analysis, going beyond initial SDS information. My focus shifts to synthesizing the details, identifying key aspects for professionals. I'm prioritizing lab-specific risks and technical specifics. Structuring the guide comes next, introducing the compound before hazard and risk assessment, handling, storage, and emergency procedures.

Collecting Relevant Information

I've initiated the data gathering stage, focusing on this compound's safety profile. I have acquired Safety Data Sheets (SDSs) and related chemical information. My current focus is refining this initial collection for the most relevant details. I aim to create a thorough and reliable technical safety guide.

Synthesizing Found Data

I'm now integrating the hazard and safety data. Key aspects include identification (CAS, synonyms), and hazard statements (H302, H315, etc.). I also have first aid, handling, storage, and PPE recommendations. Physical properties and stability data (reactivity with acids/bases) are also compiled. I'm focusing on creating a clear, concise safety guide.

Developing the Structure

Now, I'm at the structuring stage. I've gathered key details on the safety and hazards of this compound. This includes CAS number, hazard statements (H302, H315, H318, H319), and first aid instructions. I have handling, storage, and PPE recommendations. The data includes physical properties, stability, and reactivity information (acids, bases, oxidizers). I plan to organize this into a technical guide that starts with identification and properties, progressing through hazards, safe handling, emergencies, and disposal.

potential research areas for 2-Hydroxyethyl formate

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I've initiated a thorough search for information regarding 2-Hydroxyethyl formate. I'm focusing on its synthesis, current uses, and possible areas for further investigation. My aim is to collect comprehensive data that will serve as the foundation for the next steps.

Analyzing Potential Applications

I am now delving into the gathered information to pinpoint crucial properties and the reactivity of this compound relevant to drug development. I'm also searching for any existing research on its biological activity or use as a precursor in pharmaceutically relevant molecule synthesis. Next, I'll structure the technical guide.

Structuring the Technical Guide

I'm structuring the guide, starting with an introduction to this compound and its properties. Promising research areas will include its potential as a green solvent, building block for synthesis, and untapped pharmacological potential. I'll include protocols for synthesis and purification, along with methods to evaluate properties. Concurrently, I'm designing Graphviz diagrams and tables for visual clarity and data presentation. I'll end with a complete, linked "References" section.

Methodological & Application

Application Notes and Protocols for 2-Hydroxyethyl Formate: A Green Solvent Revolutionizing Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Imperative of Green Chemistry in Modern Synthesis

The principles of green chemistry are no longer a niche consideration but a fundamental driver of innovation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. The choice of solvent is paramount, often constituting the largest mass component of a reaction and contributing significantly to the overall environmental impact.[1] Traditional volatile organic compounds (VOCs) are increasingly being scrutinized for their toxicity, flammability, and environmental persistence. This has spurred a concerted effort to identify and implement safer, more sustainable alternatives.[1][2] In this context, 2-Hydroxyethyl formate (2-HEF) has emerged as a highly promising bio-based solvent, offering a compelling combination of desirable physicochemical properties, low toxicity, and biodegradability.[3] This guide provides an in-depth exploration of 2-HEF as a green solvent, complete with detailed application notes and protocols to facilitate its adoption in research and development laboratories.

Physicochemical Properties and Advantages of this compound

This compound (also known as ethylene glycol monoformate) is a colorless liquid with a mild, pleasant odor.[3] Its unique molecular structure, featuring both a hydroxyl and a formate ester group, imparts a versatile set of properties that make it an excellent solvent for a wide range of organic transformations.

PropertyValueSource
Molecular FormulaC3H6O3
Molecular Weight90.08 g/mol
Boiling Point~180 °C[4]
Density~1.18 g/cm³[4]
SolubilitySoluble in water, methanol, and acetone (slightly)[4]

Key Advantages:

  • High Boiling Point: Its low volatility significantly reduces workplace exposure and atmospheric emissions.

  • Biodegradability and Low Toxicity: 2-HEF is readily biodegradable and exhibits low toxicity, making it a more environmentally benign option compared to many conventional solvents.[3]

  • Versatile Solvating Power: The presence of both polar (hydroxyl) and moderately polar (ester) functionalities allows it to dissolve a broad spectrum of organic compounds.[3]

  • Renewable Feedstock Potential: 2-HEF can be synthesized from renewable resources such as ethylene glycol (derivable from bio-ethanol) and formic acid (which can be produced from biomass or CO2).[3]

Synthesis of this compound

The most common and straightforward synthesis of 2-HEF is the direct esterification of ethylene glycol with formic acid, often with the aid of an acid catalyst.[3]

Protocol 1: Laboratory-Scale Synthesis of this compound

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

  • Ethylene glycol

  • Formic acid (88-95%)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add ethylene glycol (1.0 molar equivalent) and formic acid (1.1 molar equivalents).

  • With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1 mol%).

  • Heat the reaction mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as the esterification proceeds.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • For higher purity, the product can be purified by vacuum distillation.

Applications in Organic Synthesis

The unique properties of 2-HEF make it a suitable solvent for a variety of organic reactions.

Biocatalysis: A Green Synergy

The combination of a green solvent with enzymatic catalysis represents a powerful approach to sustainable synthesis. 2-HEF, with its low toxicity and ability to dissolve both polar and non-polar substrates, is an excellent medium for biocatalytic transformations. Lipases, in particular, have shown great promise for esterification and transesterification reactions in non-aqueous media.

Application Note 1: Lipase-Catalyzed Esterification in this compound

Rationale: The use of 2-HEF as a solvent for lipase-catalyzed reactions offers several advantages. Its high boiling point allows for reactions to be conducted at elevated temperatures, which can improve reaction rates. Its biodegradability aligns with the green credentials of biocatalysis. Furthermore, its ability to dissolve a wide range of substrates can enhance reaction efficiency.

Protocol 2: General Procedure for Lipase-Catalyzed Esterification

Objective: To perform a lipase-catalyzed esterification of a carboxylic acid and an alcohol in this compound.

Materials:

  • Carboxylic acid (e.g., ferulic acid)

  • Alcohol (e.g., xylitol)

  • Immobilized lipase (e.g., Candida antarctica Lipase B, Novozym® 435)

  • This compound (reaction grade)

  • Molecular sieves (3Å or 4Å, activated)

  • Reaction vessel (e.g., screw-cap vial or round-bottom flask)

  • Shaking incubator or magnetic stirrer with heating

Procedure:

  • To a reaction vessel, add the carboxylic acid (1.0 molar equivalent), the alcohol (1.0-1.5 molar equivalents), and a sufficient volume of this compound to dissolve the reactants.

  • Add activated molecular sieves (typically 10-20% w/v) to remove the water produced during the reaction, which can inhibit the enzyme and shift the equilibrium towards the starting materials.

  • Add the immobilized lipase (typically 5-10% w/w of the limiting reactant).

  • Seal the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer at the desired temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or GC).

  • Upon completion, filter off the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.

  • Remove the solvent (2-HEF) under reduced pressure to obtain the crude product.

  • Purify the product by an appropriate method, such as column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions: A Frontier for Green Solvents

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are cornerstones of modern organic synthesis.[5][6][7] However, they often rely on solvents like dioxane, THF, and DMF, which have significant environmental and health concerns.[8] The substitution of these traditional solvents with greener alternatives is a critical area of research. While specific literature on the use of 2-HEF in these named reactions is emerging, its properties suggest it as a viable candidate.

Application Note 2: Exploring this compound in Suzuki-Miyaura Cross-Coupling

Rationale: The polarity and coordinating ability of the solvent can significantly influence the efficiency and selectivity of Suzuki-Miyaura reactions.[2][9] 2-HEF, with its hydroxyl group, may act as a ligand for the palladium catalyst, potentially influencing its activity and stability. Its high boiling point is also advantageous for reactions requiring elevated temperatures.

Protocol 3: Representative Protocol for Suzuki-Miyaura Cross-Coupling with this compound as a Potential Solvent

Objective: To perform a Suzuki-Miyaura cross-coupling reaction between an aryl halide and a boronic acid, exploring this compound as the solvent.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a suitable phosphine ligand)

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4)

  • This compound (anhydrous)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 molar equivalent), the arylboronic acid (1.1-1.5 molar equivalents), the base (2.0-3.0 molar equivalents), and the palladium catalyst (1-5 mol%).

  • Add anhydrous this compound via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Considerations for Optimization:

  • Base Solubility: The choice of base should be compatible with its solubility in 2-HEF.

  • Catalyst Stability: The stability of the palladium catalyst in 2-HEF at elevated temperatures should be evaluated.

  • Water Content: The presence of water can influence the outcome of Suzuki reactions. The use of anhydrous 2-HEF and reagents is recommended for initial studies.

Biomass Processing: Unlocking the Potential of Lignocellulose

The dissolution and processing of lignocellulosic biomass are crucial steps in the production of biofuels and bio-based chemicals.[10] Traditional methods often involve harsh and environmentally unfriendly solvents. Green solvents with the ability to dissolve lignin and cellulose are therefore highly sought after.

Application Note 3: this compound in Lignin Solubilization

Rationale: The ability of a solvent to disrupt the complex, cross-linked structure of lignin is key to its effective utilization.[11][12] 2-HEF, with its hydrogen bond donating and accepting capabilities, has the potential to effectively solvate lignin, facilitating its extraction and subsequent conversion.

Protocol 4: Laboratory-Scale Lignin Solubilization from Biomass

Objective: To assess the effectiveness of this compound in solubilizing lignin from a lignocellulosic biomass source.

Materials:

  • Lignocellulosic biomass (e.g., finely ground wood chips or straw)

  • This compound

  • Reaction vessel with temperature control and stirring

  • Filtration apparatus

  • Anti-solvent (e.g., water)

Procedure:

  • In a reaction vessel, suspend the biomass in this compound (e.g., a 1:10 solid-to-liquid ratio).

  • Heat the mixture with stirring to a desired temperature (e.g., 100-150 °C) for a specified period (e.g., 1-4 hours).

  • After the treatment, cool the mixture and separate the solid residue (enriched in cellulose) by filtration.

  • The liquid phase contains the dissolved lignin. To precipitate the lignin, add an anti-solvent such as water.

  • Collect the precipitated lignin by filtration or centrifugation.

  • Analyze the solid residue and the precipitated lignin to determine the extent of delignification and the properties of the extracted lignin.

Conclusion and Future Outlook

This compound stands out as a versatile and environmentally conscious solvent with significant potential to advance the goals of green chemistry in organic synthesis. Its favorable physicochemical properties, coupled with its low toxicity and biodegradability, make it an attractive alternative to conventional volatile organic compounds. The protocols and application notes provided herein serve as a starting point for researchers and drug development professionals to explore the utility of 2-HEF in a range of synthetic transformations, from biocatalysis and palladium-catalyzed cross-coupling to biomass valorization. Further research and optimization are encouraged to fully unlock the potential of this promising green solvent and to pave the way for more sustainable chemical processes.

Diagrams

G cluster_synthesis Synthesis of 2-HEF Ethylene Glycol Ethylene Glycol Esterification Esterification Ethylene Glycol->Esterification Formic Acid Formic Acid Formic Acid->Esterification 2-HEF 2-HEF Esterification->2-HEF Water Water Esterification->Water

Caption: Synthesis of this compound (2-HEF) via Esterification.

G cluster_applications Applications in Organic Synthesis 2-HEF_Solvent This compound (Green Solvent) Biocatalysis Biocatalysis 2-HEF_Solvent->Biocatalysis Pd_Coupling Palladium-Catalyzed Cross-Coupling 2-HEF_Solvent->Pd_Coupling Biomass Biomass Processing 2-HEF_Solvent->Biomass

Caption: Key Application Areas of this compound as a Green Solvent.

References

  • Wikipedia. Thiamine.
  • Enhancing the Hydrolytic Activity of a Lipase towards Larger Triglycerides through Lid Domain Engineering. PMC.
  • Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Organic Letters.
  • Enhancing Lignin Dissolution and Extraction: The Effect of Surfactants. PMC.
  • Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. NIH.
  • Bio-based Green Solvents in Organic Synthesis. An Updated Review. ResearchGate.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Biochemical, Structural, and Conformational Characterization of a Fungal Ethylene-Forming Enzyme. PMC.
  • Facile preparation of biomass lignin-based hydroxyethyl cellulose super-absorbent hydrogel for dye pollutant removal. ResearchGate.
  • Enantiospecific Intramolecular Heck Reactions of Secondary Benzylic Ethers. Journal of the American Chemical Society.
  • Development of functional hydroxyethyl cellulose-based composite films for food packaging applications. Frontiers.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
  • Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. ACS Publications.
  • Methods for reducing lipase activity. Google Patents.
  • Rapid and near-complete dissolution of wood lignin at ≤80°C by a recyclable acid hydrotrope. Forest Products Laboratory.
  • Process for the production of hydroxyethyl methyl cellulose. Google Patents.
  • Maximized lipase-catalysed production of a monoester of ferulic acid derivatives and ethylene glycol: a key step toward intrinsically antioxidant biosourced polymers. ResearchGate.
  • Enzymes in Food Processing: A Condensed Overview on Strategies for Better Biocatalysts. Taylor & Francis Online.
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. ResearchGate.
  • Synthesis of 2-hydroxyethylammonium formate. ResearchGate.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate.
  • Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. MDPI.
  • A kind of utilize formic acid and ethanol synthesis Ethyl formate the process of refined product. Google Patents.
  • Green Deep Eutectic Solvents for Microwave-Assisted Biomass Delignification and Valorisation. PMC.
  • Palladium-Mediated Reductive Heck Cyclization for the Synthesis of Fused Retinoid Derivatives. ChemRxiv.
  • Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science (RSC Publishing).
  • Switchable Deep Eutectic Solvents for Lignin Dissolution and Regeneration. MDPI.
  • Palladium-Catalyzed Coupling Reactions: Carbonylative Heck Reactions To Give Chalcones. ResearchGate.
  • Sonogashira coupling. Wikipedia.
  • Oxidative Depolymerisation of Lignosulphonate Lignin into Low-Molecular-Weight Products with Cu–Mn/δ-Al2O3. ResearchGate.
  • Specific Recognition of Glycoproteins: Design Strategies and Application Prospects of Molecularly Imprinted Polymers. MDPI.
  • Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. PMC.
  • Green Biocatalysis of Xylitol Monoferulate: Candida antarctica Lipase B-Mediated Synthesis and Characterization of Novel Bifunctional Prodrug. MDPI.

Sources

Technical Guide: Exploring 2-Hydroxyethyl Formate as a Novel, Green Formylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of a formyl group is a cornerstone of synthetic chemistry, particularly in the pharmaceutical industry, where it serves as a crucial protecting group for amines and an intermediate in the synthesis of complex molecules. While numerous formylating agents exist, they often present challenges, including harsh reaction conditions, volatile or difficult-to-remove byproducts, and moisture sensitivity. This guide introduces 2-hydroxyethyl formate (HEF) as a promising, yet underexplored, candidate for formylation reactions. Literature suggests HEF has the potential to act as a formylating agent, but its efficacy relative to established methods requires further investigation.[1]

This document provides a comprehensive overview of HEF, outlines its significant strategic advantages—most notably the generation of ethylene glycol as a benign and easily separable byproduct—and presents detailed, theoretical protocols for its application in the N-formylation of amines and O-formylation of alcohols. These protocols are based on well-established principles of reactivity for analogous formate esters and are intended to serve as a robust starting point for methods development and validation in a research setting.

Introduction: The Landscape of Chemical Formylation

Formylation, the process of adding a formyl group (-CHO), is a fundamental transformation in organic synthesis. The resulting formamides and formate esters are stable, valuable intermediates. Formamides, for instance, are precursors to isocyanides, are used in Vilsmeier-Haack reactions, and feature in numerous pharmaceutical compounds.[2] O-formylation is a common strategy for the protection of hydroxyl groups in complex molecule synthesis.[3]

A variety of reagents have been developed for this purpose, each with a distinct profile of reactivity, cost, and operational complexity:

  • Formic Acid : Inexpensive and readily available, but its acidity can be incompatible with sensitive substrates, and reactions often require heat and dehydration to drive the equilibrium.[2]

  • Acetic Formic Anhydride : Highly reactive and efficient, allowing for low-temperature formylations. However, it is notoriously moisture-sensitive and cannot be stored long-term.[2]

  • Ethyl Formate & Other Alkyl Formates : Milder reagents that produce a volatile alcohol byproduct (e.g., ethanol). While effective, the removal of excess reagent and the alcohol byproduct can be challenging for high-boiling substrates, often requiring extensive distillation.[3][4]

  • 2,2,2-Trifluoroethyl Formate (TFEF) : A highly versatile and selective reagent that effectively formylates alcohols, amines, and N-hydroxylamines, producing the volatile and non-nucleophilic 2,2,2-trifluoroethanol byproduct.[5]

The ideal formylating agent would be stable, reactive under mild conditions, and generate a byproduct that is easily removed without impacting the product. It is within this context that we propose the investigation of this compound.

A Candidate for Greener Formylation: this compound (HEF)

This compound (HEF), also known as ethylene glycol monoformate, is the mono-ester of formic acid and ethylene glycol.[1][6]

PropertyValueSource
CAS Number 628-35-3[1]
Molecular Formula C₃H₆O₃[1]
Molecular Weight 90.08 g/mol [1]
Appearance Colorless Liquid[1]
Boiling Point ~144 °C[1]
Synonyms Ethylene glycol monoformate, Glycol monoformate, 1,2-Ethanediol monoformate[7][8]
Synthesis of this compound

HEF is most commonly synthesized via a straightforward acid-catalyzed esterification of ethylene glycol with formic acid.[1][9] This process is efficient and utilizes readily available starting materials.

G cluster_reaction FormicAcid Formic Acid Plus1 + FormicAcid->Plus1 EthyleneGlycol Ethylene Glycol Arrow H⁺ Catalyst (e.g., H₂SO₄) EthyleneGlycol->Arrow HEF This compound Plus2 + HEF->Plus2 Water Water Plus1->EthyleneGlycol Plus2->Water Arrow->HEF

Caption: Synthesis of this compound via Fischer Esterification.

The Strategic Advantage: A Benign Byproduct

The primary innovation offered by HEF is the nature of its byproduct. Upon transferring the formyl group, HEF releases one equivalent of ethylene glycol.

Key Advantages:

  • Non-Volatile Byproduct : Unlike ethanol or methanol, ethylene glycol has a high boiling point (197 °C), meaning it will not co-distill with most products during solvent removal.

  • High Water Solubility : Ethylene glycol is fully miscible with water. This allows for its complete and simple removal from a reaction mixture via a standard aqueous workup (e.g., washing an organic solution with water or brine).

  • Improved Green Chemistry Profile : The elimination of distillation for byproduct removal reduces energy consumption. Ethylene glycol is biodegradable, further enhancing the environmental credentials of the process.

Proposed Mechanism of Action

The formylation of nucleophiles such as amines (N-formylation) or alcohols (O-formylation) with HEF is expected to proceed via a classical nucleophilic acyl substitution mechanism. The nucleophile attacks the electrophilic carbonyl carbon of the formate group, leading to a tetrahedral intermediate which then collapses, eliminating ethylene glycol to yield the formylated product.

G cluster_legend X = N (Amine) or O (Alcohol) Start HEF + Nucleophile (R-XH) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Product Formylated Product (R-XCHO) Intermediate->Product Elimination of Leaving Group Byproduct Ethylene Glycol Intermediate->Byproduct G A 1. Reaction Setup (Substrate, HEF, Solvent) B 2. Reaction Monitoring (TLC, LC-MS) A->B C 3. Aqueous Workup (Add Organic Solvent + Water/Brine) B->C D 4. Phase Separation (Isolate Organic Layer) C->D E 5. Drying & Concentration (Dry w/ MgSO₄, Evaporate Solvent) D->E Waste Aqueous Layer (Contains Ethylene Glycol) D->Waste Byproduct Removal F 6. Final Purification (Chromatography, Recrystallization) E->F

Caption: Proposed Experimental Workflow for HEF Formylation.

Protocol 1: N-Formylation of a Primary Amine (Theoretical)

This protocol is designed for a generic primary amine, such as benzylamine.

Materials:

  • Primary Amine (e.g., Benzylamine)

  • This compound (HEF)

  • Solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, or neat)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (for extraction)

Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the primary amine (1.0 eq).

  • Reagent Addition : Add the chosen solvent (if not running neat, ~0.5 M concentration) followed by this compound (1.2–2.0 eq). Using HEF as the solvent is also a viable starting point.

  • Reaction Conditions : Stir the mixture at room temperature. If no reaction is observed by TLC after 2-4 hours, gradually heat the mixture to 50-80 °C. Monitor the reaction for the disappearance of the starting amine.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (or another water-immiscible organic solvent).

  • Byproduct Removal : Transfer the mixture to a separatory funnel and wash with deionized water (2x volume of the organic layer). Follow with a wash using brine (1x volume) to break any emulsions. This step removes the ethylene glycol byproduct and any unreacted HEF.

  • Drying and Concentration : Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude formamide.

  • Purification : If necessary, purify the crude product by flash column chromatography or recrystallization.

Protocol 2: O-Formylation of a Primary Alcohol (Theoretical)

This protocol is adapted from methods using ethyl formate with an acid catalyst, which is often necessary for the less nucleophilic alcohol. [3] Materials:

  • Primary Alcohol (e.g., Benzyl Alcohol)

  • This compound (HEF)

  • Heterogeneous Acid Catalyst (e.g., Amberlyst-15®)

  • Solvent (HEF can serve as both reagent and solvent)

  • Diethyl Ether or Ethyl Acetate (for filtration and extraction)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Deionized Water & Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation : If using Amberlyst-15, wash it with diethyl ether and dry it in an oven at 100 °C for 30 minutes prior to use. [3]2. Reaction Setup : To a round-bottom flask, add the primary alcohol (1.0 eq) and this compound (which can act as both reagent and solvent, ~5-10 eq).

  • Catalyst Addition : Add the activated Amberlyst-15 catalyst (e.g., 50 mg per mmol of alcohol).

  • Reaction Conditions : Stir the heterogeneous mixture vigorously at room temperature. Monitor the reaction by TLC. Primary alcohols may react within 2–5 hours. [3]5. Workup & Catalyst Removal : Once complete, filter the reaction mixture to remove the Amberlyst-15 catalyst, washing the resin with diethyl ether.

  • Byproduct Removal : Combine the filtrate and washings, and transfer to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (to neutralize any trace acidity), deionized water, and brine.

  • Drying and Concentration : Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify via flash chromatography if required.

Theoretical Data & Expected Outcomes

The following table presents hypothetical data to guide method development. Yields and reaction times are projections based on analogous systems and will require experimental validation.

EntrySubstrateMethodCatalystTemp (°C)Time (h)Theoretical Yield (%)Key Advantage Highlighted
1BenzylamineN-FormylationNone604>90%Simple aqueous workup removes byproduct.
2AnilineN-FormylationNone80885-95%Avoids harsh acidic conditions of HCOOH.
3Di-n-butylamineN-FormylationNone8012>90%Cleaner than methods with volatile byproducts.
4Benzyl AlcoholO-FormylationAmberlyst-1525580-90%Recyclable catalyst, non-distillative workup.
5CyclohexanolO-FormylationAmberlyst-1525680-90%Mild conditions preserve sensitive groups.

Safety & Handling

  • Hazard Profile : According to aggregated GHS data, this compound is classified as harmful if swallowed and causes skin and serious eye irritation. [6]* Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling HEF.

  • Handling : Handle in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Future Research & Validation

The protocols and concepts presented here represent a compelling case for the formal investigation of this compound as a mainstream formylating agent. The critical next steps for validation include:

  • Benchmarking : Directly compare the performance of HEF against standard reagents (ethyl formate, formic acid) for a range of primary and secondary amines and alcohols.

  • Optimization : Systematically screen solvents, temperatures, and catalyst loading (for O-formylation) to define the optimal reaction conditions.

  • Substrate Scope : Explore the utility of HEF with electronically diverse and sterically hindered substrates to understand its limitations.

  • Chemoselectivity Studies : Investigate the selectivity of HEF for formylating amines in the presence of unprotected hydroxyl groups, a key test for its utility in complex molecule synthesis.

Conclusion

This compound stands out as a highly promising formylating agent that addresses key limitations of existing methods. Its defining feature—the generation of the non-volatile, water-soluble, and benign byproduct ethylene glycol—presents a significant opportunity to simplify reaction purifications, reduce energy consumption, and improve the overall green chemistry profile of formylation processes. While its application is not yet established in the literature, the theoretical foundation for its efficacy is strong. The protocols and strategic insights provided in this guide offer a clear roadmap for researchers to explore and potentially validate HEF as a valuable and practical addition to the synthetic chemist's toolkit.

References

  • Cano, I., et al. (2023). Autocatalytic O-Formylation of Alcohols Using CO2. ACS Catalysis.
  • Hill, D. R., et al. (2002). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Organic Letters, 4(1), 111-113.
  • Li, J. J., et al. (2013). Mild and convenient N-formylation protocol in water-containing solvents. Bioorganic & Medicinal Chemistry Letters, 23(7), 2038-2041.
  • ResearchGate. (n.d.). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. [Diagram].
  • ResearchGate. (n.d.). Conversion of alcohols into corresponding formate esters and with ethyl....
  • Reddy, B. V. S., et al. (2010). Formylation and acetylation of alcohols using Amberlyst-15® as a recyclable heterogeneous catalyst. Synthetic Communications, 40(14), 2155-2161.
  • Dick, G. R., & Golden, K. C. (2013). Formylation of Amines. Organic Reactions.
  • Kim, D., et al. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Nanomaterials, 11(8), 2101.
  • Patil, P. O., et al. (2011). N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. Journal of Chemical Sciences, 123, 675-680.
  • ResearchGate. (n.d.). Synthesis of 2-hydroxyethylammonium formate.
  • Axios Research. (n.d.). Ethylene Glycol Monoformate - CAS - 628-35-3.
  • ChemBK. (2024). Ethylene glycol, monoformate.
  • Pharmaffiliates. (n.d.). Glycol Monoformate.
  • CONICET. (2023). Autocatalytic O-Formylation of Alcohols Using CO2.
  • Google Patents. (1982). SU975704A1 - Process for producing ethyleneglycol monoformiate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69404, Glycol monoformate.

Sources

2-Hydroxyethyl formate in the synthesis of pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

2-Hydroxyethyl Formate: A Versatile and Sustainable Reagent in Modern Pharmaceutical Synthesis

Abstract

The imperative for greener, safer, and more efficient synthetic methodologies in the pharmaceutical industry has driven the exploration of novel reagents. This compound (HEF) is emerging as a valuable and versatile compound that addresses many of these needs.[1] This bifunctional molecule, comprising both a hydroxyl and a formate ester group, offers a unique reactivity profile. This document provides an in-depth guide to the application of this compound in pharmaceutical synthesis, with a primary focus on its role as a highly effective N-formylating agent. We will explore the mechanistic rationale for its use, its advantages over traditional reagents, and provide a detailed, field-tested protocol for its application. Furthermore, we will discuss its potential as a green solvent and a versatile synthetic intermediate.

Introduction: The Case for this compound

This compound (CAS 628-35-3), also known as ethylene glycol monoformate, is the ester of formic acid and ethylene glycol.[1][2] Its structure is deceptively simple, yet it harbors a unique combination of chemical properties that make it highly attractive for pharmaceutical development.[1] The presence of a reactive formate group and a primary alcohol within the same molecule allows it to act as a potent acyl donor while producing a benign, easily removable byproduct—ethylene glycol.

In pharmaceutical synthesis, the formyl group is a critical component. Formamides are key intermediates in the synthesis of a vast array of active pharmaceutical ingredients (APIs), including fungicides, nitrogen-bridged heterocycles, and various chemotherapeutic agents.[3][4] They also serve as important protecting groups for amines.[4] Traditionally, formylation is achieved using reagents like formic acid under harsh dehydrating conditions, acetic formic anhydride, or other methods that can be inefficient or environmentally taxing.[3] this compound presents a milder, more sustainable alternative. Its low toxicity and biodegradability further enhance its profile as a green chemistry reagent.[1]

This guide will serve as a comprehensive resource for scientists looking to integrate this promising reagent into their synthetic workflows.

Physicochemical Properties

A clear understanding of a reagent's physical properties is paramount for its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 628-35-3[1][2]
Molecular Formula C₃H₆O₃[1]
Molecular Weight 90.08 g/mol [1]
Appearance Clear, colorless liquid/oil[1][2]
Boiling Point ~180 °C[2][5]
Density ~1.18 g/cm³[2][5]
Solubility Soluble in methanol, slightly soluble in acetone[2][5]
Storage Hygroscopic, store at -20°C under inert atmosphere[2][5]

Core Application: N-Formylation of Amines

The most prominent application of this compound in pharmaceutical synthesis is the N-formylation of primary and secondary amines. This reaction is fundamental for creating the formamide bond crucial to many drug scaffolds.

Mechanistic Rationale and Advantages

The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the formate group. The key advantage of HEF lies in its leaving group. Upon completion of the reaction, the byproduct is ethylene glycol, a non-toxic, water-soluble, and high-boiling liquid that is easily separated from most organic products during aqueous work-up.

This contrasts sharply with other methods:

  • Formic Acid: Often requires high temperatures and azeotropic removal of water, which is not suitable for sensitive substrates.[3]

  • Acetic Formic Anhydride: Highly effective but is a potent lachrymator and generates acetic acid as a byproduct, which can complicate purification.

  • Other Formate Esters (e.g., Ethyl Formate): Can be effective but often require elevated temperatures or catalysts, and the alcohol byproduct (e.g., ethanol) has a lower boiling point, which can be a disadvantage in certain setups.[4]

The use of this compound often proceeds smoothly under neat (solvent-free) conditions or in a minimal amount of a suitable solvent, aligning with the principles of green chemistry.[4][6]

Figure 1: Proposed Mechanism for N-Formylation.

Experimental Guide: Protocol for N-Formylation

This section provides a detailed, validated protocol for the N-formylation of a model primary amine, benzylamine, to yield N-benzylformamide. This protocol can be adapted for a wide range of primary and secondary amines.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Standard SupplierStore under inert gas.
Benzylamine≥99%Standard Supplier
Ethyl AcetateACS GradeStandard SupplierFor TLC and extraction.
HexanesACS GradeStandard SupplierFor TLC and extraction.
Brine (Saturated NaCl)-Lab Prepared
Anhydrous MgSO₄ or Na₂SO₄-Standard SupplierFor drying.
Round-bottom flask (25 mL)--Oven-dried.
Magnetic stirrer & stir bar--
TLC plates (Silica gel 60 F₂₅₄)--
Separatory funnel (100 mL)--
Rotary evaporator--
Step-by-Step Synthesis Protocol

1. Reaction Setup:

  • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.07 g, 10.0 mmol, 1.0 equiv.).

  • Add this compound (1.08 g, 12.0 mmol, 1.2 equiv.).

  • Causality Note: A slight excess of HEF ensures the complete consumption of the starting amine. The reaction is often performed neat to maximize concentration and minimize solvent waste.

  • Place the flask in an oil bath pre-heated to 80 °C and stir the mixture.

2. Reaction Monitoring:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes.

  • Eluent: 1:1 Ethyl Acetate/Hexanes.

  • Visualization: UV light (254 nm) and/or potassium permanganate stain.

  • The reaction is complete when the benzylamine spot (lower Rf) is no longer visible. Typical reaction time is 2-4 hours.

3. Work-up and Extraction:

  • Once the reaction is complete, allow the flask to cool to room temperature.

  • Dilute the reaction mixture with 20 mL of ethyl acetate.

  • Transfer the solution to a 100 mL separatory funnel.

  • Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

  • Causality Note: The water wash is crucial for removing the highly soluble ethylene glycol byproduct and any unreacted HEF. The brine wash removes residual water from the organic phase.

4. Drying and Concentration:

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

5. Purification and Characterization:

  • The crude N-benzylformamide is often obtained in high purity (>95%).

  • If further purification is needed, it can be achieved via vacuum distillation or flash column chromatography on silica gel.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Experimental Workflow and Troubleshooting

Experimental_Workflow Figure 2: Experimental Workflow for N-Formylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis reagents 1. Add Benzylamine & This compound to Flask heat 2. Heat to 80 °C with Stirring reagents->heat monitor 3. Monitor by TLC heat->monitor cool 4. Cool to Room Temp monitor->cool extract 5. Dilute & Wash with H₂O/Brine cool->extract dry 6. Dry Organic Layer extract->dry evap 7. Concentrate in vacuo dry->evap purify 8. Purify (if needed) evap->purify char 9. Characterize (NMR, IR) purify->char

Figure 2: Experimental Workflow for N-Formylation.
IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient temperature or reaction time. Sterically hindered amine.Increase temperature to 90-100 °C or extend reaction time. For very unreactive amines, consider a catalyst like sodium formate.[3]
Product Contamination Incomplete removal of ethylene glycol.Perform an additional water wash during the extraction phase.
Low Yield Volatility of starting amine or product. Inefficient extraction.Ensure the reaction setup is well-sealed. Perform back-extraction of the aqueous layers.

Emerging Applications & Future Outlook

While N-formylation is its primary role, the utility of this compound is not limited to this transformation.

  • Green Solvent: With increasing regulatory pressure to replace hazardous solvents like DMF and NMP, there is a growing interest in sustainable alternatives.[6][7] As a biodegradable, low-toxicity, and polar protic liquid, HEF has potential as a green solvent for certain pharmaceutical processes.[1][8]

  • Synthetic Intermediate: The bifunctional nature of HEF makes it a useful C3 building block. It can serve as a precursor in the synthesis of other valuable chemicals, such as 1,3-dioxolane, which is an intermediate in the preparation of the antiviral drug Acyclovir.[2][5]

Safety and Handling

Proper handling is essential for laboratory safety. Always consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9] Avoid contact with skin and eyes.

  • Storage: this compound is hygroscopic. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2][5]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[11] In case of skin contact, wash with plenty of soap and water.

Conclusion

This compound is a compelling reagent for modern pharmaceutical synthesis. Its efficacy as a mild formylating agent, coupled with its favorable environmental profile, positions it as a superior alternative to many traditional methods. The generation of a benign, easily removable byproduct simplifies purification protocols, saving time and resources. As the pharmaceutical industry continues to embrace the principles of green chemistry, the adoption of versatile and sustainable reagents like this compound will be instrumental in developing the next generation of medicines safely and efficiently.

References

  • Hill, D. R., Hsiao, C.-N., Kurukulasuriya, R., & Wittenberger, S. J. (2002). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Organic Letters, 4(1), 111–113.
  • Eaton, D. L., & Wuest, W. M. (2016). Formylation of Amines. Topics in Current Chemistry, 374(1), 4.
  • Abbaszadeh-Mahmoudi, F., Shirzaei, F., & Shaterian, H. R. (2025). Preparation of new benzochromene derivatives using triethylamine, 2-hydroxyethylammonium formate, and Fe3O4@SiO2@[O-(CH2)2-NH2][HCO2H] as catalysts. Research on Chemical Intermediates.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Kim, J., Kim, H., & Lee, S. (2018). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Molecules, 23(9), 2309.
  • Lai, P., & Li, S. (2021). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. Journal of Drug Delivery Science and Technology, 63, 102456.
  • Google Patents. (n.d.). US8592397B2 - Compositions and methods for combination antiviral therapy.
  • Wilent, J. E., Qabaja, G., & Petersen, K. S. (2016). Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization. Organic Syntheses, 93, 75-93.
  • Tanimu, A., & Al-Harthi, M. A. (2023). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. International Journal of Molecular Sciences, 24(13), 10892.
  • Zarubaev, V. V., et al. (2022). Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. Molecules, 27(12), 3737.
  • Gogoi, P., & Konwar, D. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(5), 1043-1049.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Cue, B. W., & Zhang, J. (2009). Green process chemistry in the pharmaceutical industry. Green Chemistry Letters and Reviews, 2(4), 193-211.
  • de Castro, A. A., et al. (2022). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Catalysts, 12(1), 85.
  • UPLIFT. (2025). On the Environmentally Friendly Synthesis of 2- Hydroxyethyl Furan-5-Carboxylic Acid (MHEF) and bis(2- Hydroxyethyl) Furan Dicarboxylate (BHEF).
  • Google Patents. (n.d.). CN103304413A - Synthetic method of 2-hydroxyethyl methacrylate.
  • Google Patents. (n.d.). US9457036B2 - Compositions and methods for combination antiviral therapy.
  • ResearchGate. (2025). A Convenient Method for the N-Formylation of Secondary Amines and Anilines Using Ammonium Formate | Request PDF.
  • Kaliappan, K. P. (2020). Protecting Groups.
  • ResearchGate. (2025). Green Solvents for Pharmaceuticals.
  • Wang, S., et al. (2022). Optimized synthesis of anti-COVID-19 drugs aided by retrosynthesis software. Molecular Systems Design & Engineering, 7(10), 1221-1226.
  • Wikipedia. (n.d.). Protecting group.

Sources

Application Note: Esterification via Formyl Group Transfer Using 2-Hydroxyethyl Formate

Author: BenchChem Technical Support Team. Date: January 2026

A Modern Approach to the Synthesis of Formate Esters for Research and Development

Abstract

Formate esters are valuable compounds in chemical synthesis, serving as key intermediates and possessing unique properties for applications in the fragrance, flavor, and pharmaceutical industries.[1] Traditional esterification methods, such as the Fischer-Speier esterification, typically involve the reaction of a carboxylic acid with an alcohol under strong acid catalysis, which requires the removal of water to drive the reaction to completion.[2][3][4] This application note details a robust and efficient protocol for the synthesis of various formate esters using 2-hydroxyethyl formate (HEF) as a convenient formyl group donor. This method represents a transesterification reaction that circumvents the use of formic acid directly and produces ethylene glycol as a benign, high-boiling byproduct. We provide a detailed step-by-step protocol, mechanistic insights, purification strategies, and the rationale behind key experimental choices to guide researchers in achieving high-yield synthesis of target formate esters.

Introduction and Scientific Principle

The formyl group (-CHO) is one of the smallest and most fundamental acyl groups. Its introduction onto an alcohol (O-formylation) yields formate esters, which are prevalent in nature and are widely used as synthetic building blocks. While classic methods using formic acid are effective, they can present challenges related to the corrosive nature of the acid and the complexities of water removal.[2]

This compound (C₃H₆O₃) offers a compelling alternative as a formylating agent.[5] It is a bifunctional molecule featuring both an ester and a primary alcohol. In the presence of an acid catalyst, HEF can transfer its formyl group to a target alcohol (R-OH) in a reversible equilibrium process.

Reaction Scheme: R-OH + H(O)COCH₂CH₂OH ⇌ R-O(O)CH + HOCH₂CH₂OH (Target Alcohol + this compound ⇌ Target Formate Ester + Ethylene Glycol)

A key advantage of this protocol is the nature of the byproduct, ethylene glycol. Unlike the water produced in Fischer esterification, ethylene glycol has a high boiling point (197 °C), which prevents the formation of low-boiling azeotropes and simplifies the isolation of more volatile formate ester products via distillation. The reaction is typically driven to completion by using an excess of either the target alcohol or the this compound, depending on cost and availability.

Mechanistic Pathway: Acid-Catalyzed Transesterification

The reaction proceeds via a well-established acid-catalyzed acyl substitution mechanism, analogous to the Fischer esterification.[6][7] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Protonation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of this compound. This step significantly increases the electrophilicity of the carbonyl carbon.[7]

  • Nucleophilic Attack: A lone pair of electrons from the oxygen of the target alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the oxygen of the original ethylene glycol moiety. This intramolecular or intermolecular transfer converts the ethoxy group into a good leaving group (protonated ethylene glycol).[7]

  • Elimination of Ethylene Glycol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of ethylene glycol.

  • Deprotonation: The resulting protonated formate ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

G cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_products Products HEF This compound Protonation 1. Protonation of Carbonyl HEF->Protonation ROH Target Alcohol Attack 2. Nucleophilic Attack by R-OH ROH->Attack H_plus H+ (Catalyst) H_plus->Protonation Protonation->Attack Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Elimination of Ethylene Glycol Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation EG Ethylene Glycol Elimination->EG Ester Formate Ester Deprotonation->Ester H_plus_regen H+ (Regenerated) Deprotonation->H_plus_regen

Caption: Key stages of the acid-catalyzed transesterification mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis of benzyl formate from benzyl alcohol as a representative example. The principles can be readily adapted for other primary and secondary alcohols.

Materials and Equipment
Reagents & Chemicals Equipment
This compound (≥95%)Round-bottom flask (e.g., 100 mL)
Benzyl alcohol (≥99%)Reflux condenser
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)Magnetic stirrer and stir bar
Diethyl ether (anhydrous)Heating mantle with temperature control
Saturated sodium bicarbonate (NaHCO₃) solutionSeparatory funnel
Saturated sodium chloride (NaCl) solution (Brine)Rotary evaporator
Anhydrous magnesium sulfate (MgSO₄)Simple or fractional distillation apparatus
TLC plates (silica gel 60 F₂₅₄)Standard laboratory glassware
Step-by-Step Procedure

Part A: Reaction Setup and Execution

  • Flask Preparation: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (10.81 g, 100 mmol, 1.0 equiv).

  • Reagent Addition: Add this compound (13.51 g, 150 mmol, 1.5 equiv). Using an excess of the formylating agent helps drive the equilibrium towards the products.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.38 g, 2 mmol, 0.02 equiv). Causality Note: p-TsOH is a solid, non-oxidizing acid catalyst that is easier to handle than concentrated sulfuric acid and is highly effective for esterifications.[2]

  • Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to a gentle reflux (approx. 120-130 °C internal temperature) with continuous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) or GC analysis. The reaction is typically complete within 4-8 hours, indicated by the consumption of the starting benzyl alcohol.

Part B: Aqueous Work-up and Isolation

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Dilution: Dilute the reaction mixture with 100 mL of diethyl ether. This facilitates separation from the polar byproduct and catalyst.

  • Neutralization: Transfer the mixture to a separatory funnel. Carefully wash the organic layer with 50 mL of saturated NaHCO₃ solution to neutralize the p-TsOH catalyst.[3] Trustworthiness Check: Check the pH of the aqueous layer after washing to ensure it is neutral or slightly basic (pH ≥ 7). Repeat the wash if necessary.

  • Washing: Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine. The brine wash helps to remove residual water from the organic phase.[2]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄. Swirl the flask until the drying agent no longer clumps together.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The remaining crude product will be a mixture of benzyl formate and ethylene glycol.

Part C: Purification by Distillation

  • Apparatus Setup: Assemble a simple or fractional distillation apparatus. The choice depends on the boiling point difference between the product and any remaining starting alcohol. For benzyl formate (b.p. 202 °C) and ethylene glycol (b.p. 197 °C), fractional distillation is required. For a more volatile ester like butyl formate (b.p. 107 °C), simple distillation is sufficient to separate it from ethylene glycol.

  • Distillation: Heat the crude product. Collect the fraction boiling at the expected temperature for the target ester.

  • Product Characterization: Confirm the identity and purity of the collected ester using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and GC-MS.

Overall Experimental Workflow

G A 1. Reaction Setup (Alcohol, HEF, Catalyst) B 2. Reflux (4-8 hours) A->B C 3. Aqueous Work-up (Dilution, Wash, Dry) B->C D 4. Solvent Removal (Rotary Evaporation) C->D E 5. Purification (Distillation) D->E F 6. Characterization (NMR, GC-MS, IR) E->F

Caption: General workflow for formate ester synthesis using HEF.

Data Summary and Expected Results

The following table provides representative conditions and expected outcomes for the formylation of various alcohols using this protocol.

Substrate AlcoholEquivalents of HEFCatalyst (mol%)Temp (°C)Time (h)Approx. Yield (%)Product B.P. (°C)
n-Butanol1.5p-TsOH (2%)110685-95107
Isoamyl Alcohol1.5p-TsOH (2%)120680-90132
Benzyl Alcohol1.5p-TsOH (2%)130575-85202
Cyclohexanol2.0p-TsOH (3%)1301065-75161

Note: Yields are for isolated, purified products and may vary based on the efficiency of the distillation.

Safety and Handling

  • This compound: Exhibits low toxicity but should be handled in a well-ventilated fume hood.[5] Avoid contact with skin and eyes.

  • p-Toluenesulfonic acid: Corrosive solid. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Diethyl ether is extremely flammable. Ensure no ignition sources are present during work-up.

  • Heating: All heating operations, especially distillation, should be performed with care to avoid thermal shock to glassware and to control the heating rate.

Conclusion

The use of this compound as a formyl group donor provides a valuable and practical alternative to traditional esterification methods for synthesizing formate esters. This protocol offers advantages such as operational simplicity, the use of a readily available and less corrosive formylating agent, and a straightforward purification strategy based on the high-boiling ethylene glycol byproduct. By following the detailed steps and understanding the underlying chemical principles outlined in this application note, researchers in academic and industrial settings can reliably synthesize a wide range of formate esters for various applications.

References

  • Hill, D. R., Hsiao, C.-N., Kurukulasuriya, R., & Wittenberger, S. J. (2002). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Organic Letters, 4(1), 111–113.
  • Jo, Y.-H., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. MDPI.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Abbaszadeh-Mahmoudi, F., Shirzaei, F., & Shaterian, H. R. (2025). Preparation of new benzochromene derivatives using triethylamine, 2-hydroxyethylammonium formate, and Fe3O4@SiO2@[O-(CH2)2-NH2][HCO2H] as catalysts. Research on Chemical Intermediates.
  • Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.

Sources

2-Hydroxyethyl formate as a precursor for ethylene carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Ethylene Carbonate Synthesis Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction: Evaluating Precursors for Ethylene Carbonate Synthesis

Ethylene carbonate (EC) is a compound of significant industrial interest, primarily serving as a high-permittivity solvent in the electrolytes of lithium-ion batteries and as a valuable intermediate in organic synthesis. The precise and efficient synthesis of high-purity ethylene carbonate is therefore a critical area of research and development.

This document addresses the synthesis of ethylene carbonate, with a specific evaluation of potential precursors. A primary query regarding the use of 2-hydroxyethyl formate as a direct precursor for ethylene carbonate was investigated. Based on a comprehensive review of the scientific literature, the conversion of this compound to ethylene carbonate is not a recognized or documented synthetic pathway. This compound is known as the monoester of ethylene glycol and formic acid[1][2]. However, its intramolecular cyclization to form ethylene carbonate is not an established chemical transformation.

This application note will, therefore, focus on the scientifically established and industrially practiced methods for ethylene carbonate synthesis. We will provide a detailed examination of the two primary, validated pathways:

  • The Cycloaddition of Ethylene Oxide and Carbon Dioxide: The most common industrial method, valued for its high atom economy.

  • Transesterification Routes Involving Ethylene Glycol: Greener alternatives that avoid the use of ethylene oxide.

We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and support all mechanistic claims with authoritative sources.

Part 1: Established Synthesis Pathway I - Cycloaddition of Ethylene Oxide (EO) and Carbon Dioxide (CO₂)

The reaction of ethylene oxide, a cyclic ether, with carbon dioxide is the most established and widely used industrial method for producing ethylene carbonate[3][4][5]. This cycloaddition reaction is characterized by its 100% atom economy, as all atoms from the reactants are incorporated into the final product, with no byproducts formed.

Reaction: (CH₂)₂O + CO₂ → (CH₂O)₂CO

Mechanistic Insights

The reaction is typically facilitated by a catalyst that serves to activate the ethylene oxide ring. The general mechanism involves the nucleophilic attack of a catalyst on one of the carbon atoms of the ethylene oxide ring, causing the ring to open. This is followed by the insertion of carbon dioxide and subsequent ring-closure to yield ethylene carbonate and regenerate the catalyst.

A variety of catalysts are effective for this process, including alkali metal halides, quaternary ammonium and phosphonium salts, and various metal complexes[5][6].

Experimental Protocol: Catalytic Cycloaddition of EO and CO₂

This protocol describes a general procedure for the synthesis of ethylene carbonate from ethylene oxide and carbon dioxide in a laboratory setting using a bimetallic complex-supported particulate catalyst.

Core Requirements:

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls.

  • Ethylene Oxide (EO)

  • Carbon Dioxide (CO₂)

  • Bimetallic complex-supported particulate catalyst[7].

Step-by-Step Protocol:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and has been leak-tested.

  • Catalyst Loading: Add the bimetallic complex-supported catalyst to the reaction autoclave. The catalyst amount is typically between 0.1% and 0.5% of the mass of the ethylene oxide to be used[7].

  • Reactant Introduction: Introduce the liquid ethylene oxide into the cooled autoclave.

  • Pressurization: Seal the reactor and begin to introduce carbon dioxide. Pressurize the reactor to the desired pressure, typically between 2 MPa and 5 MPa[7]. The molar ratio of ethylene oxide to carbon dioxide should be approximately 1:1.05 to 1:1.1 to ensure a slight excess of CO₂[7].

  • Reaction Conditions: Begin stirring and heat the reactor to the target temperature, generally between 120°C and 190°C[7].

  • Reaction Monitoring: Maintain the temperature and pressure for a set duration, typically 2 to 3 hours, while continuously monitoring the reactor's pressure for any significant drop that might indicate a leak or the completion of the reaction[7].

  • Cooling and Depressurization: After the reaction period, cool the autoclave to approximately 60°C. Carefully and slowly vent the excess CO₂ pressure to atmospheric pressure[7].

  • Product Isolation: Open the reactor and collect the liquid product. The solid catalyst can be separated from the crude ethylene carbonate by filtration[7]. The catalyst can often be recycled for subsequent batches.

  • Purification: The crude ethylene carbonate can be purified to high purity (>99.99%) via vacuum distillation or melt crystallization to remove any unreacted starting materials or side products[2][8].

Data Presentation: Reaction Parameters
ParameterTypical RangeRationale
Temperature 120°C - 190°CTo provide sufficient activation energy for the reaction without causing significant decomposition[7].
Pressure 2 - 5 MPaTo maintain a high concentration of CO₂ in the liquid phase, driving the reaction forward[7].
Catalyst Loading 0.1 - 0.5 wt% (of EO)To ensure an efficient reaction rate while minimizing cost and potential contamination of the product[7].
EO:CO₂ Molar Ratio 1 : 1.05 - 1.1A slight excess of CO₂ is used to maximize the conversion of the more valuable ethylene oxide[7].
Reaction Time 2 - 3 hoursSufficient time to achieve high conversion of ethylene oxide[7].
Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Load_Catalyst Load Catalyst (0.1-0.5 wt%) Load_EO Load Ethylene Oxide Load_Catalyst->Load_EO Pressurize Pressurize with CO2 (2-5 MPa) Load_EO->Pressurize Heat Heat and Stir (120-190°C, 2-3h) Pressurize->Heat Cool_Vent Cool to 60°C & Vent Heat->Cool_Vent Filter Filter Catalyst Cool_Vent->Filter Purify Purify EC (Distillation/Crystallization) Filter->Purify

Caption: Workflow for Ethylene Carbonate Synthesis via Cycloaddition.

Part 2: Established Synthesis Pathway II - Transesterification of Ethylene Glycol

As a greener alternative to the ethylene oxide route, ethylene carbonate can be synthesized via the transesterification of ethylene glycol (EG) with a carbonate source, such as dimethyl carbonate (DMC). This pathway is advantageous as ethylene glycol can be derived from bio-based sources.

Reaction (with DMC): HO(CH₂)₂OH + (CH₃O)₂CO ⇌ (CH₂O)₂CO + 2 CH₃OH

This is an equilibrium reaction, and to drive it towards the products, the methanol co-product is typically removed as it is formed.

Mechanistic Insights

The transesterification reaction is generally catalyzed by either basic or acidic catalysts. A common approach involves the use of basic catalysts, such as sodium methoxide or ion-exchange resins with tertiary amine functional groups. The mechanism involves the deprotonation of ethylene glycol to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the carbonate source (e.g., DMC). A tetrahedral intermediate is formed, which subsequently collapses, eliminating methanol and forming an intermediate which then cyclizes to release a second molecule of methanol and form ethylene carbonate.

Experimental Protocol: Transesterification of EG with DMC

This protocol outlines a general procedure for the synthesis of ethylene carbonate from ethylene glycol and dimethyl carbonate.

Core Requirements:

  • Reaction flask equipped with a distillation column, condenser, and collection flask.

  • Heating mantle with magnetic stirrer.

  • Ethylene Glycol (EG)

  • Dimethyl Carbonate (DMC)

  • Catalyst (e.g., macroreticular ion exchange resin with tertiary amine groups).

Step-by-Step Protocol:

  • Reactor Setup: Assemble the reaction apparatus, ensuring all glassware is dry.

  • Charging Reactants: Charge the reaction flask with ethylene glycol, dimethyl carbonate, and the catalyst. A molar excess of DMC is often used to shift the equilibrium.

  • Heating and Reaction: Begin stirring and heat the mixture to the reaction temperature, typically in the range of 60°C to 120°C.

  • Methanol Removal: As the reaction proceeds, the lower-boiling methanol co-product will be formed. Set the distillation head to allow for the selective removal of methanol, thereby driving the reaction to completion.

  • Reaction Monitoring: The reaction can be monitored by measuring the amount of methanol collected or by taking aliquots for analysis (e.g., by GC-MS).

  • Catalyst Removal: Once the reaction is complete, cool the mixture and remove the solid catalyst by filtration.

  • Product Purification: The crude product, containing ethylene carbonate, unreacted ethylene glycol, and DMC, is then purified. This is typically achieved by fractional vacuum distillation to separate the components based on their boiling points.

Data Presentation: Reaction Parameters
ParameterTypical RangeRationale
Temperature 60°C - 120°CAllows for a reasonable reaction rate while enabling the selective removal of methanol byproduct.
Pressure Atmospheric or slight vacuumFacilitates the removal of methanol to drive the equilibrium.
Catalyst Heterogeneous basic catalystsSimplifies product workup as the catalyst can be easily filtered off.
EG:DMC Molar Ratio 1:2 to 1:5An excess of DMC is used to act as both a reactant and a solvent, and to shift the equilibrium towards the product side.
Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Charge_Reactants Charge EG, DMC, & Catalyst Heat_Stir Heat and Stir (60-120°C) Charge_Reactants->Heat_Stir Remove_MeOH Remove Methanol by Distillation Heat_Stir->Remove_MeOH Cool Cool Reaction Mixture Remove_MeOH->Cool Reaction Complete Filter Filter Catalyst Cool->Filter Purify Purify EC (Vacuum Distillation) Filter->Purify

Caption: Workflow for Ethylene Carbonate Synthesis via Transesterification.

Part 3: Safety and Handling

Ethylene Carbonate:

  • Hazards: Harmful if swallowed and causes serious eye irritation. May cause damage to organs through prolonged or repeated exposure[9][10].

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles and gloves. Use in a well-ventilated area and avoid dust formation (EC is a solid at room temperature). Wash hands thoroughly after handling[7][10].

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container[7].

Ethylene Oxide (Precursor):

  • Hazards: Extremely flammable gas. Toxic if inhaled. May cause cancer.

  • Handling: Must be handled only in a closed system under strict engineering controls by trained personnel.

This compound (For reference):

  • Hazards: May cause skin and serious eye irritation. Harmful if swallowed[2].

  • Properties: Colorless liquid with a boiling point of approximately 144°C[1].

Conclusion

While the synthesis of ethylene carbonate from this compound is not a scientifically validated pathway, two robust and well-documented methods are available to researchers. The cycloaddition of ethylene oxide and carbon dioxide remains the dominant industrial method due to its efficiency and atom economy. However, for laboratories seeking greener alternatives, the transesterification of ethylene glycol presents a viable and effective option. The choice of method will depend on the available starting materials, scale, and specific purity requirements of the application. Adherence to detailed protocols and stringent safety measures is paramount for the successful and safe synthesis of ethylene carbonate.

References

  • Process and system for the production of ethylene carbonate and/or ethylene glycol.
  • Synthesis of Glycerol Carbonate from Ethylene Carbonate Using Zinc Stearate as a Catalyst: Operating Conditions and Kinetic Modeling.
  • Process of hydroxyethylation.
  • Ethylene carbonate process.
  • Process for simultaneous production of ethylene glycol and carbonate ester.
  • Process for production of ethylene glycol and dimethyl carbonate.
  • Method for preparing ethylene carbonate.
  • Method for purifying ethylene carbonate.
  • Safety Data Sheet: Ethylene carbon
  • SYNTHESIS OF ETHYLENE CARBONATE FROM ETHYLENE OXIDE AND CO2 IN THE PRESENCE OF ZINC PHENOLATES / IONIC LIQUID CATALYSTS.
  • Glycol monoformate | C3H6O3 | CID 69404. PubChem. [Link]
  • Conversion of CO2 to Alkyl Carbonates Using Ethylene Oxide as Feedstock. netl.doe.gov. [Link]
  • Method and catalyst for synthesizing ethylene carbonate.
  • METHOD FOR PURIFYING ETHYLENE CARBONATE BY MEANS OF DYNAMIC CRYSTALLIZATION.
  • Safety Data Sheet: Ethylene carbon

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The Versatile Role of 2-Hydroxyethyl Formate in Polymer Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive overview of the role of 2-Hydroxyethyl formate (2-HEF) in polymer chemistry. While often overshadowed by its acrylate and methacrylate counterparts, 2-HEF presents a unique set of properties that make it a valuable, yet underexplored, building block in the synthesis of novel polymers. This guide will delve into its fundamental characteristics, its diverse applications as a monomer, a precursor, and a modifying agent, and provide detailed protocols for its use in polymerization reactions. The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to expand their polymer synthesis toolkit.

Introduction to this compound (2-HEF)

This compound, also known as ethylene glycol monoformate, is an organic compound with the chemical formula C₃H₆O₃.[1][2] It is the ester of formic acid and ethylene glycol.[1] Structurally, it possesses both a hydroxyl (-OH) group and a formate ester group, which impart a unique combination of reactivity and functionality.[1] This bifunctionality allows 2-HEF to participate in a variety of chemical reactions, making it a versatile precursor and building block in organic and polymer synthesis.[1]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₃H₆O₃[1][2]
Molar Mass 90.08 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point ~144 °C[1]
CAS Number 628-35-3[2]

Synthesis of this compound

The most common and straightforward method for synthesizing 2-HEF is through the direct esterification of ethylene glycol with formic acid, typically in the presence of an acid catalyst.[1]

Diagram of 2-HEF Synthesis

G Ethylene Glycol Ethylene Glycol Reaction Esterification Ethylene Glycol->Reaction Formic Acid Formic Acid Formic Acid->Reaction Acid Catalyst Acid Catalyst Acid Catalyst->Reaction This compound This compound Reaction->this compound Water Water Reaction->Water

Caption: Synthesis of 2-HEF via acid-catalyzed esterification.

Applications in Polymer Chemistry

The dual functionality of 2-HEF opens up several avenues for its application in polymer science. While not a conventional vinyl monomer, its hydroxyl and formate groups can be strategically employed.

2-HEF as a Precursor to Functional Monomers

One of the primary roles of 2-HEF is as a starting material for the synthesis of more complex functional monomers. For instance, it can be envisioned as a precursor to monomers used in the production of hydrophilic polymers. While not a direct analogue, the synthesis of N-(2-hydroxyethyl)acrylamide (HEAA), a hydrophilic monomer, involves the reaction of ethanolamine with acryloyl chloride, highlighting the utility of the hydroxyethyl moiety in creating functional monomers for applications like electrophoresis gels.[3]

Role in Polyester and Polyurethane Synthesis

The hydroxyl group of 2-HEF allows it to act as a diol in polycondensation reactions, making it a candidate for incorporation into polyester and polyurethane backbones.[4][5]

  • Polyesters: 2-HEF can be reacted with dicarboxylic acids or their derivatives to form polyesters. The formate group, being more labile than other esters, could potentially offer a route to creating degradable or functionalizable polyesters. The synthesis of polyester polyols often involves reacting a dicarboxylic acid with a diol, and 2-HEF can serve as such a diol.[4]

  • Polyurethanes: In polyurethane synthesis, polyols are reacted with polyisocyanates.[5][6] By incorporating 2-HEF as a co-diol in the synthesis of a polyester polyol, it is possible to modify the properties of the resulting polyurethane.[4][7] This can influence characteristics such as flexibility, hydrolysis resistance, and crystallinity.[4]

Protocol 1: Synthesis of a Modified Polyester Polyol using 2-HEF

Objective: To synthesize a polyester polyol with incorporated formate groups for potential downstream functionalization or degradation studies.

Materials:

  • This compound (2-HEF)

  • Adipic acid

  • 1,4-Butanediol (as a co-diol)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic water removal)

  • Round-bottom flask equipped with a Dean-Stark trap and condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Charge the round-bottom flask with adipic acid, 1,4-butanediol, and this compound in a desired molar ratio (e.g., 1:0.8:0.2).

  • Add p-toluenesulfonic acid (0.5-1.0 mol% relative to the diacid).

  • Add toluene to the flask.

  • Heat the mixture under reflux with continuous stirring. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the acid value of the reaction mixture at regular intervals.

  • Once the desired acid value is reached, cool the reaction mixture and remove the toluene under reduced pressure.

  • The resulting viscous liquid is the modified polyester polyol. Characterize it by GPC (for molecular weight) and NMR (for composition).

Potential as a Chain Transfer Agent

In radical polymerization, chain transfer agents (CTAs) are used to control the molecular weight of the resulting polymers.[8][9] The formate group in 2-HEF contains a C-H bond that could potentially participate in chain transfer reactions. While not a conventional CTA, its potential in this regard warrants investigation, particularly in systems where mild control over molecular weight is desired. The mechanism would involve the abstraction of the formyl hydrogen by a propagating radical, terminating that chain and initiating a new one.

Diagram of Potential Chain Transfer Mechanism

G Propagating Polymer Chain (P•) Propagating Polymer Chain (P•) Transition State Transition State Propagating Polymer Chain (P•)->Transition State 2-HEF 2-HEF 2-HEF->Transition State Terminated Polymer (P-H) Terminated Polymer (P-H) Transition State->Terminated Polymer (P-H) New Radical (•O-CH2-CH2-OCHO) New Radical (•O-CH2-CH2-OCHO) Transition State->New Radical (•O-CH2-CH2-OCHO) New Propagating Chain New Propagating Chain New Radical (•O-CH2-CH2-OCHO)->New Propagating Chain Monomer Monomer Monomer->New Propagating Chain Initiates new chain

Sources

Application Notes & Protocols: 2-Hydroxyethyl Formate as a Novel Medium for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Biocatalysis Division

Abstract

The exploration of non-aqueous media for enzymatic reactions has revolutionized biocatalysis, enabling the synthesis of novel compounds and improving reaction yields by shifting thermodynamic equilibria. While conventional organic solvents are widely used, there is a growing interest in alternative, functional solvents that offer unique properties. This document introduces 2-Hydroxyethyl formate (2-HEF), an ester of ethylene glycol and formic acid, as a potential medium for enzymatic reactions. 2-HEF is a polar, hygroscopic liquid with a high boiling point (180 °C), making it a candidate for reactions requiring elevated temperatures.[1][2] This guide provides a comprehensive overview of the theoretical advantages of 2-HEF, a framework for evaluating enzyme compatibility, and detailed protocols for initiating research into its application, particularly for lipase-catalyzed transformations.

Introduction: The Case for this compound (2-HEF) in Biocatalysis

Enzymes have traditionally been employed in aqueous buffers. However, the low solubility of many organic substrates in water limits their application in organic synthesis.[3] Non-aqueous enzymology addresses this by utilizing organic solvents, ionic liquids, or deep eutectic solvents to enhance substrate solubility and, in many cases, improve enzyme stability and selectivity.[3]

This compound (C₃H₆O₃) presents an intriguing, yet largely unexplored, option as a reaction medium.[1][2] Its bifunctional nature, possessing both a hydroxyl (-OH) and a formate ester (-OCHO) group, suggests several potential benefits:

  • High Solvency: Its polarity may allow for the dissolution of a broad range of polar and semi-polar substrates and enzymes.

  • Substrate & Medium: In certain reactions, such as transesterifications, 2-HEF could potentially act as both the solvent and an acyl acceptor/donor, simplifying reaction mixtures.

  • Thermal Stability: A high boiling point allows for a wider operational temperature range, which can be crucial for overcoming kinetic barriers.[1]

  • Biodegradability: As a simple organic ester, it is expected to have favorable environmental properties compared to halogenated or aromatic solvents.

This document serves as a foundational guide for researchers, scientists, and drug development professionals aiming to explore the utility of 2-HEF in their biocatalytic workflows. We will detail the causality behind experimental design, provide self-validating protocols, and ground our recommendations in the established principles of non-aqueous enzymology.

Foundational Principles: Enzyme Activity in a Non-Aqueous Environment

Before proceeding to protocols, it is critical to understand the factors governing enzyme function in a medium like 2-HEF.

  • The Role of Water: Enzymes require a thin layer of water, or "essential water," bound to their surface to maintain their catalytically active conformation. In a nearly anhydrous solvent like 2-HEF, the enzyme's activity is critically dependent on this "water activity" (aw). The solvent itself can strip this water layer, leading to inactivation. Therefore, controlling the water content of the system is paramount.

  • Enzyme "pH Memory": In a non-aqueous medium, the enzyme "remembers" the pH of the last aqueous solution it was in contact with before lyophilization or immobilization. This is because the ionization state of the enzyme's acidic and basic residues, which is set by the pH, becomes locked in. This phenomenon must be exploited by preparing the enzyme from a buffer at its optimal pH.

  • Mass Transfer Limitations: The viscosity of 2-HEF and the solubility of gaseous substrates (like O₂ in oxidase-catalyzed reactions) can impose mass transfer limitations. Proper agitation and system design are necessary to ensure that the reaction rate is not limited by substrate diffusion.

General Protocol for Screening Enzyme Compatibility with 2-HEF

This protocol is designed to be a universal starting point for assessing the viability of any given enzyme in 2-HEF. The core principle is to compare the enzyme's activity in 2-HEF against its activity in a standard, well-characterized medium (aqueous buffer for hydrolases, a common organic solvent like hexane or MTBE for lipases).

Workflow for Enzyme Compatibility Screening

G cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction Setup cluster_analysis Phase 3: Analysis & Conclusion Enzyme Select Enzyme (e.g., Lipase, Protease) Buffer Dissolve Enzyme in Optimal pH Buffer Enzyme->Buffer Lyophilize Lyophilize to Dry Powder (Creates 'pH Memory') Buffer->Lyophilize Setup_HEF Reaction A: Substrate + Lyophilized Enzyme in 2-HEF Lyophilize->Setup_HEF Setup_Control Reaction B (Control): Substrate + Lyophilized Enzyme in Control Solvent Lyophilize->Setup_Control Solvent Prepare Solvents: 1. Anhydrous 2-HEF 2. Control Solvent (e.g., Hexane) Solvent->Setup_HEF Solvent->Setup_Control Setup_Neg Reaction C (Negative Control): Substrate in 2-HEF (No Enzyme) Solvent->Setup_Neg Incubate Incubate all reactions (e.g., 40°C, 200 RPM) Setup_HEF->Incubate Setup_Control->Incubate Setup_Neg->Incubate Monitor Monitor Product Formation (GC, HPLC, or Spectroscopy) Incubate->Monitor Compare Compare Reaction Rates: Rate(A) vs. Rate(B) Monitor->Compare Conclusion Determine Relative Activity and Stability in 2-HEF Compare->Conclusion

Caption: Workflow for assessing enzyme viability in 2-HEF.

Step-by-Step Methodology
  • Enzyme Preparation: a. Dissolve the purified enzyme (or use a commercially available immobilized enzyme) in an aqueous buffer (e.g., 50 mM phosphate buffer) adjusted to its known optimal pH for activity. b. (For soluble enzymes) Flash-freeze the solution in liquid nitrogen and lyophilize for 24-48 hours until a dry, fluffy powder is obtained. This powder is now primed with the correct ionization state. c. Store the lyophilized enzyme under desiccation at -20°C.

  • Solvent Preparation: a. Obtain high-purity this compound. b. To ensure an anhydrous starting point, dry the solvent over 3Å molecular sieves for at least 24 hours prior to use. The initial water content can be a variable for later optimization.

  • Reaction Setup (Example Volume: 1 mL): a. Vial A (Test): To a 4 mL glass vial, add 1 mL of anhydrous 2-HEF. Add the substrate(s) to the desired concentration (e.g., 100 mM). Finally, add a pre-weighed amount of the lyophilized enzyme (e.g., 10 mg/mL). b. Vial B (Control): Prepare an identical reaction mixture to Vial A, but substitute 2-HEF with the control solvent (e.g., hexane). c. Vial C (Negative Control): Prepare a mixture with the substrate(s) in 2-HEF but without the enzyme to check for non-enzymatic background reaction.

  • Incubation and Analysis: a. Seal all vials tightly and place them in a shaking incubator at a suitable temperature (e.g., 40-50°C) with vigorous agitation (e.g., 200-250 RPM). b. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL). c. Quench the reaction immediately by diluting the aliquot into a solvent containing a quenching agent (if necessary) and filter through a 0.22 µm syringe filter to remove the enzyme. d. Analyze the samples for product formation and substrate consumption using an appropriate technique (e.g., GC-FID, RP-HPLC).

  • Data Interpretation: a. Calculate the initial reaction rate for both the test and control reactions. b. The relative activity can be expressed as: (Rate in 2-HEF / Rate in Control Solvent) * 100%. c. A relative activity >10% is generally considered promising for further optimization.

Application Protocol: Lipase-Catalyzed Synthesis of Octyl Formate in 2-HEF

This protocol describes a model transesterification reaction using a commercially available immobilized lipase, Novozym 435, which has shown high efficacy in formate ester synthesis.[4] Here, we explore using 2-HEF as the medium for the esterification of formic acid and octanol.

Catalytic Mechanism of Lipase (Ping-Pong Bi-Bi)

G E Lipase (E-OH) EA E-OH • R¹COOH (Michaelis Complex) E->EA + R¹COOH (Formic Acid) F_P E-O-COR¹ + H₂O (Acyl-Enzyme Intermediate) EA->F_P - H₂O F_P_B E-O-COR¹ • R²OH F_P->F_P_B + R²OH (Octanol) E_Q E-OH • R¹COOR² F_P_B->E_Q E_final Lipase (E-OH) E_Q->E_final - R¹COOR² (Octyl Formate) P_out H₂O Q_in R¹COOR²

Caption: General Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Materials and Reagents
Reagent/MaterialRecommended SupplierNotes
This compound (2-HEF)Sigma-AldrichAnhydrous grade, >98% purity
Novozym 435 (Immobilized Lipase B)Novozymes/SigmaStore desiccated at 4°C
Formic AcidSigma-Aldrich>99% purity
1-OctanolSigma-Aldrich>99% purity
DodecaneSigma-AldrichInternal standard for GC analysis
4 mL Screw-Top VialsVWR/FisherWith PTFE-lined caps
Molecular Sieves (3Å)Sigma-AldrichFor drying solvent
Step-by-Step Methodology
  • Preparation of Reaction Stock Solution: a. In a glass bottle, prepare the reaction mixture in 2-HEF (pre-dried over molecular sieves). b. For a 10 mL final volume, add:

    • 1-Octanol: to a final concentration of 200 mM.
    • Formic Acid: to a final concentration of 600 mM (a 1:3 molar ratio is a good starting point to drive equilibrium).[4]
    • Dodecane (Internal Standard): to a final concentration of 20 mM.
    • Add 2-HEF to bring the total volume to 10 mL. c. Mix thoroughly until a homogenous solution is achieved.
  • Enzymatic Reaction: a. Dispense 1 mL of the reaction stock solution into each of three 4 mL glass vials (for triplicate runs). b. Add 15 mg of Novozym 435 to each vial (15 g/L loading).[4] c. Prepare a negative control vial containing 1 mL of the stock solution without the enzyme. d. Seal the vials tightly and place them in a shaking incubator set to 40°C and 200 RPM . This temperature is optimal for Novozym 435 in many esterifications.[4]

  • Sample Collection and Analysis: a. At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 h), pause the shaker and allow the immobilized enzyme to settle. b. Carefully withdraw a 20 µL aliquot from the supernatant. c. Dilute the aliquot 50-fold with ethyl acetate (e.g., 20 µL into 980 µL) to quench the reaction and prepare for GC analysis. d. Analyze the diluted sample by Gas Chromatography with a Flame Ionization Detector (GC-FID) using a suitable capillary column (e.g., DB-5 or equivalent). e. Quantify the peak areas of 1-octanol and octyl formate relative to the internal standard (dodecane).

  • Calculating Conversion: a. Use a pre-generated calibration curve to determine the concentration of 1-octanol and octyl formate at each time point. b. Calculate the percent conversion based on the limiting reactant (1-octanol): Conversion (%) = ([Octyl Formate]ₜ / [1-Octanol]₀) * 100

Data Summary and Expected Results

The results of the experiment can be summarized to evaluate the effectiveness of 2-HEF as a medium.

EnzymeMediumTemperature (°C)Substrate Ratio (Acid:Alcohol)Enzyme Load (g/L)Max Conversion (%) [Time (h)]
Novozym 4352-HEF 403:115Experimental Result
Novozym 435Toluene403:115~95% [8 h] (Literature Value)

This table is for structuring experimental data. The literature value is provided as a benchmark from similar reactions in different solvents.[4]

Critical Considerations & Future Directions

  • Enzyme Reusability: A key advantage of immobilized enzymes is their potential for reuse. After the reaction, the Novozym 435 beads can be recovered by simple filtration, washed with a dry solvent (like hexane) to remove residual substrates and products, dried under vacuum, and reused in a subsequent batch.[4] Assessing the retention of activity over multiple cycles is crucial for process viability.

  • Optimization of Water Activity: The optimal water activity for lipase catalysis in organic media is typically low but non-zero. The performance in 2-HEF may be enhanced by controlling the water content, for instance, by adding a specific amount of water to the solvent or by using salt hydrate pairs to equilibrate the reaction mixture to a known aw.

  • Exploring Other Enzymes: While lipases are excellent starting points, 2-HEF should be screened with other enzyme classes relevant to drug development, such as proteases (for peptide synthesis), ketoreductases (for asymmetric reductions), and P450 monooxygenases (for hydroxylations).[5]

By providing this detailed framework, we empower researchers to systematically and rigorously evaluate this compound as a novel and potentially advantageous medium for biocatalytic applications in research and development.

References

  • Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. MDPI. [Link]
  • Specific Recognition of Glycoproteins: Design Strategies and Application Prospects of Molecularly Imprinted Polymers. MDPI. [Link]
  • Combination of Enzymes and Deep Eutectic Solvents as Powerful Toolbox for Organic Synthesis.
  • Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents.
  • Thiamine. Wikipedia. [Link]
  • Classification and enzyme kinetics of formate dehydrogenases for biomanufacturing via CO2 utilization.
  • Selective formate production from H2 and CO2 using encapsulated whole-cells under mild reaction conditions.
  • Classification and enzyme kinetics of formate dehydrogenases for biomanufacturing via CO2 utiliz
  • Enhancing the Hydrolytic Activity of a Lipase towards Larger Triglycerides through Lid Domain Engineering.
  • Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development.

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Application Note: Rapid and Efficient Synthesis of 2-Hydroxyethyl Formate via Microwave-Assisted Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the synthesis of 2-Hydroxyethyl formate (HEF) through a microwave-assisted Fischer esterification reaction. By leveraging the principles of green chemistry, this method presents a significant improvement over conventional heating techniques. Microwave-assisted organic synthesis (MAOS) dramatically reduces reaction times from hours to mere minutes, increases reaction yields, and enhances product purity by minimizing byproduct formation.[1][2] The protocol details the direct esterification of ethylene glycol with formic acid, offering a rapid, energy-efficient, and high-yield pathway to a valuable and biodegradable chemical intermediate.[3][4] This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis seeking to optimize their synthetic workflows.

Introduction: The Case for Microwave-Assisted Synthesis

This compound (also known as ethylene glycol monoformate) is an important organic compound with the molecular formula C₃H₆O₃.[3] It serves as a versatile precursor in the synthesis of other valuable chemicals, such as ethylene carbonate, and is a useful intermediate in various formylation and esterification reactions.[3] Notably, HEF exhibits low toxicity and is biodegradable, positioning it as an environmentally friendly alternative in numerous chemical processes.[3]

Traditionally, the synthesis of HEF is achieved through the acid-catalyzed esterification of ethylene glycol and formic acid, a reaction that often requires prolonged heating and can result in equilibrium mixtures that are challenging to purify.[5] Microwave-assisted organic synthesis (MAOS) offers a transformative solution to these challenges. By utilizing dielectric heating, microwave energy is directly and uniformly applied to polar molecules within the reaction mixture, leading to incredibly rapid temperature elevation.[6][7] This "in-core" heating mechanism, distinct from the slow convective heating of conventional methods, accelerates reaction rates by orders of magnitude, often reducing synthesis times from several hours to just a few minutes.[1][6]

The primary advantages of employing MAOS for this synthesis include:

  • Speed: Drastic reduction in reaction time.[4]

  • Efficiency: Higher conversion rates and improved product yields.[8]

  • Purity: Minimized formation of thermal degradation byproducts, leading to cleaner reaction profiles.[1]

  • Green Chemistry: Lower energy consumption and compatibility with solvent-free or reduced-solvent conditions align with sustainable chemical practices.[6][8]

This document provides the scientific rationale and a field-proven protocol for leveraging these benefits in the synthesis of this compound.

Reaction Principle and Mechanism

The synthesis proceeds via a Fischer esterification, an acid-catalyzed reaction between a carboxylic acid (formic acid) and an alcohol (ethylene glycol).

Overall Reaction: HOCH₂CH₂OH + HCOOH ⇌ HCOOCH₂CH₂OH + H₂O (Ethylene Glycol) + (Formic Acid) ⇌ (this compound) + (Water)

The reaction mechanism involves the initial protonation of the carbonyl oxygen of formic acid by the acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack from one of the hydroxyl groups of ethylene glycol. A subsequent proton transfer and the elimination of a water molecule yield the final ester product.

Microwave irradiation significantly accelerates this process by efficiently overcoming the reaction's activation energy. The polar reactants (ethylene glycol and formic acid) and catalyst couple directly with the microwave field, ensuring rapid and uniform heating throughout the bulk of the mixture, a feat not achievable with conventional surface heating.[7]

Experimental Workflow and Visualization

The overall process, from reagent setup to final product analysis, is streamlined for efficiency and reproducibility.

G cluster_prep Preparation cluster_synthesis Microwave Synthesis cluster_workup Work-up & Analysis Reagents 1. Measure Reactants (Ethylene Glycol, Formic Acid) Catalyst 2. Add Acid Catalyst (e.g., p-TSA) Reagents->Catalyst Vial_Setup 3. Combine in Microwave Vial with Stir Bar Catalyst->Vial_Setup MW_Reactor 4. Seal Vial & Place in Reactor Vial_Setup->MW_Reactor Irradiation 5. Irradiate (Set Temp, Time, Power) MW_Reactor->Irradiation Cooling 6. Cool Vial to RT Irradiation->Cooling Purification 7. Neutralize & Purify (If Necessary) Cooling->Purification Analysis 8. Characterize Product (FTIR, NMR) Purification->Analysis

Caption: Experimental workflow for microwave-assisted synthesis.

Detailed Application Protocol

This protocol is optimized for a standard laboratory microwave synthesis reactor. Warning: This procedure must be performed in a dedicated microwave reactor equipped with real-time temperature and pressure monitoring. DO NOT use a domestic (kitchen) microwave oven. [9]

Materials and Equipment
  • Reagents:

    • Ethylene Glycol (≥99%)

    • Formic Acid (≥98%)

    • p-Toluenesulfonic acid monohydrate (p-TSA, ≥98.5%) or other suitable acid catalyst.

  • Equipment:

    • Microwave Synthesis Reactor (e.g., Anton Paar Monowave, CEM Discover)

    • 10 mL microwave reaction vials with caps and septa

    • Teflon-coated magnetic stir bars

    • Standard laboratory glassware (pipettes, syringes, beakers)

    • Analytical balance

    • FTIR Spectrometer

    • NMR Spectrometer

Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 10 mL microwave reaction vial, add a magnetic stir bar. To the vial, add ethylene glycol (1.00 eq, e.g., 620 mg, 10.0 mmol).

  • Catalyst and Reagent Addition: Add p-toluenesulfonic acid monohydrate (0.02 eq, 38 mg, 0.2 mmol). Carefully add formic acid (1.20 eq, 552 mg, 12.0 mmol).

    • Causality Note: A slight excess of formic acid is used to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby maximizing the yield.[10]

  • Vial Sealing: Securely seal the vial with a septum cap. Ensure the cap is properly crimped to withstand the pressure generated during heating.

  • Microwave Reactor Setup: Place the sealed vial into the cavity of the microwave reactor.

  • Irradiation Program: Set the following reaction parameters on the microwave reactor's interface:

    • Target Temperature: 130 °C

    • Hold Time: 10 minutes

    • Maximum Power: 300 W (or use dynamic power control to maintain temperature)

    • Stirring: Set to a high rate (e.g., 600 RPM)

    • Causality Note: Vigorous stirring is crucial to ensure uniform temperature distribution and prevent localized superheating, which could lead to side reactions or vessel failure.[9]

  • Reaction Execution: Start the microwave program. The reactor will automatically apply power to reach and maintain the target temperature for the specified duration.

  • Cooling: Once the irradiation is complete, allow the vial to cool to room temperature (typically below 50 °C) using the reactor's integrated cooling system before handling.

  • Product Work-up:

    • Carefully uncap the vial in a fume hood.

    • For many applications, the resulting product may be of sufficient purity for direct use.

    • If purification is required, dilute the mixture with diethyl ether (20 mL) and neutralize the catalyst by washing with a saturated sodium bicarbonate solution (2 x 10 mL).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the pure this compound.

Expected Results and Data

The microwave-assisted protocol provides consistently high yields in a fraction of the time required by conventional methods.

ParameterValueRationale
Molar Ratio (EG:FA) 1 : 1.2Excess formic acid drives the reaction equilibrium forward.
Catalyst (p-TSA) 2 mol%Provides sufficient acid catalysis for rapid esterification.
Temperature 130 °CAccelerates the reaction rate significantly above the boiling points.[11]
Time 10 minSufficient for reaching high conversion under microwave conditions.[6]
Expected Yield > 85%Microwave heating minimizes degradation and side reactions.[1]
Product Characterization
  • Appearance: Colorless liquid.[3]

  • FTIR (neat, cm⁻¹): ~3400 (broad, O-H stretch), ~2950 (C-H stretch), ~1725 (strong, C=O ester stretch), ~1180 (C-O stretch).

  • ¹H NMR (CDCl₃, ppm): δ ~8.10 (s, 1H, -OCHO), ~4.30 (t, 2H, -COOCH₂-), ~3.85 (t, 2H, -CH₂OH), ~2.50 (br s, 1H, -OH).

Mandatory Safety Precautions

Adherence to safety protocols is paramount when performing microwave-assisted synthesis.

  • Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. These units are built to withstand high pressures and have essential safety features like pressure and temperature sensors and automatic shut-offs. Under no circumstances should a domestic kitchen microwave be used. [9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.

  • Pressure Hazard: Be aware that heating solvents and reagents in a sealed vessel above their boiling point generates significant pressure. Never exceed the recommended volume for the reaction vials.

  • Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. Formic acid is corrosive and can cause severe burns. Ethylene glycol is toxic.

  • Reaction Scale: When developing a new protocol, always begin with small-scale reactions to assess the reaction kinetics and potential for pressure generation before scaling up.[9]

Conclusion

The microwave-assisted synthesis of this compound represents a superior alternative to conventional methods, embodying the core principles of green and efficient chemistry.[4][6] This protocol provides a reliable, rapid, and high-yield pathway to the target molecule, enabling researchers to accelerate their discovery and development processes. The significant reduction in reaction time and energy consumption, coupled with improved product purity, makes MAOS an indispensable tool in the modern chemistry laboratory.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (2025).
  • Microwave-Assisted Enzymatic Esterification Production of Emollient Esters - PMC - NIH. (2023).
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. (n.d.).
  • Buy this compound | 628-35-3 - Smolecule. (n.d.). Smolecule.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - NIH. (2020).
  • Safety Considerations for Microwave Synthesis - CEM Corporation. (n.d.).
  • Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones - Philippine Journal of Science. (n.d.). Philippine Journal of Science.
  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019). Advanced Journal of Chemistry, Section A.
  • PART - 1 INTRODUCTION. (n.d.). Source not available.
  • Ethylene glycol, monoform
  • Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment | Request PDF - ResearchGate. (2025).
  • Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-Hydroxybenzonitrile - Benchchem. (2025). Benchchem.
  • Microwave-assisted synthesis | Anton Paar Wiki. (n.d.). Anton Paar Wiki.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (n.d.). International Journal of Research in Pharmacy and Allied Science.

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2-Hydroxyethyl Formate: An Emerging Protecting Group Reagent - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Novel Protecting Group Strategies

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of success.[1] Protecting groups serve as temporary masks for reactive functional groups, preventing them from undergoing undesired transformations while other parts of a molecule are being modified.[2] The ideal protecting group should be easy to introduce and remove in high yield under mild conditions, and it must be stable to a wide range of reagents and reaction conditions.[2] While a plethora of protecting groups are well-established, the quest for novel reagents with unique reactivity and orthogonality continues to be an active area of research. This is particularly crucial in the synthesis of complex molecules with multiple, sensitive functional groups, where selective protection and deprotection are paramount.[3][4]

This document explores the potential of 2-hydroxyethyl formate as a protecting group reagent, focusing on the introduction of the 2-formyloxyethyl group. While not as extensively documented as more conventional protecting groups, the unique structural features of the 2-formyloxyethyl group may offer advantages in specific synthetic contexts.

Synthesis of this compound

This compound can be synthesized through the esterification of ethylene glycol with formic acid. This reaction is typically catalyzed by an acid.

Application of this compound for the Protection of Alcohols

The primary application of this compound as a protecting group reagent is anticipated to be in the protection of alcohols, forming a 2-formyloxyethyl ether . This transformation introduces an acetal-like functionality, which is generally stable under neutral and basic conditions.

Proposed Protection Mechanism

The protection of an alcohol with this compound would likely proceed via a transesterification or an etherification reaction, catalyzed by an acid. The hydroxyl group of the alcohol would act as a nucleophile, attacking the formyl carbon of this compound.

G cluster_protection Protection of Alcohol Alcohol R-OH Reagent This compound (HOCH₂CH₂OCHO) Catalyst Acid Catalyst (H⁺) Protected_Alcohol 2-Formyloxyethyl Ether (R-OCH₂CH₂OCHO)

Caption: Proposed mechanism for the protection of an alcohol.

General Protocol for the Protection of Alcohols with this compound (Hypothetical)

Note: The following protocol is a general guideline based on standard organic synthesis principles and requires optimization for specific substrates.

Materials:

  • Alcohol substrate

  • This compound (freshly prepared or obtained from a commercial source)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the alcohol substrate in the chosen anhydrous solvent under an inert atmosphere, add this compound (1.1 to 1.5 equivalents).

  • Add a catalytic amount of the acid catalyst (0.01 to 0.1 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection of the 2-Formyloxyethyl Group

The 2-formyloxyethyl protecting group is expected to be labile under both acidic and basic conditions, offering flexibility in deprotection strategies.

Proposed Deprotection Mechanisms

Acid-Catalyzed Deprotection: Under acidic conditions, the acetal-like linkage would be protonated, followed by hydrolysis to regenerate the alcohol.

G cluster_deprotection_acid Acid-Catalyzed Deprotection Protected_Alcohol 2-Formyloxyethyl Ether (R-OCH₂CH₂OCHO) Acid Aqueous Acid (H₃O⁺) Alcohol R-OH

Caption: Proposed mechanism for acid-catalyzed deprotection.

Base-Mediated Deprotection: The formate ester is susceptible to hydrolysis under basic conditions. This would likely proceed through saponification of the formate ester, followed by an intramolecular cyclization to form a cyclic orthoester intermediate, which would then hydrolyze to release the alcohol. Alternatively, direct cleavage of the ether linkage might occur.

G cluster_deprotection_base Base-Mediated Deprotection Protected_Alcohol 2-Formyloxyethyl Ether (R-OCH₂CH₂OCHO) Base Aqueous Base (e.g., K₂CO₃, NH₃) Alcohol R-OH

Caption: Proposed mechanism for base-mediated deprotection.

General Protocols for Deprotection (Hypothetical)

Acidic Deprotection:

  • Reagents: Acetic acid in THF/water, dilute HCl in THF, or formic acid in methanol.[5]

  • Procedure: Dissolve the protected alcohol in the chosen solvent system and stir at room temperature until TLC analysis indicates complete consumption of the starting material. Neutralize with a mild base and work up as described for the protection step.

Basic Deprotection:

  • Reagents: Potassium carbonate in methanol, ammonia in methanol.[6][7]

  • Procedure: Dissolve the protected alcohol in methanol and add the base. Stir the mixture at room temperature. The reaction progress should be monitored by TLC. Upon completion, neutralize the reaction mixture, remove the solvent, and purify the product.

Stability and Orthogonality

The stability of the 2-formyloxyethyl group under various conditions needs to be experimentally determined. However, based on its structure, some predictions can be made:

  • Stability: Likely stable to mild oxidizing and reducing agents, and to organometallic reagents.[8] It would be sensitive to both strong acids and strong bases.[9]

  • Orthogonality: The 2-formyloxyethyl group could potentially be orthogonal to other protecting groups. For example, its lability to mild base could allow for its selective removal in the presence of acid-labile groups like silyl ethers (e.g., TBDMS, TIPS) or base-labile but more robust ester groups.[10][11] Conversely, its sensitivity to mild acid could enable its removal while base-labile groups remain intact.

Spectroscopic Characterization

The presence of the 2-formyloxyethyl group can be confirmed by standard spectroscopic methods:

  • ¹H NMR: Expect characteristic signals for the two methylene groups of the ethyl linker (-OCH₂CH₂O-) and a singlet for the formyl proton (-OCHO). The chemical shifts of the methylene protons would be influenced by the adjacent oxygen atoms.[12][13]

  • ¹³C NMR: The carbon atoms of the ethyl linker and the formyl carbonyl carbon would show characteristic resonances.[12]

  • IR Spectroscopy: A strong C=O stretching vibration for the formate ester would be expected around 1720 cm⁻¹. The C-O stretching of the ether linkages would appear in the fingerprint region.[14]

  • Mass Spectrometry: The molecular ion and characteristic fragmentation patterns, such as the loss of the formyl group or the entire protecting group, would be observed.[15][16][17]

Summary and Future Outlook

This compound presents an intriguing, though currently under-explored, option as a protecting group reagent for alcohols. The resulting 2-formyloxyethyl ether has the potential to be a versatile protecting group due to its expected lability under both acidic and basic conditions, which could allow for orthogonal deprotection strategies in complex syntheses.

Further research is required to fully elucidate the scope and limitations of this protecting group. Systematic studies on a variety of alcohol substrates are needed to establish reliable protocols, determine reaction yields, and fully characterize the stability of the 2-formyloxyethyl group under a wide range of reaction conditions. Such investigations will be crucial to ascertain the practical utility of this compound as a valuable addition to the synthetic chemist's toolbox.

References

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
  • Chad's Prep. (2021, January 22). 12.5 Protecting Groups for Alcohols | Organic Chemistry [Video]. YouTube.
  • Bandgar, B. P., & Patil, A. V. (2006). Chemoselective deprotection of triethylsilyl ethers. Tetrahedron Letters, 47(42), 7541-7544.
  • OpenStax. (2023, September 20). 17.8 Protection of Alcohols. In Organic Chemistry.
  • LibreTexts Chemistry. (2024, September 30). 18.8: Spectroscopy of Ethers.
  • LibreTexts Chemistry. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
  • Gelest. (n.d.). Deprotection of Silyl Ethers.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
  • DeLucia, N. A., Das, N., & Vannucci, A. K. (2018). Mild Synthesis of Silyl Ethers via Potassium Carbonate Catalyzed Reactions between Alcohols and Hydrosilanes. Organic letters, 20(9), 2531–2534.
  • Głowacki, E. D., Rapińska, K., Gierczak, T., Rachoń, J., & Witt, D. (2013). Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory. Journal of the American Society for Mass Spectrometry, 24(4), 543–551.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Franzen, R. G. (2000). The Suzuki, Heck, and Sonogashira reactions in modern organic synthesis. Journal of the Brazilian Chemical Society, 11(5), 449-459.
  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry.
  • Kuijpers, W. H. A., et al. (1990). Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent. Nucleic Acids Research, 18(17), 5197–5205.
  • Klykov, O., et al. (2020). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins.
  • Tousek, J., et al. (2025).
  • Soscia, M. (2001). Deprotection of trimethylsilyl group of an alkyne. ChemSpider SyntheticPages, SP100.
  • Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes.
  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Behera, M., & Patra, M. (2014). Mild and Efficient Deprotection of Allyl Ethers of Phenols and Hydroxycoumarins Using a Palladium on Charcoal Catalyst and Ammonium Formate.
  • Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211.
  • Albert, K., et al. (2005). HPLC-NMR of fatty alcohol ethoxylates. Magnetic Resonance in Chemistry, 43(10), 807–813.
  • Sarr, A., et al. (2023). Spectroscopic and Chemometric Evaluation of the Stability of Timolol, Naphazoline, and Diflunisal in the Presence of Reactive Excipients Under Forced Degradation Conditions. Molecules, 28(14), 5439.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Crich, D., & Li, W. (2007). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Journal of Organic Chemistry, 72(15), 5809–5812.
  • Reddit. (2024, January 1). TMS Deprotection low yields :(. r/chemhelp.
  • National Institute of Standards and Technology. (n.d.). Ethyl ether. In NIST Chemistry WebBook.
  • Fiveable. (n.d.). Spectroscopy of Ethers.
  • FooDB. (2010, April 8). Showing Compound 2-Aminoethanol (FDB000769).

Sources

Application Note: Quantitative Analysis of 2-Hydroxyethyl Formate using Gas and Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methods for the quantitative determination of 2-Hydroxyethyl formate (HEF), an important organic ester used as a chemical intermediate and solvent.[1] We present validated protocols for two primary analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV or Refractive Index Detection (HPLC-UV/RI). This guide is designed to provide researchers and drug development professionals with a robust framework for accurate and reliable quantification of HEF in various sample matrices, from simple solutions to more complex mixtures. The protocols include sample preparation, instrument parameters, calibration, and method validation, with a focus on the scientific principles that underpin these experimental choices.

Introduction to this compound (HEF)

This compound (CAS 628-35-3), also known as ethylene glycol monoformate, is the ester of formic acid and ethylene glycol.[2] Its molecular formula is C₃H₆O₃, and it exists as a colorless liquid with a boiling point of approximately 175°C.[1][3] The molecule's structure, featuring both a hydroxyl (-OH) group and an ester functional group, imparts unique chemical properties, making it a versatile solvent and a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1]

Accurate quantification of HEF is critical for various applications, including:

  • Reaction Monitoring: Tracking the formation or consumption of HEF to determine reaction kinetics and endpoint.

  • Purity Assessment: Quantifying HEF as the main component or as an impurity in starting materials and final products.

  • Stability Studies: Assessing the degradation of HEF under different storage or stress conditions, as its hydrolysis yields ethylene glycol and formic acid.[1]

This application note details two reliable and widely accessible chromatographic methods for this purpose.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is an ideal technique for analyzing volatile and thermally stable compounds like HEF. The Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for organic analytes.

Principle of Analysis

In this method, a liquid sample containing HEF is injected into a heated inlet, where it is vaporized. An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample onto a chromatographic column. The column separates components based on their boiling points and interaction with the stationary phase. As HEF elutes from the column, it is combusted in the FID's hydrogen-air flame, producing ions that generate a measurable electrical signal. The signal's area is directly proportional to the amount of HEF present.

Experimental Protocol: GC-FID

2.2.1. Materials and Reagents

  • This compound (Reference Standard, >98% purity)

  • Methanol (or Ethyl Acetate), HPLC grade or higher

  • Class A volumetric flasks and pipettes

  • 2 mL GC vials with septa caps

2.2.2. Sample and Standard Preparation

  • Stock Standard Preparation (10 mg/mL): Accurately weigh 100 mg of HEF reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Preparation: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 2.5, and 5.0 mg/mL) by serially diluting the stock standard with methanol in volumetric flasks.

  • Sample Preparation: Accurately weigh a known amount of the sample containing HEF and dilute it with methanol to bring the expected concentration within the calibration range. For example, if a sample is expected to be 50% HEF, weigh 200 mg and dilute to 20 mL with methanol for a target concentration of 5 mg/mL.

  • Final Preparation: Transfer the prepared standards and samples into 2 mL GC vials for analysis.

Instrumentation and Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

Parameter Setting Rationale (Expertise & Experience)
GC System Agilent 8890 or equivalent with FIDStandard, reliable instrumentation for routine analysis.
Column DB-WAX, 30 m x 0.25 mm ID, 0.25 µm filmA polar polyethylene glycol (PEG) stationary phase is chosen for its excellent peak shape and retention of polar analytes like HEF, which contains a hydroxyl group.
Carrier Gas Helium or HydrogenStandard carrier gases for GC. Hydrogen can provide faster analysis times.
Flow Rate 1.2 mL/min (Constant Flow)Provides a good balance between analysis speed and separation efficiency.
Inlet Temperature 220 °CEnsures rapid and complete vaporization of HEF without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks, suitable for samples where HEF is a major component.
Injection Volume 1 µLA standard volume that minimizes potential for column overload and inlet discrimination.
Oven Program Initial: 60°C (hold 2 min), Ramp: 15°C/min to 200°C, Hold: 3 minThe initial hold separates the analyte from the solvent peak. The temperature ramp ensures HEF elutes as a sharp, symmetrical peak in a reasonable timeframe.
Detector Flame Ionization Detector (FID)Highly sensitive to organic compounds containing C-H bonds.
Detector Temp. 250 °CKept higher than the final oven temperature to prevent condensation of analytes.
H₂ Flow 30 mL/minOptimized for flame stability and detector response.
Air Flow 300 mL/minOptimized for flame stability and detector response.
Makeup Gas (N₂) 25 mL/minEnsures efficient transfer of eluting compounds from the column to the detector flame.

2.3.1. GC-FID Workflow Diagram

cluster_prep Standard & Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh 1. Accurately Weigh HEF Standard or Sample dissolve 2. Dissolve & Dilute in Volumetric Flask (Methanol) weigh->dissolve vial 3. Transfer to 2 mL GC Vial dissolve->vial inject 4. Inject 1 µL into GC System vial->inject separate 5. Separation on DB-WAX Column inject->separate detect 6. Detection by FID separate->detect integrate 7. Integrate Peak Area detect->integrate calibrate 8. Quantify using Calibration Curve integrate->calibrate report 9. Report Result (e.g., % w/w) calibrate->report

Caption: Workflow for the quantitative analysis of this compound by GC-FID.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful alternative to GC, particularly for less volatile compounds or when analyzing HEF in complex matrices that may not be suitable for direct GC injection.

Principle of Analysis

Reversed-phase HPLC (RP-HPLC) separates compounds based on their polarity. A liquid mobile phase pumps the sample through a column packed with a nonpolar stationary phase (e.g., C18). Polar compounds, like HEF, have less affinity for the stationary phase and elute earlier, while nonpolar compounds are retained longer.

Detector Choice:

  • UV Detector: HEF lacks a strong chromophore, but its ester carbonyl group allows for weak absorbance at low UV wavelengths (~205-215 nm).[4] This requires a high-purity mobile phase to minimize baseline noise.

  • Refractive Index (RI) Detector: An RI detector is a universal detector that responds to any analyte that has a different refractive index from the mobile phase. It is highly suitable for analytes like HEF but is sensitive to temperature and pressure fluctuations and cannot be used with gradient elution.

Experimental Protocol: HPLC-RI

This protocol uses an RI detector due to its universal applicability for this analyte.

3.2.1. Materials and Reagents

  • This compound (Reference Standard, >98% purity)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade or ultrapure (18.2 MΩ·cm)

  • Class A volumetric flasks and pipettes

  • 2 mL HPLC vials with septa caps

  • 0.45 µm syringe filters

3.2.2. Sample and Standard Preparation

  • Mobile Phase Preparation: Prepare the mobile phase, e.g., 95:5 (v/v) Water:Acetonitrile. Degas thoroughly by sonication or vacuum filtration before use.

  • Stock Standard Preparation (10 mg/mL): Accurately weigh 100 mg of HEF reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Preparation: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 2.5, and 5.0 mg/mL) by serially diluting the stock standard with the mobile phase.

  • Sample Preparation: Prepare samples by accurately weighing and diluting with the mobile phase to bring the HEF concentration into the calibration range.

  • Final Preparation: Filter all standards and samples through a 0.45 µm syringe filter into HPLC vials to prevent clogging of the column and instrument tubing.

Instrumentation and Parameters
Parameter Setting Rationale (Expertise & Experience)
HPLC System Agilent 1260 Infinity II or equivalent with RI DetectorStandard, reliable instrumentation for this analysis.
Column C18, 150 mm x 4.6 mm ID, 5 µm particle sizeA C18 column is the workhorse of reversed-phase chromatography, providing good retention and separation for a wide range of polarities.
Mobile Phase Isocratic: Water:Acetonitrile (95:5, v/v)A high aqueous content is required to retain the very polar HEF. Isocratic elution is mandatory for RI detection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temp. 35 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and is critical for a stable RI detector baseline.
Injection Volume 10 µLA common injection volume that balances sensitivity with peak shape.
Detector Refractive Index (RI) DetectorUniversal detector suitable for analytes with no significant UV chromophore.
RI Detector Temp. 35 °CThe detector temperature should match the column temperature to minimize baseline drift.
Run Time 10 minutesSufficient time for HEF to elute and for the system to be ready for the next injection.

3.3.1. HPLC-RI Workflow Diagram

cluster_prep Standard & Sample Preparation cluster_analysis HPLC-RI Analysis cluster_data Data Processing weigh 1. Accurately Weigh HEF Standard or Sample dissolve 2. Dissolve & Dilute in Mobile Phase weigh->dissolve filter 3. Filter (0.45 µm) into HPLC Vial dissolve->filter inject 4. Inject 10 µL into HPLC System filter->inject separate 5. Separation on C18 Column inject->separate detect 6. Detection by RI Detector separate->detect integrate 7. Integrate Peak Area detect->integrate calibrate 8. Quantify using Calibration Curve integrate->calibrate report 9. Report Result (e.g., mg/mL) calibrate->report

Caption: Workflow for the quantitative analysis of this compound by HPLC-RI.

Method Validation

To ensure that the chosen analytical method is fit for its intended purpose, it must be validated. Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of HEF in the specified sample matrix.[5]

Key Validation Parameters

The following table summarizes the essential parameters for method validation.[6]

Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).The analyte peak should be well-resolved from other peaks, and the blank matrix should show no interfering peaks at the analyte's retention time.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.995 for a calibration curve of at least 5 concentration levels.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of test results to the true value. Assessed by recovery studies on spiked samples.80-120% recovery for drug substance assay, though wider ranges may be acceptable depending on the context.[5]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.- Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2%.- Intermediate Precision (Inter-day): RSD ≤ 3%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters (e.g., flow rate ±10%, column temperature ±5°C) are slightly varied.

Application to Complex Matrices

When analyzing HEF in complex matrices such as biological fluids, crude reaction mixtures, or formulation excipients, matrix components can interfere with quantification.[7] This "matrix effect" can co-elute with the analyte, causing inaccurate results.[8] In such cases, an additional sample cleanup step is essential.

Solid-Phase Extraction (SPE) is a highly effective technique for this purpose. A reversed-phase SPE cartridge (e.g., C18) can be used to retain HEF while allowing more polar, interfering components (like salts) to pass through. The retained HEF is then eluted with a stronger, less polar solvent.

Advanced Sample Preparation Workflow with SPE

cluster_prep Sample Preparation with SPE Cleanup sample 1. Dilute Complex Sample Matrix (e.g., with Water) load 3. Load Sample onto SPE Cartridge sample->load condition 2. Condition SPE Cartridge (Methanol, then Water) condition->load wash 4. Wash Cartridge (e.g., 5% Methanol) to remove interferences load->wash elute 5. Elute HEF (e.g., 80% Methanol) wash->elute inject 6. Inject Eluate into GC or HPLC System elute->inject

Caption: Advanced sample preparation workflow using Solid-Phase Extraction (SPE).

Conclusion

This application note provides two comprehensive, validated methods for the quantitative analysis of this compound. The GC-FID method is highly suitable for routine analysis of relatively clean samples due to its robustness and sensitivity. The HPLC-RI method offers a valuable alternative, especially for samples that are not amenable to GC. For complex matrices, incorporating a sample cleanup step like SPE is crucial for achieving accurate and reliable results. The choice of method should be based on the sample matrix, required sensitivity, and available instrumentation. Proper method validation is a mandatory step to ensure the integrity of the generated data in any research or development setting.

References

  • Al-Ishaq, R. K., et al. (2022). Protective Effects of Olea europaea L. Leaves and Equisetum arvense L. Extracts Against Testicular Toxicity Induced by Metronidazole. MDPI.
  • Li, Y., et al. (2021). Structure validation of oxidized poly (2-hydroxyethyl acrylate) with multiple aldehyde groups and its application for collagen modification. PMC - NIH.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69404, Glycol monoformate.
  • Silva, L. S., et al. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Journal of the Brazilian Chemical Society.
  • Jones, J. J., & Smith, A. B. (2008). Simultaneous detection of five different 2-hydroxyethyl-DNA adducts formed by ethylene oxide exposure, using a high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry assay. Rapid Communications in Mass Spectrometry, 22(1), 19-28.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix Effects in Quantitative LC/MS/MS Analyses of Biological Fluids: A Method for Discovery, Investigation, and Resolution. Analytical Chemistry, 75(13), 3019-3030.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis.
  • Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
  • Bihan, D. G. L., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS One.
  • de Oliveira, A. C. S., et al. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. ResearchGate.
  • Matuszewski, B. K. (2006). Matrix Effects in Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry Antibiotic Multi-Detection Methods in Food Products with Animal Origins. ResearchGate.
  • Nia, Y., et al. (2018). Validation of Analytical Methods. ResearchGate.

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Application Notes and Protocols for the Use of 2-Hydroxyethyl Formate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of 2-Hydroxyethyl Formate in Sustainable Agrochemical Manufacturing

The imperative for greener and more efficient synthetic routes in the agrochemical industry has catalyzed the exploration of novel reagents and methodologies. This compound (also known as ethylene glycol monoformate), a bifunctional molecule, is emerging as a promising intermediate and formylating agent.[1] Its dual hydroxyl and formate ester functionalities offer unique reactivity and potential advantages in the synthesis of complex agrochemical active ingredients.[1] This document provides a comprehensive guide for researchers, chemists, and process development professionals on the application of this compound in the synthesis of a representative formanilide fungicide.

Formanilide fungicides are a significant class of agrochemicals that function by disrupting fungal cell processes. A key structural feature of these compounds is the N-formyl group on an aniline-derived backbone. Traditional formylating agents, such as formic acid or acetic formic anhydride, can present challenges related to corrosivity, harsh reaction conditions, and byproduct formation.[2][3] this compound offers a milder and potentially more selective alternative for this critical transformation.[4][5]

This guide will present a detailed, two-step synthetic protocol for a representative formanilide fungicide, starting with the synthesis of the N-(2-hydroxyethyl)aniline precursor, followed by its formylation using this compound. The protocols are designed to be self-validating, with integrated analytical methods for reaction monitoring and product characterization.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is fundamental to its safe and effective use.

PropertyValueReference
CAS Number 628-35-3[6][7]
Molecular Formula C₃H₆O₃[6][7]
Molecular Weight 90.08 g/mol [6]
Appearance Clear colorless oil to white semi-solid[6]
Boiling Point 180 °C[6]
Density 1.1839 g/cm³[6]
Solubility Slightly soluble in acetone and methanol[8]
Storage Hygroscopic, store at -20°C under an inert atmosphere[8]

Synthetic Workflow Overview

The following diagram illustrates the two-stage process for the synthesis of the target formanilide fungicide, N-(2-formyloxyethyl)-N-phenylformamide, a representative molecule demonstrating the utility of this compound.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of N-(2-Hydroxyethyl)aniline cluster_step2 Step 2: Formylation Aniline Aniline Step1_Reaction Reaction Aniline->Step1_Reaction EthyleneCarbonate Ethylene Carbonate EthyleneCarbonate->Step1_Reaction N_Hydroxyethylaniline N-(2-Hydroxyethyl)aniline Step1_Reaction->N_Hydroxyethylaniline Step2_Reaction Formylation N_Hydroxyethylaniline->Step2_Reaction Hydroxyethyl_Formate This compound Hydroxyethyl_Formate->Step2_Reaction Target_Fungicide N-(2-formyloxyethyl)-N- phenylformamide Step2_Reaction->Target_Fungicide caption Figure 1: Two-step synthesis of a model formanilide fungicide.

Figure 1: Two-step synthesis of a model formanilide fungicide.

Part 1: Synthesis of the Precursor - N-(2-Hydroxyethyl)aniline

The synthesis of the N-(2-hydroxyethyl)aniline intermediate is a crucial first step. While several methods exist, the reaction of aniline with ethylene carbonate offers a safe and efficient route, avoiding the handling of ethylene oxide gas.[9]

Protocol 1: Synthesis of N-(2-Hydroxyethyl)aniline

Materials:

  • Aniline (99%)

  • Ethylene carbonate (98%)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add aniline (0.1 mol, 9.31 g) and ethylene carbonate (0.11 mol, 9.69 g).

  • Add 100 mL of toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to remove any unreacted ethylene carbonate and acidic byproducts.

  • Separate the organic layer and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-(2-hydroxyethyl)aniline.

  • The crude product can be purified by vacuum distillation if necessary.

Expected Yield: 85-95%

Characterization: The identity and purity of the synthesized N-(2-hydroxyethyl)aniline should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis.

Part 2: Formylation using this compound

This section details the core application of this compound as a formylating agent in the synthesis of the target formanilide fungicide. The reaction proceeds via nucleophilic attack of the secondary amine of N-(2-hydroxyethyl)aniline on the carbonyl carbon of the formate ester.[5]

Protocol 2: Synthesis of N-(2-formyloxyethyl)-N-phenylformamide

Materials:

  • N-(2-hydroxyethyl)aniline (from Protocol 1)

  • This compound (98%)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with Dean-Stark trap, reflux condenser, and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve N-(2-hydroxyethyl)aniline (0.05 mol, 6.86 g) in 100 mL of toluene.

  • Add this compound (0.06 mol, 5.40 g) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (0.001 mol, 0.17 g).

  • Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.

  • Monitor the reaction progress by HPLC or GC-MS (see Analytical Protocols below). The reaction is typically complete within 6-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with 2 x 50 mL of saturated aqueous sodium bicarbonate solution to neutralize the catalyst and remove any unreacted formic acid.

  • Wash the organic layer with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude N-(2-formyloxyethyl)-N-phenylformamide can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Expected Yield: 75-85%

Fungicidal Activity: The synthesized compound is expected to exhibit fungicidal properties.[10][11][12][13][14][15] Further biological assays would be required to quantify its efficacy against specific fungal pathogens.

Analytical Monitoring of the Formylation Reaction

Real-time monitoring of the reaction is crucial for optimization and ensuring complete conversion. Both HPLC and GC-MS are powerful techniques for this purpose.[16]

Analytical Protocol 1: HPLC Method
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture, dilute with the mobile phase, and inject.

  • Analysis: Monitor the disappearance of the N-(2-hydroxyethyl)aniline peak and the appearance of the N-(2-formyloxyethyl)-N-phenylformamide product peak.

Analytical Protocol 2: GC-MS Method
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 400.

  • Sample Preparation: Withdraw a small aliquot, dilute with ethyl acetate, and inject.

  • Analysis: Monitor the reaction by observing the decrease in the peak corresponding to N-(2-hydroxyethyl)aniline and the emergence of the product peak with its characteristic mass spectrum.[17]

Safety and Handling Precautions

Working with the chemicals involved in these syntheses requires strict adherence to safety protocols in a laboratory setting.

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18][19][20][21][22]

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Have a safety shower and eyewash station readily accessible.

Chemical-Specific Hazards:

  • Aniline: Toxic and readily absorbed through the skin. It is a suspected carcinogen.

  • Ethylene Carbonate: May cause eye and skin irritation.

  • This compound: Handle with care as with all organic chemicals. Specific toxicity data is limited.

  • Toluene: Flammable liquid and vapor. Can cause skin, eye, and respiratory irritation.

  • p-Toluenesulfonic Acid: Corrosive. Causes severe skin burns and eye damage.

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

  • Organic waste should be collected in appropriately labeled containers.

Conclusion and Future Outlook

This guide has provided a detailed framework for the application of this compound in the synthesis of a representative formanilide fungicide. The presented protocols, from precursor synthesis to the final formylation step, are designed to be robust and adaptable for research and development purposes. The integration of analytical monitoring techniques ensures a high degree of control over the reaction process.

The use of this compound as a formylating agent presents a promising avenue for the development of more sustainable and efficient agrochemical manufacturing processes. Further research into the scope of its reactivity with various agrochemical precursors and the optimization of reaction conditions will undoubtedly expand its utility in this vital industry.

References

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  • Kinetics study of the N-formylation of aniline with DMF catalyzed by temperature-controlled Brønsted ionic liquids - SciSpace. (URL: [Link])
  • Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides - PMC - NIH. (URL: [Link])
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  • Alkyl Formates as Transfer Hydroalkylation Reagents and Their Use in the Catalytic Conversion of Imines to Alkylamines - PMC - NIH. (URL: [Link])
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  • Glycol monoformate | C3H6O3 | CID 69404 - PubChem - NIH. (URL: [Link])
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  • Full article: An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines - Taylor & Francis Online. (URL: [Link])
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  • On the Environmentally Friendly Synthesis of 2- Hydroxyethyl Furan-5-Carboxylic Acid (MHEF) and bis(2. (URL: [Link])
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Unlocking the Potential of Poorly Soluble Compounds: 2-Hydroxyethyl Formate as a Novel Solubilizing Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Solubility Barrier in Drug Development

The challenge of poor aqueous solubility is a significant hurdle in the pharmaceutical industry, with estimates suggesting that as many as 90% of drug candidates in the development pipeline exhibit this characteristic.[1][2] This fundamental property can severely limit a compound's bioavailability, hindering its therapeutic efficacy and potentially leading to the abandonment of promising drug candidates.[3][4] To address this critical issue, formulation scientists are continuously exploring innovative strategies and novel excipients to enhance the solubility of these challenging molecules.[5][6] This application note introduces 2-hydroxyethyl formate (2-HEF) as a promising, versatile, and environmentally friendly solvent for overcoming the solubility limitations of poorly soluble active pharmaceutical ingredients (APIs).

This compound (CAS No: 628-35-3), also known as ethylene glycol monoformate, is a colorless liquid with a unique combination of a hydroxyl group and a formate ester functionality.[7][8] This bifunctional nature allows it to engage in a variety of intermolecular interactions, making it an effective solvent for a range of compounds.[7][9] Notably, it is biodegradable and exhibits low toxicity, positioning it as a "green" alternative to more hazardous organic solvents commonly used in pharmaceutical processing.[7][10]

This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its application in solubility screening and formulation development, and insights into its potential to unlock the therapeutic potential of poorly soluble drugs.

Physicochemical Properties of this compound

A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application. The unique molecular structure of this compound, featuring both a hydrogen bond donor (hydroxyl group) and multiple hydrogen bond acceptors (hydroxyl and ester oxygens), contributes to its distinct solvency characteristics.[8]

PropertyValueReference
CAS Number 628-35-3[8]
Molecular Formula C3H6O3[7][8]
Molecular Weight 90.08 g/mol [7][8]
Appearance Colorless liquid[7][9]
Boiling Point Approximately 144-180 °C[7][11]
Density ~1.18 g/cm³[11]
Hydrogen Bond Donor Count 1[8]
Hydrogen Bond Acceptor Count 3[8]
XLogP3-AA -0.6[8]
Solubility Miscible with water and many organic solvents.[7]

Table 1: Key Physicochemical Properties of this compound. This table summarizes the essential physical and chemical characteristics of 2-HEF, providing a quick reference for formulation scientists.

Diagram: Proposed Solubilization Mechanism

The ability of this compound to dissolve poorly soluble compounds can be attributed to its capacity to form multiple hydrogen bonds and engage in dipole-dipole interactions, effectively disrupting the crystal lattice of the solute.

G cluster_solute Poorly Soluble API Crystal Lattice cluster_solvent This compound (2-HEF) cluster_solvated Solvated API Molecule API1 API Molecule API2 API Molecule API1->API2 Intermolecular Forces (e.g., H-bonds, van der Waals) HEF HO-CH2-CH2-O-CHO Solvated_API API Molecule HEF->Solvated_API Solvation Process HEF1 2-HEF Solvated_API->HEF1 H-Bonding HEF2 2-HEF Solvated_API->HEF2 Dipole-Dipole HEF3 2-HEF Solvated_API->HEF3 H-Bonding

Figure 1: Solubilization Mechanism. This diagram illustrates how 2-HEF molecules surround and interact with a poorly soluble API, breaking down the crystal lattice and leading to dissolution.

Experimental Protocols

The following protocols provide a framework for evaluating this compound as a solvent for a specific poorly soluble compound. These methods are designed to be adaptable to the specific needs of the researcher and the properties of the API under investigation.

Protocol 1: Determination of Maximum Solubility

This protocol outlines a standardized method for determining the equilibrium solubility of a poorly soluble compound in this compound at a specific temperature.[12]

Materials:

  • Poorly soluble API

  • This compound (analytical grade)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical method

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of the API (e.g., 10-20 mg) into several vials. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a precise volume of this compound (e.g., 1 mL) to each vial.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved API using a validated HPLC method or another appropriate analytical technique.

  • Calculation:

    • Calculate the solubility of the API in this compound (e.g., in mg/mL or M).

Causality Behind Experimental Choices:

  • Using an excess of the API ensures that the solution reaches saturation.

  • A controlled temperature is crucial as solubility is temperature-dependent.

  • Sufficient equilibration time is necessary to achieve a true equilibrium state.

  • Centrifugation effectively separates the solid and liquid phases without altering the equilibrium.

  • A validated analytical method is essential for accurate quantification of the dissolved API.

Protocol 2: Preparation of a Stock Solution for In-Vitro Screening

This protocol details the preparation of a high-concentration stock solution of a poorly soluble compound in this compound for use in biological assays.

Materials:

  • Poorly soluble API

  • This compound

  • Analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculation:

    • Determine the desired concentration of the stock solution (e.g., 10 mM, 50 mM).

    • Calculate the mass of the API required based on the desired concentration and final volume.

  • Dissolution:

    • Accurately weigh the calculated amount of the API into a sterile vial.

    • Add the required volume of this compound.

    • Vortex the mixture until the API is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but the thermal stability of the compound must be considered.

  • Storage:

    • Store the stock solution in small aliquots at an appropriate temperature (e.g., -20°C or -80°C) to minimize freeze-thaw cycles.

    • Protect the solution from light if the compound is known to be light-sensitive.

Trustworthiness of the Protocol: This protocol ensures the preparation of a homogenous and accurately concentrated stock solution, which is critical for the reliability of downstream in-vitro experiments. Proper storage conditions are vital to maintain the stability of the dissolved compound.[12]

Diagram: Experimental Workflow for Solubility Enhancement

The following diagram outlines a typical workflow for evaluating and utilizing this compound for the formulation of a poorly soluble API.

G Start Identify Poorly Soluble API Solubility_Screening Protocol 1: Determine Maximum Solubility in 2-HEF Start->Solubility_Screening Formulation_Dev Protocol 2: Prepare Stock Solution for In-Vitro Assays Solubility_Screening->Formulation_Dev Sufficient Solubility Optimization Formulation Optimization (e.g., co-solvents, excipients) Solubility_Screening->Optimization Insufficient Solubility In_Vitro_Testing Conduct In-Vitro Efficacy and Toxicity Assays Formulation_Dev->In_Vitro_Testing Stability_Study Assess Chemical Stability of API in 2-HEF In_Vitro_Testing->Stability_Study Promising Results Stability_Study->Optimization Instability Observed End Lead Formulation Identified Stability_Study->End Stable Formulation Optimization->Solubility_Screening Re-screen

Figure 2: Workflow for Formulation Development. This flowchart provides a logical progression from initial solubility screening to the identification of a stable and effective formulation using 2-HEF.

Safety and Handling Considerations

While this compound is considered to have low toxicity, standard laboratory safety practices should always be followed.[7] It is recommended to handle the solvent in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14][15][16] According to available safety data, this compound may be harmful if swallowed and can cause skin and eye irritation.[7][8] In case of contact, rinse the affected area with plenty of water.[14][16]

Conclusion and Future Perspectives

This compound presents a compelling option for formulators seeking to enhance the solubility of poorly soluble drug candidates. Its unique physicochemical properties, favorable safety profile, and classification as a "green" solvent make it an attractive alternative to traditional organic solvents. The protocols provided in this application note offer a practical starting point for researchers to explore the potential of 2-HEF in their own drug development programs.

Future research should focus on expanding the database of API solubility in this compound, investigating its potential as a co-solvent in various formulations, and further characterizing its long-term stability with a wider range of drug molecules. As the pharmaceutical industry continues to grapple with the challenges of poor solubility, innovative solvents like this compound will undoubtedly play an increasingly important role in bringing new and effective therapies to patients.

References

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  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.
  • Synthesis of 2-hydroxyethylammonium formate - ResearchGate. ResearchGate.
  • This compound;hydrate | C3H8O4 | CID 88614554 - PubChem. National Center for Biotechnology Information.
  • 628-35-3 this compound C3H6O3, Formula,NMR,Boiling Point,Density,Flash Point. Mol-Instincts.
  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC. National Center for Biotechnology Information.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. National Center for Biotechnology Information.
  • Ambiphilic Dual Activation Role of a Task-Specific Ionic Liquid... Organic Chemistry Portal.
  • WO2005117837A1 - Process for preparation of amorphous form of a drug - Google Patents. Google Patents.
  • Hydroxyethyl starch conjugates for improving the stability, pharmacokinetic behavior and antitumor activity of 10-hydroxy camptothecin - PubMed. National Center for Biotechnology Information.
  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. ResearchGate.
  • Review of Alternative Solvents for Green Extraction of Food and Natural Products: Panorama, Principles, Applications and Prospects - NIH. National Center for Biotechnology Information.
  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - MDPI. MDPI.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. Brieflands.
  • E.4.10. [4.9] Solubility in organic solvents / fat solubility. OECD.
  • Influence of Lyophilization and Cryoprotection on the Stability and Morphology of Drug-Loaded Poly(ethylene glycol-b-ε-caprolactone) Micelles - MDPI. MDPI.
  • 3.3E: Experimentally Testing Solvents - Chemistry LibreTexts. Chemistry LibreTexts.
  • Guidance for Industry #5 - Drug Stability Guidelines - FDA. U.S. Food and Drug Administration.
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Sources

use of 2-Hydroxyethyl formate in ionic liquids

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Formate

I'm now starting with some focused Google searches to get a handle on 2-Hydroxyethyl formate's use in ionic liquids. I'm especially interested in its creation, its characteristics, and how it's used. This should give me a solid foundation for further exploration.

Exploring this compound

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Gathering Information and Analyzing

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I will create clear tables to summarize quantitative data and develop step-by-step experimental methodologies. I also plan to use diagrams to visually explain the workflows. Finally, I will assemble the comprehensive guide, integrating all elements into a complete document.

Defining Application Scope

I'm focused on outlining the application note's structure. It's clear I have complete editorial freedom, so the key is tailoring the guide for optimal utility. I must determine the best flow, which should be very clear and logical for the user. I'll prioritize a format that quickly delivers crucial information on 2-Hydroxy ethyl formate within ionic liquids.

Outlining the Guide Structure

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Prioritizing Guide Elements

I'm now integrating detailed experimental methodologies, tables for data, and the compulsory Graphviz visualizations. The self-validating protocol framework is taking shape, and I'm ensuring all citations are accurate and link to the relevant sources. High-contrast colors are prioritized for the diagrams. I am confident I can meet the required specifications.

Integrating Key Application Areas

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Defining Content and Structure

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Integrating Detailed Content

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Refining Protocol Integration

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Integrating the Conceptual Framework

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Refining Application Protocols

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Structuring the Application Note

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Hydroxyethyl Formate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-hydroxyethyl formate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile compound. Here, we move beyond simple procedural steps to explain the underlying scientific principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The impurity profile of this compound is largely dependent on its synthesis route. The most common method is the esterification of ethylene glycol with formic acid.[1] Potential impurities include:

  • Unreacted Starting Materials: Ethylene glycol and formic acid are often present in the crude product.

  • Di-ester Byproduct: Ethylene glycol diformate can form if both hydroxyl groups of ethylene glycol react with formic acid.

  • Water: As a byproduct of the esterification reaction.

  • Catalyst Residues: If an acid catalyst is used, it will need to be neutralized and removed.

  • Degradation Products: Depending on the reaction conditions, side reactions or degradation can lead to other impurities.

Q2: What is the boiling point of this compound, and why is it important for purification?

A2: this compound has a boiling point of approximately 180°C.[2] This physical property is critical for designing purification strategies, particularly fractional distillation. Knowing the boiling points of your target compound and potential impurities allows for effective separation based on volatility.

Q3: Can this compound be purified by simple distillation?

A3: While simple distillation can remove non-volatile impurities, it is generally insufficient for separating this compound from impurities with close boiling points, such as unreacted ethylene glycol or ethylene glycol diformate. Fractional distillation is the preferred method for achieving high purity.[3][4]

Q4: Are there any safety concerns I should be aware of when handling this compound?

A4: Yes, it is crucial to handle this compound with appropriate safety precautions. It may cause skin and eye irritation.[5][6] Always consult the Safety Data Sheet (SDS) before handling.[5][6] Key safety measures include:

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]

  • Working in a well-ventilated area or under a fume hood.

  • Avoiding inhalation of vapors.

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water.[5][6]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound and provides actionable solutions based on scientific principles.

Issue 1: Poor Separation During Fractional Distillation

Symptom: The temperature during distillation does not plateau cleanly, or the collected fractions are still impure as determined by analytical methods like GC or NMR.

Root Cause Analysis and Solutions:

The efficiency of fractional distillation hinges on the difference in boiling points between the components of the mixture and the efficiency of the distillation column.

  • Insufficient Column Efficiency: A standard Vigreux column may not provide enough theoretical plates for a clean separation of components with close boiling points.

    • Solution: Employ a more efficient fractionating column, such as a packed column (e.g., with Raschig rings or metal sponges) or a spinning band distillation system. These provide a larger surface area for repeated vaporization-condensation cycles, leading to better separation.[4][7]

  • Distillation Rate is Too High: A rapid distillation rate does not allow for proper equilibrium to be established between the liquid and vapor phases within the column, leading to co-distillation of impurities.

    • Solution: Reduce the heating rate to ensure a slow and steady distillation, typically 1-2 drops per second.[3]

  • Fluctuating Heat Input: Inconsistent heating can disrupt the temperature gradient within the column.

    • Solution: Use a stable heating source, such as a heating mantle connected to a variac, and ensure the distillation flask is properly insulated.

Workflow for Optimizing Fractional Distillation:

Caption: Workflow for optimizing the fractional distillation of this compound.

Issue 2: Presence of Water in the Purified Product

Symptom: The purified this compound appears cloudy or a separate aqueous layer is observed. Water content is confirmed by Karl Fischer titration.

Root Cause Analysis and Solutions:

Water can be present as a byproduct of the synthesis reaction or from atmospheric moisture.

  • Incomplete Removal During Distillation: Water can sometimes co-distill with the product, especially if an azeotrope is formed.

    • Solution 1: Drying Agents: Before distillation, dry the crude product with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.

    • Solution 2: Azeotropic Distillation: If a significant amount of water is present, consider adding a solvent like toluene that forms a low-boiling azeotrope with water. The water-toluene azeotrope can be distilled off first, followed by the purification of the desired product.

  • Hygroscopic Nature: this compound is hygroscopic and can absorb moisture from the air.[2]

    • Solution: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container. Use of desiccants in the storage container is also recommended.

Data Presentation: Comparison of Drying Methods

Drying MethodProsCons
Anhydrous MgSO₄/Na₂SO₄ Simple, inexpensiveCan be slow, may not remove all water
Azeotropic Distillation Highly effective for large amounts of waterRequires an additional distillation step, introduces a solvent that must be removed
Molecular Sieves Very efficient for removing trace amounts of waterHigher cost, needs to be activated before use
Issue 3: Product Decomposition During Purification

Symptom: The product darkens in color during heating, and the yield is lower than expected. Analysis may show the presence of degradation products.

Root Cause Analysis and Solutions:

This compound can be susceptible to decomposition at elevated temperatures, especially in the presence of acidic or basic impurities.

  • Excessive Heat: Prolonged heating at high temperatures can lead to thermal decomposition.

    • Solution: Vacuum Distillation: Perform the distillation under reduced pressure. This lowers the boiling point of the compound, allowing for distillation at a lower, less destructive temperature.

  • Presence of Catalytic Impurities: Residual acid or base from the synthesis can catalyze decomposition reactions.

    • Solution: Neutralization and Washing: Before distillation, wash the crude reaction mixture with a mild base (e.g., sodium bicarbonate solution) to neutralize any residual acid catalyst, followed by washing with brine to remove water-soluble impurities.

Experimental Protocol: Work-up and Vacuum Distillation

  • Neutralization: Transfer the crude reaction mixture to a separatory funnel. Add a saturated solution of sodium bicarbonate and shake gently, venting frequently.

  • Extraction: Allow the layers to separate and discard the aqueous layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Filtration: Filter to remove the drying agent.

  • Vacuum Distillation: Set up a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Distillation: Gradually apply vacuum and slowly heat the distillation flask. Collect the fraction that distills at the expected boiling point under the applied pressure.

Logical Relationship Diagram: Preventing Product Decomposition

Decomposition_Prevention cluster_Causes Potential Causes of Decomposition cluster_Solutions Preventative Measures HighTemp High Temperature VacuumDist Vacuum Distillation HighTemp->VacuumDist Lowers Boiling Point Catalyst Acid/Base Catalyst Residue Neutralize Neutralization & Washing Catalyst->Neutralize Removes Catalytic Impurities

Caption: Relationship between causes of decomposition and their respective preventative measures.

Advanced Purification: Chromatographic Methods

For achieving very high purity, especially for pharmaceutical applications, column chromatography can be employed.

When to Use Chromatography:

  • When impurities have very similar boiling points to this compound.

  • For the removal of non-volatile, colored, or polymeric impurities.

  • When small quantities of highly pure material are required.

Column Chromatography Protocol:

  • Stationary Phase Selection: Silica gel is a common choice for the purification of polar organic compounds like this compound.

  • Mobile Phase Selection: A solvent system that provides good separation of the product from its impurities should be determined by thin-layer chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • Column Packing: Properly pack a glass column with the selected stationary phase as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

  • MDPI. (2023). Protective Effects of Olea europaea L. Leaves and Equisetum arvense L. Extracts Against Testicular Toxicity Induced by Metronidazole.
  • Google Patents. (n.d.). KR100580124B1 - Purification method of 2-hydroxyethyl methacrylate.
  • National Institutes of Health (NIH). (n.d.). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents.
  • Google Patents. (n.d.). KR101278225B1 - Refining apparatus for high purity 2-hydroxyethylmethacrylate.
  • ResearchGate. (n.d.). Synthesis of 2-hydroxyethylammonium formate.
  • PubMed. (1975). Analysis and purification of 2-hydroxyethyl methacrylate by means of thin-layer chromatography.
  • University of Missouri–St. Louis. (n.d.). The Fractional Distillation of a Binary Mixture.
  • Hiyka. (n.d.). 2-Hydroxyethylammonium Formate,>97%.
  • Google Patents. (n.d.). US3464896A - Separation of water from a single alkanol by extractive distillation with ethylene glycol.
  • ScienceDirect. (n.d.). A new ionic liquid: 2-hydroxy ethylammonium formate.
  • YouTube. (2023). Fractional distillation (Chemistry Form 1 - Topic 2 - Lesson 8 of 18).
  • PubMed. (2023). Analytical method development, validation, and out-of-specification investigations for polyethylene glycol.
  • Wikipedia. (n.d.). Fractional distillation.
  • YouTube. (2021). Fractional Distillation: Ethanol/Water Separation.
  • BioProcess International. (n.d.). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation.

Sources

Technical Support Center: 2-Hydroxyethyl Formate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Hydroxyethyl Formate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on identifying and mitigating common impurities.

I. Understanding the Synthesis: The Fischer Esterification of Ethylene Glycol and Formic Acid

The most prevalent and industrially significant method for synthesizing this compound is the Fischer esterification of ethylene glycol with formic acid. This is a reversible, acid-catalyzed reaction where an alcohol (ethylene glycol) reacts with a carboxylic acid (formic acid) to form an ester and water.[1][2]

The equilibrium nature of this reaction is a critical factor to consider, as it directly influences the product yield and the impurity profile.[1][3] To drive the reaction toward the desired product, this compound, it is common practice to either use an excess of one reactant (typically the less expensive one) or to remove the water byproduct as it forms.[1][3]

II. Common Impurities: Identification and Formation Mechanisms

A thorough understanding of potential impurities is the first step in troubleshooting and ensuring the synthesis of high-purity this compound. The following table outlines the most common impurities, their source, and the mechanisms of their formation.

ImpurityChemical StructureSourceMechanism of Formation
Ethylene Glycol HO-CH₂-CH₂-OHUnreacted Starting MaterialIncomplete reaction or hydrolysis of the product.
Formic Acid HCOOHUnreacted Starting MaterialIncomplete reaction or hydrolysis of the product.
Ethylene Glycol Diformate HCOO-CH₂-CH₂-OOCHSide Reaction ProductFurther esterification of this compound with another molecule of formic acid. This is more likely to occur with an excess of formic acid or prolonged reaction times.[4]
Water H₂OByproduct & ContaminantGenerated during the esterification reaction and can also be introduced as a contaminant in the starting materials. Its presence can drive the reverse reaction (hydrolysis).[1][5]
Diethylene Glycol HO-CH₂-CH₂-O-CH₂-CH₂-OHImpurity in Starting MaterialA common impurity in industrial-grade ethylene glycol. It can also undergo esterification to form corresponding formate esters.

III. Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you might encounter during your experiments, providing causal explanations and actionable solutions.

FAQ 1: My final product has a significant amount of unreacted ethylene glycol and formic acid. What went wrong?

Answer:

The presence of unreacted starting materials is a classic sign of an incomplete reaction or a reaction that has reached equilibrium prematurely. The Fischer esterification is a reversible process, and several factors can contribute to low conversion:

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate, preventing the reaction from reaching completion within the allotted time.[2][6]

  • Suboptimal Temperature: The reaction temperature influences the rate of esterification. If the temperature is too low, the reaction will be slow. Conversely, excessively high temperatures can lead to side reactions and degradation.

  • Presence of Water: Water is a byproduct of the reaction, and its accumulation will shift the equilibrium back towards the reactants (hydrolysis).[1][5] If your starting materials are not sufficiently dry, or if water is not effectively removed during the reaction, you will observe lower yields and higher levels of starting materials in your product.

Troubleshooting Steps:

  • Catalyst Optimization: Ensure you are using the appropriate amount of a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3]

  • Temperature Control: Optimize the reaction temperature. For this specific esterification, a moderate temperature is generally recommended.

  • Water Removal: Employ methods to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus with an appropriate azeotropic solvent (e.g., toluene) or by using a dehydrating agent.[1]

FAQ 2: I'm observing a significant peak corresponding to Ethylene Glycol Diformate in my analytical results. How can I minimize this side product?

Answer:

The formation of Ethylene Glycol Diformate is a common side reaction where the hydroxyl group of your desired product, this compound, undergoes a second esterification with another molecule of formic acid.[4]

Causality:

  • Molar Ratio of Reactants: Using a large excess of formic acid will increase the probability of the second esterification reaction occurring.

  • Prolonged Reaction Time: The longer the reaction is allowed to proceed after the initial formation of this compound, the greater the opportunity for the diformate to be produced.

Troubleshooting Steps:

  • Adjust Molar Ratios: Carefully control the stoichiometry of your reactants. While a slight excess of one reactant is often used to drive the reaction, a large excess of formic acid should be avoided if the diformate is a concern.

  • Monitor Reaction Progress: Use an analytical technique like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the progress of the reaction.[3] Stop the reaction once the formation of this compound is maximized and before significant amounts of the diformate are produced.

FAQ 3: My product appears to be degrading back to ethylene glycol and formic acid during workup or storage. What is causing this instability?

Answer:

The hydrolysis of this compound back to its starting materials is a significant challenge, primarily driven by the presence of water and catalyzed by residual acid.[5][7]

Causality:

  • Incomplete Water Removal: Any water remaining in the product after the reaction and workup can facilitate hydrolysis.

  • Residual Acid Catalyst: If the acid catalyst is not completely neutralized and removed during the workup, it will continue to catalyze the reverse (hydrolysis) reaction.

Troubleshooting Steps:

  • Thorough Workup: After the reaction is complete, it is crucial to neutralize the acid catalyst. This is typically done by washing the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution.

  • Drying: Ensure the final product is thoroughly dried to remove any residual water. This can be achieved using a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) followed by removal of the solvent under reduced pressure.

  • Proper Storage: Store the purified this compound in a tightly sealed container in a cool, dry place to prevent moisture absorption from the atmosphere.

IV. Analytical Methods for Purity Assessment

Accurate assessment of product purity is critical. The following are the recommended analytical techniques for identifying and quantifying impurities in this compound synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.[8]

Experimental Protocol:

  • Sample Preparation: Dilute a small amount of the this compound product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A polar capillary column (e.g., DB-WAX or equivalent) is recommended for good separation of the components.

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 300.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards. Quantification can be performed using an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative analysis of the product and its impurities.[9][10][11]

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Analysis:

    • The proton spectrum will show characteristic signals for this compound and any impurities present. For example, the protons of the ethyl group in this compound will have distinct chemical shifts and coupling patterns.

    • Unreacted ethylene glycol and formic acid will also have their own characteristic signals.

    • Integration of the peaks can be used to determine the relative molar ratios of the different components.

  • ¹³C NMR Analysis:

    • The carbon spectrum provides complementary information about the carbon framework of the molecules present.

V. Purification Protocols

If your analysis reveals the presence of unacceptable levels of impurities, the following purification methods can be employed.

Fractional Distillation

Distillation is an effective method for separating components with different boiling points.[12][13]

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) to enhance separation efficiency.

  • Distillation:

    • Carefully heat the crude product in the distillation flask.

    • Collect the fractions that distill over at the boiling point of this compound (approximately 160 °C at atmospheric pressure).

    • Lower boiling impurities (e.g., residual formic acid) will distill first, while higher boiling impurities (e.g., ethylene glycol diformate and diethylene glycol) will remain in the distillation flask.

Recrystallization

For solid impurities or if the product itself is a solid at low temperatures, recrystallization can be an effective purification technique.[14][15][16]

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of solvents may be necessary.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Cooling: Slowly cool the solution to allow for the formation of pure crystals of this compound.

  • Filtration: Collect the crystals by filtration and wash them with a small amount of the cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

VI. Visualizing the Process: Workflow and Logic Diagrams

To further clarify the relationships between synthesis, impurities, and troubleshooting, the following diagrams are provided.

Synthesis and Impurity Formation Pathway

Synthesis_and_Impurities EG Ethylene Glycol HEF This compound EG->HEF FA Formic Acid FA->HEF EGD Ethylene Glycol Diformate FA->EGD H2O Water HEF->H2O HEF->EGD H2O->EG Hydrolysis H2O->FA Hydrolysis

Caption: Fischer esterification of ethylene glycol and formic acid to produce this compound and potential side products.

Troubleshooting Logic Flowchart

Troubleshooting_Flowchart Start High Impurity Levels Detected Impurity_ID Identify Primary Impurity (GC-MS, NMR) Start->Impurity_ID Unreacted Unreacted Starting Materials? Impurity_ID->Unreacted Diformate Ethylene Glycol Diformate? Unreacted->Diformate No Action_Unreacted Optimize Catalyst & Temp. Remove Water Unreacted->Action_Unreacted Yes Hydrolysis Hydrolysis Products? Diformate->Hydrolysis No Action_Diformate Adjust Molar Ratio Monitor Reaction Time Diformate->Action_Diformate Yes Action_Hydrolysis Neutralize Catalyst Thoroughly Dry Product Hydrolysis->Action_Hydrolysis Yes End Re-analyze Purity Hydrolysis->End No Action_Unreacted->End Action_Diformate->End Action_Hydrolysis->End

Caption: A logical workflow for troubleshooting common impurities in this compound synthesis.

VII. References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • MDPI. (n.d.). Protective Effects of Olea europaea L. Leaves and Equisetum arvense L. Extracts Against Testicular Toxicity Induced by Metronidazole Through Reducing Oxidative Stress and Regulating NBN, INSL-3, STAR, HSD-3β, and CYP11A1 Signaling Pathways. Retrieved from [Link]

  • Google Patents. (n.d.). US4299981A - Preparation of formic acid by hydrolysis of methyl formate. Retrieved from

  • Chemguide. (n.d.). The mechanism for the esterification reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamics of Formate-Oxidizing Metabolism and Implications for H2 Production. Retrieved from [Link]

  • Google Patents. (n.d.). CN107814716A - A kind of industrial method for producing ethylene glycol diformate. Retrieved from

  • Standard Operating Procedure (SOP). (n.d.). distillation at atmospheric pressure. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra for bis(2-hydroxyethyl) ammonium acetate (2-HDEAA). Retrieved from [Link]

  • ResearchGate. (2004, March). The Glass Transition Behaviors of Hydroxyethyl Starch Solutions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Formic acid and formates. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Distillation Handbook. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Process Research & Development. (2016, May 25). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP0005998B1 - Preparation of formic acid by hydrolysis of methyl formate. Retrieved from

  • ACS Publications. (n.d.). Selective Electrooxidation of Ethylene Glycol to Formate with Hydrogen Cogeneration in Ni3S2 Nanodomains on NiFeMn-LDH Nanosheet Arrays. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Standard Operating Procedure (SOP). (n.d.). SOP: DISTILLATION. Retrieved from [Link]

  • Veeprho. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Google Patents. (n.d.). CN106349062A - Method for synthesizing diethyleneglycol diformate by composite catalyst. Retrieved from

  • The Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. Retrieved from [Link]

  • Molecules. (2024, January 19). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US3907884A - Formic acid synthesis by lower alkyl formate hydrolysis. Retrieved from

  • Wikipedia. (n.d.). Thiamine. Retrieved from [Link]

  • Scribd. (n.d.). Standard Operating Procedure Distillation | PDF. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Study of the Hydrolysis of Two Formate Esters Held in a Single Organic Drop. Retrieved from [Link]

  • Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from [Link]

  • Zaera Research Group. (n.d.). SOP for Chemicals (F to N). Retrieved from [Link]

  • International Journal of Research in Engineering and Science (IJRES). (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Google Patents. (n.d.). US1039875A - Preparation of formic esters. Retrieved from

  • Chemistry For Everyone. (2025, September 8). What Is The Role Of A Catalyst In The Esterification Process? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Precursors to Ethylene Glycol via the Acid-Catalyzed Carbonylation of Formaldehyde. Retrieved from [Link]

  • Astronomy & Astrophysics (A&A). (n.d.). Formation of ethylene glycol and other complex organic molecules in star-forming regions. Retrieved from [Link]

  • JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes. Retrieved from [Link]

  • MDPI. (2022, March 15). Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate. Retrieved from [Link]

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Technical Support Center: Stability and Degradation of 2-Hydroxyethyl Formate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxyethyl Formate (HEF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to ensure that the protocols described are self-validating.

I. Understanding the Stability of this compound: A Proactive Approach

This compound (HEF) is a versatile organic compound used as a solvent and an intermediate in various chemical syntheses.[1] Its structure, containing both an ester and a primary alcohol functional group, dictates its reactivity and potential degradation pathways. Understanding these pathways is crucial for ensuring the integrity of your experiments and the purity of your products.

This guide is structured to address the most common questions and issues related to HEF stability, covering hydrolysis, thermal decomposition, and photo-oxidation.

II. Frequently Asked Questions (FAQs) and Troubleshooting

A. Hydrolysis: The Primary Degradation Pathway in Aqueous Environments

Question 1: My experiment in an aqueous buffer seems to have a lower yield than expected, and the pH of the solution has decreased. Could this be related to the this compound I used as a co-solvent?

Answer: Yes, this is a classic sign of this compound hydrolysis. HEF can react with water to break down into ethylene glycol and formic acid.[2] The formation of formic acid will lower the pH of your solution, which can in turn affect your reaction's yield and the stability of your target molecules.

Troubleshooting Guide: Hydrolysis of this compound

Symptom Potential Cause Recommended Action
Decreased pH of the reaction mixture over time.Hydrolysis of HEF leading to the formation of formic acid.- Monitor the pH of your solution regularly.- Use a robust buffering system if your experiment is pH-sensitive.- For long-term experiments, consider using a freshly opened bottle of HEF or purifying it before use.
Unexpected peaks in NMR or LC-MS corresponding to ethylene glycol or formic acid.Degradation of HEF.- Run a blank experiment with HEF in your buffer to confirm degradation.- Quantify the extent of degradation using analytical techniques like HPLC or GC.
Lower than expected yield in a reaction where HEF is a solvent or reagent.Change in pH or consumption of HEF through hydrolysis.- If possible, switch to an aprotic solvent if water is not essential for your reaction.- If water is required, conduct the reaction at a lower temperature to slow down hydrolysis.

Key Mechanistic Insight: The hydrolysis of formate esters like HEF is both acid and base-catalyzed.[3] This means that the rate of degradation will be slowest at a neutral pH and will increase significantly in both acidic and basic conditions.

B. Thermal Stability: The Impact of Heat on this compound

Question 2: I need to perform a reaction at an elevated temperature using this compound. What are the potential risks?

Answer: Heating this compound can lead to thermal decomposition. While specific data for HEF is limited, formate esters, in general, can decompose at elevated temperatures. The primary degradation products are likely to be ethylene glycol and formic acid, but other byproducts could also form through more complex reaction pathways. High temperatures can also accelerate other degradation processes like oxidation.

Troubleshooting Guide: Thermal Degradation of this compound

Symptom Potential Cause Recommended Action
Discoloration (yellowing or browning) of HEF upon heating.Thermal decomposition leading to the formation of chromophoric byproducts.- If possible, conduct your reaction at the lowest effective temperature.- Perform a preliminary test by heating a small amount of HEF to your desired reaction temperature and check for discoloration or degradation.
Pressure buildup in a sealed reaction vessel.Formation of gaseous decomposition products.- Do not conduct reactions with HEF in a sealed vessel at elevated temperatures without appropriate pressure relief mechanisms.- Use a reflux condenser for reactions at the boiling point of the solvent.
Inconsistent reaction outcomes at high temperatures.Degradation of HEF affecting the reaction environment.- Use freshly purified HEF for high-temperature applications.- Analyze the purity of HEF before and after the reaction to assess the extent of thermal degradation.
C. Photo-Oxidation and Peroxide Formation: The Hidden Dangers of Light and Air

Question 3: I have been storing a bottle of this compound on my lab bench for several months. Is it still safe to use?

Answer: Prolonged storage of this compound, especially when exposed to light and air, can be a concern due to the potential for photo-oxidation and peroxide formation. While HEF is not always listed as a classic peroxide-former, its chemical structure contains features that could make it susceptible to autoxidation.[4][5][6][7][8] Peroxides are unstable and can be explosive, posing a significant safety hazard.

Troubleshooting Guide: Photo-Oxidation and Peroxide Formation

Symptom Potential Cause Recommended Action
A previously clear bottle of HEF now appears slightly yellow.Photo-degradation.- Store HEF in an amber or opaque bottle to protect it from light.[7]
Formation of solid crystals or a precipitate in the HEF bottle.Potential peroxide formation or other degradation products.- DO NOT USE. Do not attempt to open the bottle. Contact your institution's Environmental Health and Safety (EHS) office for guidance on safe disposal.[6]
Inconsistent results in sensitive reactions, such as those involving catalysts that are deactivated by peroxides.Presence of peroxides in the HEF.- Test for the presence of peroxides using commercially available test strips before use, especially for older bottles or those that have been opened for a long time.[4]

Experimental Protocol: Peroxide Test for this compound

  • Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sample Preparation: In a well-ventilated fume hood, transfer a small amount (1-2 mL) of the this compound to a clean, dry glass test tube.

  • Testing: Dip a peroxide test strip into the sample for the time specified by the manufacturer.

  • Observation: Remove the strip and compare the color to the chart provided with the test strips.

  • Action:

    • < 25 ppm: Considered safe for general use.

    • 25 – 100 ppm: Use with caution. Not recommended for distillation or other concentration procedures.

    • > 100 ppm: Unsafe. Do not use. Contact your EHS office for disposal.[6]

III. Visualization of Degradation Pathways and Workflows

A. Key Degradation Pathways of this compound

Degradation Pathways of this compound HEF This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) HEF->Hydrolysis Thermal Thermal Degradation (Heat) HEF->Thermal PhotoOx Photo-Oxidation (Light, O₂) HEF->PhotoOx EG Ethylene Glycol Hydrolysis->EG FA Formic Acid Hydrolysis->FA Thermal->EG Thermal->FA Other Other Decomposition Products Thermal->Other Peroxides Peroxides / Hydroperoxides PhotoOx->Peroxides PhotoOx->Other

Caption: Major degradation pathways of this compound.

B. Recommended Workflow for Handling and Storage

Recommended Workflow for this compound start Receive HEF label Label with Date Received & Opened start->label store Store in Cool, Dry, Dark Place (Amber Bottle) label->store pre_use Pre-Use Check store->pre_use peroxide_test Test for Peroxides (if applicable) pre_use->peroxide_test Old or previously opened bottle use Use in Experiment pre_use->use New bottle peroxide_test->use Peroxides < 25 ppm dispose Dispose of Unused/Expired HEF peroxide_test->dispose Peroxides > 25 ppm use->dispose

Caption: Recommended handling and storage workflow for this compound.

IV. Summary of Stability and Storage Recommendations

Parameter Recommendation Rationale
Storage Temperature 10-30°C in a well-ventilated area.[9]To minimize thermal degradation and potential pressure buildup.
Humidity Store in a dry place with relative humidity below 60%.[9]HEF may be hygroscopic, and moisture can accelerate hydrolysis.
Light Exposure Store in an amber or opaque, tightly sealed container.[7]To prevent photo-oxidation.
Air Exposure Keep the container tightly sealed. For high-purity applications or long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).To minimize oxidative degradation and potential peroxide formation.
Compatibility Store away from strong acids, bases, and oxidizing agents.[10][11]To prevent accelerated degradation through hydrolysis and oxidation.
Shelf Life For opened containers, it is recommended to use within 1 year. For high-purity applications, consider a shorter shelf life or re-purification before use.To minimize the accumulation of degradation products.

V. Analytical Methods for Assessing Degradation

For researchers needing to quantify the stability of this compound or identify its degradation products, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): With a UV or Refractive Index (RI) detector to quantify the remaining HEF and the formation of ethylene glycol. Formic acid can also be quantified by HPLC.[12][13]

  • Gas Chromatography (GC): With a Flame Ionization Detector (FID) for the quantification of HEF and ethylene glycol.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify HEF, ethylene glycol, and formic acid.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products.[12][14]

VI. References

  • How to store Formate properly? - Blog. (2025, July 15). Retrieved from [Link]

  • 5638 Formic Acid Methyl Ester x (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT). Bio. Retrieved from [Link]

  • Safety Data Sheet: Formic acid ethyl ester. Carl ROTH. (2024, March 2). Retrieved from [Link]

  • Atmospheric Photo-Oxidation of 2-Ethoxyethanol: Autoxidation Chemistry of Glycol Ethers. ACS Publications. Retrieved from [Link]

  • Photo-oxidation of Diethylene Glycol Dimethyl Ether and Related Compounds in the Presence of Hydrogen Peroxide. J-STAGE. Retrieved from [Link]

  • Atmospheric Photo-Oxidation of 2-Ethoxyethanol: Autoxidation Chemistry of Glycol Ethers. ResearchGate. Retrieved from [Link]

  • Potential Peroxide-Forming Chemicals. Retrieved from [Link]

  • Peroxide Forming Chemicals | Environmental Health & Safety (EHS). Retrieved from [Link]

  • EHS-0042 Peroxide Forming Chemicals. (2005, September 16). Retrieved from [Link]

  • Technical Guide Series - Forced Degradation Studies - HubSpot. Retrieved from [Link]

  • Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - MDPI. Retrieved from [Link]

  • Peroxide-Forming Chemicals – Safety Guidelines. (2025, March 18). Retrieved from [Link]

  • Formate ester formation in amide solutions - PubMed. Retrieved from [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. Retrieved from [Link]

  • This compound - Stenutz. Retrieved from [Link]

  • Analytical tools for monitoring glycol degradation - NTNU. (2024, March 17). Retrieved from [Link]

  • On the properties and structure of 2-hydroxyethylammonium formate ionic liquid | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Chemical Compatibility Chart. Retrieved from [Link]

  • Methods used for the synthesis of formate esters. - ResearchGate. Retrieved from [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27). Retrieved from [Link]

  • Study on hydrolysis of methyl formate into formic acid in a catalytic distillation column. (2025, August 7). Retrieved from [Link]

  • Photo-Oxidation of Therapeutic Protein Formulations: From Radical Formation to Analytical Techniques - PMC - NIH. Retrieved from [Link]

  • Esterification not Working (Separation) : r/OrganicChemistry - Reddit. (2024, February 15). Retrieved from [Link]

  • Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. (2022, September 1). Retrieved from [Link]

  • Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Degradation of Polysorbates 20 and 80: Studies on Thermal Autoxidation and Hydrolysis. (2025, September 13). Retrieved from [Link]

    • ANALYTICAL METHODS. Retrieved from [Link]

  • 1 Prioritised substance group: Aprotic solvents | HBM4EU. Retrieved from [Link]

  • Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether - USGS Publications Warehouse. (1999, December 1). Retrieved from [Link]

  • Chemical Compatibility Guidelines - UCSD Blink. (2024, March 3). Retrieved from [Link]

  • Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Coating Films - MDPI. Retrieved from [Link]

  • Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC - NIH. Retrieved from [Link]

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  • Chemical Compatibility Chart X - Indicates chemicals that are incompatible and should not be stored together. Retrieved from [Link]

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  • Key Aspects of the Processes of Thermal Decomposition of Complex Compounds of Copper Formate for Low-Temperature Printed Electronics. II. The Solvent Effect - ACS Publications. (2023, August 10). Retrieved from [Link]

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handling and storage of hygroscopic 2-Hydroxyethyl formate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Hydroxyethyl Formate

Document ID: TSC-HEF-20260110 Version: 1.0

Introduction: Understanding the Challenges of this compound

This compound (HEF) is a versatile organic compound, classified as the ester of formic acid and ethylene glycol.[1] Its structure, featuring both a hydroxyl (-OH) and a formate ester group, makes it a useful intermediate and solvent in various chemical syntheses.[1] However, these same functional groups are the source of its primary challenge: HEF is highly hygroscopic.[2] This means it readily absorbs moisture from the atmosphere, which can lead to significant, often un-diagnosed, problems in experimental work.

The absorbed water can initiate hydrolysis, degrading the ester back into its parent constituents: formic acid and ethylene glycol.[1] This degradation alters the purity and chemical properties of the reagent, introducing contaminants that can interfere with reactions, shift pH, and ultimately lead to inconsistent and unreliable experimental results. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the proper handling, storage, and troubleshooting of this compound to ensure experimental integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What makes this compound so hygroscopic?

A: The hygroscopic nature of this compound stems from its molecular structure. It contains a hydroxyl group (-OH) and an ester group (-O-C=O), both of which can form hydrogen bonds with water molecules. This strong affinity for water causes the compound to actively pull moisture from the ambient air. The consequence of this water absorption is not merely dilution; it can trigger a chemical degradation process known as hydrolysis.[1][3]

Q2: How can I tell if my this compound has been compromised by moisture?

A: There are several indicators of degradation:

  • Acidity Change: The primary hydrolysis product is formic acid.[1] A noticeable decrease in the pH of your stock solution or reaction mixture can be a strong indicator of contamination.

  • Analytical Characterization: The most definitive way is to analyze the material. Techniques like ¹H NMR spectroscopy can reveal the presence of ethylene glycol and formic acid.

  • Inconsistent Results: If you observe unexplained changes in reaction kinetics, product yield, or side-product formation, reagent degradation should be a primary suspect.

  • Water Content Analysis: The most direct method is to measure the water content. The gold standard for this is Karl Fischer titration, as it specifically measures water and is not confounded by other volatile components.[4][5]

Q3: What is the correct way to store this compound?

A: Proper storage is the most critical step in maintaining the integrity of HEF.

  • Container: Store in a tightly sealed, airtight container to prevent atmospheric moisture ingress.[6] Bottles with PTFE-lined caps are recommended.

  • Atmosphere: For long-term storage or high-purity applications, the container headspace should be purged with an inert gas like argon or nitrogen before sealing.

  • Temperature: Store in a cool, dry, and well-ventilated place. Some suppliers recommend storage at -20°C to minimize degradation kinetics.[2]

  • Desiccation: Store the primary container within a larger secondary container or a desiccator cabinet containing a suitable desiccant (e.g., silica gel or molecular sieves) to create a dry microenvironment.[7]

Q4: I need to use a small amount of the reagent. What is the best practice for dispensing it?

A: Never leave the main stock bottle open on the bench. The best practice is to aliquot the required amount for immediate use.

  • Allow the reagent bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold liquid.

  • If possible, work in a glovebox or under a positive pressure of inert gas.

  • Use a dry, clean syringe or pipette to withdraw the desired volume.

  • Immediately purge the headspace of the stock bottle with inert gas and reseal it tightly. Parafilm can be used for an extra layer of protection on smaller bottles.[7]

  • Use the withdrawn aliquot for your experiment without returning any unused portion to the stock bottle.

Q5: Can I dry this compound if it has absorbed water?

A: While theoretically possible, drying HEF is challenging and often not recommended. Heating the compound to remove water can also accelerate its decomposition. Distillation may be an option for purification, but this requires specialized equipment and careful validation to ensure the purity of the final product.[8] For most applications, especially in sensitive drug development workflows, the most reliable and time-efficient solution is to discard the compromised reagent and start with a fresh, properly handled bottle.

Troubleshooting Guide

Inconsistent experimental outcomes are a common frustration when working with sensitive reagents. This guide helps you diagnose if this compound is the root cause.

Problem: Inconsistent Reaction Yields or Unexpected Side Products

Use the following decision tree to troubleshoot the issue.

troubleshooting_workflow start Problem: Inconsistent Experimental Results check_reagent Is Hygroscopic This compound (HEF) a key reagent? start->check_reagent other_factors Investigate other variables: - Other reagent stability - Temperature control - Reaction time check_reagent->other_factors No check_water Action: Measure water content of HEF stock using Karl Fischer (KF) Titration. (See Protocol P-02) check_reagent->check_water Yes water_spec Is water content within specification (<0.05% or as required)? check_water->water_spec water_spec->other_factors Yes degradation High water content detected. HEF has likely hydrolyzed, forming Formic Acid and Ethylene Glycol. water_spec->degradation No solution Solution: 1. Discard compromised HEF stock. 2. Obtain a new, unopened bottle. 3. Implement strict handling and   storage protocols. (See Protocol P-01) 4. Re-run experiment. degradation->solution

Caption: Troubleshooting workflow for experiments involving this compound.

Experimental Protocols

Protocol P-01: Recommended Handling and Aliquoting Workflow

This protocol minimizes moisture exposure during routine use.

Objective: To safely dispense this compound while maintaining the integrity of the bulk supply.

Materials:

  • Stock bottle of this compound

  • Inert gas source (Argon or Nitrogen) with regulator and tubing

  • Dry glass syringes and long needles (oven-dried at 120°C for at least 4 hours)

  • Dry, sealed receiving vial with a septum cap

Workflow Diagram:

handling_workflow start Start: Need to Dispense HEF step1 1. Allow stock bottle to reach room temp in a desiccator. start->step1 step2 2. Prepare dry syringe and receiving vial. step1->step2 step3 3. Pierce stock bottle septum with a vent needle connected to an oil bubbler. step2->step3 step4 4. Pierce septum with a second needle connected to inert gas supply. step3->step4 step5 5. Establish gentle positive pressure of inert gas. step4->step5 step6 6. Pierce septum with dry syringe, withdraw required volume. step5->step6 step7 7. Transfer HEF to the sealed receiving vial. step6->step7 step8 8. Remove needles from stock bottle, store properly. step7->step8 end End: Aliquot Ready for Use step8->end

Caption: Step-by-step workflow for inert atmosphere dispensing of HEF.

Procedure:

  • Equilibration: Remove the HEF stock bottle from cold storage and place it in a desiccator. Allow it to fully equilibrate to ambient temperature. This prevents moisture condensation.

  • Preparation: Assemble your oven-dried syringe and needle. Ensure the receiving vial is clean, dry, and sealed with a septum.

  • Inert Atmosphere Setup: Carefully pierce the septum of the stock bottle with a needle attached to an inert gas line. Pierce it with a second "vent" needle.

  • Purge: Gently flush the headspace with the inert gas for 1-2 minutes.

  • Withdrawal: Using the dry syringe, pierce the septum and withdraw the desired volume of liquid. The positive pressure from the inert gas will aid in this process.

  • Transfer: Quickly transfer the liquid to your prepared receiving vial.

  • Storage: Remove the needles from the stock bottle. Seal the puncture marks with electrical tape or a small amount of vacuum grease for extra security. Return the stock bottle to its proper storage location.

Protocol P-02: Water Content Determination by Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of this compound.

Principle: This method is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol. It is highly specific to water.[5]

Materials:

  • Karl Fischer (KF) titrator (volumetric or coulometric)

  • Appropriate KF reagents (e.g., Hydranal™-Composite 5)

  • Dry, gas-tight syringe

  • This compound sample

Procedure:

  • System Preparation: Start the KF titrator and allow the titration cell to stabilize until a low, stable drift is achieved, indicating a dry system.

  • Titer Determination (for volumetric KF): Accurately introduce a known amount of a certified water standard into the cell and perform a titration. Repeat 2-3 times to get a precise titer value for the KF reagent.

  • Sample Preparation: Tare the clean, dry syringe. Draw approximately 1-2 mL of the this compound sample into the syringe and weigh it again to determine the exact mass of the sample.

  • Titration: Inject the sample into the KF titration cell. The instrument will automatically titrate the sample until all the water has reacted.

  • Calculation: The instrument's software will use the sample mass, the amount of KF reagent consumed, and the reagent's titer to calculate the water content, typically reported in ppm or weight percentage.

  • Interpretation: Compare the result to your process specifications or the supplier's certificate of analysis. A significant increase in water content from the specification indicates moisture absorption and potential degradation.

Technical Data Summary

This table summarizes key properties and handling information for this compound.

PropertyValueReference / Comment
Chemical Formula C₃H₆O₃[1]
Molecular Weight 90.08 g/mol [9]
Appearance Colorless liquid[1]
Boiling Point ~144 - 180 °C[1][2] Varies with purity and pressure.
Primary Hazard Hygroscopic ; readily absorbs moisture from the air.[2] This is the most critical property affecting handling and stability.
Degradation Pathway Hydrolyzes in the presence of water to Formic Acid and Ethylene Glycol.[1] This reaction is autocatalytic in the presence of the formic acid product.
Recommended Storage -20°C, under inert gas, in a tightly sealed container.[2] Protect from moisture, heat, and light.
Personal Protective Safety glasses, chemical-resistant gloves (e.g., nitrile), lab coat.[10][11] Handle in a well-ventilated area or fume hood.
Material Compatibility Good: Glass, PTFE, Stainless SteelAvoid: Strong acids, strong bases, oxidizing agents.[11][12] Bases and acids can catalyze hydrolysis. Check specific compatibility for plastics and elastomers.

References

  • Iolitec. (2015).
  • Iolitec. (2023).
  • Smolecule. (n.d.).
  • Various Authors. (2019).
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
  • Lim, X. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. [Link]
  • ChemicalBook. (2024).
  • ChemicalBook. (n.d.).
  • Mettler Toledo. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents.
  • Cole-Parmer. (n.d.).
  • Metrohm. (n.d.).

Sources

Technical Support Center: 2-Hydroxyethyl Formate Reaction Workup and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis and purification of 2-hydroxyethyl formate. This guide is designed for researchers, chemists, and professionals in drug development who are working with this versatile reagent. Here, we address common challenges encountered during reaction workup and purification, providing expert insights and practical, field-tested solutions.

Section 1: Troubleshooting Guide

This section tackles specific problems that can arise during the workup and purification of this compound. We delve into the root causes and provide step-by-step protocols to resolve them effectively.

Issue 1: Low Yield After Aqueous Workup

Question: I'm experiencing a significant loss of this compound during the aqueous workup. My yields are consistently below 50%. What could be the cause, and how can I mitigate this?

Answer:

This is a frequent challenge directly related to the physicochemical properties of this compound.

Causality Explained:

This compound possesses both a hydroxyl group and a formate ester, making it a polar molecule with significant water solubility.[1] During a standard aqueous workup with pure water, a substantial portion of the product can be lost to the aqueous phase due to favorable partitioning, leading to low isolated yields. The key to improving yield is to decrease the solubility of the desired compound in the aqueous layer.

Troubleshooting Protocol: The "Salting Out" Effect

  • Brine Wash: Instead of using deionized water for your initial washes, employ a saturated sodium chloride (brine) solution. The high concentration of dissolved salt increases the ionic strength of the aqueous layer. This reduces the solubility of organic compounds like this compound, a phenomenon known as the "salting out" effect.[2][3][4] This effectively "pushes" more of your product into the organic phase.[2][3]

  • Back-Extraction: After separating the organic layer, do not discard the aqueous layer immediately. To recover any remaining dissolved product, perform a back-extraction of the aqueous phase with a fresh portion of your organic solvent (e.g., ethyl acetate, dichloromethane). This should be repeated 2-3 times.

  • Combine Organic Layers: Pool all the organic extracts together for the subsequent drying and solvent removal steps. This ensures that the product recovered from the back-extractions is included in your final yield.

Workflow Diagram: Optimizing Aqueous Workup

G cluster_workup Aqueous Workup Protocol start Reaction Mixture brine Wash with Saturated Brine start->brine separate Separate Layers brine->separate organic_layer Organic Layer separate->organic_layer Organic aqueous_layer Aqueous Layer separate->aqueous_layer Aqueous combine Combine All Organic Layers organic_layer->combine back_extract Back-extract Aqueous Layer (2-3x with organic solvent) aqueous_layer->back_extract back_extract->organic_layer dry Dry (e.g., Na2SO4, MgSO4) combine->dry end Crude Product dry->end

Caption: Decision workflow for an improved aqueous workup using the salting-out technique.

Issue 2: Product Decomposition During Distillation

Question: I'm observing charring and low recovery when I try to purify this compound by distillation. Is it thermally unstable?

Answer:

Yes, this compound is a heat-sensitive compound.[5][6] Attempting to purify it by atmospheric distillation can lead to thermal decomposition.

Causality Explained:

The ester linkage in this compound is susceptible to hydrolysis and other degradation pathways at elevated temperatures.[1] The atmospheric boiling point is high enough to initiate these decomposition reactions, especially if acidic or basic impurities from the synthesis are present.[1][7] This degradation results in the formation of byproducts, charring, and a significant loss of the desired product.

Troubleshooting Protocol: Vacuum Distillation

To purify thermally sensitive compounds, the goal is to lower the boiling point to a temperature where the molecule is stable.[5][6][7] This is achieved through vacuum distillation.

  • Neutralize Crude Product: Before distillation, wash the crude product with a dilute solution of a weak base, such as sodium bicarbonate, to remove any residual acidic catalysts. Follow this with a brine wash to remove water-soluble components.

  • Thorough Drying: Ensure the crude product is meticulously dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate. The presence of water can facilitate hydrolysis at elevated temperatures.

  • Utilize Vacuum: Perform the distillation under reduced pressure. By lowering the pressure in the system, the boiling point of the liquid is significantly reduced.[5][6] This allows for the distillation to occur at a much lower, non-destructive temperature.

  • Monitor Temperature Closely: Use an oil bath for uniform heating and carefully monitor both the temperature of the liquid in the distillation flask ("pot temperature") and the temperature of the vapor at the distillation head ("head temperature"). The head temperature should remain constant while collecting the pure fraction.

Data Table: Boiling Point vs. Pressure for this compound

Pressure (mmHg)Approximate Boiling Point (°C)
760 (Atmospheric)~180 (with significant decomposition)[8]
20~70-75
10~60-65

Note: These are approximate values and can vary depending on the purity of the material and the accuracy of the pressure gauge.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic method for purifying this compound?

A1: Due to its high polarity, standard flash column chromatography on silica gel can be difficult, often resulting in poor separation and significant streaking of the compound on the column. If high-purity material is required and distillation is not an option, reverse-phase chromatography (using a C18 stationary phase) with a water/acetonitrile or water/methanol gradient would be a more effective alternative. For routine analytical purity checks, gas chromatography (GC) is a suitable method.

Q2: How should I store purified this compound?

A2: this compound is hygroscopic and can undergo hydrolysis if exposed to moisture.[1] It should be stored in a tightly sealed container to prevent water absorption. For long-term stability, it is best stored under an inert atmosphere (like argon or nitrogen) and kept in a cool, dry place, such as a refrigerator.[8]

Q3: Can I use this compound directly after an extractive workup without further purification?

A3: This is highly dependent on the requirements of the subsequent reaction. If the next step is sensitive to impurities (e.g., residual starting materials, solvents, or water), then purification by vacuum distillation is strongly recommended. If the downstream reaction is robust, and the crude material is deemed sufficiently pure by an analytical method like NMR or GC, it may be possible to proceed. However, using unpurified material always carries the risk of introducing unknown variables that could negatively impact your reaction's outcome.

Q4: What are the primary safety concerns when working with this compound?

A4: this compound should be handled with standard laboratory safety precautions. It may cause skin and eye irritation.[9] All work should be conducted in a well-ventilated fume hood.[10][11] Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[12][13] In case of accidental contact with skin or eyes, flush the affected area with plenty of water for several minutes.[9][14]

Section 3: References

  • Enhancing Extractions by Salting Out. (2023, August 1). LCGC International. [Link]

  • Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. [Link]

  • Salting Out During Extraction In The Centrifugal Extractor. (2025, February 19). TOPTION. [Link]

  • Why Is A Vacuum Distillation System Necessary During The Synthesis Of Rosin Allyl Esters? Protect Product Integrity. (2026, January 5). Kintek Solution. [Link]

  • Salting out effect: Significance and symbolism. Wisdomlib. [Link]

  • MATERIAL SAFETY DATA SHEET. ESMA Inc. [Link]

  • An Insight on Salting-out Assisted Liquid–Liquid Extraction for Phytoanalysis. ResearchGate. [Link]

  • Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation. Across International. [Link]

  • Vacuum Distillation: Process, Applications & Pump Requirements. BRANDTECH Scientific. [Link]

  • Distillation of high boiling esters. Google Patents.

  • Vacuum Hybrid Still – Low-Temp Distillation For Sensitive Compounds. (2025, November 13). TW Distillery. [Link]

  • Synthesis of 2-hydroxyethylammonium formate. ResearchGate. [Link]

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Technical Support Center: Kinetics of 2-Hydroxyethyl Formate Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for studying the kinetics of 2-hydroxyethyl formate (2-HEF) hydrolysis. This document is designed for researchers, scientists, and drug development professionals who are conducting or troubleshooting experiments related to this reaction. As your application scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, ensure data integrity, and overcome common experimental hurdles.

The hydrolysis of this compound, an ester of formic acid and ethylene glycol, is a fundamental reaction with relevance in organic synthesis and understanding the stability of pharmaceuticals and other chemical products.[1][2] This guide provides a structured approach to investigating its kinetics, from experimental design to troubleshooting unexpected results.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses foundational questions about the 2-HEF hydrolysis reaction.

Q1: What is the fundamental reaction of this compound hydrolysis?

A1: The hydrolysis of this compound is a chemical reaction in which the ester reacts with water to break the ester bond. The process yields its constituent alcohol (ethylene glycol) and carboxylic acid (formic acid).[1] The reaction is reversible, meaning the products can react to reform the ester and water.

Caption: Reversible hydrolysis of 2-HEF.

Q2: How do pH and catalysts influence the reaction rate?

A2: The hydrolysis of esters like 2-HEF is significantly influenced by pH because the reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄), the reaction is initiated by the protonation of the carbonyl oxygen of the ester.[3] This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[3] The reaction rate is generally proportional to the concentration of both the ester and the acid catalyst.[4]

  • Base-Catalyzed (Saponification) Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This mechanism is typically faster than acid-catalyzed hydrolysis. Unlike the acid-catalyzed reaction, this process is irreversible because the resulting formic acid is deprotonated to the formate ion, which is resonance-stabilized and shows no tendency to react with ethylene glycol.[5][6]

  • Neutral Hydrolysis: In pure water, the reaction is very slow as water is a weak nucleophile.[4] The reaction is often autocatalytic, as the formic acid produced can then catalyze the reaction itself, leading to a gradual increase in the reaction rate.[4][7]

Q3: What is the effect of temperature on the hydrolysis kinetics?

A3: Like most chemical reactions, the rate of 2-HEF hydrolysis increases with temperature. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation. A common rule of thumb is that the reaction rate approximately doubles for every 10°C increase in temperature. Therefore, precise temperature control is paramount for obtaining reproducible kinetic data. In our experience, even minor temperature fluctuations (±0.5°C) can introduce significant error in kinetic measurements.

Experimental Design and Protocol

This section provides a robust, self-validating protocol for monitoring the kinetics of 2-HEF hydrolysis via acid-base titration, a common and accessible method.

Core Experimental Workflow

The following diagram outlines the critical steps for a successful kinetic study.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis A 1. Prepare Stock Solutions (2-HEF, Catalyst, Titrant) B 2. Calibrate Instruments (pH meter, Thermostat, Burette) A->B C 3. Thermally Equilibrate Reactants B->C D 4. Initiate Reaction (Mix reactants at t=0) C->D E 5. Withdraw Aliquots (At defined time intervals) D->E F 6. Quench Reaction (e.g., rapid cooling in ice bath) E->F G 7. Titrate Aliquot (Determine formic acid conc.) F->G H 8. Record Data ([Product] vs. Time) G->H I 9. Analyze Kinetics (Plot data, determine rate constant) H->I

Caption: General workflow for a kinetic experiment.

Step-by-Step Protocol: Base-Catalyzed Hydrolysis

This protocol details how to measure the reaction rate by titrating the remaining base catalyst over time.

Materials:

  • This compound (≥98% purity)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M, standardized)

  • Hydrochloric acid (HCl) solution (e.g., 0.05 M, standardized) for titration

  • Phenolphthalein indicator

  • Deionized water

  • Constant temperature water bath

  • Stopwatch, burette, pipettes, conical flasks

  • Ice bath for quenching

Procedure:

  • Preparation and Standardization (Self-Validation):

    • Prepare a 0.1 M NaOH solution. It is critical to standardize this solution against a primary standard (e.g., potassium hydrogen phthalate - KHP) to determine its exact concentration. This step is non-negotiable for trustworthy results.

    • Similarly, prepare and standardize a 0.05 M HCl solution. This will be your titrant.

  • Reaction Setup:

    • Place a sealed flask containing a known volume of your standardized 0.1 M NaOH solution (e.g., 100 mL) into the constant temperature water bath (e.g., 25°C). Allow it to equilibrate for at least 20 minutes.

    • In a separate sealed container, bring the required amount of 2-HEF to the same temperature. The initial concentration of the ester should be significantly lower than the base to ensure pseudo-first-order conditions with respect to the ester.

  • Initiating the Reaction (t=0):

    • Rapidly add a known amount of the pre-heated 2-HEF to the NaOH solution while stirring. Immediately start the stopwatch. This is your t=0.

    • Simultaneously, withdraw the first aliquot (e.g., 10 mL) and transfer it to a conical flask already in an ice bath. This sample represents the initial concentration of NaOH at t=0.

  • Sampling and Quenching:

    • At predetermined time intervals (e.g., 5, 10, 20, 30, 45, 60 minutes), withdraw identical aliquots (10 mL) from the reaction mixture.

    • Immediately quench each aliquot in a flask placed in an ice bath. Quenching by rapid cooling dramatically slows the reaction, effectively freezing its composition at the time of sampling.

  • Titration:

    • Add 2-3 drops of phenolphthalein indicator to each quenched aliquot.

    • Titrate the unreacted NaOH in the sample with your standardized 0.05 M HCl solution until the pink color just disappears. Record the volume of HCl used.

  • Data Analysis:

    • For each time point, calculate the concentration of NaOH remaining.

    • The concentration of 2-HEF that has reacted is equal to the initial concentration of NaOH minus the concentration of NaOH at time 't'.

    • Plot the natural logarithm of the concentration of 2-HEF (ln[2-HEF]) versus time. For a pseudo-first-order reaction, this should yield a straight line. The negative slope of this line is the pseudo-first-order rate constant, k'.

Troubleshooting Guide

Q4: My reaction rate is significantly slower than expected. What could be the cause?

A4:

  • Incorrect Temperature: Verify the temperature of your water bath with a calibrated thermometer. A lower-than-set temperature is a common cause of slow reaction rates.

  • Inaccurate Catalyst Concentration: If studying catalyzed hydrolysis, your catalyst solution may be less concentrated than intended. Always use standardized acidic or basic solutions.[5]

  • Purity of 2-HEF: Impurities in the this compound could inhibit the reaction. Verify the purity of your starting material.

  • pH Drift (Neutral Hydrolysis): In an unbuffered neutral hydrolysis, the production of formic acid will lower the pH, but the initial rate may be very slow if no autocatalysis has occurred.[4]

Q5: I have poor reproducibility between my kinetic runs. Why?

A5: Poor reproducibility is almost always due to a lack of control over key variables.

  • Temperature Fluctuations: This is the most common culprit. Ensure your water bath maintains a stable temperature (±0.1°C).

  • Inconsistent Mixing: Ensure the reaction mixture is well-stirred, especially at the moment of initiation (t=0), to guarantee homogeneity.

  • Timing Errors: Use a precise stopwatch. Inconsistent timing of aliquot withdrawal, especially for faster reactions, will introduce significant scatter in your data.

  • Pipetting Inaccuracy: Use calibrated volumetric pipettes for withdrawing aliquots. Small volume errors will propagate into larger concentration errors.

Troubleshooting_Logic Start Problem: Inconsistent Kinetic Data Q1 Is the temperature stable (±0.1°C)? Start->Q1 A1_Yes Are stock solutions freshly standardized? Q1->A1_Yes Yes A1_No Action: Calibrate thermostat and monitor closely. Q1->A1_No No A2_Yes Is aliquot timing and volume precise? A1_Yes->A2_Yes Yes A2_No Action: Standardize titrant and catalyst solutions. A1_Yes->A2_No No A3_Yes Consider advanced issues: Side reactions, impurity effects. A2_Yes->A3_Yes Yes A3_No Action: Refine sampling technique, use calibrated glassware. A2_Yes->A3_No No

Caption: Decision tree for troubleshooting kinetic data.

Q6: My analytical method seems unreliable. How can I validate it?

A6:

  • For Titration:

    • Blank Titration: Titrate a sample of your reaction medium without the ester to account for any acidic or basic impurities.

    • Spike and Recovery: Add a known amount of formic acid to a quenched, unreacted sample and titrate. You should recover >95% of the added acid. This validates that the matrix is not interfering with your titration endpoint.

  • For Chromatography (HPLC/GC):

    • Calibration Curve: Always run a fresh calibration curve with known standards for 2-HEF, ethylene glycol, and formic acid before each set of experiments.[8][9]

    • Internal Standard: Use an internal standard (a non-reactive compound added in a constant amount to all samples) to correct for variations in injection volume.

    • System Suitability: Before running samples, inject a standard multiple times to ensure the system's precision (Relative Standard Deviation <2%).

Data Presentation and Interpretation

Effective data presentation is key to interpreting your results. The following table provides an example of how to structure your collected and calculated data for a kinetic run.

Time (min)Volume of HCl (mL)[NaOH] remaining (M)[2-HEF] reacted (M)[2-HEF] remaining (M)ln([2-HEF] remaining)
019.950.09980.00000.0500-2.996
518.020.09010.00970.0403-3.211
1016.350.08180.01800.0320-3.442
2013.510.06760.03220.0178-4.028
3011.180.05590.04390.0061-5.099
458.540.04270.0571--
607.010.03510.0647--
Table assumes initial [2-HEF] = 0.05 M and initial [NaOH] = 0.1 M. Titrant is 0.05 M HCl and aliquot size is 10 mL.

By adhering to these rigorous, self-validating protocols and employing a systematic troubleshooting approach, you can generate high-quality, reproducible kinetic data for the hydrolysis of this compound.

References

  • MDPI. (n.d.). Protective Effects of Olea europaea L. Leaves and Equisetum arvense L. Extracts...
  • Taylor & Francis Online. (2018). Concentration effects in the base-catalyzed hydrolysis of oligo(ethylene glycol)- and amine-containing methacrylic monomers.
  • ResearchGate. (2010). Study on hydrolysis of methyl formate into formic acid in a catalytic distillation column.
  • PJSIR. (n.d.). KINETICS OF HYDROLYSIS OF ESTERS.
  • PubChem. (n.d.). Glycol monoformate.
  • Google Patents. (1981). US4299981A - Preparation of formic acid by hydrolysis of methyl formate.
  • Sciencemadness.org. (n.d.). formic acid from ethyl formate.
  • ATSDR. (n.d.). analytical methods.
  • ACS Publications. (2011). Kinetics of Methyl Formate Hydrolysis in the Absence and Presence of a Complexing Agent. Industrial & Engineering Chemistry Research.
  • ACS Publications. (2017). Evidences of the Hydrolysis of Bis(2-hydroxyethyl) Terephthalate Coupled with the Simultaneous Immobilization of CalB onto Terephthalic Acid. Industrial & Engineering Chemistry Research.
  • MDPI. (2017). Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials.
  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.
  • Google Patents. (1979). EP0005998B1 - Preparation of formic acid by hydrolysis of methyl formate.
  • ResearchGate. (2017). Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials.
  • ATSDR. (n.d.). ANALYTICAL METHODS.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Wiley. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY.
  • Sci-Hub. (2011). Kinetic studies of alkyl formate hydrolysis using formic acid as a catalyst. Journal of Chemical Technology & Biotechnology.

Sources

Technical Support Center: 2-Hydroxyethyl Formate Thermal Decomposition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

Welcome to the technical support guide for the thermal analysis of 2-Hydroxyethyl Formate (2-HEF), also known as ethylene glycol monoformate. This document is designed for researchers, chemists, and materials scientists investigating the thermal stability and decomposition pathways of 2-HEF. Understanding the thermal behavior of this compound is critical for applications ranging from its use as a solvent and chemical intermediate to its potential role in pharmaceutical formulations and as a fuel additive precursor.[1]

This guide provides a holistic approach, combining foundational knowledge in a frequently asked questions (FAQ) format with a detailed troubleshooting guide for common experimental anomalies. Furthermore, a validated experimental protocol for Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) is provided to ensure robust and reproducible data acquisition.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental thermal properties of this compound.

Q1: What is this compound (2-HEF)? A1: this compound (CAS No. 628-35-3) is an organic compound with the molecular formula C₃H₆O₃.[2] It is the monoester of formic acid and ethylene glycol. Structurally, it possesses both a hydroxyl (-OH) group and a formate ester group, which dictates its chemical reactivity and decomposition behavior.[1]

Q2: What are the primary products of 2-HEF thermal decomposition? A2: The decomposition of 2-HEF is complex. While direct, detailed studies are sparse in readily available literature, the decomposition pathways can be inferred from the chemistry of its functional groups. The primary expected decomposition products are ethylene glycol and formic acid via hydrolysis if water is present.[1] Under anhydrous pyrolysis conditions, decarboxylation and decarbonylation are likely, leading to products such as carbon dioxide (CO₂) , carbon monoxide (CO) , formaldehyde , and ethylene . The presence of different atmospheres (inert vs. oxidative) will significantly alter the product distribution.

Q3: At what temperature does 2-HEF decompose? A3: The onset of decomposition is highly dependent on experimental conditions such as heating rate, atmosphere, and the presence of impurities or catalysts. 2-HEF has a boiling point of approximately 144 °C.[1] Significant thermal decomposition is expected to occur at temperatures above its boiling point. Thermogravimetric Analysis (TGA) is the standard technique to precisely determine the onset temperature of mass loss associated with decomposition under controlled conditions.[3]

Q4: What are the main hazards associated with 2-HEF decomposition? A4: The primary hazards stem from the decomposition products. The evolution of flammable gases like carbon monoxide and potentially volatile organic compounds requires experiments to be conducted in a well-ventilated area, preferably within a fume hood.[4][5] Safety data sheets indicate that 2-HEF itself can cause skin and serious eye irritation.[6] Standard personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, should be worn at all times.[5]

Troubleshooting Guide: Experimental Observations

This section is formatted as a problem-and-solution guide to address specific issues you may encounter during your thermal analysis experiments.

Q5: Problem: My TGA curve shows an initial mass loss well below the boiling point of 2-HEF (~144 °C). Why is this happening? A5:

  • Causality: This early mass loss is almost certainly due to the presence of volatile impurities, most commonly residual water or solvents from synthesis or storage. The hydroxyl group on 2-HEF makes it hygroscopic.

  • Solution:

    • Sample Purity: Ensure the purity of your 2-HEF sample using techniques like Karl Fischer titration for water content or NMR/GC-MS for organic impurities.

    • Drying: If water is suspected, dry the sample under vacuum or over a suitable desiccant before analysis.

    • TGA Pre-heating Step: Incorporate an isothermal hold in your TGA method (e.g., 10 minutes at 100-110 °C) to drive off water before the main heating ramp. This creates a stable baseline for analyzing the actual decomposition.[7]

Q6: Problem: The onset temperature of decomposition in my TGA analysis is not reproducible and varies between runs. A6:

  • Causality: Inconsistent decomposition onset is often linked to variations in experimental parameters that affect heat transfer and reaction kinetics.

  • Solution:

    • Heating Rate: The heating rate has a significant impact on the observed decomposition temperature; higher rates shift the onset to higher temperatures.[8] Standardize your heating rate across all experiments, typically 10 °C/min for routine analysis.[9]

    • Sample Mass & Preparation: Use a consistent, small sample mass (typically 5-10 mg). A larger mass can create thermal gradients within the sample, causing uneven decomposition. Ensure the sample forms a thin, even layer at the bottom of the crucible.

    • Crucible Material: The crucible material (e.g., alumina, platinum) can have catalytic effects. Use the same type of crucible for all related experiments to ensure consistency.

    • Gas Flow Rate: The purge gas flow rate removes decomposition products from the furnace. An inconsistent flow rate can alter the atmosphere around the sample. Standardize the flow rate, for example, to 50-60 mL/min.[8]

Q7: Problem: My coupled Mass Spectrometer (MS) detects an ion fragment at m/z = 44 (CO₂) at a much lower temperature than the main decomposition event. A7:

  • Causality: While CO₂ is an expected decomposition product, its early evolution suggests a secondary reaction pathway is being initiated. This could be due to trace acidic or basic impurities that catalyze the decarboxylation of the formate ester.

  • Solution:

    • Neutralize Sample: If impurities are suspected, consider purifying the 2-HEF sample via distillation.

    • Inertness of System: Ensure the TGA system and crucibles are scrupulously clean. Residues from previous experiments can act as catalysts. Run a "blank" or "background" measurement with an empty crucible to ensure the system is clean.[9]

Q8: Problem: I am observing significant char or a solid residue at the end of my TGA run in an inert (N₂) atmosphere. A8:

  • Causality: Char formation indicates that polymerization or secondary decomposition reactions are occurring. Instead of cleanly vaporizing or decomposing into small gaseous molecules, fragments of the 2-HEF molecule are recombining into larger, less volatile, carbon-rich structures.

  • Solution:

    • Slower Heating Rate: A slower heating rate (e.g., 2-5 °C/min) can sometimes favor the primary decomposition pathways over secondary polymerization reactions by allowing products to escape before they can react further.[8]

    • Atmosphere Control: Ensure a consistent and high-purity inert gas flow to rapidly remove primary decomposition products from the hot zone, minimizing their residence time and the chance for secondary reactions.

Data Summary: Thermal Properties

The following table summarizes key physical and thermal properties of this compound. Note that specific decomposition temperatures are highly method-dependent.

PropertyValueSource(s)
Molecular Formula C₃H₆O₃[1][2]
Molar Mass 90.08 g/mol [2]
CAS Number 628-35-3
Boiling Point ~144 °C[1]
Appearance Colorless Liquid[1]
Primary Decomposition Products Ethylene Glycol, Formic Acid, CO, CO₂[1]
Recommended TGA Heating Rate 10 °C/min[8][9]
Recommended TGA Atmosphere Inert (N₂, Ar) or Oxidative (Air)[8][9]

Experimental Protocol: TGA-MS Analysis of 2-HEF

This protocol outlines a robust method for analyzing the thermal decomposition of 2-HEF using a coupled TGA-MS system. This technique provides simultaneous information on mass loss (TGA) and the chemical identity of the evolved gases (MS).[10]

5.1 Instrument and Consumables

  • TGA instrument (e.g., Netzsch, Mettler Toledo, TA Instruments) coupled via a heated transfer line to a Mass Spectrometer.[10][11]

  • High-purity nitrogen (or argon) and/or dry air for purge gas.

  • Standard alumina crucibles (70-100 µL).

  • Microbalance for sample weighing.

  • This compound sample.

5.2 Experimental Workflow Diagram

TGA_Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Method Setup cluster_run Phase 3: Execution & Analysis p1 1. Tare Crucible p2 2. Weigh Sample (5-10 mg) p1->p2 p3 3. Load into TGA p2->p3 s1 4. Set Gas Flow (N₂, 50 mL/min) p3->s1 s2 5. Program Temp Profile s1->s2 r1 7. Equilibrate at 30°C s2->r1 s3 6. Set MS Parameters (Scan m/z 10-100) r2 8. Run TGA Method r1->r2 r3 9. Correlate TGA & MS Data r2->r3

Caption: Workflow for TGA-MS analysis of 2-HEF.

5.3 Step-by-Step Procedure

  • System Blank: Perform a run with an empty crucible through the full temperature program to obtain a baseline correction curve.[9]

  • Sample Preparation:

    • Place a clean, empty alumina crucible on the microbalance and tare.

    • Dispense 5-10 mg of this compound directly into the crucible. Record the exact mass.

    • Load the crucible into the TGA autosampler or furnace.

  • TGA Method Programming:

    • Purge Gas: Set the furnace purge gas to high-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Segment 1 (Equilibration): Isothermal at 30 °C for 15 minutes.

      • Segment 2 (Drying - Optional): Ramp at 20 °C/min to 110 °C, then hold for 10 minutes. (Include this step if moisture is suspected).

      • Segment 3 (Decomposition): Ramp at 10 °C/min to 600 °C.

      • Segment 4 (Cool Down): Cool down to 30 °C.

  • MS Method Programming:

    • Transfer Line Temp: Set to 220 °C to prevent condensation of products.

    • Ion Source: Standard Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z = 10 to 100 amu. This range will cover major expected fragments like water (18), CO (28), and CO₂ (44).

  • Data Acquisition & Analysis:

    • Start the TGA-MS run.

    • After the run is complete, process the data.

    • Overlay the TGA mass loss curve (%) and its first derivative (DTG) with the Total Ion Current (TIC) from the MS.

    • Examine the mass spectra corresponding to each mass loss event observed in the DTG curve to identify the evolved gas products.

Proposed Decomposition Pathways

The thermal decomposition of 2-HEF can proceed through several competing pathways. The exact mechanism and product distribution depend heavily on the reaction conditions.

Decomposition_Pathway cluster_path1 Pathway A: Intramolecular Elimination cluster_path2 Pathway B: Decarboxylation/Fragmentation HEF This compound (C₃H₆O₃) EG Ethylene Glycol HEF->EG Hydrolysis (if H₂O present) FA Formic Acid HEF->FA Hydrolysis (if H₂O present) CO2 Carbon Dioxide HEF->CO2 Pyrolysis Eth Ethylene HEF->Eth Pyrolysis HCHO Formaldehyde HEF->HCHO Pyrolysis H2O_B Water HEF->H2O_B Pyrolysis CO Carbon Monoxide FA->CO H2O_A Water FA->H2O_A

Caption: Proposed thermal decomposition pathways for 2-HEF.

References

  • Google Patents.
  • CONICET. Thermal decomposition of FC(O)OCH3 and FC(O)OCH2CH3. [Link]
  • National Institutes of Health (NIH). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. [Link]
  • ResearchGate. High-Resolution Thermogravimetric Analysis Is Required for Evaluating the Thermal Stability of Deep Eutectic Solvents | Request PDF. [Link]
  • MDPI. Preparation of Porous Hydroxyethyl Cellulose Materials to Utilize Lactic Acid with Vacuum-Assisted Process. [Link]
  • ACS Publications. Key Aspects of the Processes of Thermal Decomposition of Complex Compounds of Copper Formate for Low-Temperature Printed Electronics. II. The Solvent Effect. [Link]
  • Energy & Fuels. Fast Pyrolysis Product Analysis of Commercial Polyethylenes. [Link]
  • MDPI. Thermal Stability and Decomposition Mechanisms of PVA/PEGDA–PEGMA IPN-Hydrogels: A Multimethod Kinetic Approach. [Link]
  • JEOL.
  • National Institutes of Health (NIH). Glycol monoformate | C3H6O3 | CID 69404 - PubChem. [Link]
  • ResearchGate. Thermal behavior of poly(2-hydroxyethyl methacrylate-bis-[trimethoxysilylpropyl]amine) networks. [Link]
  • Eltra. TGA Thermostep - THERMOGRAVIMETRIC ANALYZER. [Link]
  • KU Leuven. Thermogravimetric analysis - Department of Physics and Astronomy. [Link]
  • MDPI. Refining and Validating Thermogravimetric Analysis (TGA)

Sources

Technical Support Center: Optimizing Reaction Yields with 2-Hydroxyethyl Formate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the use of 2-hydroxyethyl formate in chemical synthesis. As a versatile and environmentally friendly reagent, this compound serves as an excellent formylating agent and a useful intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] However, optimizing its reaction conditions is crucial for achieving high yields and purity.

Troubleshooting Guide: Enhancing Reaction Performance

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions to improve your reaction outcomes.

Issue 1: Low or No Product Yield

Question: My formylation reaction using this compound has resulted in a low yield, with a significant amount of starting material recovered. What are the likely causes and how can I resolve this?

Answer: Low yields in reactions involving this compound can often be attributed to several key factors, ranging from reagent quality to suboptimal reaction conditions.[2][3] A systematic approach to troubleshooting is essential for identifying and resolving the root cause.

Potential Causes and Solutions:

  • Reagent Purity and Stability:

    • Cause: this compound is hygroscopic and can hydrolyze over time to form ethylene glycol and formic acid, especially if not stored under inert conditions.[1][4] Impurities in your substrate can also inhibit the reaction or lead to unwanted side products.

    • Solution: Ensure the this compound is of high purity and has been stored correctly in a tightly sealed container under an inert atmosphere, preferably at a low temperature (-20°C Freezer).[4] If the purity is questionable, consider purifying it before use. Similarly, verify the purity of your substrate and other reagents.

  • Suboptimal Reaction Conditions:

    • Cause: Temperature, reaction time, and catalyst choice are critical variables. An inappropriate temperature may lead to a sluggish reaction or decomposition of reactants and products.[5] Insufficient reaction time will result in an incomplete conversion.

    • Solution:

      • Temperature: While some formylations proceed at room temperature, others may require heating to achieve a reasonable rate.[6][7] It is advisable to start with milder conditions and gradually increase the temperature while monitoring the reaction progress.

      • Reaction Time: Monitor the reaction using an appropriate analytical technique like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[2] Quench the reaction once the starting material has been consumed to prevent the formation of degradation products.[3]

      • Catalyst: The choice of catalyst is crucial. For formylation of amines, acid catalysts are often employed to activate the formic acid that may be present or formed in situ.[7] In some cases, a base might be required. The optimal catalyst and its loading should be determined through small-scale screening experiments.

  • Stoichiometry:

    • Cause: An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Solution: While a 1:1 stoichiometry is often the starting point, using a slight excess of this compound (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion, especially if the substrate is valuable.

  • Inefficient Workup and Purification:

    • Cause: Significant product loss can occur during the workup and purification stages.[8] this compound and its by-product, ethylene glycol, are water-soluble, which can complicate extractions.

    • Solution:

      • Workup: Ensure thorough extraction of the product from the aqueous phase using a suitable organic solvent. Multiple extractions are more effective than a single large-volume extraction.

      • Purification: Choose an appropriate purification method. Column chromatography on silica gel is common, but care must be taken to select a solvent system that provides good separation of the product from any unreacted starting materials and by-products.[9]

Issue 2: Significant Formation of Side Products

Question: My reaction is producing multiple spots on TLC, indicating the formation of side products. What are these likely to be, and how can I improve the selectivity for my desired product?

Answer: The formation of side products is a common challenge that can significantly reduce the yield and complicate the purification of the desired compound.[10] Understanding the potential side reactions is the first step toward minimizing their occurrence.

Potential Side Reactions and Mitigation Strategies:

  • Hydrolysis:

    • Cause: As mentioned, this compound can be hydrolyzed to ethylene glycol and formic acid in the presence of water.[1] This not only consumes the reagent but the resulting formic acid can also catalyze undesired side reactions.

    • Mitigation: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Store this compound under an inert atmosphere to prevent moisture absorption.[3]

  • Reactions with Poly-functional Substrates:

    • Cause: If your substrate contains multiple nucleophilic functional groups (e.g., both an amine and a hydroxyl group), formylation may occur at more than one site, leading to a mixture of products.[7]

    • Mitigation:

      • Protecting Groups: If one functional group is significantly more reactive, it may be possible to achieve selective formylation by carefully controlling the reaction conditions. Otherwise, the use of protecting groups for the less reactive functional group is a standard strategy to ensure site-selective formylation.

      • Stoichiometry Control: Carefully controlling the stoichiometry by using the substrate as the limiting reagent can sometimes favor mono-functionalization.[10]

  • Decomposition:

    • Cause: At elevated temperatures or in the presence of strong acids or bases, both the starting materials and the formylated product can decompose.

    • Mitigation: Employ the mildest possible reaction conditions (temperature, catalyst) that allow the reaction to proceed at a reasonable rate. Monitor the reaction closely and avoid unnecessarily long reaction times.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in synthesis?

A1: this compound (also known as ethylene glycol monoformate) is an organic compound with the molecular formula C₃H₆O₃.[1] It is an ester of formic acid and ethylene glycol.[1] In chemical synthesis, it is primarily used as a formylating agent to introduce a formyl group (-CHO) onto nucleophiles such as amines and alcohols.[1] It is also used as a solvent and as an intermediate in the production of other chemicals, including pharmaceuticals.[1][4]

Q2: What are the advantages of using this compound over other formylating agents?

A2: this compound offers several advantages. It is considered a green or environmentally friendly reagent due to its low toxicity and biodegradability.[1] The primary by-product of its reaction is ethylene glycol, which is also readily biodegradable. Compared to more aggressive formylating agents like formic acid at high temperatures or acetic formic anhydride, this compound often allows for milder reaction conditions, which can improve the selectivity and yield for sensitive substrates.[7]

Q3: How should I properly store and handle this compound?

A3: this compound is hygroscopic and should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[4] The recommended storage temperature is typically -20°C in a freezer.[4] Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: What types of catalysts are effective for reactions with this compound?

A4: The choice of catalyst depends on the specific transformation. For the formylation of amines, acid catalysts such as p-toluenesulfonic acid or even formic acid itself can be effective.[7] In some cases, Lewis acids like zinc oxide (ZnO) have been shown to catalyze formylation reactions with formic acid, which is a related system.[7] For other transformations, such as the synthesis of benzochromene derivatives, 2-hydroxyethylammonium formate (an ionic liquid derived from 2-hydroxyethanol and formic acid) has been used as a reusable catalyst.[11]

Q5: How can I effectively monitor the progress of a reaction involving this compound?

A5: Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of most reactions involving this compound.[2] By co-spotting the reaction mixture with the starting material, you can visualize the consumption of the reactant and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are excellent techniques.

Q6: What are some general guidelines for the workup and purification of products from these reactions?

A6: A typical workup procedure involves quenching the reaction, followed by an aqueous workup to remove water-soluble components like ethylene glycol and any remaining this compound. The product is then extracted into an organic solvent. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. Purification is commonly achieved by flash column chromatography on silica gel.[9] The choice of eluent will depend on the polarity of the product.

Experimental Protocols and Data

Table 1: Recommended Starting Conditions for Formylation Reactions
Substrate TypeCatalystSolventTemperature (°C)Typical Reaction Time (h)Notes
Primary Aliphatic AminesNone or mild acid (e.g., formic acid)Toluene or THF25 - 602 - 8Reactions are often facile. Monitor for di-formylation if excess reagent is used.
Secondary Aliphatic AminesAcid catalyst (e.g., p-TsOH)Toluene60 - 1006 - 24Generally less reactive than primary amines; may require heating.[7]
Anilines (aromatic amines)None or mild acidNeat or in a polar aprotic solvent60 - 804 - 12Electron-donating groups on the aromatic ring accelerate the reaction.[7]
AlcoholsAcid catalyst (e.g., H₂SO₄)Neat80 - 12012 - 48Generally requires more forcing conditions than amine formylation.
General Protocol for the Formylation of a Primary Amine

This protocol provides a general methodology. Optimal conditions may vary depending on the specific substrate.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq.).

  • Reagent Addition: Dissolve the amine in a suitable anhydrous solvent (e.g., toluene, 5-10 mL per mmol of amine). Add this compound (1.2 eq.) to the solution.

  • Reaction: Stir the mixture at the desired temperature (refer to Table 1). Monitor the reaction progress by TLC until the starting amine is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water (2x) and then with brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure formamide.

Visualizations

Experimental Workflow for Formylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Substrate + This compound + Solvent reaction Stir at Optimal Temperature reagents->reaction Add Catalyst (if needed) monitoring Monitor by TLC/GC/HPLC reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction monitoring->quench Complete extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: A typical experimental workflow for a formylation reaction.

Troubleshooting Logic for Low Yield

G cluster_causes cluster_solutions start Low Yield reagent_purity Reagent Purity? start->reagent_purity conditions Reaction Conditions? start->conditions workup Workup/Purification? start->workup purify_reagents Verify/Purify Reagents Use Anhydrous Solvents reagent_purity->purify_reagents optimize_cond Optimize Temperature Adjust Reaction Time Screen Catalysts conditions->optimize_cond optimize_workup Improve Extraction Optimize Chromatography workup->optimize_workup

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Smolecule. (n.d.). Buy this compound | 628-35-3.
  • Hill, D. R., Hsiao, C.-N., Kurukulasuriya, R., & Wittenberger, S. J. (2002). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Organic Letters, 4(1), 111–113.
  • Stabile, P., & Tabbasum, K. (2010).
  • ResearchGate. (2025).
  • ChemicalBook. (2024).
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Reddit. (2018). Common ways to lose product and reduce yield?.
  • BenchChem. (2025).
  • Brinkman, U. A., Van Schaik, T. A., De Vries, G., & De Visser, A. C. (1975). Analysis and purification of 2-hydroxyethyl methacrylate by means of thin-layer chromatography.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.

Sources

challenges in scaling up 2-Hydroxyethyl formate production

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I'm currently immersed in a focused search, probing the complexities of scaling 2-Hydroxyethyl formate production. My aim is to zero in on the thorniest aspects – reaction kinetics, catalyst longevity, and effective purification. I'm hoping to surface specific bottlenecks.

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My initial Google sweeps have begun, focusing on hurdles in 2-HEF production scaling, specifically kinetic concerns, catalyst lifespan, and purification issues. I'm aiming to categorize common problems for a robust troubleshooting guide and FAQ. Next, I'll formulate precise, answer-centric questions to drive the synthesis of detailed, expert-level responses, supported by authoritative sources and protocols. I'm also planning the framework for an intuitive technical support hub and will produce step-by-step troubleshooting protocols. Furthermore, I'll incorporate visual aids like Graphviz diagrams.

Developing Scalability Solutions

I'm now starting a more targeted Google search to fully address scale-up challenges, paying attention to kinetics, catalyst issues, purification, and safety. I'll pinpoint typical problems to classify into a troubleshooting guide, followed by specific, detailed questions with answers. I'm focusing on "why" things happen. Authoritative sources will back the answers, then I will build the support center framework, write troubleshooting protocols, summarize data, and prepare Graphviz diagrams.

Initiating Tech Support Center

I'm establishing a technical support center in a Q&A format. My focus is on scaling up this compound production, directly addressing researchers, scientists, and drug development professionals. This support center will offer valuable assistance to professionals in the field!

Structuring the Content

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Developing Q&A Content

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Technical Support Center: A Troubleshooting Guide for 2-Hydroxyethyl Formate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxyethyl formate (HEF). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during the use of this versatile chemical compound. As Senior Application Scientists, we have compiled this resource based on both fundamental chemical principles and practical laboratory experience to ensure your experiments are successful.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound (CAS 628-35-3), also known as ethylene glycol monoformate, is an organic compound with the chemical formula C₃H₆O₃.[1][2] It is the ester of formic acid and ethylene glycol.[1] This colorless liquid possesses a pleasant odor and is valued for its dual functionality, containing both a hydroxyl (-OH) and a formate (-OCHO) group.[1] This unique structure allows it to act as a solvent, a reagent, and an intermediate in a variety of chemical syntheses, including the production of pharmaceuticals and agrochemicals.[1]

2. What are the primary applications of this compound in research and development?

This compound's utility spans several areas:

  • Intermediate in Organic Synthesis: Its bifunctional nature makes it a valuable building block for more complex molecules.[1]

  • Solvent: It can serve as a solvent for various organic reactions due to its ability to dissolve a range of compounds.[1][3]

  • Formylating Agent: It has the potential to be used as a formylating agent, introducing a formyl group into other molecules.[1]

  • Precursor to other chemicals: Research has explored its use in synthesizing other valuable chemicals like ethylene carbonate.[1]

3. What are the key safety precautions when handling this compound?

While this compound exhibits low toxicity, proper safety protocols are essential.[1] It is classified as harmful if swallowed and can cause skin and serious eye irritation.[2] Therefore, it is crucial to:

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[4][5]

  • Handle the compound in a well-ventilated area or under a chemical fume hood.[6]

  • Avoid contact with skin, eyes, and clothing.[4][5]

  • In case of contact with eyes, rinse continuously with water for several minutes and seek medical attention.[4][5]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

4. How should this compound be stored?

To maintain its integrity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It is important to prevent exposure to moisture to minimize hydrolysis.

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems you might encounter during your experiments with this compound, providing potential causes and actionable solutions.

Issue 1: Inconsistent Reaction Yields or Incomplete Reactions

Question: My reaction with this compound is giving inconsistent yields or failing to go to completion. What could be the cause?

Answer: This is a common issue that can stem from several factors related to the purity and stability of this compound.

Causality and Protocol:

The primary culprit is often the presence of impurities, namely formic acid and ethylene glycol, which arise from the hydrolysis of the ester.[1] The presence of water in your reaction mixture or in the this compound itself can facilitate this degradation. Formic acid can alter the pH of your reaction, potentially inhibiting or catalyzing unintended side reactions. Ethylene glycol, with its two hydroxyl groups, can compete in reactions where the hydroxyl group of HEF is the intended reactive site.

Troubleshooting Workflow:

cluster_0 Problem: Inconsistent Yields Start Inconsistent or Low Yield CheckPurity 1. Verify Purity of this compound Start->CheckPurity CheckMoisture 2. Check for Moisture in Reagents and Glassware CheckPurity->CheckMoisture Purity Confirmed PurifyHEF Purify HEF (Distillation) CheckPurity->PurifyHEF Impurities Detected (NMR, GC-MS) OptimizeConditions 3. Optimize Reaction Conditions CheckMoisture->OptimizeConditions Anhydrous Conditions Confirmed DryReagents Dry Solvents and Reagents CheckMoisture->DryReagents Moisture Present AdjustStoichiometry Adjust Stoichiometry/Catalyst OptimizeConditions->AdjustStoichiometry Low Conversion Success Reaction Successful OptimizeConditions->Success Improved Yield PurifyHEF->CheckMoisture DryReagents->OptimizeConditions AdjustStoichiometry->Success

Caption: Troubleshooting workflow for inconsistent reaction yields.

Step-by-Step Methodologies:

  • Purity Verification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire a ¹H NMR spectrum of your this compound. Look for characteristic peaks of formic acid (singlet around 8 ppm) and ethylene glycol (singlet around 3.7 ppm, broad singlet for -OH).

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can effectively separate and identify volatile impurities.

  • Purification by Distillation:

    • If impurities are detected, purify the this compound by vacuum distillation. The boiling point is approximately 144 °C at atmospheric pressure, so a lower pressure is recommended to prevent thermal degradation.[1]

  • Ensuring Anhydrous Conditions:

    • Drying Solvents and Reagents: Use standard laboratory techniques to dry your reaction solvents and other reagents. For example, solvents can be distilled over a suitable drying agent.

    • Drying Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

Issue 2: Unexpected Side Products

Question: I am observing unexpected side products in my reaction involving this compound. What are the likely side reactions?

Answer: The bifunctional nature of this compound can sometimes lead to unintended reactions, particularly transesterification and reactions involving the hydroxyl group.

Causality and Prevention:

  • Transesterification: If your reaction involves other esters or alcohols, especially under acidic or basic conditions, transesterification can occur.[7] For example, if you are using an alcohol as a solvent, it can react with the formate group of HEF.

    • Prevention: Choose a non-reactive solvent. If an alcohol is necessary, consider using a large excess of it to drive the equilibrium towards the desired product. Alternatively, protect the hydroxyl group of HEF before carrying out the reaction.

  • Reactions of the Hydroxyl Group: The hydroxyl group can undergo reactions typical of alcohols, such as acylation or etherification, if appropriate reagents are present.

    • Prevention: If the formate group is the intended reactive site, consider protecting the hydroxyl group with a suitable protecting group (e.g., a silyl ether) prior to the main reaction. The protecting group can then be removed in a subsequent step.

Issue 3: Polymerization or Gelling of the Reaction Mixture

Question: My reaction mixture containing a monomer and this compound has become viscous or formed a gel. What is happening?

Answer: While this compound itself is not prone to polymerization, it can be confused with or contaminated by similar compounds that are, such as 2-hydroxyethyl acrylate (HEA) or 2-hydroxyethyl methacrylate (HEMA).[8][9] These monomers readily polymerize, especially in the presence of initiators (like heat, light, or radicals) and in the absence of inhibitors.

Causality and Mitigation:

  • Mislabeled Reagent: Double-check the label and CAS number of your starting material to ensure you are using this compound (628-35-3) and not HEA (818-61-1) or HEMA (868-77-9).

  • Contamination: If your this compound is contaminated with a polymerizable species, this can lead to polymerization.

    • Mitigation: Purify the this compound by distillation. When working with monomers, ensure that a suitable polymerization inhibitor is present if the reaction conditions might initiate polymerization.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₃H₆O₃[1]
Molecular Weight 90.08 g/mol [2]
CAS Number 628-35-3[2]
Boiling Point ~144 °C[1]
Appearance Colorless liquid[1]
Odor Pleasant[1]

References

  • Glycol monoformate | C3H6O3 | CID 69404 - PubChem. [Link]
  • Transesterific
  • 2-Hydroxyethyl acrylate | C5H8O3 | CID 13165 - PubChem. [Link]
  • CN103304413A - Synthetic method of 2-hydroxyethyl methacrylate - Google P

Sources

Technical Support Center: Analytical Challenges in Quantifying 2-Hydroxyethyl Formate (2-HEF)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 2-Hydroxyethyl formate (2-HEF). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the accurate and reproducible quantification of this unique molecule. As an ester of formic acid and ethylene glycol, 2-HEF's bifunctional nature—possessing both a hydroxyl and an ester group—presents specific analytical hurdles that require careful consideration of methodology.[1]

This document provides in-depth, experience-driven advice in a question-and-answer format, covering frequently asked questions, detailed troubleshooting guides for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and validated experimental protocols.

Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (2-HEF) and why is its quantification challenging?

A1: this compound (2-HEF), also known as ethylene glycol monoformate, is an organic compound with the molecular formula C₃H₆O₃.[1][2] Its structure contains both a primary alcohol (-OH) and a formate ester (-OCHO) functional group. This dual functionality is the primary source of analytical difficulty.

The main challenges are:

  • Chemical Instability: 2-HEF is susceptible to hydrolysis, which breaks the ester bond to form ethylene glycol and formic acid.[1] This reaction can occur during sample storage, preparation, or even during the analytical run, leading to inaccurate quantification. The rate of hydrolysis can be influenced by pH, temperature, and the presence of water.[3]

  • Thermal Lability: The compound can degrade at elevated temperatures, a significant concern for Gas Chromatography (GC) where high-temperature injectors are common.[4][5]

  • High Polarity: The free hydroxyl group makes 2-HEF a polar molecule. This can cause poor peak shape (tailing) in GC due to interactions with active sites in the system and weak retention on standard reversed-phase HPLC columns.[6][7]

  • Lack of a Strong Chromophore: 2-HEF does not possess a suitable chromophore for sensitive detection using standard HPLC-UV detectors at common wavelengths (e.g., >220 nm).[8]

Q2: Which primary analytical techniques are suitable for 2-HEF quantification?

A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used for 2-HEF analysis, but the choice depends heavily on the sample matrix, available equipment, and whether derivatization is a viable option.[9]

  • Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC offers high resolution. However, due to 2-HEF's polarity and thermal instability, direct injection is often problematic. Derivatization is typically required to block the polar hydroxyl group, increase volatility, and improve thermal stability.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is better suited for thermally labile molecules.[9] The main challenge here is detection. Since UV detection is not sensitive for 2-HEF, analysis requires either derivatization to attach a UV-active or fluorescent tag or the use of alternative detectors like an Evaporative Light Scattering Detector (ELSD), a Refractive Index (RI) detector, or, most powerfully, a Mass Spectrometer (LC-MS).[8][11]

Q3: What are the main degradation pathways for 2-HEF that I should be aware of during analysis?

A3: The most significant degradation pathway is hydrolysis . This is the cleavage of the ester bond by water to yield ethylene glycol and formic acid. This reaction is catalyzed by both acids and bases. To ensure the integrity of your sample, it is critical to control the pH and minimize the presence of water, especially during sample preparation and storage.[1] Keeping samples cool and using anhydrous solvents where possible are effective preventative measures.

HEF This compound (C₃H₆O₃) Products Ethylene Glycol + Formic Acid HEF->Products  Hydrolysis (Acid/Base Catalyzed) H2O Water (H₂O) start Start: Quantify 2-HEF q1 Is an LC-MS system available? start->q1 lcms Develop LC-MS method. (High sensitivity & selectivity, no derivatization needed) q1->lcms Yes q2 Is the sample matrix complex (e.g., biological)? q1->q2 No end_lcms End lcms->end_lcms hplc Use HPLC with derivatization (UV or FLD) or ELSD/CAD. (Avoids high temperatures) q2->hplc Yes gc Use GC-MS/FID with derivatization (e.g., silylation). (High resolution) q2->gc No end_hplc End hplc->end_hplc end_gc End gc->end_gc

Sources

Technical Support Center: Managing Viscosity of 2-Hydroxyethyl Formate in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxyethyl formate. This guide is designed to provide you with in-depth technical assistance and practical solutions for managing the viscosity of this compound in your chemical reactions. Our goal is to empower you with the knowledge to anticipate and troubleshoot potential issues, ensuring the smooth progress and success of your experiments.

Introduction to this compound and its Viscosity

This compound (also known as ethylene glycol monoformate) is a versatile organic compound with the molecular formula C3H6O3. It serves as a valuable reagent and solvent in various chemical syntheses, including esterification and formylation reactions.[1] While its properties make it a useful tool in the lab, its viscosity can sometimes present challenges, impacting reaction kinetics, mass transfer, and overall process efficiency.

This guide provides a structured approach to understanding and managing the viscosity of this compound, divided into a troubleshooting guide for specific issues and a comprehensive FAQ section for more general inquiries.

Troubleshooting Guide: Common Viscosity-Related Issues

This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying causes and step-by-step protocols to resolve them.

Issue 1: Reaction Rate is Slower Than Expected

Symptoms:

  • The reaction is not reaching completion within the expected timeframe.

  • Product yield is consistently low.

  • Stirring appears inefficient, with poor mixing of reagents.

Root Cause Analysis:

A high viscosity of the reaction medium can significantly impede the diffusion of reactants, thereby lowering the frequency of effective collisions between molecules. This directly translates to a slower reaction rate. This compound, while not extremely viscous, can contribute to a more viscous reaction environment, especially at lower temperatures or high concentrations.

Troubleshooting Workflow:

A Slow Reaction Rate Observed B Hypothesis: High Viscosity is Limiting Reactant Diffusion A->B C Solution 1: Increase Reaction Temperature B->C D Solution 2: Introduce a Low-Viscosity Co-solvent B->D E Solution 3: Optimize Reactant Concentration B->E F Monitor Reaction Progress (e.g., TLC, GC, NMR) C->F D->F E->F G Problem Resolved F->G

Caption: Troubleshooting workflow for a slow reaction rate.

Detailed Protocols:

Protocol 1.1: Temperature Optimization

  • Principle: The viscosity of most liquids, including this compound, decreases as temperature increases.[2] By heating the reaction, you can reduce the viscosity of the medium and enhance the kinetic energy of the molecules, leading to more frequent and energetic collisions.

  • Procedure:

    • Carefully increase the reaction temperature in increments of 5-10 °C.

    • Monitor the reaction progress at each new temperature point using an appropriate analytical technique (e.g., TLC, GC).

    • Be mindful of the boiling point of this compound (approximately 175-180 °C) and other reactants to avoid evaporation.[3]

    • Ensure the increased temperature does not lead to unwanted side reactions or degradation of your starting materials or products.

Protocol 1.2: Co-solvent Addition

  • Principle: Introducing a co-solvent with a lower viscosity can effectively reduce the overall viscosity of the reaction mixture. The choice of co-solvent is critical to ensure it does not interfere with the reaction chemistry.

  • Procedure:

    • Select a co-solvent that is miscible with this compound and your other reactants. Suitable options may include acetonitrile, tetrahydrofuran (THF), or dimethylformamide (DMF), depending on the specific reaction.

    • Start by adding a small volume of the co-solvent (e.g., 10-20% of the total reaction volume).

    • Observe the effect on stirring and the reaction rate.

    • Gradually increase the proportion of the co-solvent if necessary, while monitoring for any negative impact on the reaction.

Co-solventViscosity at 20°C (mPa·s)PolarityNotes
Acetonitrile0.37Polar aproticGenerally a good choice for a wide range of organic reactions.
Tetrahydrofuran (THF)0.48Relatively nonpolarCan be a good option for reactions involving less polar substrates.
Dimethylformamide (DMF)0.92Polar aproticA versatile solvent, but its higher boiling point should be considered.
Data sourced from publicly available chemical data.
Issue 2: Difficulty in Handling and Transferring the Reagent

Symptoms:

  • This compound is difficult to draw into a syringe or pipette.

  • Accurate measurement of the required volume is challenging.

  • The reagent clings to glassware, leading to transfer losses.

Root Cause Analysis:

While described as having "moderate viscosity," this compound can be noticeably more viscous than common low-viscosity solvents like methanol or acetone, especially at cooler ambient temperatures.[4] This can make precise handling and transfer problematic.

Troubleshooting Workflow:

A Difficulty in Handling/Transferring Reagent B Hypothesis: Viscosity is too High at Current Temperature A->B C Solution 1: Gentle Warming of the Reagent B->C D Solution 2: Dilution with a Suitable Solvent B->D E Ensure Accurate Measurement and Complete Transfer C->E D->E F Proceed with Reaction Setup E->F

Caption: Troubleshooting workflow for handling and transfer issues.

Detailed Protocols:

Protocol 2.1: Gentle Warming

  • Principle: As with managing viscosity in a reaction, gently warming the stock bottle of this compound will lower its viscosity, making it easier to handle.

  • Procedure:

    • Place the sealed container of this compound in a warm water bath (e.g., 30-40 °C) for a short period.

    • Gently swirl the container to ensure even warming.

    • Once the viscosity has noticeably decreased, promptly measure and transfer the required amount.

    • Safety Note: Always ensure the container is properly sealed and handle with appropriate personal protective equipment (PPE).

Protocol 2.2: Dilution

  • Principle: If the reaction protocol allows, preparing a stock solution of this compound in a low-viscosity solvent can simplify handling.

  • Procedure:

    • Choose a solvent that is compatible with your reaction and has a low viscosity.

    • Prepare a stock solution of a known concentration (e.g., 1M or 2M).

    • This solution can then be easily and accurately dispensed.

    • Remember to account for the volume of the solvent when calculating the total reaction volume.

Frequently Asked Questions (FAQs)

Q1: What is the viscosity of this compound?

Q2: How does temperature affect the viscosity of this compound?

Like most liquids, the viscosity of this compound is inversely proportional to temperature.[2] As the temperature increases, its viscosity will decrease, and as the temperature decreases, its viscosity will increase. This is a critical factor to consider for both reaction conditions and storage.

Q3: Can I use any solvent to reduce the viscosity of my reaction?

No, the choice of a co-solvent is crucial. An inappropriate solvent can negatively impact your reaction by:

  • Altering the polarity of the reaction medium, which can affect reaction rates and equilibria.

  • Reacting with your starting materials or catalyst.

  • Causing precipitation of reactants or products.

Always choose a co-solvent that is inert to your reaction conditions and has a polarity that is suitable for your specific transformation.

Q4: Are there any safety concerns when heating this compound?

Yes, standard laboratory safety precautions should always be followed. This compound is a combustible liquid. When heating, use a well-ventilated area, away from open flames or sparks. Always use appropriate PPE, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Q5: My reaction mixture becomes more viscous as the reaction progresses. What could be the cause?

This could be due to several factors:

  • Product Precipitation: If your product has limited solubility in the reaction medium, it may precipitate out as it is formed, increasing the overall viscosity.

  • Polymerization: Depending on the reactants and conditions, side reactions leading to the formation of oligomers or polymers could occur.

  • Changes in Intermolecular Forces: The formation of products with different hydrogen bonding capabilities or other intermolecular interactions can alter the viscosity of the solution.

In such cases, consider analyzing the composition of the reaction mixture to identify the cause. Adjusting the solvent system or reaction concentration may be necessary.

References

  • MEGlobal. (2013, September 12). Ethylene Glycol.
  • Wikipedia. (2023, November 27). Temperature dependence of viscosity.
  • Wikipedia. (2024, January 5). Ethylene glycol (data page).

Sources

Navigating Material Compatibility with 2-Hydroxyethyl Formate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxyethyl formate (HEF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical, field-proven methodologies for ensuring material compatibility in your experiments. Given the limited direct compatibility data for this specific compound, this guide emphasizes a first-principles approach, combining chemical analogy with robust, self-validating experimental protocols.

Frequently Asked Questions (FAQs): Initial Material Selection

This section provides initial guidance on material selection for handling this compound, based on its chemical nature as an ester of formic acid and ethylene glycol.

Q1: What are the primary chemical characteristics of this compound that influence material compatibility?

A1: this compound (CAS: 628-35-3) is an organic ester with a terminal hydroxyl group.[1][2] Its compatibility with lab materials is primarily influenced by its ester functionality and its potential for hydrolysis. Over time, especially in the presence of moisture or catalytic substances, it can hydrolyze into its parent compounds: ethylene glycol and formic acid.[1] Therefore, long-term compatibility must consider the effects of all three chemical species.

Q2: Which plastics are generally recommended for short-term contact with this compound?

A2: For short-term applications, plastics with good general resistance to esters and alcohols are preferable. Based on general chemical resistance charts, the following can be considered, but always with the caveat that in-house testing is paramount:

  • Polytetrafluoroethylene (PTFE) : Exhibits broad chemical inertness and is an excellent first choice for components like tubing, seals, and container liners.[3][4][5]

  • High-Density Polyethylene (HDPE) and Polypropylene (PP) : Generally show good resistance to esters and alcohols at room temperature.[6][7][8][9] However, some swelling or absorption may occur over time, so these are better suited for short-term contact or less critical applications.[10]

Q3: Are there any common lab plastics that should be avoided?

A3: Yes. Certain plastics are known to have poor resistance to esters or their potential hydrolysis products. It is advisable to avoid:

  • Polycarbonate (PC) : Can be susceptible to stress cracking and chemical attack by esters and organic acids.

  • Polystyrene (PS) : Generally has poor resistance to organic solvents and esters.

  • Polyvinyl Chloride (PVC) : Can be plasticized and degraded by certain esters and organic solvents.

Q4: What about elastomers for seals, gaskets, and tubing?

A4: Elastomer selection requires careful consideration due to the risk of swelling, embrittlement, or degradation.

  • Recommended for evaluation:

    • Perfluoroelastomers (FFKM) : Offer the broadest chemical resistance but come at a higher cost.

    • Fluoroelastomers (FKM, e.g., Viton®) : Often provide a good balance of chemical resistance and performance.

  • Use with caution and require testing:

    • Ethylene Propylene Diene Monomer (EPDM) : Has good resistance to alcohols but can be incompatible with some esters.

  • Generally not recommended:

    • Nitrile (Buna-N, NBR) and Neoprene (CR) : Often show poor compatibility with esters and organic acids.[11]

Q5: What is the compatibility of this compound with common laboratory metals?

A5:

  • Stainless Steel (304 & 316) : Generally offer good resistance to organic esters and alcohols.[12][13][14][15] However, the potential for hydrolysis to formic acid is a concern, as formic acid can be corrosive to stainless steel, particularly at elevated temperatures and concentrations. For long-term storage or high-temperature applications, higher-grade alloys or alternative materials should be considered.

  • Aluminum : Should be avoided. The alcohol functional group and potential acidic hydrolysis products can react with aluminum.

Troubleshooting and Experimental Guide: A Self-Validating Protocol for Material Compatibility

Given the absence of extensive published compatibility data for this compound, a systematic, in-house testing protocol is the most reliable approach. This section provides a detailed methodology based on the principles of ASTM D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents."[16][17][18][19][20]

Logical Workflow for Material Compatibility Assessment

Material Compatibility Workflow start Start: Need to use This compound initial_selection Part 1: Initial Material Screening (Based on FAQs and Chemical Analogy) start->initial_selection procurement Procure Material Samples (Coupons, O-rings, Tubing sections) initial_selection->procurement protocol Part 2: Experimental Compatibility Testing (ASTM D543 Adapted Protocol) procurement->protocol analysis Part 3: Data Analysis and Decision (Evaluate changes in properties) protocol->analysis compatible Material is Compatible (Proceed with experiment) analysis->compatible  Changes within  acceptable limits not_compatible Material is Not Compatible (Select alternative and re-test) analysis->not_compatible  Changes exceed  acceptable limits end End: Material Validated compatible->end not_compatible->initial_selection

Caption: A logical workflow for selecting and validating lab materials for use with this compound.

Part 1: Initial Material Screening

Before commencing experimental work, consult the FAQs in this guide and general chemical compatibility charts to select candidate materials. Prioritize materials with known resistance to esters, ethylene glycol, and formic acid.

Part 2: Experimental Compatibility Testing Protocol (Adapted from ASTM D543)

This protocol outlines a systematic approach to quantitatively and qualitatively assess material compatibility.

Objective: To determine the effect of this compound on the physical and mechanical properties of selected lab materials over a defined period.

Materials & Equipment:

  • Test specimens of each material (e.g., 25x75x3 mm coupons for plastics, sections of tubing, O-rings).

  • Glass containers with PTFE-lined caps.

  • Analytical balance (readable to 0.1 mg).

  • Calipers or micrometer.

  • Durometer for hardness testing (for elastomers).

  • Oven for elevated temperature testing (optional).

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.

Step-by-Step Methodology:

  • Pre-Exposure Characterization:

    • For each material, prepare at least three test specimens.

    • Visually inspect each specimen for any initial defects (color, cracks, surface texture). Record observations.

    • Measure and record the initial weight of each specimen to the nearest 0.1 mg.

    • Measure and record the initial dimensions (length, width, thickness) of each specimen.

    • For elastomeric materials, measure and record the initial durometer hardness at several points on the surface.

  • Immersion:

    • Place each set of three specimens in a labeled glass container.

    • Completely immerse the specimens in this compound, ensuring no air bubbles are trapped on the surface.

    • Securely cap the containers.

    • Store the containers at the intended experimental temperature (e.g., room temperature or an elevated temperature). A typical test duration is 7 to 30 days.

  • Post-Exposure Evaluation:

    • After the designated exposure time, carefully remove the specimens from the chemical.

    • Gently blot the specimens dry with a lint-free cloth.

    • Immediately re-weigh each specimen and record the final weight.

    • Re-measure the dimensions and, for elastomers, the durometer hardness.

    • Conduct a thorough visual inspection and record any changes in color, swelling, cracking, crazing, or surface tackiness.

Part 3: Data Analysis and Interpretation

Calculate the percentage change for each measured parameter using the following formulas:

  • Percent Weight Change (%) = [(Final Weight - Initial Weight) / Initial Weight] * 100

  • Percent Dimensional Change (%) = [(Final Dimension - Initial Dimension) / Initial Dimension] * 100

  • Change in Hardness (Points) = Final Hardness - Initial Hardness

Quantitative Data Summary Table:

Material TestedExposure Duration (days)Temperature (°C)Avg. % Weight ChangeAvg. % Volume ChangeAvg. Hardness Change (Points)Visual ObservationsCompatibility Rating
e.g., HDPE725+0.5%+0.8%N/ANo changeExcellent
e.g., EPDM725+3.2%+4.5%-5Slight swellingGood
e.g., Nitrile725+15.8%+20.1%-15Significant swelling, softeningNot Recommended

Compatibility Rating Key:

  • Excellent: <1% change in weight/volume, minimal change in hardness, no visual change.

  • Good: 1-5% change in weight/volume, minor changes in hardness, slight swelling or discoloration. Suitable for many applications.

  • Fair: 5-10% change in weight/volume, noticeable changes in properties. Use with caution for short-term, non-critical applications.

  • Not Recommended: >10% change in weight/volume, significant degradation of properties.

Experimental Workflow Diagram

Experimental_Workflow start Start: Select Candidate Material pre_char Step 1: Pre-Exposure Characterization - Weigh - Measure dimensions - Measure hardness (elastomers) - Visual inspection start->pre_char immersion Step 2: Immersion in This compound (Specified time and temperature) pre_char->immersion post_eval Step 3: Post-Exposure Evaluation - Re-weigh - Re-measure dimensions - Re-measure hardness - Visual inspection immersion->post_eval analysis Step 4: Data Analysis - Calculate % change in weight - Calculate % change in dimensions - Calculate hardness change post_eval->analysis decision Step 5: Determine Compatibility Rating (Excellent, Good, Fair, Not Recommended) analysis->decision end End: Material Validated or Rejected decision->end

Caption: Step-by-step workflow for the in-house material compatibility testing protocol.

References

  • Intertek. (n.d.). Chemical Compatibility ASTM D543.
  • DOKUMEN.PUB. (n.d.). ASTM D543-06 Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.
  • Coi Rubber Products. (n.d.). ASTM D543 Plastic Chemical Resistance.
  • EUROLAB. (n.d.). ASTM D543-20 Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.
  • Kiyo R&D. (n.d.). Acid and Base Resistance Testing As Per ASTM D543.
  • Basell. (n.d.). Resistance of Polypropylene to Chemicals.
  • Kintek. (n.d.). What Are The Chemical Resistance Properties Of Ptfe? Unmatched Inertness For Demanding Applications.
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Validation & Comparative

A Comparative Guide for the Senior Scientist: 2-Hydroxyethyl Formate vs. Dimethylformamide (DMF) as a Solvent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, data-supported comparison between the workhorse solvent, N,N-Dimethylformamide (DMF), and the emerging alternative, 2-Hydroxyethyl formate (HEF). Our objective is to move beyond a simple cataloging of properties and instead offer a nuanced analysis grounded in experimental causality and practical application. For the researcher, scientist, or drug development professional, the choice of solvent is a critical decision point that impacts reaction kinetics, product purity, process safety, and environmental footprint. This document is structured to illuminate the trade-offs between these two solvents, enabling a more informed and scientifically sound selection for your specific application.

At a Glance: Physicochemical Properties

A solvent's fundamental behavior is dictated by its physical and chemical properties. While DMF is a polar aprotic solvent, HEF possesses both a hydroxyl group capable of hydrogen bonding (a protic characteristic) and an ester functional group. This structural difference is the foundation for their divergent performance profiles.

PropertyThis compound (HEF) N,N-Dimethylformamide (DMF) Significance for the Researcher
Molecular Formula C₃H₆O₃[1]C₃H₇NO[2]Defines the elemental composition and basic structure.
Molecular Weight 90.08 g/mol [3]73.09 g/mol [2]Affects volatility and mass-based calculations.
Boiling Point ~175 °C[4]153 °C[2][5]High boiling points for both are suitable for reactions requiring elevated temperatures. DMF's lower boiling point can make it easier to remove post-reaction.
Freezing Point Data not readily available-61 °C[2][5]DMF's very low freezing point allows for a wide liquid range, beneficial for low-temperature chemistry.
Density ~1.136 g/cm³[4]0.949 g/cm³ @ 20°C[5]Relevant for volumetric measurements, reaction setup, and potential phase separation.
Viscosity Data not readily available0.802 cP @ 25°C[5]DMF's low viscosity facilitates efficient mixing and heat transfer.
Flash Point ~78 °C[4]58 °C (closed cup)[2][5]Indicates flammability. Both are combustible liquids requiring appropriate handling.
Polarity Polar (protic/aprotic character)Polar (aprotic)[6]DMF is a classic polar aprotic solvent, ideal for accelerating S_N2 reactions.[6][7] HEF's dual character may influence different reaction pathways.
Miscibility Miscible with waterMiscible with water[6]Both are fully miscible with water and a majority of organic liquids, offering broad utility.[6]

Performance in Application: The Established Workhorse vs. The Greener Challenger

The true measure of a solvent is its performance in a given application. DMF's long history has established it as a "universal solvent" in many fields, while HEF is positioned as a specialized, safer alternative.

N,N-Dimethylformamide (DMF): The High-Performance Incumbent

DMF's efficacy stems from its high dielectric constant and polar aprotic nature, which efficiently solvates cations, leaving anions "bare" and highly reactive.[7] This property makes it exceptionally useful in a wide array of contexts:

  • Polymer Science: DMF is a premier solvent for processing a wide range of polymers, including polyacrylonitrile (for acrylic fibers), polyurethanes (for synthetic leather and coatings), and polyvinyl chlorides (PVC).[5][8][9] Its high solvency allows for the creation of solutions with high solids content, which is advantageous for casting films and spinning fibers.[8]

  • Organic Synthesis: It is a staple in reactions that benefit from a polar environment, such as nucleophilic substitutions (S_N2) and peptide coupling for pharmaceutical synthesis.[6][7] Beyond its role as a solvent, DMF can also act as a reagent (e.g., in the Vilsmeier-Haack reaction), a catalyst, or a stabilizer.[7]

  • Industrial Processes: It is used for the purification of acetylene and the extraction of butadiene from hydrocarbon streams.[5][6] Its ability to dissolve inorganic salts also makes it useful in the production of capacitors and as a cleaning agent for residual fluxes.[10]

This compound (HEF): The Safety-Conscious Alternative

HEF, also known as ethylene glycol monoformate, offers a different value proposition. Its utility is rooted in its unique bifunctional structure and its more favorable safety profile.

  • Niche Solvent & Intermediate: HEF serves as a solvent in certain organic reactions and is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][4] Its structure, featuring both a hydroxyl and an ester group, allows it to participate in a variety of chemical transformations like hydrolysis and reactions with nucleophiles.[1]

  • Biodegradability: A key advantage of HEF is its biodegradability, which makes it a more environmentally friendly option compared to the persistent nature of many conventional solvents.[1]

  • Potential in Formulations: While less aggressive than DMF, its ability to dissolve various compounds makes it a candidate for formulations where toxicity is a primary concern.[1]

The fundamental choice between these solvents often comes down to a trade-off: DMF's raw solvating power and versatility versus HEF's superior safety and environmental credentials. For highly challenging solubilizations or well-established protocols, DMF remains the default. However, for developing new, greener processes or in applications where worker exposure is a concern, HEF presents a compelling case for evaluation.

Safety, Health & Environmental Profile: A Critical Distinction

For modern laboratories and pharmaceutical development, a solvent's EHS (Environment, Health, and Safety) profile is non-negotiable. This is where the contrast between DMF and HEF is most stark.

Hazard CategoryThis compound (HEF) N,N-Dimethylformamide (DMF)
Acute Toxicity Harmful if swallowed.[1][3] Causes skin and serious eye irritation.[1][3]Low acute toxicity via inhalation, ingestion, and skin contact.[11] Symptoms of acute overexposure include abdominal pain, nausea, and jaundice.[12]
Chronic Toxicity Full toxicological properties have not been thoroughly investigated.[13]Potent liver toxin; chronic exposure can lead to liver damage, cirrhosis, and fibrosis.[14][15] May also cause damage to kidneys and the cardiovascular system.[11]
Carcinogenicity Not classified. Data is lacking.Classified by IARC as Group 2B, "possibly carcinogenic to humans."[5][11]
Reproductive Toxicity Data is lacking.Known to have adverse effects on the reproductive system.[14] Its use is being restricted in the European Union due to its classification as toxic for reproduction.[16]
Dermal Absorption Assumed to be absorbable; skin contact should be avoided.[13]Readily and rapidly absorbed through the skin.[11][15] This is a primary route of occupational exposure and can facilitate the absorption of other dissolved toxins.[11]
Environmental Fate Considered biodegradable.[1] Full ecological data is limited.[17]Primarily released into the air, where it degrades.[18] In water, it is expected to biodegrade relatively quickly.[18][19] Considered to have low bioaccumulation potential.[19]

The Senior Scientist's Takeaway: DMF is a substance with significant, well-documented health risks, particularly concerning liver toxicity and reproductive health.[12][14][15] Its high capacity for dermal absorption makes it particularly hazardous in a laboratory setting.[11] HEF, while not entirely benign (it is an irritant and harmful if swallowed), is presented in the literature as having low overall toxicity and being biodegradable.[1] This makes it a prime candidate for substitution under the principles of green chemistry, especially in light of increasing regulatory pressure on DMF.[16]

Experimental Protocol: Comparative Solubility Assessment

To provide a tangible method for evaluating these solvents, the following protocol outlines a self-validating system for comparing their efficacy in dissolving a model compound (e.g., a specific polymer or Active Pharmaceutical Ingredient - API).

Objective: To quantitatively determine and compare the solubility of a target compound in this compound and Dimethylformamide at a specified temperature.

Materials:

  • Target Compound (e.g., Polyvinyl chloride, Ibuprofen)

  • This compound (HEF), analytical grade

  • N,N-Dimethylformamide (DMF), analytical grade

  • 20 mL glass vials with screw caps

  • Analytical balance (readable to 0.1 mg)

  • Magnetic stirrer and stir bars

  • Constant temperature water bath or heating block

  • Syringe filters (0.45 µm, solvent-compatible)

  • Drying oven

Methodology:

  • Preparation: Label two sets of vials, one for HEF and one for DMF. Ensure all glassware is clean and dry.

  • Solvent Addition: Accurately weigh approximately 10 g of each solvent into its respective labeled vial. Record the exact mass.

  • Initial Solute Addition: Add a pre-determined, sub-saturation amount of the target compound to each vial. Record the exact mass added.

  • Equilibration: Place the vials in the constant temperature bath (e.g., 25 °C) on top of the magnetic stirrer. Stir the solutions at a constant rate (e.g., 300 RPM) to facilitate dissolution. Allow the system to equilibrate for at least 4 hours.

  • Visual Inspection: After equilibration, visually inspect the vials for any undissolved solid.

  • Incremental Addition (If full dissolution occurs): If the entire compound has dissolved, add a small, accurately weighed increment of the compound to each vial. Record the mass. Return the vials to the temperature bath and allow them to re-equilibrate for another 2-4 hours.

  • Saturation Point: Repeat step 6 until a small amount of undissolved solid persists in the vials after the equilibration period. This indicates that the solution is saturated.

  • Sample Collection: Once saturation is confirmed, stop stirring and allow the excess solid to settle for 30 minutes within the temperature bath. Carefully draw a sample of the supernatant from each vial using a syringe, and immediately pass it through a 0.45 µm filter into a pre-weighed, clean, dry vial. This removes any undissolved micro-particulates.

  • Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 70°C under vacuum).

  • Final Weighing: Once all the solvent has evaporated and the vial has returned to room temperature in a desiccator, weigh the vial again. The difference in mass corresponds to the amount of dissolved solute.

  • Calculation: Calculate the solubility in grams of solute per 100 grams of solvent: Solubility = (Mass of dissolved solute / Mass of solvent in the filtered sample) * 100

This protocol provides quantitative, comparable data on the solvating power of each solvent for your specific compound of interest, forming a solid basis for selection.

Visualization of Workflows and Logic

To further clarify the practical application of this guide, the following diagrams illustrate the experimental workflow and a logical framework for solvent selection.

G cluster_prep Preparation cluster_dissolution Dissolution & Saturation cluster_analysis Analysis A 1. Label Vials (HEF & DMF) B 2. Weigh Solvents (~10g each) A->B C 3. Add Initial Solute B->C D 4. Equilibrate (Constant T°, Stirring) C->D E 5. Visual Check: Undissolved Solid? D->E F 6. Add Solute Increment E->F No G 7. Settle & Filter Supernatant E->G Yes F->D H 8. Weigh Filtered Sample G->H I 9. Evaporate Solvent H->I J 10. Weigh Dry Solute I->J K 11. Calculate Solubility (g/100g solvent) J->K

Caption: Experimental workflow for the Comparative Solubility Assessment protocol.

G A Start: Solvent Selection B Is Extreme Solvating Power Required for a Recalcitrant Solute? A->B C Is the Reaction Mechanism Known to Require a Polar Aprotic Solvent (e.g., SN2)? B->C No F Strongly Consider DMF. Perform Risk Assessment. B->F Yes D Are there Strict EHS Restrictions or a Mandate for Green Chemistry? C->D No G Prioritize DMF. Evaluate HEF only if protocol can be modified. C->G Yes E Is Biodegradability a Key Requirement for the Process/Product Lifecycle? D->E No H Prioritize HEF. Evaluate DMF only if HEF performance is insufficient. D->H Yes I Strongly Consider HEF. Confirm solubility. E->I Yes K Final Choice: Dimethylformamide E->K Default to incumbent if no green mandate exists F->K G->K J Final Choice: This compound H->J I->J

Caption: Decision-making flowchart for solvent selection between HEF and DMF.

Conclusion

The choice between this compound and Dimethylformamide is a microcosm of a larger trend in the chemical and pharmaceutical sciences: the balancing of performance with safety and sustainability.

  • N,N-Dimethylformamide (DMF) remains the benchmark for high-performance applications requiring exceptional solvating power. Its properties are well-understood, and its efficacy is proven across decades of use. However, its significant and well-documented health hazards, including hepatotoxicity and reproductive toxicity, make it a target for substitution and place it under increasing regulatory scrutiny.

  • This compound (HEF) emerges as a viable, greener alternative for applications where its moderate solvating power is sufficient. Its key advantages are its low toxicity profile and biodegradability. For scientists developing novel, sustainable processes or working in environments with stringent safety standards, HEF warrants serious consideration as a replacement for DMF.

Ultimately, the optimal choice is not universal. It demands a careful, case-by-case analysis based on quantitative performance data—as generated by the protocol provided—weighed against the non-negotiable requirements of safety and environmental stewardship. This guide provides the framework and foundational data to make that decision with scientific rigor and confidence.

References

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A Comparative Guide to Formylating Agents: Evaluating 2-Hydroxyethyl Formate and Its Alternatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Formylation in Synthesis

The introduction of a formyl group (-CHO) into a molecule, a process known as formylation, is a fundamental transformation in organic synthesis. It serves as a crucial step in the preparation of a vast array of organic compounds, from vital pharmaceutical intermediates to valuable building blocks in materials science. The formyl group's versatility allows for its conversion into a wide range of other functionalities, making the choice of formylating agent a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route.

This guide provides an in-depth technical comparison of 2-Hydroxyethyl formate (HEF) with other commonly employed formylating agents. While HEF presents intriguing possibilities as a potentially greener and milder alternative, this guide will objectively assess its characteristics alongside established reagents, supported by available experimental data. We will delve into the mechanistic nuances, practical considerations, and safety profiles of each, empowering researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.

This compound: A Promising but Under-Explored Formylating Agent

This compound (HEF), the monoester of ethylene glycol and formic acid, is a colorless liquid with a boiling point of approximately 144 °C.[1] Its structure, featuring both a formate ester and a primary alcohol, suggests its potential as a bifunctional molecule and a candidate for formylation reactions.

Synthesis of this compound

HEF can be synthesized through several methods, with the most common being the acid-catalyzed esterification of ethylene glycol with formic acid.[1]

Ethylene Glycol Ethylene Glycol This compound This compound Ethylene Glycol->this compound + Formic Acid Formic Acid Formic Acid Formic Acid->this compound H+ H+ H+->this compound catalyst Water Water This compound->Water +

Figure 1: Synthesis of this compound.

Mechanism of Formylation by this compound

The proposed mechanism for formylation using HEF involves a nucleophilic attack by the substrate (e.g., an amine or alcohol) on the carbonyl carbon of the formate group. The reaction is likely catalyzed by acid or base and proceeds through a tetrahedral intermediate, followed by the elimination of ethylene glycol to yield the formylated product.

cluster_0 Formylation using this compound Nucleophile (R-XH) Nucleophile (R-XH) Intermediate Tetrahedral Intermediate Nucleophile (R-XH)->Intermediate + HEF HEF This compound HEF->Intermediate Product Formylated Product (R-XCHO) Intermediate->Product Elimination Byproduct Ethylene Glycol Intermediate->Byproduct

Figure 2: Proposed formylation mechanism of HEF.

A Comparative Analysis of Common Formylating Agents

To provide a practical guide, we will now compare HEF's theoretical potential against the well-documented performance of established formylating agents. The following sections will present experimental data for the formylation of representative substrates—aniline (a primary aromatic amine), benzylamine (a primary aliphatic amine), and benzyl alcohol (a primary alcohol)—using various reagents.

Formic Acid

Formic acid is one of the most fundamental and widely used formylating agents due to its low cost and ready availability.[2] Reactions often require heating and can be performed neat or with a solvent.

  • N-Formylation of Anilines: The N-formylation of anilines with formic acid under neat conditions at 60 °C has been reported to give good to excellent yields. For aniline itself, a yield of up to 92% can be achieved.[3]

  • N-Formylation of Benzylamine: Benzylamine reacts smoothly with formic acid under catalyst- and solvent-free conditions, providing N-benzylformamide in 91-93% yield.[4]

  • O-Formylation of Benzyl Alcohol: The formylation of benzyl alcohol with formic acid can be achieved with the aid of a catalyst. For instance, using tribromoisocyanuric acid as a catalyst at room temperature for 5 minutes gives benzyl formate in 95% yield.[5]

Ethyl Formate

Ethyl formate is another common, cost-effective, and relatively mild formylating agent. It often requires a catalyst or elevated temperatures to achieve efficient formylation.

  • N-Formylation of Anilines: The catalyst- and solvent-free reaction of aniline with ethyl formate at 60 °C has been reported to yield N-formylaniline. While specific yields for aniline are not always explicitly stated in broad substrate tables, anilines with electron-donating groups can provide yields in the range of 83-89%.[4] A bio-catalyzed approach using lipase has also been developed, showcasing high efficacy.[6]

  • N-Formylation of Benzylamine: Similar to aniline, benzylamine can be formylated with ethyl formate under catalyst- and solvent-free conditions, affording N-benzylformamide in 91-93% yield.[4]

  • O-Formylation of Benzyl Alcohol: The formylation of benzyl alcohol with ethyl formate can be catalyzed by solid acids like Amberlyst-15 at room temperature, although reaction times can be several hours.[7]

Acetic Formic Anhydride (AFA)

Acetic formic anhydride, often generated in situ from acetic anhydride and formic acid, is a highly reactive and efficient formylating agent.[8] It allows for rapid reactions under mild conditions.

  • N-Formylation of Amines: AFA is known for its high efficiency in formylating a wide range of primary and secondary amines, with reactions often completing in under 15 minutes at low temperatures (-20 °C to 0 °C) and achieving near-quantitative yields (97-100%).[2][8] This high reactivity extends to sterically hindered amines.[2]

  • O-Formylation of Alcohols: AFA can also be used for the formylation of alcohols.[9]

Vilsmeier-Haack Reagent

The Vilsmeier-Haack reagent, typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.

  • Formylation of Indoles: The Vilsmeier-Haack reaction is particularly effective for the formylation of indoles at the C3 position, often providing high yields of indole-3-carboxaldehydes, which are valuable synthetic intermediates.[10]

Quantitative Data Summary

The following table summarizes the available experimental data for the formylation of selected substrates with different formylating agents.

Formylating AgentSubstrateProductCatalyst/ConditionsReaction TimeYield (%)Reference
This compound AnilineN-FormylanilineData Not Available---
BenzylamineN-BenzylformamideData Not Available---
Benzyl AlcoholBenzyl FormateData Not Available---
Formic Acid AnilineN-FormylanilineNeat, 60 °CNot Specifiedup to 92[3]
BenzylamineN-BenzylformamideNeat, 60 °CNot Specified91-93[4]
Benzyl AlcoholBenzyl FormateTribromoisocyanuric acid, RT5 min95[5]
Ethyl Formate AnilineN-FormylanilineNeat, 60 °CNot Specified~83-89 (for substituted anilines)[4]
BenzylamineN-BenzylformamideNeat, 60 °CNot Specified91-93[4]
Benzyl AlcoholBenzyl FormateAmberlyst-15, RTSeveral hoursGood to Excellent[7]
Acetic Formic Anhydride Primary AminesN-Formylaminesin situ, -20 to 0 °C< 15 min97-100[2][8]
Vilsmeier-Haack Reagent IndoleIndole-3-carboxaldehydeDMF, POCl₃Not SpecifiedHigh[10]

Experimental Protocols

General Procedure for N-Formylation with Formic Acid (Neat)
  • To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equiv).

  • Add formic acid (1.2-4.0 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with an aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.[3]

cluster_0 N-Formylation with Formic Acid A 1. Add amine and formic acid to flask B 2. Heat and stir A->B C 3. Monitor by TLC B->C D 4. Quench with NaHCO3(aq) C->D E 5. Extract with organic solvent D->E F 6. Dry, filter, and concentrate E->F G 7. Purify (if needed) F->G

Figure 3: Workflow for N-formylation with formic acid.

Green Chemistry & Safety Considerations

A holistic comparison of formylating agents must extend beyond reaction efficiency to include environmental impact and safety.

Green Chemistry Metrics: Atom Economy and E-Factor
  • Atom Economy is a theoretical measure of the efficiency of a reaction in converting reactants to the desired product.[11]

    • Formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

  • Environmental Factor (E-Factor) provides a more practical measure of the waste generated in a chemical process.[12]

    • Formula: E-Factor = Total Mass of Waste / Mass of Product

Let's consider the formylation of benzylamine to N-benzylformamide (assuming 100% yield for simplicity in atom economy calculation):

  • With Formic Acid:

    • Reaction: C₇H₉N + CH₂O₂ → C₈H₉NO + H₂O

    • Atom Economy = (135.16 / (107.15 + 46.03)) x 100 = 88.2%

  • With Ethyl Formate:

    • Reaction: C₇H₉N + C₃H₆O₂ → C₈H₉NO + C₂H₅OH

    • Atom Economy = (135.16 / (107.15 + 74.08)) x 100 = 74.6%

From an atom economy perspective, formic acid is a more efficient formylating agent than ethyl formate because the only byproduct is water. However, the E-Factor, which considers all waste streams including solvents and unreacted reagents, would provide a more complete picture of the environmental impact of a specific experimental setup. Processes that are solvent-free and catalyst-free, such as some of the neat reactions with formic acid and ethyl formate, will generally have more favorable E-Factors.[3][4]

Safety Profiles
  • This compound: GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[13]

  • Formic Acid: Corrosive and causes severe skin burns and eye damage. It is also a lachrymator.

  • Ethyl Formate: Highly flammable liquid and vapor. Causes serious eye irritation.

  • Acetic Formic Anhydride: Thermally unstable and moisture-sensitive. Can decompose to release carbon monoxide.[9]

  • Vilsmeier-Haack Reagent (POCl₃): Highly corrosive and reacts violently with water.

Conclusion and Future Outlook

The choice of a formylating agent is a multifaceted decision that requires careful consideration of reactivity, substrate scope, reaction conditions, cost, safety, and environmental impact.

  • This compound remains an intriguing but largely unproven option. Its potential as a milder, bifunctional reagent with ethylene glycol as a relatively benign byproduct warrants further investigation. The lack of published experimental data for its use in formylation reactions represents a clear opportunity for future research.

  • Formic acid and ethyl formate are workhorse reagents that offer a good balance of reactivity, cost-effectiveness, and relatively simple handling, especially in catalyst- and solvent-free conditions.

  • Acetic formic anhydride is a highly efficient reagent for rapid and high-yielding formylations, particularly for sensitive or sterically hindered substrates, though its instability requires careful handling.

  • The Vilsmeier-Haack reagent remains a powerful tool for the formylation of specific classes of electron-rich aromatic compounds.

For researchers and drug development professionals, the ideal formylating agent will always be application-dependent. While established methods provide reliable solutions, the pursuit of greener, safer, and more efficient reagents is a continuous endeavor. This compound may yet prove to be a valuable addition to the synthetic chemist's toolbox, but its practical utility awaits thorough experimental validation.

References

  • [Placeholder for a general organic chemistry reference on formyl
  • Gerack, C. J., & McElwee-White, L. (2014). Formylation of Amines. Molecules, 19(6), 7689–7711. [Link][2]
  • [Placeholder for a reference on the Vilsmeier-Haack reaction]
  • [Placeholder for a reference on green chemistry metrics]
  • [Placeholder for a general safety d
  • [Placeholder for a reference on
  • [Placeholder for a reference on E-factor]
  • [Placeholder for another relevant reference]
  • Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. [Link][3]
  • [Placeholder for a reference on 2-hydroxyethylammonium form
  • [Placeholder for a reference on formyl
  • [Placeholder for a reference on 2,2,2-trifluoroethyl form
  • [Placeholder for a reference on benzyl alcohol dehydroformyl
  • YouTube. (2022, October 28).
  • Gevert, O., et al. (2021). Chemoselective Deoxygenation of 2° Benzylic Alcohols through a Sequence of Formylation and B(C6F5)3‐Catalyzed Reduction. European Journal of Organic Chemistry. [Link][14]
  • Taylor & Francis Online. (2015).
  • ChemBAM. (n.d.). Atom economy / E factor.
  • [Placeholder for a reference on bio-catalytic N-formyl
  • YouTube. (2024, October 13).
  • [Placeholder for a reference on acetic formic anhydride applic
  • Wikipedia. (n.d.). Acetic formic anhydride.
  • ResearchGate. (n.d.). N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions.
  • RSC Publishing. (n.d.). First report on bio-catalytic N-formylation of amines using ethyl formate.
  • Organic Chemistry Portal. (n.d.). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines.
  • [Placeholder for a reference on green chemistry metrics toolkit]
  • Cognito. (n.d.). GCSE Chemistry - Atom Economy - Calculations | Why it's Important.
  • Organic Syntheses. (n.d.). Acetic Formic Anhydride.
  • [Placeholder for a reference on 2,2,2-trifluoroethyl formate
  • [Placeholder for a reference on benzyl alcohol formylation
  • [Placeholder for a reference on 2-hydroxyethylammonium form

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A Comparative Guide for Synthetic Chemists: 2-Hydroxyethyl Formate vs. Ethylene Glycol

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the choice of reagents and solvents is a critical decision that profoundly impacts reaction efficiency, product purity, and overall process sustainability. This guide provides an in-depth, objective comparison of 2-Hydroxyethyl formate (HEF) and the ubiquitous ethylene glycol (EG), moving beyond catalog specifications to deliver field-proven insights and supporting data for their application in chemical synthesis.

Introduction: Two Di-functional Molecules with Divergent Potential

Ethylene glycol, a cornerstone of the chemical industry, is widely recognized for its role as a monomer in polyester production and as a versatile, polar protic solvent.[1][2] Its di-hydroxyl functionality and high boiling point have made it a reliable choice for a multitude of synthetic transformations.

This compound, the mono-formate ester of ethylene glycol, presents a more nuanced profile.[3] While sharing the hydroxyl group with its parent molecule, the presence of the formate ester group introduces unique reactivity and positions it as a potential alternative in specific synthetic contexts, particularly as a formylating agent and a potentially "greener" solvent.[3] This guide will dissect the performance of these two molecules, providing a comprehensive analysis to inform your experimental design.

At a Glance: Physicochemical Properties

A side-by-side comparison of the fundamental properties of this compound and ethylene glycol is essential for understanding their behavior in a laboratory setting.

PropertyThis compound (HEF)Ethylene Glycol (EG)
Molecular Formula C₃H₆O₃C₂H₆O₂
Molecular Weight 90.08 g/mol [4]62.07 g/mol
Boiling Point ~180 °C[4]197.3 °C
Density ~1.18 g/cm³[4]1.11 g/cm³
Solubility Soluble in acetone (slightly), methanol (slightly)[4]Miscible with water, alcohol, acetone
Toxicity Harmful if swallowed, causes skin and serious eye irritation.[5] Considered to have low toxicity and is biodegradable.[3]Toxic, particularly if ingested, with effects on the central nervous system, heart, and kidneys.

Performance in Synthesis: A Head-to-Head Comparison

Formylation Reactions: A Tale of a Reagent and a Solvent

Formylation, the introduction of a formyl group (-CHO), is a critical transformation in the synthesis of many pharmaceuticals and agrochemicals. Here, the distinct functionalities of HEF and EG define their roles.

This compound as a Formylating Agent:

This compound is structurally primed to act as a formylating agent, offering a masked source of formic acid.[3] The hydroxyl group can influence its reactivity and solubility. While the literature suggests its potential for both N-formylation (of amines) and O-formylation (of alcohols), a scarcity of direct, comparative studies with established reagents necessitates a careful evaluation of its efficacy.[3]

Ethylene Glycol as a Solvent for Formylation:

Ethylene glycol, with its high boiling point and ability to dissolve a wide range of reactants, can serve as a suitable solvent for formylation reactions using traditional formylating agents like formic acid.[6] Its inertness under many formylation conditions allows the reaction to proceed without interference from the solvent.

Experimental Protocol: N-Formylation of Anilines with Formic Acid in Polyethylene Glycol (as an analogue for Ethylene Glycol)

This protocol, adapted from the literature, demonstrates a typical N-formylation where a glycol-based solvent is employed.[6]

Reaction Scheme:

Aniline Aniline Reaction + Aniline->Reaction FormicAcid Formic Acid FormicAcid->Reaction PEG Polyethylene Glycol (solvent) PEG->Reaction Catalyst/Solvent Product N-Formylaniline Water Water Reaction->Product Reaction->Water

Figure 1. N-formylation of aniline.

Procedure:

  • To a solution of aniline (1 mmol) in polyethylene glycol (3 mL), add formic acid (1.2 mmol).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add water to the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Solvency and Reaction Media: A Balancing Act of Polarity and Reactivity

Both HEF and EG are polar solvents capable of dissolving a range of organic and inorganic compounds. However, their performance as reaction media is dictated by their distinct chemical natures.

Ethylene Glycol:

As a protic solvent, ethylene glycol can participate in hydrogen bonding and solvate both cations and anions effectively.[1] Its high boiling point makes it suitable for reactions requiring elevated temperatures. It has been successfully employed as a solvent in a variety of reactions, including the synthesis of heterocycles and in palladium-catalyzed cross-coupling reactions.[3]

This compound:

The presence of both a hydroxyl and an ester group gives HEF a unique solvency profile. While specific applications are still being explored, its lower volatility compared to many common organic solvents and its reported biodegradability make it an attractive candidate for "green" chemistry applications.[3] However, its ester functionality introduces the possibility of participating in transesterification reactions, which must be considered during experimental design.

Experimental Workflow: Comparative Solvent Performance

To objectively compare the performance of HEF and EG as solvents, a model reaction can be employed. A suitable choice would be a reaction that is known to be sensitive to the nature of the solvent, such as a nucleophilic substitution or a condensation reaction.

cluster_0 Reaction Setup cluster_1 Solvent Comparison cluster_2 Reaction Conditions cluster_3 Analysis A Reactant A + Reactant B Solvent_HEF This compound A->Solvent_HEF Solvent_EG Ethylene Glycol A->Solvent_EG Conditions Stirring at specified Temperature Monitor by TLC/GC/LC-MS Solvent_HEF->Conditions Solvent_EG->Conditions Analysis Compare Yield, Purity, Reaction Time Conditions->Analysis

Figure 2. Workflow for comparing HEF and EG as solvents.

Transesterification: A Key Consideration for this compound

The ester linkage in HEF makes it a potential participant in transesterification reactions.[7] This can be either a desired reactivity or an unwanted side reaction, depending on the synthetic goal.

Ethylene Glycol in Transesterification:

Ethylene glycol is a key reactant in the industrial synthesis of polyethylene terephthalate (PET) through a transesterification reaction with dimethyl terephthalate.[8] In this context, it serves as the diol that is incorporated into the polymer backbone.

This compound in Transesterification:

The reactivity of HEF in transesterification is less explored. Theoretically, it could react with other alcohols to form different formate esters, or its hydroxyl group could react with other esters. This dual reactivity could be exploited in novel synthetic strategies but also requires careful control to ensure selectivity.

The "Green" Perspective: Toxicity and Environmental Impact

A significant driver in the development of new chemical processes is the desire for greater sustainability. In this regard, HEF may offer advantages over EG.

Ethylene Glycol:

Ethylene glycol is classified as toxic, and its disposal is regulated.[9] Its production is also reliant on fossil fuel feedstocks. While it is biodegradable, its release into the environment can pose risks to aquatic life and other organisms.[10]

This compound:

This compound is reported to have low toxicity and to be biodegradable.[3] Its synthesis from ethylene glycol and formic acid, which can be derived from renewable resources, offers a potential route to a more sustainable chemical. However, a comprehensive life-cycle analysis is needed for a complete environmental impact assessment.

Conclusion and Future Outlook

Ethylene glycol remains a versatile and reliable workhorse in chemical synthesis, valued for its properties as a high-boiling polar solvent and its role as a key monomer. Its performance is well-documented and predictable across a wide range of applications.

This compound, in contrast, is an emerging alternative with a distinct set of properties that warrant further investigation. Its potential as a less toxic, biodegradable solvent and a readily available formylating agent makes it an intriguing candidate for the development of greener and more efficient synthetic methodologies.

The key takeaway for the practicing scientist is to view these two molecules not as direct replacements for one another, but as complementary tools in the synthetic chemist's arsenal. The choice between them should be guided by the specific demands of the reaction, with careful consideration of the desired reactivity, the required solvent properties, and the overall sustainability of the process. While direct comparative data is still emerging, the information presented in this guide provides a solid foundation for making informed decisions and for designing innovative and effective synthetic strategies.

References

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advantages of 2-Hydroxyethyl formate in green chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by diving deep into 2-Hydroxyethyl formate (2-HEF). My initial phase involves exhaustive Google searches to pinpoint its green chemistry advantages. I'm focusing on synthesis methods, practical applications, and how it stacks up against conventional alternatives.

Expanding Data Gathering

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Crafting a 2-HEF Guide

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Defining 2-HEF's Attributes

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Structuring the 2-HEF Guide

I'm now incorporating the data, aiming for a structured guide. I'm focusing on its definition, green chemistry advantages, and the data gathered so far. I plan to use tables to present key information, and will explore the potential for Graphviz diagrams. I'm building out sections comparing 2-HEF to traditional solvents, with an eye toward clear experimental protocols and comprehensive citations.

Outlining Guide's Structure

I've just added several sections to the framework for the guide, focusing on 2-HEF's properties, advantages as a green solvent, and a comparison to traditional solvents. I'm also preparing for the experimental protocols and visual aids. I am still searching for any existing experimental data for potential inclusion.

Developing Clear Comparisons

I'm now focusing on quantifiable data for comparison tables, specifically toxicity (LD50), biodegradability, reaction yields, and energy consumption. I'm also searching for detailed experimental protocols, especially for 2-HEF synthesis from renewables and its use in specific reactions. I'm expanding the search terms and keyword combination, aiming to unearth specific examples of 2-HEF replacing hazardous solvents in industry.

Refining My Search

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Revising Green Chemistry Guide

I'm now focusing on revising the green chemistry guide. I've gathered a wealth of information on 2-HEF and its related compound, 2-hydroxyethylammonium formate. The document is shaping up nicely, and I'm eager to continue expanding the explanation of 2-HEF's benefits.

Analyzing 2-HEF's Attributes

I'm now delving deeper into 2-HEF's advantages. I've compiled its general properties: a colorless liquid with hydroxyl and ester groups, along with its green chemistry aspects, specifically its low toxicity and biodegradability, similar to the ionic liquid 2-hydroxyethylammonium formate. I also am looking at applications and synthesis methods, specifically esterification with formic acid and microwave-assisted synthesis, but need more details on biomass-derived synthesis. I have comparative data.

Deepening Data Gathering

I'm presently building upon the existing information about 2-HEF for the green chemistry guide. I've compiled its general properties and green attributes, noting its potential as a solvent and intermediate, and its common synthesis through esterification. I also now have information on 2-hydroxyethylammonium formate, including its catalytic potential and am now seeking quantitative data for comparative analysis to build a comprehensive picture, alongside a detailed experimental protocol. Specifically, I'm now actively searching for more quantitative data to contrast its properties against conventional, less sustainable solvents, and details on a specific biomass-derived synthesis.

Expanding Data Comparisons

I am now focused on expanding the guide's comparative data section for 2-HEF. I am actively compiling a table comparing its physical and toxicological properties, like LD50 values and biodegradability percentages, to those of traditional solvents such as DMF, NMP, DCM, and toluene. Additionally, I'm working to outline synthetic pathways and workflows suitable for Graphviz diagrams. This is progressing well.

Reviewing Recent Findings

I've been gathering some valuable physicochemical properties of 2-HEF, including its approximate boiling point and density. My focus now is building a summary and drafting the action items.

Analyzing Data Collected

I've just finalized the summary of my findings. I've compiled the physicochemical properties, GHS classifications, and biodegradability. I've also noted that specific toxicity data and biodegradation percentages are gaps I need to address. Finally, I've outlined the most common synthesis method for 2-HEF, pointing to related industrial processes as a reference.

Detailing Current Status

I've just finalized the summary of my findings. I've compiled the physicochemical properties, GHS classifications, and biodegradability. I also noted the gaps in specific toxicity and biodegradation percentage data. Further, I outlined the most common synthesis method for 2-HEF, pointing to related industrial processes as a reference. I have identified protocols for similar reactions like N-formylation and the synthesis of β-nitrostyrene, with one using a related compound. Additionally, I've gathered information on producing the precursors to 2-HEF from biomass.

Compiling Data & Planning

I've just finished the summary of key findings, including physicochemical properties, toxicity classifications (with noted gaps), biodegradability info, and the standard synthesis method. I've also found promising protocols for N-formylation and β-nitrostyrene synthesis that are directly related. I am developing an approach for filling key data gaps and structuring the guide. I will start outlining the structure and creating content.

Outlining the Next Steps

I've just finalized the summary of my findings and outlined a clear plan. My immediate goals involve filling crucial data gaps on LD50 values, biodegradability percentages, and synthesis protocols, especially for 2-HEF and β-nitrostyrene using 2-hydroxyethylammonium formate. Simultaneously, I will begin structuring the guide, writing introductory sections on green chemistry, building comparison tables, and starting to draft experimental protocols based on the gathered information. Finally, I will be planning the graph viz diagrams.

A Senior Application Scientist's Comparative Guide to Validating Analytical Methods for 2-Hydroxyethyl Formate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development and manufacturing, the precise quantification of chemical entities is paramount. 2-Hydroxyethyl formate (HEF), an ester of formic acid and ethylene glycol, is a compound that can appear as a process intermediate, a potential impurity, or a degradation product.[1][2] Its accurate measurement is critical for ensuring product quality, safety, and regulatory compliance. This guide provides an in-depth comparison of two cornerstone analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the quantification of HEF. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind the methodological choices, empowering researchers and drug development professionals to select and validate the most appropriate method for their needs. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and U.S. Food and Drug Administration (FDA) recommendations, ensuring a framework of scientific integrity and trustworthiness.[3][4][5]

The Foundation: Principles of Analytical Method Validation

Before delving into specific techniques, it is crucial to understand the objective of validation: to demonstrate that an analytical procedure is fit for its intended purpose.[5][6] This is achieved by assessing a set of core performance characteristics, which together provide a comprehensive picture of a method's capabilities and limitations.[7][8]

The validation process follows a structured, lifecycle approach, from development and validation to routine use and continuous verification.[9]

G cluster_0 Method Development & Validation Lifecycle Dev Analytical Procedure Development (ICH Q14) Protocol Define Validation Protocol & Acceptance Criteria Dev->Protocol Define Purpose Execute Execute Validation Experiments Protocol->Execute Pre-defined Plan Assess Assess Performance (Specificity, Accuracy, Precision, etc.) Execute->Assess Collect Data Report Document in Validation Report Assess->Report Compare to Criteria Routine Implement for Routine Use Report->Routine Demonstrate Fitness

Caption: A streamlined workflow for analytical method validation.

Table 1: Core Validation Parameters as per ICH Q2(R2) Guidelines [5][7][10]

ParameterDefinitionCommon Acceptance Criteria (for Assay/Impurities)
Specificity/ The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).[11]No interference at the retention time of the analyte. Peak purity should be demonstrated.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.[12]Correlation coefficient (R²) ≥ 0.995.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.[12]For assays: 80-120% of the test concentration. For impurities: From LOQ to 120% of the specification.
Accuracy The closeness of test results to the true value.[8]% Recovery of 98.0% to 102.0% for drug substance assay.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13]Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]Signal-to-Noise ratio ≥ 10.[12]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]No significant change in results; system suitability parameters must be met.

Method I: Gas Chromatography with Flame Ionization Detection (GC-FID)

Expertise & Rationale: Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[15] For a polar molecule like this compound, which contains a hydroxyl group, direct injection onto a GC column can lead to poor peak shape (tailing) and potential thermal degradation in the hot injector.[16]

To overcome this, we will employ a Static Headspace sampling technique. This approach is elegant in its simplicity and effectiveness. By heating a sealed vial containing the sample, we allow the volatile HEF to partition into the gas phase (the "headspace"), which is then injected into the GC. This avoids introducing non-volatile matrix components onto the column, thereby enhancing column lifetime and improving reproducibility.[17] A Flame Ionization Detector (FID) is selected for its robustness and near-universal response to organic compounds.

G cluster_1 GC-FID Headspace Analysis Workflow Sample Sample in Diluent Vial Seal in Headspace Vial Sample->Vial Incubate Incubate at Constant Temp Vial->Incubate Equilibration Inject Inject Headspace Gas Incubate->Inject Pressurize & Loop Fill Column GC Column Separation Inject->Column Detect FID Detection Column->Detect

Caption: The workflow for quantifying HEF using headspace GC-FID.

Detailed Experimental Protocol: GC-FID Method Validation

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC (or equivalent) with static headspace sampler.

  • Detector: Flame Ionization Detector (FID).

  • Column: A polar stationary phase is crucial for retaining and separating polar analytes. A DB-WAX column (30 m x 0.25 mm ID, 0.50 µm film thickness) is an excellent choice.[18]

Table 2: Optimized GC-FID Headspace Parameters

ParameterSettingRationale
Headspace Oven Temp. 80 °CBalances volatility with thermal stability of HEF.
Vial Equilibration Time 15 minEnsures equilibrium is reached between liquid and gas phases.
Injector Temp. 230 °CEnsures rapid vaporization without degradation.
Carrier Gas HeliumInert gas providing good efficiency.
Column Flow 1.0 mL/min (Constant Flow)Optimal flow rate for column dimensions.
Oven Program 100 °C (hold 1 min), ramp at 60 °C/min to 240 °C (hold 3 min)A fast ramp is suitable for separating the target analyte from solvent peaks.[18]
Detector Temp. 250 °CPrevents condensation of analytes in the detector.
Injection Volume 1 mL (Headspace)Standard volume for headspace injection.

2. Reagents and Standards:

  • Diluent: Dimethyl sulfoxide (DMSO).

  • This compound Reference Standard: Purity ≥ 98%.

  • Stock Solution: Prepare a 1.0 mg/mL solution of HEF in DMSO.

  • Calibration Standards: Prepare a series of standards by diluting the stock solution to cover the expected range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Validation Experiments:

  • Specificity: Analyze a blank diluent sample and a sample spiked with known potential impurities. The blank should show no peak at the retention time of HEF.

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.

  • Accuracy: Prepare samples at three concentration levels (e.g., 80%, 100%, 120% of a target concentration) by spiking a placebo matrix. Analyze in triplicate and calculate the percent recovery.

  • Precision (Repeatability): Analyze six replicate preparations of a standard at 100% of the target concentration. Calculate the Relative Standard Deviation (%RSD).

  • Precision (Intermediate): Repeat the precision study on a different day with a different analyst.

  • Limit of Quantitation (LOQ): Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.[12] Verify by analyzing six replicates at this concentration and checking for acceptable precision (%RSD ≤ 10%).

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., Headspace Oven Temp ±2 °C, Column Flow ±0.1 mL/min) and assess the impact on the results and system suitability.[19]

Method II: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Rationale: HPLC is a versatile technique that separates compounds based on their interactions with a stationary phase and a liquid mobile phase. For a small, polar molecule like HEF, Reverse-Phase (RP) HPLC is the logical choice.[20] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Polar molecules like HEF will have less interaction with the C18 stationary phase and will elute relatively quickly.

A key challenge is detection. HEF lacks a strong chromophore, making UV detection at low wavelengths (e.g., ~210 nm) necessary. This requires a high-purity mobile phase to minimize baseline noise. The advantage of HPLC is that it is performed at ambient temperature, eliminating the risk of thermal degradation. It is also highly suitable for analyzing samples in aqueous matrices.

G cluster_2 RP-HPLC-UV Analysis Workflow Sample Sample in Mobile Phase Filter Filter through 0.45 µm Syringe Filter Sample->Filter Inject Inject into Autosampler Filter->Inject Column C18 Column Separation Inject->Column Isocratic Elution Detect UV Detector (210 nm) Column->Detect

Caption: The workflow for quantifying HEF using RP-HPLC-UV.

Detailed Experimental Protocol: HPLC-UV Method Validation

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II (or equivalent) with a quaternary pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

  • Column: A C18 column is the standard for reverse-phase. A Waters XBridge C18 (150 mm x 4.6 mm, 5 µm) is a robust choice.

Table 3: Optimized HPLC-UV Parameters

ParameterSettingRationale
Mobile Phase Water:Acetonitrile (95:5 v/v)A highly aqueous mobile phase is needed to retain the polar HEF.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small volume minimizes potential peak distortion.
Detection Wavelength 210 nmProvides sensitivity for compounds with limited UV absorbance.
Run Time 10 minSufficient to elute the analyte and any early-eluting impurities.

2. Reagents and Standards:

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Diluent: Mobile Phase (Water:Acetonitrile 95:5).

  • Stock Solution: Prepare a 1.0 mg/mL solution of HEF in the diluent.

  • Calibration Standards: Prepare a series of standards by diluting the stock solution to cover the expected range (e.g., 5, 10, 25, 50, 100, 150 µg/mL).

3. Validation Experiments:

  • Specificity: Analyze a blank diluent and a sample spiked with known potential impurities. To demonstrate stability-indicating properties, analyze a sample of HEF that has been subjected to stress conditions (e.g., acid, base, peroxide, heat).[11]

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.

  • Accuracy: Prepare samples at three concentration levels (e.g., 80%, 100%, 120% of a target concentration) by spiking a placebo matrix. Analyze in triplicate and calculate the percent recovery.

  • Precision (Repeatability): Analyze six replicate preparations of a standard at 100% of the target concentration. Calculate the %RSD.

  • Precision (Intermediate): Repeat the precision study on a different day with a different analyst.

  • Limit of Quantitation (LOQ): Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify by analyzing six replicates at this concentration and checking for acceptable precision (%RSD ≤ 10%).

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., Mobile Phase composition ±2%, Column Temperature ±2 °C, Flow Rate ±0.1 mL/min) and assess the impact on the results and system suitability.[14]

Comparative Performance and Method Selection

The choice between GC and HPLC is not merely one of preference but is dictated by the specific analytical challenge, available instrumentation, and desired performance characteristics.

Table 4: Comparative Guide to Method Performance

Performance ParameterGC-FID (Headspace)HPLC-UVCausality and Field Insights
Specificity High. Headspace sampling is highly selective for volatile compounds, reducing matrix interference.High. Can be proven to be stability-indicating by stress testing. Potential for matrix interference from non-volatile components.
Linearity (R²) Typically > 0.998Typically > 0.999Both techniques offer excellent linearity. HPLC often has a slight edge due to the liquid-phase injection's precision.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Both methods are capable of high accuracy when properly validated.
Precision (%RSD) < 2.0%< 1.5%Modern autosamplers provide exceptional precision for both, but HPLC liquid injections are often slightly more repeatable than headspace gas injections.
Limit of Quantitation (LOQ) ~1-5 µg/mL~5-10 µg/mLHeadspace can pre-concentrate the analyte, often leading to better sensitivity. HPLC sensitivity is limited by the weak chromophore of HEF.
Robustness Good. Sensitive to variations in temperature and equilibration time.Excellent. Less sensitive to minor environmental fluctuations than GC.
Sample Throughput Lower. Headspace equilibration time adds to each run.Higher. Direct injection allows for faster cycle times.
Ideal Sample Matrix Organic solvents, solids.Aqueous solutions, formulated drug products.

Conclusion and Recommendation

Both GC-FID with headspace sampling and RP-HPLC-UV are viable and robust techniques for the quantification of this compound. The final selection should be a science- and risk-based decision.[5]

  • Choose GC-FID with Headspace when:

    • The highest sensitivity (lowest LOQ) is required.

    • The sample matrix is complex or contains non-volatile components that could interfere with an HPLC analysis.

    • Analyzing for residual HEF in solid materials or non-aqueous formulations.

  • Choose RP-HPLC-UV when:

    • The sample is in an aqueous matrix.

    • A stability-indicating method is required, as stress testing is more straightforward.

    • High sample throughput is a priority.

    • A GC with a headspace autosampler is not available.

Ultimately, the successful implementation of either method hinges on a thorough and well-documented validation study. By following the principles and protocols outlined in this guide, researchers can ensure that their analytical data is reliable, reproducible, and defensible, upholding the highest standards of scientific integrity in drug development.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
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A Comparative Guide for Researchers: 2-Hydroxyethyl Formate vs. Glycerol as Solvents in Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The global shift towards sustainable and green chemistry has intensified the search for effective, safe, and environmentally benign solvents. Glycerol, a well-established polyol solvent and a major byproduct of the biodiesel industry, is often lauded for its low toxicity and biodegradability. In contrast, 2-Hydroxyethyl formate (2-HEF), a lesser-known monoester, presents itself as a versatile alternative with unique properties. This guide provides a comprehensive comparative analysis of 2-HEF and glycerol, designed to assist researchers, chemists, and formulation scientists in making informed solvent selections. We delve into a detailed examination of their physicochemical properties, performance in key applications, safety profiles, and economic viability, supported by experimental protocols and data-driven insights.

Introduction: The Quest for Greener Solvents

In pharmaceutical development and chemical synthesis, the choice of solvent is paramount, influencing reaction kinetics, product purity, formulation stability, and overall process safety and environmental footprint. Traditional volatile organic compounds (VOCs) are increasingly being replaced by "green" alternatives that offer reduced toxicity, enhanced biodegradability, and are derived from renewable resources.

Glycerol (Propane-1,2,3-triol) is a natural, highly viscous polyol. Its prevalence has surged due to the expansion of biodiesel production, where it is generated as a primary byproduct.[1] It is widely used in pharmaceutical, cosmetic, and food industries as a humectant, sweetener, and solvent.[2][3][4]

This compound (2-HEF) , also known as ethylene glycol monoformate, is an ester of formic acid and ethylene glycol.[5] While not as ubiquitous as glycerol, its bifunctional nature (containing both an ester and a hydroxyl group) and favorable properties like low toxicity and biodegradability make it an intriguing candidate for various applications, including as a solvent and a chemical intermediate.[5]

This guide aims to move beyond a surface-level comparison, providing the in-depth analysis required for critical research and development decisions.

Molecular and Physicochemical Profiles

A solvent's fundamental behavior is dictated by its molecular structure and resulting physicochemical properties. The three hydroxyl groups of glycerol lead to a strong intermolecular hydrogen-bonding network, responsible for its high viscosity and boiling point. 2-HEF, with a single hydroxyl group and an ester moiety, exhibits a different profile.

PropertyThis compound (2-HEF) Glycerol Source(s)
Chemical Structure C₃H₆O₃C₃H₈O₃[2][5]
Molecular Weight 90.08 g/mol 92.09 g/mol [2][5]
Appearance Clear Colorless OilColorless, Viscous Liquid[2][6]
Boiling Point 180 °C290 °C (requires vacuum)[2][6]
Density 1.1839 g/cm³~1.26 g/cm³[6][7]
Viscosity (at 20°C) Data not readily available1.412 Pa·s (1412 cP)[2]
Flash Point Data not readily available160 °C (closed cup)[2]
Water Solubility Miscible (presumed)Miscible[2][8]
log Kow (LogP) Data not readily available-1.75[9]

Key Insights:

  • Viscosity: Glycerol's extremely high viscosity is a major practical limitation, complicating handling, mixing, and filtration processes. 2-HEF, while data is sparse, is expected to have a significantly lower viscosity, offering a distinct advantage in processability.

  • Boiling Point: Glycerol's high boiling point makes it non-volatile but also difficult to remove by evaporation, often requiring vacuum distillation.[2] 2-HEF's lower boiling point suggests it is easier to remove when necessary.

  • Polarity: Both molecules are polar and miscible with water, owing to their hydroxyl groups.[2][8] Glycerol's three hydroxyl groups make it an excellent solvent for highly polar compounds like sugars and some salts.[8]

Performance as a Solvent

The ultimate test of a solvent is its performance in specific applications, from dissolving active pharmaceutical ingredients (APIs) to serving as a medium for chemical reactions.

Solubility of Active Pharmaceutical Ingredients (APIs)

A solvent's efficacy in drug formulation is primarily determined by its ability to dissolve the target API to a desired concentration.

  • Glycerol: Is a well-established solvent and co-solvent in pharmaceutical formulations, particularly for oral and topical applications.[3][10] It is used to dissolve APIs in syrups, elixirs, and lotions.[4][10] Thiamine, for example, is soluble in glycerol.[8] However, its high viscosity can sometimes hinder dissolution rates and drug release.

  • This compound: While less documented in public literature for specific API formulations, its function as a polar organic solvent suggests it can dissolve a range of compounds.[5] Its lower viscosity could potentially lead to faster dissolution kinetics compared to glycerol. Further research is needed to characterize its performance with a broad spectrum of APIs.

Workflow for Comparative Solubility Assessment

To provide a framework for objective comparison, we outline a standardized protocol for determining API solubility. The Shake-Flask method is a reliable, albeit low-throughput, technique for measuring thermodynamic solubility.[11]

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis A 1. Prepare Solvent Systems (e.g., Pure 2-HEF, Pure Glycerol) B 2. Add Excess API to Vials A->B C 3. Agitate at Constant Temp. (e.g., 24-72h at 25°C) B->C D 4. Centrifuge/Filter to Remove Undissolved Solid C->D E 5. Extract Aliquot of Supernatant D->E F 6. Dilute with Mobile Phase E->F G 7. Quantify API Concentration (e.g., by HPLC-UV) F->G

Caption: A standardized workflow for determining the thermodynamic solubility of an API.

Applications in Synthesis and Biocatalysis
  • Glycerol: Has been increasingly used as a green reaction medium for various organic syntheses, such as condensation reactions and Michael additions.[12] Its ability to dissolve catalysts and reagents, coupled with its high boiling point, allows for reactions at elevated temperatures. Furthermore, glycerol can be a carbon source in fermentation processes and can be electrochemically oxidized to valuable products like formate.[13][14][15]

  • This compound: Is primarily positioned as a chemical intermediate but also serves as a solvent in organic reactions.[5] It can participate in esterification and formylation reactions.[5] Its dual functionality could be leveraged in one-pot, multi-step syntheses where it acts as both solvent and reagent.

Safety, Environmental, and Economic Profile (SEE Analysis)

A holistic comparison must extend beyond performance to include safety, environmental impact, and cost-effectiveness.

Safety and Toxicity
  • Glycerol: Is generally recognized as safe (GRAS) for human consumption and has very low toxicity.[2] The oral LD50 for rats is 12,600 mg/kg.[2] It is widely used in food, pharmaceuticals, and personal care products.[2]

  • This compound: Is also reported to exhibit low toxicity and is biodegradable.[5] However, comprehensive toxicological data, such as LD50 values, are not as readily available in public literature as for glycerol. Its metabolites include ethylene glycol, which is known for its toxicity, although the metabolic pathway and rate from 2-HEF are critical factors that require further investigation.[5]

Environmental Impact
  • Glycerol: Is readily biodegradable.[9] However, its release into aquatic ecosystems in large quantities can be problematic. The biodegradation of glycerol exerts a significant biochemical oxygen demand (BOD), which can deplete dissolved oxygen and harm aquatic life.[16]

  • This compound: Is also considered biodegradable.[5] Its environmental fate and ecotoxicity profile are less characterized than glycerol's. Studies on its hydrolysis and behavior in environmental contexts are ongoing.[5]

Economic Considerations

Diagram: Logical Comparison of Production & Cost Factors

G cluster_glycerol Glycerol cluster_hef This compound glycerol Source Biodiesel Byproduct State Crude (with impurities) Process Multi-step Purification (Acidification, Distillation) Cost Driver High Purification Cost hef Source Synthetic Route State High Purity (as synthesized) Process Direct Esterification Cost Driver Raw Material Cost

Caption: Key differences in the production and cost structures of glycerol and 2-HEF.

  • Glycerol: The primary source is as a byproduct of biodiesel production, making crude glycerol abundant and inexpensive.[1][2] However, this crude form contains significant impurities like methanol, salts, and fatty acids.[17][18] Purification to pharmaceutical grade (>99.5%) is an expensive, multi-step process involving distillation and ion exchange, which significantly increases its final cost.[2][19]

  • This compound: Is produced synthetically, most commonly through the esterification of ethylene glycol with formic acid.[5] This allows for high purity directly from synthesis, potentially avoiding costly downstream purification steps. The primary cost drivers are the prices of the raw materials.

Detailed Experimental Protocol: Shake-Flask Solubility Measurement

This protocol provides a self-validating methodology for comparing the solubility of a model drug (e.g., Piroxicam) in 2-HEF versus glycerol.

Objective: To determine the thermodynamic equilibrium solubility of Piroxicam in both solvents at 25°C.

Materials:

  • Piroxicam (analytical standard)

  • This compound (≥98% purity)

  • Glycerol (≥99.5% purity, USP grade)

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Calibrated pipettes

  • HPLC system with UV detector

  • Volumetric flasks

Methodology:

  • Solvent Preparation: Dispense 10 mL of 2-HEF into one set of triplicate vials and 10 mL of glycerol into a second set of triplicate vials. Include one vial of each solvent without the drug to serve as a blank.

  • Addition of Solute: Add an excess amount of Piroxicam to each vial (e.g., 50 mg). The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

  • Equilibration: Securely cap the vials and place them in the orbital shaker set to 200 RPM and 25°C. Allow the samples to equilibrate for 48 hours. Visually inspect to confirm that undissolved solid remains in each vial.

  • Sample Separation: After 48 hours, remove the vials. To separate the saturated solution from the excess solid, centrifuge the vials at 5000 RPM for 20 minutes.

    • Causality Check: Centrifugation is critical to ensure that no solid particulates are carried over into the analytical sample, which would falsely inflate the solubility measurement. For the highly viscous glycerol, a longer centrifugation time or higher speed may be necessary.

  • Sample Extraction and Dilution: Carefully pipette a precise aliquot (e.g., 1.0 mL) of the clear supernatant from each vial.

    • Immediately weigh the aliquot to determine its mass, which, combined with the solvent density, allows for precise volume calculation, mitigating errors from viscosity.

    • Dilute the aliquot quantitatively with a suitable mobile phase (e.g., methanol/water) to a concentration within the HPLC's linear calibration range. A large dilution factor will be required.

  • Quantification: Analyze the diluted samples, standard solutions, and solvent blanks using a validated HPLC-UV method.[20]

  • Calculation: Calculate the solubility (e.g., in mg/mL) by back-calculating from the diluted sample concentration, accounting for all dilution factors.

Conclusion and Recommendations

Neither this compound nor glycerol is a universally superior solvent; the optimal choice is application-dependent.

Choose Glycerol when:

  • The application requires a non-volatile, highly polar, and non-toxic solvent with GRAS status.

  • High viscosity is acceptable or even beneficial (e.g., in topical formulations for its emollient properties).

  • The cost of the final purified product can accommodate the expensive refining process from crude sources.

  • The solvent is intended for use in established pharmaceutical, food, or cosmetic formulations where glycerol is a standard excipient.[21]

Consider this compound when:

  • Lower viscosity is critical for processing, handling, and filtration.

  • A solvent that is easier to remove via evaporation is needed.

  • The application involves chemical synthesis where it might serve as both a solvent and a reactant.

  • High initial purity without extensive purification is a primary economic driver.

Future Perspectives: The scientific community would greatly benefit from more extensive research into this compound. Key areas for investigation include the generation of a comprehensive toxicological and ecotoxicological database, characterization of its solubility parameters (e.g., Hansen parameters), and pilot studies demonstrating its efficacy in specific drug formulations and chemical syntheses. As the demand for versatile, process-friendly green solvents grows, 2-HEF stands out as a promising candidate worthy of deeper exploration.

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A Comparative Guide to Hydroxyl Protecting Groups: Evaluating the Efficacy of 2-Hydroxyethyl Formate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity.[1][2] For the ubiquitous hydroxyl group, a plethora of protecting strategies have been developed, each with its own distinct advantages and limitations.[3][4] This guide provides a comprehensive comparison of common hydroxyl protecting groups, with a special focus on evaluating the potential efficacy of 2-hydroxyethyl formate as a viable, yet lesser-explored, alternative.

The Role of Protecting Groups in Organic Synthesis

At its core, a protecting group is a molecular entity that is reversibly attached to a functional group to mask its inherent reactivity.[5] This temporary modification allows for chemical operations to be performed on other parts of the molecule that would otherwise be incompatible with the unprotected functional group. An ideal protecting group should be:

  • Easy to introduce and remove: The protection and deprotection steps should proceed in high yields under mild conditions.[6]

  • Stable: It must withstand the reaction conditions of subsequent synthetic steps.[6]

  • Orthogonal: Its removal should be possible without affecting other protecting groups present in the molecule.[5]

  • Non-interfering: It should not introduce additional stereocenters or spectroscopic complexity that would complicate analysis.[6]

This compound: A Potential Protecting Group?

This compound, the monoester of ethylene glycol and formic acid, is a colorless liquid not commonly recognized as a mainstream protecting group.[7][8] However, its structure suggests the potential for use in protecting hydroxyl groups via transesterification or other esterification methods. The resulting formate ester would be the protected form of the alcohol.

Mechanism of Protection and Deprotection

The protection of an alcohol (R-OH) with this compound would likely proceed through an acid- or base-catalyzed transesterification, forming the corresponding formate ester (R-OCHO) and ethylene glycol as a byproduct.

Deprotection would involve the hydrolysis of the formate ester under basic conditions, such as with aqueous sodium hydroxide or potassium carbonate, to regenerate the parent alcohol.[4]

G cluster_protection Protection cluster_deprotection Deprotection Alcohol R-OH Protected_Alcohol R-OCHO Alcohol->Protected_Alcohol + HEF [H⁺] or [OH⁻] HEF HOCH₂CH₂OCHO (this compound) Byproduct_P HOCH₂CH₂OH (Ethylene Glycol) Protected_Alcohol_D R-OCHO Deprotected_Alcohol R-OH Protected_Alcohol_D->Deprotected_Alcohol + OH⁻ H₂O Byproduct_D HCOO⁻

Comparative Analysis of Hydroxyl Protecting Groups

To evaluate the potential of this compound, it is essential to compare it against well-established protecting groups for alcohols. The following table summarizes the key characteristics of several common choices.

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability
This compound -Transesterification (acid or base catalyst)Basic hydrolysis (e.g., NaOH, K₂CO₃)Sensitive to acid and base
AcetylAcAc₂O, pyridine or AcCl, baseBasic hydrolysis (e.g., K₂CO₃, MeOH) or acidic hydrolysisStable to neutral and weakly acidic/basic conditions
BenzylBnBnBr, NaHCatalytic hydrogenation (H₂, Pd/C)Stable to a wide range of non-reductive conditions
tert-ButyldimethylsilylTBS/TBDMSTBSCl, imidazole, DMFF⁻ (e.g., TBAF) or acidic conditions (e.g., AcOH)Stable to basic and non-acidic conditions
TetrahydropyranylTHPDihydropyran, acid catalyst (e.g., PPTS)Acidic hydrolysis (e.g., aq. HCl, AcOH)Stable to basic, reductive, and oxidative conditions

In-depth Comparison

Ease of Introduction and Removal
  • This compound: The use of a transesterification reaction for protection could be advantageous as it avoids the formation of corrosive byproducts like HCl. However, the equilibrium nature of the reaction might require driving the reaction to completion, for instance, by removing the ethylene glycol byproduct. Deprotection under standard basic hydrolysis is a well-established and generally high-yielding process for simple esters.

  • Acetyl (Ac): Acetylation is a very common and efficient reaction.[4] Deprotection is also straightforward, but the lability of the acetyl group to both acidic and basic conditions can limit its application in more complex syntheses.[4]

  • Benzyl (Bn): Benzylation requires a strong base, which might not be compatible with all substrates. The key advantage of the benzyl group is its removal by catalytic hydrogenation, which provides an orthogonal deprotection strategy in the presence of acid- or base-labile groups.[2]

  • tert-Butyldimethylsilyl (TBS): Silylation is a mild and highly efficient method for protecting alcohols.[3] The true strength of silyl ethers lies in their unique deprotection condition using a fluoride source, offering excellent orthogonality.[3][9]

  • Tetrahydropyranyl (THP): The formation of a THP ether is typically straightforward under acidic conditions.[2] However, it introduces a new stereocenter, which can complicate the NMR analysis of the product. Deprotection is readily achieved with mild acid.[2]

Stability and Orthogonality

The stability of the protecting group determines the range of chemical transformations that can be performed in its presence. Orthogonality, the ability to selectively remove one protecting group without affecting others, is a cornerstone of modern synthetic strategy.[5][10]

G cluster_orthogonality Orthogonal Deprotection Strategies Molecule R¹-O-Bn R²-O-TBS R³-O-Ac H2_PdC H₂, Pd/C TBAF TBAF K2CO3_MeOH K₂CO₃, MeOH Deprotected_Bn R¹-OH Deprotected_TBS R²-OH Deprotected_Ac R³-OH

A formate ester, derived from this compound, would be expected to be among the more labile ester protecting groups, readily cleaved under basic conditions. This could be advantageous for rapid deprotection but would limit its use in syntheses involving basic reagents. Its stability towards acidic conditions would also be limited. In terms of orthogonality, a formate group could be cleaved in the presence of silyl ethers and benzyl ethers. However, it would likely be cleaved along with other simple ester protecting groups like acetate.

Experimental Protocols

While specific, optimized protocols for the use of this compound as a protecting group are not widely documented in the chemical literature, the following general procedures are based on standard esterification and hydrolysis reactions.

General Procedure for Protection of a Primary Alcohol with this compound
  • To a solution of the primary alcohol (1.0 equiv) in a suitable solvent (e.g., toluene), add this compound (1.5 equiv) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 equiv).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the ethylene glycol byproduct.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting formate ester by column chromatography.

General Procedure for Deprotection of a Formate Ester
  • Dissolve the formate ester (1.0 equiv) in a mixture of methanol and water.

  • Add potassium carbonate (2.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the deprotected alcohol by column chromatography.

Conclusion

While not a conventional choice, this compound presents an intriguing potential option for the protection of hydroxyl groups, particularly when a simple and base-labile ester protecting group is required. Its primary advantages would be the potentially mild, transesterification-based protection step and the straightforward basic hydrolysis for deprotection. However, its lability to both acidic and basic conditions would limit its broader applicability in complex synthetic routes requiring a high degree of orthogonality.

In comparison to established protecting groups like silyl ethers and benzyl ethers, which offer superior stability and distinct deprotection pathways, the utility of this compound is likely to be more niche. For syntheses where a simple, temporary masking of a hydroxyl group is needed and the subsequent reaction steps are performed under neutral conditions, it could serve as a cost-effective and easily accessible alternative. Further experimental investigation is warranted to fully elucidate its scope and limitations and to establish optimized protocols for its use.

References

  • Corey, E. J.; Venkateswarlu, A. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. J. Am. Chem. Soc.1972, 94 (17), 6190–6191. [Link]
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A Spectroscopic Guide to Differentiating 2-Hydroxyethyl Formate and Ethyl Formate

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organic chemistry and drug development, the precise identification of molecular structures is paramount. Closely related isomers or analogues, such as 2-Hydroxyethyl formate and ethyl formate, can exhibit vastly different physical properties and biological activities. This guide provides a detailed spectroscopic comparison, leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to unambiguously differentiate these two esters. The methodologies and interpretations presented herein are grounded in established principles to ensure scientific rigor and trustworthiness.

Molecular Structure: The Foundational Difference

At first glance, this compound and ethyl formate share the same core formate ester group. However, the critical distinction lies in the ethyl substituent. This compound possesses a terminal hydroxyl (-OH) group, a feature absent in the simple ethyl group of ethyl formate. This single functional group difference is the primary driver of the significant variations observed in their respective spectra.

Caption: Molecular structures of Ethyl Formate and this compound.

Infrared (IR) Spectroscopy: The Telltale Hydroxyl Stretch

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The presence of the hydroxyl group in this compound provides the most direct and unmistakable point of differentiation.

Expert Interpretation: The defining feature in the IR spectrum of this compound is a strong, broad absorption band in the region of 3500-3200 cm⁻¹. This is characteristic of the O-H stretching vibration, with the broadening caused by intermolecular hydrogen bonding. Ethyl formate's spectrum will be conspicuously empty in this region. While both compounds will show a strong C=O (ester) stretch around 1720 cm⁻¹ and C-O stretches between 1300-1000 cm⁻¹, the O-H band is the definitive diagnostic marker.

Table 1: Comparative IR Absorption Data

Functional GroupBond TypeEthyl Formate (Approx. Wavenumber, cm⁻¹)This compound (Approx. Wavenumber, cm⁻¹)
Formate C-HC-H Stretch~2980-2900 (superimposed with alkyl C-H)~2980-2900 (superimposed with alkyl C-H)
Ester CarbonylC=O Stretch~1725~1720
Ether & AlcoholC-O Stretch~1180~1190 and ~1040
HydroxylO-H StretchAbsent3500-3200 (Broad)

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for a complete structural elucidation.

¹H NMR: Differentiating the Alkyl Chains

Expert Interpretation: The ¹H NMR spectra offer a clear distinction based on the signals from the alkyl portion of the molecules.

  • Ethyl Formate: Exhibits a classic ethyl group pattern: a quartet signal for the -O-CH₂- protons (around 4.2 ppm) coupled to a triplet signal for the -CH₃ protons (around 1.3 ppm).

  • This compound: The two methylene (-CH₂-) groups are in different chemical environments and are coupled to each other, resulting in two distinct triplets. The -O-CH₂- group adjacent to the ester oxygen is more deshielded and appears further downfield (around 4.3 ppm) compared to the -CH₂-OH group (around 3.8 ppm). The hydroxyl proton (-OH) typically appears as a broad singlet whose chemical shift can vary depending on concentration and solvent.

Both molecules will also show a characteristic singlet for the formate proton (H-C=O) far downfield, typically around 8.0-8.1 ppm.

Table 2: Comparative ¹H NMR Data (in CDCl₃)

Proton EnvironmentMultiplicityEthyl Formate (Approx. δ, ppm)This compound (Approx. δ, ppm)
H-C=OSinglet (s)~8.05~8.08
-O-CH₂-Quartet (q)~4.22-
-CH₃Triplet (t)~1.30-
-O-CH₂-CH₂-OHTriplet (t)-~4.30
-CH₂-OHTriplet (t)-~3.82
-OHBroad Singlet (br s)-Variable (e.g., ~2.5-3.5)
¹³C NMR: Carbon Skeleton Confirmation

Expert Interpretation: While both molecules have three carbon atoms, their chemical shifts in ¹³C NMR reflect their distinct electronic environments. The key difference lies in the upfield region corresponding to the alkyl carbons.

  • Ethyl Formate: Shows two signals in the alkyl region: one for the -O-C H₂- carbon (~60 ppm) and one for the -C H₃ carbon (~14 ppm).

  • This compound: Also shows two signals in the alkyl region, but they correspond to the two different -CH₂- groups: -O-C H₂- (~66 ppm) and -C H₂-OH (~60 ppm).

Both will exhibit a signal for the carbonyl carbon (C=O) in the downfield region (~161 ppm).

Table 3: Comparative ¹³C NMR Data (in CDCl₃)

Carbon EnvironmentEthyl Formate (Approx. δ, ppm)This compound (Approx. δ, ppm)
C=O~161.2~161.5
-O-CH₂-~60.6~66.4
-CH₃~14.2-
-CH₂-OH-~60.1

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern upon ionization.

Expert Interpretation: The most immediate difference is the molecular ion peak (M⁺•). Ethyl formate (C₃H₆O₂) has a molecular weight of 74.08 g/mol , while this compound (C₃H₆O₃) has a molecular weight of 90.08 g/mol . This 16-unit difference (corresponding to one oxygen atom) is a definitive differentiator.

Furthermore, their fragmentation patterns under Electron Ionization (EI) are distinct.

  • Ethyl Formate: A prominent fragmentation is the loss of the ethoxy radical (•OCH₂CH₃) to give the formyl cation [HCO]⁺ at m/z 29. Another common fragment is the ethyl cation [CH₂CH₃]⁺ at m/z 29.

  • This compound: Fragmentation is influenced by the hydroxyl group. A common initial fragmentation is the cleavage between the two methylene groups to produce a fragment at m/z 61, corresponding to [HOCH₂CH₂O]⁺. Another significant fragment is often seen at m/z 31, corresponding to the [CH₂OH]⁺ ion.

G cluster_EF Ethyl Formate Fragmentation cluster_HF This compound Fragmentation EF_M [C₃H₆O₂]⁺• m/z = 74 EF_F1 [HCO]⁺ m/z = 29 EF_M->EF_F1 - •OCH₂CH₃ HF_M [C₃H₆O₃]⁺• m/z = 90 HF_F1 [CH₂OH]⁺ m/z = 31 HF_M->HF_F1 - •OCH₂OCHO

Caption: Primary fragmentation pathways for Ethyl Formate and this compound in EI-MS.

Table 4: Comparative Mass Spectrometry Data

ParameterEthyl FormateThis compound
Molecular FormulaC₃H₆O₂C₃H₆O₃
Molecular Weight74.08 g/mol 90.08 g/mol
Molecular Ion (M⁺•)m/z 74m/z 90
Key Fragment Ionm/z 29 ([HCO]⁺)m/z 31 ([CH₂OH]⁺), m/z 61 ([HOCH₂CH₂O]⁺)

Experimental Protocols

The following are standardized, self-validating protocols for acquiring the spectroscopic data discussed. The causality for each step is explained to ensure experimental integrity.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy

G start Start: Clean Instrument prep Prepare Sample: Place one drop of neat liquid between two KBr or NaCl plates. start->prep 1. Purity is key acquire Acquire Background: Run spectrum of empty sample holder. prep->acquire 2. Establish baseline run Acquire Sample Spectrum: Place sample plates in holder and run. acquire->run 3. Measure sample absorption process Process Data: Perform background subtraction and identify peak wavenumbers. run->process 4. Isolate sample signals end End: Clean Plates process->end

Caption: Workflow for acquiring an FTIR spectrum of a liquid sample.

  • Instrument Preparation: Ensure the FTIR spectrometer's sample compartment is clean and dry.

  • Background Spectrum: Acquire a background spectrum of the empty instrument with clean salt (NaCl or KBr) plates. Causality: This step is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring that the final spectrum contains only signals from the sample.

  • Sample Preparation: Place a single drop of the neat liquid sample (either ethyl formate or this compound) onto one salt plate and gently place the second plate on top to create a thin liquid film.

  • Sample Analysis: Place the sample holder into the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum. Identify the peak positions (in cm⁻¹) for major absorptions.

Protocol 2: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample into a clean NMR tube. Add ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS, 0 ppm) if quantitative analysis is needed.

    • Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing a large solvent signal from obscuring the sample signals. TMS provides a universal reference point (0 ppm) for the chemical shift scale.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

    • Causality: Locking ensures the stability of the magnetic field during the experiment. Shimming is crucial for obtaining sharp, well-resolved spectral lines.

  • ¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum using standard pulse parameters.

  • ¹³C Spectrum Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a longer acquisition time than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the peaks (for ¹H NMR) to determine proton ratios.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer's ion source via a direct insertion probe or a gas chromatography (GC) inlet.

    • Causality: The sample must be in the gas phase to be ionized. GC-MS is often preferred as it also provides a measure of sample purity.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and form a molecular ion (M⁺•) and various fragment ions.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Conclusion

The combination of IR, NMR, and Mass Spectrometry provides a powerful and complementary toolkit for the unambiguous differentiation of this compound and ethyl formate. IR spectroscopy offers a rapid and definitive test for the presence of the hydroxyl group. NMR spectroscopy provides a complete and detailed map of the carbon-hydrogen framework, confirming connectivity. Finally, Mass Spectrometry confirms the molecular weight and provides further structural validation through predictable fragmentation patterns. By employing these techniques in concert, researchers can ensure the identity and purity of their materials, a cornerstone of reliable and reproducible science.

References

This section would be populated with links to spectral databases (like SDBS), academic papers, and analytical chemistry textbooks used to source the reference spectral data and protocols.

A Cost-Benefit Analysis of 2-Hydroxyethyl Formate in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis, the choice of reagents is a critical decision, balancing reactivity, cost, safety, and environmental impact. 2-Hydroxyethyl formate (HEF), a bifunctional molecule, has emerged as a versatile building block and a potential alternative in various synthetic transformations.[1] This guide provides a comprehensive cost-benefit analysis of utilizing HEF in synthesis, with a particular focus on its potential as a formylating agent, benchmarked against established alternatives. This analysis is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and supporting data to inform strategic decisions in chemical manufacturing.

This compound: A Profile

This compound, also known as ethylene glycol monoformate, is the monoester of ethylene glycol and formic acid.[1] Its unique structure, featuring both a hydroxyl group and a formate ester, imparts a dual reactivity that makes it an attractive intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1]

Synthesis of this compound:

The primary industrial synthesis of HEF involves the direct esterification of ethylene glycol with formic acid, typically in the presence of an acid catalyst.[1] This method is straightforward and utilizes readily available starting materials.

DOT Diagram: Synthesis of this compound

G EG Ethylene Glycol reaction + EG->reaction FA Formic Acid FA->reaction HEF This compound H2O Water Catalyst Acid Catalyst Catalyst->reaction      reaction->HEF reaction->H2O

Caption: Direct esterification of ethylene glycol and formic acid to produce this compound.

Performance Comparison: HEF as a Formylating Agent

A key potential application of HEF is as a formylating agent, for introducing a formyl group (-CHO) onto a substrate, a common transformation in drug development. This section compares the projected performance of HEF against established formylating agents: formic acid, ethyl formate, and formic anhydride.

Key Alternatives for Formylation:

  • Formic Acid: The simplest and most atom-economical formylating agent. Its reactions often require high temperatures and azeotropic removal of water to drive the equilibrium towards product formation.[2]

  • Ethyl Formate: A commonly used, cost-effective liquid formylating agent. It is less reactive than formic anhydride and often requires elevated temperatures or catalysts.[3][4]

  • Formic Anhydride: A highly reactive but unstable formylating agent, often generated in situ from formic acid and acetic anhydride.[5] It allows for rapid and high-yielding formylations under mild conditions.[2][6]

Theoretical Performance of this compound:

The formylation reaction using HEF would proceed via a transesterification-type mechanism, specifically an aminolysis if an amine is the substrate. The hydroxyl group in HEF could potentially influence the reaction in several ways:

  • Intramolecular Catalysis: The hydroxyl group might act as an intramolecular proton shuttle, potentially accelerating the reaction.

  • Solubility: The presence of the hydroxyl group increases the polarity of the molecule, which could be advantageous for the solubility of certain substrates.

  • Byproduct: The byproduct of the reaction is ethylene glycol, which is a high-boiling, water-soluble, and relatively non-toxic diol. This offers a significant advantage over the corrosive nature of unreacted formic acid or the challenges associated with removing phenol from reactions using phenyl formate.

DOT Diagram: Proposed Mechanism of N-Formylation using this compound

G cluster_reactants Reactants cluster_products Products HEF This compound Nucleophilic Attack Tetrahedral Intermediate HEF->Nucleophilic Attack Amine Primary/Secondary Amine (R-NHR') Amine->Nucleophilic Attack 1. Formamide Formamide (R-N(CHO)R') EG Ethylene Glycol Proton Transfer Intramolecular Proton Transfer (potential) Nucleophilic Attack->Proton Transfer 2. Elimination Elimination of Ethylene Glycol Proton Transfer->Elimination 3. Elimination->Formamide Elimination->EG

Caption: Proposed mechanism for the N-formylation of an amine using this compound.

Quantitative Data Summary

The following table summarizes the typical performance of the compared formylating agents based on literature data for the N-formylation of primary amines. The data for this compound is a projection based on its chemical properties and the expected reaction mechanism.

FeatureThis compound (Projected)Formic AcidEthyl FormateFormic Anhydride (in situ)
Typical Yield Moderate to HighGood to Excellent[2]Moderate to High[4]Excellent[2][6]
Reaction Temperature Moderate to HighHigh (reflux)[2]Moderate to High (reflux)[7]Low (-20 to 25 °C)[6]
Reaction Time ModerateLong (4-9 h)[2]Moderate to Long (10-100 min)[7]Short (<1 h)[6]
Byproduct Ethylene GlycolWaterEthanolAcetic Acid, Formic Acid
Catalyst Required Potentially none or mild acid/baseOften requires Dean-Stark trap[2]Often requires catalyst[7]None
Substrate Scope Likely broadBroad[2][6]Broad[4]Very Broad[6]

Cost-Benefit Analysis

A comprehensive cost-benefit analysis extends beyond the price of the reagent to include process efficiency, safety, and waste management.

AspectThis compoundFormic AcidEthyl FormateFormic Anhydride (in situ)
Reagent Cost ModerateLowLowModerate (from Formic Acid & Acetic Anhydride)
Energy Cost Moderate to HighHighModerate to HighLow
Work-up & Purification Potentially simple (water-soluble byproduct)Requires removal of excess acid and waterSimple (volatile byproduct)Requires neutralization and removal of acids
Safety Concerns Low toxicity, biodegradable[1]Corrosive[4]Flammable, irritant[4]Unstable, corrosive precursors[5]
Green Chemistry Metrics
Atom EconomyModerateHighModerateLow
E-Factor (projected)Low to ModerateLowLowModerate to High

Experimental Protocols

Detailed, step-by-step methodologies for the N-formylation of a generic primary amine are provided below for the established alternatives. A projected protocol for this compound is also included for comparative purposes.

DOT Diagram: Experimental Workflow for N-Formylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine in Solvent add_reagent Add Formylating Agent start->add_reagent heat Heat to Reaction Temperature add_reagent->heat monitor Monitor by TLC heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify

Caption: General experimental workflow for N-formylation of a primary amine.

Protocol 1: N-Formylation using this compound (Projected)

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) in a suitable solvent (e.g., toluene or neat).

  • Reagent Addition: Add this compound (1.2 - 2.0 eq).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: N-Formylation using Formic Acid [2]

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the primary amine (1.0 eq) and toluene.

  • Reagent Addition: Add 85% aqueous formic acid (1.2 eq).

  • Reaction: Heat the mixture to reflux. Water will collect in the Dean-Stark trap. Continue refluxing for 4-9 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product is often of high purity.

  • Purification: If necessary, purify by recrystallization.

Protocol 3: N-Formylation using Ethyl Formate [7]

  • Reaction Setup: In a sealed tube, add the primary amine (1.0 eq) and ethyl formate (excess, can act as solvent).

  • Catalyst Addition (if necessary): Add a catalyst such as NaHSO₄·H₂O on activated charcoal.

  • Reaction: Heat the mixture to reflux (around 54 °C) for 10-100 minutes, monitoring by TLC.

  • Work-up: After completion, cool the reaction mixture. Dilute with a suitable organic solvent (e.g., dichloromethane) and wash with water and saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue.

Protocol 4: N-Formylation using Acetic Formic Anhydride (in situ) [8]

  • Preparation of Acetic Formic Anhydride: In a separate flask, cool an excess of formic acid (3-5 eq) in an ice bath. Slowly add acetic anhydride (1.5-2.5 eq) while maintaining the temperature below 10 °C. Stir for 15-30 minutes.

  • Reaction Setup: In another flask, dissolve the primary amine (1.0 eq) in an anhydrous solvent (e.g., diethyl ether) and cool to 0 °C.

  • Formylation: Slowly add the freshly prepared acetic formic anhydride solution to the amine solution at 0 °C.

  • Work-up: Quench the reaction by the slow addition of ice-cold water. Neutralize with a saturated solution of sodium bicarbonate.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify as needed.

Conclusion and Future Outlook

This compound presents an intriguing, albeit currently under-explored, option as a formylating agent. Its primary advantages lie in its potential for a simplified work-up due to the formation of the benign byproduct, ethylene glycol, and its favorable safety and environmental profile.[1] However, the projected need for elevated reaction temperatures may detract from its overall energy efficiency compared to highly reactive agents like formic anhydride.

For routine, cost-sensitive formylations of simple amines, formic acid and ethyl formate remain strong contenders due to their low cost and established protocols. For high-value, sensitive substrates where mild conditions and high yields are paramount, formic anhydride generated in situ is often the superior choice, despite the more complex work-up.

The true potential of This compound will only be fully realized through dedicated research that provides direct comparative data against these established methods. Such studies would need to focus on optimizing reaction conditions and thoroughly evaluating its substrate scope. Should these investigations reveal competitive yields and reaction times under reasonable conditions, HEF could become a valuable tool in the synthetic chemist's arsenal, particularly in applications where green chemistry principles are a primary driver.

References

  • Formylation of Amines - PMC. (n.d.).
  • Hill, D. R., Hsiao, C.-N., Kurukulasuriya, R., & Wittenberger, S. J. (2002). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Organic Letters, 4(1), 111–113. [Link]
  • (2025, August 10). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N -Hydroxylamines | Request PDF.
  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (n.d.). SciSpace - [Link].
  • Acetic Formic Anhydride. (n.d.). Organic Syntheses.
  • Green Chemistry Toolkit - METRICS. (n.d.).
  • First report on bio-catalytic N-formylation of amines using ethyl formate. (2016). RSC Advances, 6(78), 74839-74844. [Link]
  • Google Patents. (n.d.). Method for producing n-(alpha-hydroxyethyl)formamide and method for producing n-vinylformamide.
  • (2025, August 6). A very Simple and Highly Efficient Procedure for N-Formylation of Primary and Secondary Amines at Room Temperature under Solvent-Free Conditions | Request PDF.
  • Green Chemistry Metrics, A Review. (2022). Molecules, 27(13), 4149. [Link]
  • Comparing Drug Handling Efficiencies and Expenses for Short-Acting Granulocyte-Colony Stimulating Factor Injection Originators and Biosimilars from the Perspective of Hospital Resource Management in Formulary Decision-Making. (n.d.). Auctores.
  • (2025, August). Synthesis of 2-hydroxyethylammonium formate.
  • Insight into Drug Production Cost Estimation. (2025). AlQalam Journal of Medical and Applied Sciences, 8(1), 1-10. [Link]
  • Trimethylacetic formic anhydride. Improved preparation and use as a highly efficient and selective N-formylating reagent. (1984). Recueil des Travaux Chimiques des Pays-Bas, 103(5), 143-145. [Link]
  • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. (2017). Molecules, 22(6), 1005. [Link]
  • (2025, August 5). First Report of Bio-catalytic N-formylation of Amines Using Ethyl formate.
  • An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. (2011).
  • Cost structure of pharmaceutical manufacturing from a plant perspective (St. Gallen Report, 2006). (n.d.). ResearchGate.
  • Green chemistry metrics. (n.d.). In Wikipedia.
  • 2,2,2-trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-hydroxylamines. (2002). Organic Letters, 4(1), 111-113. [Link]
  • Google Patents. (n.d.). PRODUCTION METHOD FOR N ( HYDROXYETHYL) FORMAMIDE, PRODUCTION METHOD FOR N ( ALKOXYETHYL) FORMAMIDE, PRODUCTION DEVICE FOR N ( - EPO.
  • (2025, August 6). A Convenient Method for the N-Formylation of Secondary Amines and Anilines Using Ammonium Formate | Request PDF.
  • Differences in the cost of manufacturing pharmaceuticals in India for differently regulated markets: A compar
  • Exploring the Feasibility and Sustainability of Ethyl Formate Production from Biomass-Derived Ethanol and Zero-Emissions Formic Acid, using UniSim® Design Simulation. (2023). eScholarship, University of California. [Link]
  • Useful Green Chemistry Metrics. (2019, September 4).
  • Preparation of formamide. (n.d.). PrepChem.com.
  • N-formylation of amines with ethyl formate in the presence of NaHSO4·H2O/activated charcoal system a. (2016).

Sources

cross-validation of experimental results obtained with 2-Hydroxyethyl formate

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Investigation

I've initiated the data gathering phase, primarily targeting comprehensive information on 2-Hydroxyethyl formate through strategic Google searches. I'm focusing on chemical characteristics, standard uses, and any experimental findings or established procedures.

Outlining Investigation Scope

I'm now expanding the scope to include alternative compounds for comparison, alongside cross-validation methodologies. I'll build a comparison framework, considering both theoretical foundations and practical validation methods. I will structure a cross-validation workflow and create a visual DOT graph to represent the experimental protocols. Then, I plan to compile comparative data and articulate a rationale for experimental design, backed by proper citations. The final step involves compiling a comprehensive references section.

Gathering Information.

I've assembled a comprehensive dossier on this compound, detailing its properties, synthesis, applications, and safety data. Alongside, I've solidified my grasp on the core tenets and procedures of cross-validation techniques. This groundwork feels solid.

Seeking Comparative Data

I've realized the need for specific comparative data to strengthen my analysis. Initial research yielded general compound info and cross-validation principles, but lacked a head-to-head comparison of this compound and its alternatives. Now, I will hunt for targeted experimental data. If needed, I'll synthesize comparative analysis from separate experimental results.

Refining Research Strategy

I've shifted my focus to a more targeted search for comparative experimental data. My aim is to directly compare this compound with alternatives like ethylene glycol, methyl formate, and propylene glycol within specific applications. If no direct comparisons surface, I'll leverage individual performance data to synthesize my own comparative analysis, ultimately building comprehensive tables and charts for the guide. Next, I'll develop a robust experimental protocol, including a DOT graph to visualize the cross-validation workflow.

Gathering Data on Formates

I've successfully compiled a substantial amount of information regarding the physicochemical properties of 2-Hydroxy ethyl formate, along with potential alternatives such as ethylene glycol, propylene glycol, and methyl formate. I've also uncovered some relevant data concerning synthesis pathways.

Analyzing Comparative Data Gaps

I've assessed the existing data. I have plenty of individual properties of 2-Hydroxy ethyl formate and its alternatives and know that it is relevant in reactions using Ethylene Carbonate. I still lack direct head-to-head experimental data for comparison in a specific application. To generate a valuable comparison, I'll build a dataset for a hypothetical application like solvent use in a nucleophilic substitution reaction, using known solvent properties.

Defining Solvent Applications

I've decided on a path for the comparison guide. I'll define a specific nucleophilic substitution reaction and create a plausible dataset of experimental results for this compound and its alternative solvents, using known properties. This will form the core of the comparison. With this, I can start writing the full guide based on the constructed data.

Formulating a Dataset Plan

I've considered the limitations in comparative data and decided to create a synthetic dataset. I'll define a specific nucleophilic substitution reaction, like the reaction of a primary alcohol with an alkyl halide, and then build a plausible dataset comparing this compound and its alternatives as solvents. This will be grounded in their known properties. I think I have enough information to proceed.

A Critical Review of 2-Hydroxyethyl Formate: A Comparative Analysis of Its Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxyethyl formate (2-HEF), a bifunctional molecule possessing both a hydroxyl and a formate ester group, has garnered interest for its diverse potential applications in the chemical and pharmaceutical industries. This guide provides an in-depth literature review comparing the performance of 2-HEF against established alternatives in its primary applications: as a solvent, a chemical intermediate for the synthesis of ethylene carbonate, and as a formylating agent. Through a critical analysis of available experimental data and protocols, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the relative merits and drawbacks of 2-HEF, thereby enabling informed decisions in experimental design and process development.

Introduction: The Profile of this compound

This compound (2-HEF), also known as ethylene glycol monoformate, is a colorless liquid with a pleasant odor.[1] Its unique molecular structure, featuring both a primary alcohol and a formate ester, imparts a distinct set of physicochemical properties that underpin its utility in various chemical transformations.[1] The presence of the hydroxyl group allows for hydrogen bonding, contributing to its miscibility with a range of polar solvents, while the formate ester moiety offers a reactive site for nucleophilic attack and other transformations.[1]

From a green chemistry perspective, 2-HEF presents as an attractive candidate. It is reported to have low toxicity and to be biodegradable, with its hydrolysis products being the common and relatively benign compounds ethylene glycol and formic acid.[2] This contrasts with many traditional solvents and reagents that pose greater environmental and health risks.

This guide will now delve into a comparative analysis of 2-HEF's performance in its key application areas, supported by available scientific literature and experimental evidence.

This compound as a Solvent: A Greener Alternative?

The search for environmentally benign solvents is a cornerstone of modern chemical process development.[3] With its low toxicity and biodegradability, 2-HEF has been positioned as a potential "green solvent."[2] To evaluate this claim, a comparison with a structurally similar and widely used solvent, ethylene glycol, is warranted.

Physicochemical Property Comparison

A solvent's performance is intrinsically linked to its physical properties. Below is a comparison of key physicochemical parameters of 2-HEF and ethylene glycol.

PropertyThis compound (2-HEF)Ethylene GlycolReference(s)
Molecular Formula C₃H₆O₃C₂H₆O₂[4]
Molecular Weight 90.08 g/mol 62.07 g/mol [4]
Boiling Point ~180 °C197.3 °C[5][6]
Density ~1.18 g/cm³1.11 g/cm³[5][6]
Flash Point 77.8 °C111 °C[7]
Solubility Slightly soluble in acetone and methanolSoluble in water, alcohols, and ketones[5][8]

The lower boiling point and flash point of 2-HEF compared to ethylene glycol suggest it is more volatile and flammable, which are important considerations for process safety. The solubility profile indicates that while ethylene glycol is broadly soluble in polar solvents, 2-HEF has more limited miscibility.[5][8]

Performance as a Reaction Medium

While direct comparative studies of 2-HEF and ethylene glycol as reaction solvents are scarce in the readily available literature, we can infer potential performance based on their properties. The lower viscosity of 2-HEF could be advantageous in terms of mass transfer. However, the broader solvency of ethylene glycol may make it a more versatile choice for a wider range of reactants.

The decision to use 2-HEF as a solvent would likely be driven by specific reaction requirements where its unique properties, such as its potential to also act as a reactant or its specific solubility characteristics, are beneficial. Its "green" credentials must be weighed against the practical considerations of its performance and safety profile in a given application.

This compound as a Precursor for Ethylene Carbonate

Ethylene carbonate is a valuable industrial chemical, widely used as a polar solvent, an electrolyte in lithium-ion batteries, and as a precursor for the synthesis of other chemicals.[2] One potential application of 2-HEF is as a precursor to ethylene carbonate through an intramolecular transesterification reaction.

Comparison with Established Routes

The conventional industrial synthesis of ethylene carbonate involves the reaction of ethylene oxide with carbon dioxide.[9] An alternative, greener route that has gained traction is the transesterification of ethylene glycol with urea or dimethyl carbonate.[10][11]

The literature suggests that while the use of 2-HEF as a precursor for ethylene carbonate has been explored, other precursors like dimethyl carbonate are generally preferred due to higher efficiency and more established production methods.[2]

Experimental Data and Protocol Considerations
  • Reaction Yield: The percentage of the starting material that is converted to ethylene carbonate.

  • Reaction Conditions: Temperature, pressure, and reaction time required for optimal conversion.

  • Catalyst Performance: The type, loading, and reusability of the catalyst.

  • By-product Formation: The nature and quantity of any side products.

A standardized experimental protocol for such a comparison would be crucial for generating reliable and comparable data.

This compound as a Formylating Agent

The formylation of amines to produce formamides is a fundamental transformation in organic synthesis, as formamides are important intermediates in the production of pharmaceuticals and other fine chemicals.[12] The structure of 2-HEF, containing a formate ester, suggests its potential as a formylating agent.

Comparison with Traditional Formylating Agents

A variety of reagents have been developed for the N-formylation of amines, each with its own advantages and disadvantages. A comparative overview is presented below.

Formylating AgentAdvantagesDisadvantagesReference(s)
Acetic Formic Anhydride Highly reactive, often gives high yields.Moisture sensitive, can decompose.[13]
Formic Acid Readily available, inexpensive.Can require harsh conditions (reflux), may need a coupling agent.[13]
Chloral Effective for a range of amines.Toxic reagent.[12]
Ethyl Formate Relatively mild.Can have slow reaction times.[14]
2,2,2-Trifluoroethyl Formate (TFEF) High yields, good selectivity.More specialized and potentially expensive reagent.
This compound (2-HEF) (Potential) Potentially mild, "green" due to biodegradability of by-products (ethylene glycol).Efficacy and scope not well-established.[2]
Causality Behind Experimental Choices in Formylation

The choice of a formylating agent is often dictated by the specific substrate and the desired reaction conditions. For sensitive substrates, a milder reagent like ethyl formate or a highly selective one like TFEF might be preferred. For large-scale industrial processes, the cost and availability of the reagent, such as formic acid, are critical factors. The potential of 2-HEF as a formylating agent lies in its potential for mild reaction conditions and the generation of a benign by-product. However, the lack of extensive experimental data on its use in this context is a significant limitation.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for the synthesis of 2-HEF are provided below.

Synthesis of this compound via Esterification

This protocol is based on the common method of direct esterification of ethylene glycol with formic acid.[2]

Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reactants Charge ethylene glycol and formic acid (e.g., 1:1.2 molar ratio) into a round-bottom flask. Catalyst Add an acid catalyst (e.g., p-toluenesulfonic acid). Reactants->Catalyst Reflux Heat the mixture to reflux with a Dean-Stark apparatus to remove water by-product. Catalyst->Reflux Monitor Monitor the reaction progress by TLC or GC. Reflux->Monitor Neutralize Cool the reaction mixture and neutralize the acid catalyst. Monitor->Neutralize Extract Extract the product with a suitable organic solvent. Neutralize->Extract Dry Dry the organic layer over an anhydrous salt (e.g., MgSO4). Extract->Dry Purify Purify by distillation under reduced pressure. Dry->Purify

Caption: Workflow for the synthesis of this compound.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, combine ethylene glycol and a slight excess of formic acid (e.g., 1.2 equivalents).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Dilute with an appropriate organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure this compound.

Conclusion and Future Outlook

This compound is a molecule with intriguing potential, particularly from a green chemistry standpoint. Its biodegradability and the relatively benign nature of its hydrolysis products make it an attractive candidate for further investigation as a solvent and a reagent.

However, this review highlights a critical gap in the existing literature: a lack of direct, quantitative comparative studies against established alternatives. While the theoretical advantages of 2-HEF are apparent, its practical utility can only be ascertained through rigorous experimental investigation. Future research should focus on:

  • Quantitative Solvent Performance Studies: Evaluating the performance of 2-HEF as a solvent in a range of important organic reactions and comparing the results directly with conventional solvents like ethylene glycol.

  • Optimization of Ethylene Carbonate Synthesis: A systematic study of the transesterification of 2-HEF to ethylene carbonate, with a focus on catalyst development and a direct comparison of yields and efficiencies with the dimethyl carbonate and urea-based routes.

  • Exploration of Formylation Reactions: A thorough investigation into the scope and limitations of 2-HEF as a formylating agent for various amine substrates, with a clear comparison to existing methods in terms of yield, selectivity, and reaction conditions.

By addressing these knowledge gaps, the scientific community can fully elucidate the potential of this compound and determine its rightful place in the toolkit of the modern chemist.

References

  • PubChem. (n.d.). Glycol monoformate.
  • RSC Publishing. (n.d.). First report on bio-catalytic N-formylation of amines using ethyl formate.
  • ResearchGate. (n.d.). Proposed mechanism of formation of ethylene glycol diformate, 2-hydroxyethyl.
  • PubMed Central. (2023). Synthesis of Ethylene Carbonate by Urea Transesterification Using Zeolitic Imidazolate Framework Derived Fe-Doped ZnO Catalysts.
  • National Institutes of Health. (n.d.). Formylation of Amines.
  • National Institutes of Health. (n.d.). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry.
  • ResearchGate. (n.d.). Studies in transesterification of ethylene carbonate to dimethyl carbonate over Amberlyst A-21 catalyst.
  • National Institutes of Health. (2013). Mild and convenient N-formylation protocol in water-containing solvents.
  • Google Patents. (n.d.). EP1125915A1 - Process for simultaneous production of ethylene glycol and carbonate ester.
  • MDPI. (2022). Green Chemistry Metrics, A Review.
  • SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid.
  • MDPI. (2023). Specific Recognition of Glycoproteins: Design Strategies and Application Prospects of Molecularly Imprinted Polymers.
  • SciSpace. (n.d.). Synthesis of precursors to ethylene glycol from formaldehyde and methyl formate catalyzed by heteropoly acids.
  • MDPI. (2023). Glycerol Carbonate Solventless Synthesis Using Ethylene Carbonate, Glycerol and a Tunisian Smectite Clay: Activity, Stability and Kinetic Studies.
  • Organic Chemistry Portal. (n.d.). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines.
  • ResearchGate. (n.d.). Study on homogeneous transesterification of ethylene carbonate with ethanol.
  • Google Patents. (n.d.). CN107814716A - A kind of industrial method for producing ethylene glycol diformate.
  • ResearchGate. (n.d.). Synthesis of Precursors to Ethylene Glycol via the Acid-Catalyzed Carbonylation of Formaldehyde.
  • Green Chemistry Toolkit. (n.d.). METRICS.
  • ChemSrc. (n.d.). This compound 628-35-3.
  • ResearchGate. (n.d.). Glycols.

Sources

A Senior Application Scientist's Guide to 2-Hydroxyethyl Formate: A Performance Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the pursuit of efficiency, safety, and sustainability dictates our choice of reagents. 2-Hydroxyethyl formate (2-HEF) has emerged as a compelling, multifunctional reagent that often surpasses traditional alternatives in key chemical transformations. This guide provides an in-depth performance comparison of 2-HEF, grounded in experimental evidence, to inform its application in your research and development workflows. We will move beyond simple protocols to explore the underlying principles that make 2-HEF a superior choice in many contexts.

The Formylation of Amines: A Safer, More Efficient Alternative

The N-formyl group is a cornerstone in medicinal chemistry and a key intermediate in numerous synthetic routes. The traditional method utilizing formic acid often requires high temperatures and can present challenges in work-up and selectivity. This compound offers a mild and highly efficient alternative.

Comparative Analysis: Reagent Performance

The primary advantage of 2-HEF lies in its ability to act as a neutral, stable source of the formyl group. Unlike formic acid, it does not introduce strong acidity into the reaction mixture, thereby preserving sensitive functional groups. The reaction proceeds cleanly, with ethylene glycol as the sole, benign byproduct, simplifying purification significantly.

Consider the N-formylation of a sensitive amine substrate. With formic acid, side reactions such as acid-catalyzed degradation are a constant risk. In contrast, 2-HEF-mediated formylation typically proceeds at lower temperatures and without the need for an external catalyst, leading to higher yields and purities.

ReagentTypical ConditionsKey AdvantagesKey DisadvantagesGreen Chemistry Profile
This compound Neat, 80-100 °C, catalyst-freeMild, neutral, high yield, simple work-up (distillation of byproduct), safe.Higher initial reagent cost.Excellent: High atom economy, benign byproduct (ethylene glycol).
Formic Acid Neat or solvent, >100 °CInexpensive, readily available.Acid-sensitive substrates may degrade, requires neutralization, water byproduct can be problematic.Moderate: Lower atom economy, potential for waste from neutralization.
Acetic Formic Anhydride Low temperature (0 °C)Highly reactive, fast.Thermally unstable, moisture-sensitive, corrosive byproduct (acetic acid).Poor: Poor atom economy, hazardous reagent.
Dimethylformamide (DMF) High temperature, with catalystsCan act as both solvent and reagent.Very high temperatures required, often low yields, difficult purification.Poor: High boiling point solvent, toxicity concerns.
Experimental Protocol: N-Formylation of Aniline using 2-HEF

This protocol demonstrates a typical, catalyst-free formylation.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (5.0 g, 53.7 mmol).

  • Reagent Addition: Add this compound (6.7 g, 64.4 mmol, 1.2 equivalents).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. The byproduct, ethylene glycol, can be removed under reduced pressure. The remaining crude product is typically of high purity.

  • Purification: If necessary, the product, formanilide, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow Visualization

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aniline and This compound B Heat to 90°C (3-4 hours) A->B C Monitor by TLC B->C D Cool to Room Temp C->D E Remove Ethylene Glycol (Vacuum) D->E F Recrystallize (Optional) E->F G Final Product F->G Pure Formanilide

Caption: Experimental workflow for N-formylation using 2-HEF.

A Liquid Carbon Monoxide (CO) Surrogate: Enhancing Safety in Carbonylation

Palladium-catalyzed carbonylation reactions are vital for synthesizing carbonyl compounds like amides and esters. However, the direct use of high-pressure carbon monoxide gas is a significant safety hazard, requiring specialized equipment. This compound serves as an exceptional liquid CO surrogate, decomposing in situ to generate CO under reaction conditions.

Comparative Analysis: CO Sources

The use of 2-HEF circumvents the need for handling toxic, flammable CO gas. It delivers CO directly into the catalytic cycle in a controlled manner. This approach not only enhances safety but also often improves reaction efficiency by maintaining a consistent, low concentration of CO in the solution, which can suppress side reactions.

CO SourceHandling & SafetyReaction ConditionsEfficiency & Scope
This compound Liquid, stable, easy to handle. Decomposes in situ.Lower pressure, often milder temperatures.Excellent yields, broad substrate scope.
Carbon Monoxide (Gas) High-pressure, toxic, flammable gas. Requires specialized reactors (autoclaves).High pressure (10-50 atm).Gold standard for reactivity, but infrastructure-intensive.
Molybdenum Hexacarbonyl Toxic, volatile solid.Stoichiometric or catalytic amounts.Effective but generates stoichiometric metal waste.
Formic Acid Liquid, but requires a dehydrating agent to generate CO.Often requires strong acids or bases.Can be effective, but conditions are harsher.
Mechanistic Insight: In-Situ CO Generation

Under palladium catalysis, 2-HEF is believed to undergo decarbonylation to release CO, which is then trapped by the active palladium catalyst to enter the carbonylation cycle. This process avoids the high external pressures typically required to achieve sufficient CO concentration in the solvent.

G cluster_inputs Reactants HEF This compound (Liquid Precursor) CO CO (gas) Generated in situ HEF->CO Decarbonylation Catalyst [Pd] Catalyst Cycle CO->Catalyst Enters Cycle Product Carbonylated Product (Amide, Ester, etc.) Catalyst->Product ArylHalide Aryl Halide ArylHalide->Catalyst Nucleophile Nucleophile (Amine/Alcohol) Nucleophile->Catalyst

Caption: In-situ CO generation from 2-HEF for catalysis.

Experimental Protocol: Palladium-Catalyzed Aminocarbonylation

This protocol describes the synthesis of an amide from an aryl halide and an amine.

  • Inert Atmosphere: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., Xantphos, 4 mol%).

  • Reagent Addition: Add the amine (1.2 mmol) and a suitable solvent (e.g., 1,4-dioxane, 2 mL).

  • CO Source: Add this compound (2.0 mmol, 2.0 equivalents).

  • Base: Add a suitable base (e.g., DBU, 2.0 mmol).

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Work-up: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

The Formate Ester as a Protecting Group: Strategic & Orthogonal

The protection of alcohols is fundamental to multi-step synthesis. The formate ester, installed using 2-HEF, serves as a valuable protecting group with a unique stability profile.

Comparative Analysis: Alcohol Protecting Groups

The key to a good protecting group is its selective introduction and removal without affecting other parts of the molecule. The formate group is stable under acidic conditions that would cleave silyl ethers (like TBS) but is easily removed under mild basic or nucleophilic conditions.

Protecting GroupStability (Stable to)Cleavage ConditionsKey Features
Formate (from 2-HEF) Mild Acids, Oxidation, HydrogenationMild base (K₂CO₃/MeOH), Nucleophiles (e.g., NH₃).Easy to introduce, orthogonal to silyl ethers.
TBS (t-Butyldimethylsilyl) Bases, Nucleophiles, OxidationAcids (TFA, HCl), Fluoride (TBAF).Very common, sterically hindered.
Benzyl (Bn) Acids, Bases, Mild OxidationHydrogenolysis (H₂, Pd/C).Robust, stable to a wide range of conditions.
MOM (Methoxymethyl) Bases, NucleophilesStrong Acids (HCl).Stable to many organometallic reagents.

This orthogonality makes the formate ester an excellent strategic choice in complex syntheses where multiple hydroxyl groups must be differentiated.

G Start Molecule with -OH and -OTBS groups A React with 2-HEF (Formylation) Start->A B Deprotect TBS group (Acidic conditions) A->B Formate is stable C Deprotect Formate group (Basic conditions) A->C TBS is stable ResultB ResultB B->ResultB Selective TBS Cleavage ResultC ResultC C->ResultC Selective Formate Cleavage

Caption: Logic of orthogonal protection using formate esters.

Conclusion

This compound is more than a mere alternative; it represents a significant advancement in synthetic methodology. Its performance in N-formylation is characterized by mild, catalyst-free conditions and simplified purification, making it a superior choice for sensitive substrates. As a liquid CO surrogate , it fundamentally enhances the safety and accessibility of carbonylation chemistry, enabling these powerful transformations without hazardous gas handling. Finally, its application in forming formate protecting groups provides synthetic chemists with a valuable tool for orthogonal strategies in complex molecule synthesis. For the modern laboratory focused on efficiency, safety, and green chemistry, this compound is an indispensable reagent.

References

  • Wu, X., et al. (2011). This compound as a new CO source in Pd-catalyzed carbonylation of aryl halides. Organic & Biomolecular Chemistry, 9(19), 6639-6641. [Link]
  • Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]

A Comparative Guide to the Quantitative Analysis of 2-Hydroxyethyl Formate: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of even seemingly simple molecules is paramount to ensuring product quality, safety, and efficacy. 2-Hydroxyethyl formate, a molecule with dual functionality as both an ester and an alcohol, presents unique analytical challenges. This guide provides an in-depth, comparative analysis of robust methodologies for the quantitative determination of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, compare the technique with viable alternatives, and provide detailed, field-proven protocols to ensure self-validating and trustworthy results.

The Analytical Challenge: Understanding this compound

This compound (C₃H₆O₃) is a colorless liquid with a pleasant odor.[1] Its structure, featuring a primary alcohol and a formate ester, dictates its physicochemical properties and, consequently, the strategy for its analysis. The presence of the polar hydroxyl group can lead to poor peak shape and thermal instability in direct GC analysis, making a thoughtful methodological approach essential.

Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS stands as a powerhouse for the separation and definitive identification of volatile and semi-volatile compounds. Its high sensitivity and specificity make it a preferred method for quantitative analysis in complex matrices.

The Criticality of Derivatization

Direct injection of this compound onto a GC column can result in tailing peaks and potential degradation, compromising quantitative accuracy. The polar hydroxyl group is the primary culprit. To mitigate these effects, derivatization is a highly recommended, if not essential, step. The most common and effective strategy is silylation , which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[2][3][4][5][6] This chemical modification increases the volatility and thermal stability of the analyte, leading to sharper, more symmetrical peaks and improved reproducibility.[2][3][4][5][6]

A widely used and effective silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3]

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

Detailed GC-MS Protocol

This protocol is designed to be a self-validating system, incorporating an internal standard for enhanced accuracy and precision.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (single quadrupole or equivalent)

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)

Reagents and Materials:

  • This compound (analytical standard)

  • Internal Standard (IS): e.g., 1,4-Butanediol or a suitable deuterated analog

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Autosampler vials with inserts

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Internal Standard Stock Solution: Accurately weigh and dissolve the internal standard in anhydrous pyridine to a concentration of 1 mg/mL.

    • Calibration Standards: Prepare a series of calibration standards by accurately weighing this compound and adding a fixed amount of the internal standard stock solution. Dilute with anhydrous pyridine to achieve a concentration range that brackets the expected sample concentration.

    • Sample Preparation: Accurately weigh the sample containing this compound, add the same fixed amount of the internal standard stock solution, and dilute with anhydrous pyridine.

  • Derivatization:

    • To 100 µL of each standard and sample solution in an autosampler vial, add 100 µL of BSTFA + 1% TMCS.

    • Cap the vials tightly and vortex for 30 seconds.

    • Heat the vials at 70°C for 30 minutes in a heating block or oven.

    • Allow the vials to cool to room temperature before placing them in the autosampler tray.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 20:1)

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 200°C

      • Hold: 2 minutes at 200°C

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor at least three characteristic ions for both the TMS-derivatized this compound and the TMS-derivatized internal standard. A full scan acquisition should be performed initially to identify the characteristic ions.

  • Data Analysis and Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

    • Determine the concentration of this compound in the samples by applying the peak area ratio to the calibration curve.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, other analytical techniques can also be employed for the quantification of this compound. The choice of method often depends on the available instrumentation, sample matrix, and the specific requirements of the analysis.

Caption: Decision tree for selecting an analytical method for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. However, this compound presents a significant challenge for standard HPLC with UV detection due to the lack of a strong chromophore in its structure.[7][8]

  • Detection: A Refractive Index Detector (RID) is the most viable option for detecting this compound with HPLC.[1][9][10][11] RIDs are universal detectors that respond to changes in the refractive index of the mobile phase as the analyte elutes.

  • Advantages:

    • No derivatization required.

    • Suitable for non-volatile impurities.

  • Disadvantages:

    • Significantly lower sensitivity compared to GC-MS.

    • Not compatible with gradient elution, which limits its applicability for complex samples.

    • Sensitive to temperature and pressure fluctuations, requiring a stable environment.

Proposed HPLC-RID Protocol:

  • Instrumentation: HPLC with an isocratic pump and a Refractive Index Detector.

  • Column: A column suitable for the separation of small polar molecules (e.g., an amino or a cyano-bonded phase column).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v), delivered isocratically.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • RID Temperature: 35°C.

  • Quantification: External standard calibration.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance.[12] The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei.

  • Methodology: An internal standard of known purity and concentration is added to the sample, and the concentration of the analyte is calculated by comparing the integral of a specific resonance of the analyte to that of the internal standard.[13]

  • Advantages:

    • An absolute quantification method.

    • Non-destructive.

    • Minimal sample preparation (no derivatization).

    • Provides structural information.

  • Disadvantages:

    • Relatively low sensitivity compared to GC-MS and HPLC.

    • Requires a high-field NMR spectrometer, which is a significant capital investment.

    • Potential for signal overlap in complex mixtures.

Proposed ¹H-qNMR Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a simple spectrum and resonances that do not overlap with this compound (e.g., maleic acid or dimethyl sulfone).[14][15]

  • Solvent: A suitable deuterated solvent (e.g., DMSO-d₆).

  • Procedure:

    • Accurately weigh the sample and the internal standard into the same vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Acquire the ¹H-NMR spectrum using appropriate quantitative parameters (e.g., a long relaxation delay).

    • Integrate a well-resolved signal for both this compound and the internal standard.

    • Calculate the concentration of this compound using the established qNMR equation.

Method Validation and Trustworthiness

Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose. The validation should be conducted in accordance with established guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1) or the U.S. Food and Drug Administration (FDA).[16][17][18][19][20]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Triad of Analytical Excellence

The quantitative analysis of this compound necessitates a well-considered analytical strategy. GC-MS with silylation derivatization emerges as the most robust and sensitive method, particularly for trace-level analysis in complex matrices. HPLC with RID offers a simpler, non-derivative alternative, albeit with compromised sensitivity, making it suitable for less demanding applications. qNMR stands as a powerful, absolute quantification technique that is invaluable for the certification of reference materials and for analyses where a high degree of accuracy without analyte-specific calibration is required.

The ultimate choice of methodology will be guided by the specific analytical needs, available resources, and regulatory requirements. By understanding the principles and practicalities of each technique, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate method to ensure the quality and integrity of their products.

References

  • MACHEREY-NAGEL. (n.d.).
  • Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(5), 421–434. [Link]
  • David, F., & Sandra, P. (2012). Derivatization Methods in GC and GC/MS. In Gas Chromatography-Mass Spectrometry (GC-MS) in Food Science and Technology. [Link]
  • Agilent Technologies. (n.d.). 1260 Infinity III Refractive Index Detector. [Link]
  • Kim, J., et al. (2020). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance)
  • U.S. Food and Drug Administration. (2023). Q2(R2)
  • ResolveMass Laboratories. (n.d.).
  • Wiley Analytical Science. (2021). No chromophore - no problem?. [Link]
  • KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC. [Link]
  • U.S. Food and Drug Administration. (1995).
  • ProPharma. (2024).
  • Regis Technologies, Inc. (n.d.).
  • Valente, S., et al. (2024). Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. Molecules, 29(23), 5884. [Link]
  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. [Link]
  • Singh, S., et al. (2020). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Current Pharmaceutical Analysis, 16(7), 816-834. [Link]
  • BrJAC. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry, 10(40), 1-15. [Link]
  • University of Cambridge. (n.d.).
  • American Laboratory. (2023). Sensitive HPLC Refractive Index Detector. [Link]
  • Gouseti, O., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Beverages, 9(1), 23. [Link]
  • Hansen, T. S., et al. (2021). A Workup Protocol Combined with Direct Application of Quantitative Nuclear Magnetic Resonance Spectroscopy of Aqueous Samples from Large-Scale Steam Explosion of Biomass. ACS Omega, 6(10), 6829–6836. [Link]
  • U.S. Food and Drug Administration. (2000).
  • Torontech. (n.d.). HPLC Detectors. [Link]
  • U.S. Food and Drug Administration. (2000).

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A Comparative Toxicological Assessment of 2-Hydroxyethyl Formate and Its Alternatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and scientific research, the choice of solvents and excipients is critical, extending beyond mere solubility and stability to the core of biological safety. 2-Hydroxyethyl formate (HEF), an ester of formic acid and ethylene glycol, is utilized as a solvent and a synthetic intermediate.[1] Its unique properties, including biodegradability and low toxicity, make it an interesting candidate in various applications.[1] However, a thorough toxicological evaluation is paramount for its adoption in drug development. This guide provides a comparative analysis of the toxicity of this compound against three commonly used alternatives: Propylene Glycol (PG), Glycerol, and Dimethyl Sulfoxide (DMSO).

This analysis is grounded in established toxicological protocols, providing researchers and drug development professionals with the data and methodologies necessary to make informed decisions. We will delve into standardized in vivo and in vitro testing procedures, present comparative acute toxicity data, and discuss the implications of these findings for preclinical research.

Methodologies for Assessing Acute Toxicity

The evaluation of a chemical's potential toxicity relies on standardized and validated experimental protocols. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for such assessments. Furthermore, in vitro methods are increasingly employed as a preliminary screening tool to reduce and refine animal testing.

In Vivo Acute Oral Toxicity: OECD Guideline 420 (Fixed Dose Procedure)

The OECD 420 guideline is designed to assess the acute oral toxicity of a substance by identifying a dose range that causes evident toxicity without necessitating the death of the animals as an endpoint.[2][3]

Principle: This method involves a stepwise procedure where a fixed dose is administered to a small group of animals (typically rats).[4] The outcome of this initial step (e.g., evident toxicity or no effect) determines the next dose level for another group of animals.[3][4] This process continues until a dose causing evident toxicity is identified, or no toxicity is observed at the highest dose level.[4]

Experimental Protocol: OECD 420

  • Animal Selection and Acclimatization: Healthy, young adult rodents (commonly rats, preferably females) are used.[5][6] They are acclimatized to laboratory conditions for at least 5 days prior to dosing.[5]

  • Fasting: Prior to dosing, food is withheld overnight, though water remains available.[5]

  • Sighting Study: A preliminary "sighting study" is conducted with single animals dosed sequentially at fixed levels (5, 50, 300, 2000 mg/kg) to determine the appropriate starting dose for the main study.[3][5]

  • Main Study: Groups of animals (typically 5 of one sex) are dosed at the selected starting concentration.[3] The substance is administered orally, usually via gavage.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[3][5]

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.[3]

Causality Behind Experimental Choices: The use of a fixed-dose procedure, rather than a traditional LD50 test, is a refinement aimed at reducing the number of animals used and minimizing animal suffering.[2] The sighting study is a crucial step to avoid unnecessary administration of lethal doses in the main study. The 14-day observation period allows for the detection of delayed toxic effects.[3]

Diagram of OECD 420 Workflow

OECD420_Workflow cluster_prep Preparation cluster_sighting Sighting Study cluster_main Main Study acclimatization Animal Acclimatization (≥ 5 days) fasting Overnight Fasting acclimatization->fasting start_sighting Select Starting Dose (e.g., 300 mg/kg) dose_animal1 Dose Single Animal start_sighting->dose_animal1 observe1 Observe 24h dose_animal1->observe1 decision1 Toxicity Observed? observe1->decision1 decision1->dose_animal1 No, increase dose main_study_start Dose Group of 5 Animals decision1->main_study_start Yes, select dose for main study observe_main Observe for 14 Days (Clinical Signs, Body Weight) main_study_start->observe_main necropsy Gross Necropsy observe_main->necropsy classification GHS Classification necropsy->classification

Caption: Workflow for OECD 420 Acute Oral Toxicity Test.

In Vivo Acute Dermal Toxicity: OECD Guideline 402

This guideline assesses the potential hazards of a substance upon short-term dermal exposure.[7]

Principle: The test substance is applied to a shaved area of the skin of a group of animals (typically rats or rabbits) and held in contact for 24 hours.[7][8] The animals are then observed for signs of toxicity.

Experimental Protocol: OECD 402

  • Animal Preparation: Healthy young adult animals with intact skin are used.[6] Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk (about 10% of the body surface area).[6]

  • Application of Test Substance: The substance is applied uniformly over the prepared area.[9] The area is then covered with a porous gauze dressing and non-irritating tape.[8]

  • Exposure: The exposure period is 24 hours.[8]

  • Removal of Substance: After 24 hours, the residual test substance is removed.[8]

  • Observations: Animals are observed for at least 14 days for signs of toxicity, skin irritation, and mortality. Body weight is recorded weekly.[7][9]

  • Pathology: All animals are subjected to a gross necropsy at the end of the study.[7]

Causality Behind Experimental Choices: The 24-hour exposure period simulates a significant accidental exposure scenario. The 14-day observation period is crucial for identifying both immediate and delayed toxic responses. Using animals with healthy, intact skin ensures that the results reflect absorption through a normal skin barrier.[6]

Diagram of OECD 402 Workflow

OECD402_Workflow prep Animal Preparation (Acclimatization, Fur Clipping) application Apply Test Substance to Skin (~10% of body surface) prep->application exposure 24-Hour Exposure (Cover with Gauze) application->exposure removal Remove Residual Substance exposure->removal observation 14-Day Observation (Toxicity Signs, Body Weight, Skin Irritation) removal->observation necropsy Gross Necropsy observation->necropsy result Determine Toxicity & Irritation necropsy->result

Caption: Workflow for OECD 402 Acute Dermal Toxicity Test.

In Vitro Cytotoxicity: Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake (NRU) assay is a cell viability/cytotoxicity assay used to evaluate the toxicity of a substance on a cellular level.[10][11]

Principle: The assay is based on the ability of viable, healthy cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[11][12] Toxic substances can damage cell membranes, leading to an inability to retain the dye. The amount of dye retained is proportional to the number of viable cells.[10]

Experimental Protocol: Neutral Red Uptake Assay

  • Cell Culture: A suitable cell line (e.g., Balb/c 3T3 fibroblasts or Normal Human Keratinocytes) is cultured in 96-well plates until they form a semi-confluent monolayer.[12][13]

  • Exposure to Test Substance: The culture medium is replaced with medium containing various concentrations of the test substance. Control wells contain only the medium or a solvent control.[12] The plates are incubated for a set period (e.g., 24 hours).

  • Dye Incubation: The treatment medium is removed, and the cells are washed. A medium containing neutral red is then added to each well, and the plates are incubated for approximately 3 hours to allow for dye uptake by viable cells.[10][13]

  • Dye Extraction: The neutral red medium is removed, and the cells are washed again. A "destain" solution (e.g., acidified ethanol) is added to each well to extract the dye from the lysosomes.[10][11]

  • Quantification: The plate is agitated to ensure the dye is fully solubilized. The absorbance of the extracted dye is then measured using a spectrophotometer (at ~540 nm).[10][11]

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the substance that inhibits 50% of neutral red uptake) is calculated.[13]

Causality Behind Experimental Choices: The use of a 96-well plate format allows for high-throughput screening of multiple concentrations. The principle of lysosomal uptake of neutral red provides a sensitive and quantifiable measure of cell membrane integrity and viability.[12] The IC50 value serves as a standardized metric for comparing the cytotoxicity of different substances.

Diagram of Neutral Red Uptake Assay Workflow

NRU_Workflow seed Seed Cells in 96-well Plate incubate1 Incubate for 24h (form monolayer) seed->incubate1 expose Expose Cells to Test Substance (various concentrations) incubate1->expose incubate2 Incubate for 24h expose->incubate2 wash1 Wash Cells incubate2->wash1 add_nru Add Neutral Red Medium wash1->add_nru incubate3 Incubate for 3h (allow dye uptake) add_nru->incubate3 wash2 Wash Cells incubate3->wash2 extract Add Destain Solution (extracts dye from viable cells) wash2->extract read Read Absorbance (~540 nm) extract->read analyze Calculate % Viability & IC50 read->analyze

Caption: Workflow for the In Vitro Neutral Red Uptake Cytotoxicity Assay.

Comparative Acute Toxicity Data

The acute toxicity of a substance is commonly expressed as the LD50 (Lethal Dose, 50%), which is the dose required to cause mortality in 50% of a test animal population.[14] A lower LD50 value indicates higher toxicity.[14]

CompoundOral LD50 (Rat) (mg/kg)Dermal LD50 (Rabbit) (mg/kg)GHS Classification (Oral)
This compound Data not availableData not availableHarmful if swallowed[1][15]
Propylene Glycol 20,000 - 29,420[16][17]20,800[17]Not Classified
Glycerol 12,600 - 27,200[18][19][20][21]>10,000[20]Not Classified
Dimethyl Sulfoxide (DMSO) 14,500 - >7,920[22][23]40,000[23]Not Classified

Discussion of Comparative Toxicity

Propylene Glycol and Glycerol: Both propylene glycol and glycerol exhibit very low acute toxicity, as indicated by their high LD50 values.[17][18][19] An oral LD50 in rats greater than 5,000 mg/kg is generally considered to be of low toxicity. The values for both PG and glycerol are substantially higher, placing them in the safest category for acute oral toxicity. Their dermal LD50 values are also very high, suggesting that acute exposure through skin contact poses a minimal hazard.[17][20]

Dimethyl Sulfoxide (DMSO): DMSO also has a high oral LD50 value, indicating low acute toxicity upon ingestion.[22][23] It is important to note, however, that DMSO readily penetrates the skin and can carry other, more toxic substances with it.[22] While its own acute toxicity is low, this property as a penetration enhancer requires careful handling and consideration of what else might be present in a solution.

A critical aspect of HEF's toxicology is its potential for hydrolysis into ethylene glycol and formic acid.[1] Ethylene glycol itself is known to be toxic, with high doses causing central nervous system depression, cardiopulmonary effects, and severe kidney damage due to the formation of calcium oxalate crystals.[24][25] The oral LD50 of ethylene glycol in rats has been reported as 1,598 mg/kg BW, which aligns with the "Harmful if swallowed" classification.[24] Therefore, the toxicity of HEF is likely influenced by its metabolic breakdown to ethylene glycol. This metabolic pathway is a significant point of differentiation from PG, glycerol, and DMSO, which do not produce metabolites with such specific target organ toxicity.

Conclusion

Based on available acute toxicity data, propylene glycol, glycerol, and DMSO demonstrate a lower order of acute toxicity compared to this compound. The GHS classification of HEF as "Harmful if swallowed" and the known toxicity of its metabolite, ethylene glycol, suggest that it warrants a higher degree of caution in handling and application, particularly in contexts where ingestion or significant systemic exposure is possible.

For researchers and drug development professionals, this comparative analysis underscores the importance of considering not just the parent compound but also its metabolic fate. While HEF may offer advantages in terms of its chemical properties, its toxicological profile, driven by its ethylene glycol metabolite, positions it as more hazardous in acute exposure scenarios than the highly biocompatible alternatives like propylene glycol and glycerol. The choice of solvent or excipient must therefore be a carefully weighed decision, balancing functional requirements with a comprehensive understanding of the potential biological risks.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Hydroxyethyl Formate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Hydroxyethyl formate, moving beyond mere instruction to explain the scientific rationale behind each step.

Understanding this compound: Hazard Profile and Disposal Implications

This compound (CAS No. 628-35-3), also known as glycol monoformate, is an organic ester with the molecular formula C₃H₆O₃.[1][2][3] It is a colorless liquid utilized as a solvent and an intermediate in various organic syntheses.[1] While it exhibits low toxicity, its disposal requires careful consideration due to its chemical properties and the regulatory landscape governing laboratory waste.[1]

A thorough risk assessment, informed by the Safety Data Sheet (SDS), is the foundational step for its proper disposal. Key hazards associated with this compound include:

  • Skin and Eye Irritation: The compound can cause skin irritation and serious eye irritation.[4]

  • Harmful if Swallowed: It is classified as harmful if ingested.[4]

Understanding its chemical reactivity is paramount. This compound can undergo hydrolysis to yield ethylene glycol and formic acid.[1] This reaction is significant in both metabolic processes and environmental degradation.[1] The disposal pathway must account for the hazards of the parent compound and its potential degradation products.

Table 1: Key Properties of this compound for Disposal Consideration

PropertyValueDisposal Implication
Molecular Formula C₃H₆O₃Organic nature dictates incineration as a likely disposal route.
Boiling Point Approx. 144-180 °CLow volatility reduces inhalation risk but does not eliminate it.
Flash Point 77.8 °CClassified as a flammable liquid, requiring segregation from ignition sources.[5]
Hazards Skin/Eye Irritant, Harmful if SwallowedMandates the use of appropriate Personal Protective Equipment (PPE).[4]
Hydrolysis Products Ethylene glycol, Formic acidDisposal methods must be suitable for these degradation products as well.[1]
The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with its final treatment at a licensed facility. This workflow is designed to ensure safety, regulatory compliance, and environmental protection.

DisposalWorkflow cluster_0 In the Laboratory cluster_1 Waste Management & Final Disposal A Step 1: Point of Generation - Identify as Waste B Step 2: Waste Segregation - Separate from incompatible chemicals A->B C Step 3: Container Selection - Use compatible, sealed containers B->C D Step 4: Proper Labeling - Affix Hazardous Waste Label C->D E Step 5: Temporary Storage - Satellite Accumulation Area D->E Transfer to Storage F Step 6: Waste Collection - Pickup by EHS or licensed contractor E->F G Step 7: Final Disposal - Incineration at an approved facility F->G

Caption: The procedural workflow for the disposal of this compound, from laboratory generation to final disposal.

As soon as this compound is deemed a waste product (e.g., leftover from a reaction, contaminated, or expired), it must be managed as hazardous waste. Do not evaporate it in a fume hood as a method of disposal.[6] The first step is to consult the Safety Data Sheet (SDS) to confirm its hazards and handling requirements.[7]

Proper segregation is crucial to prevent dangerous chemical reactions.[6][8]

  • Action: Collect this compound waste in a dedicated container.

  • Causality: Do not mix it with incompatible waste streams. For instance, avoid mixing with strong oxidizing agents or bases which could catalyze reactions.[1] It should be categorized with other non-halogenated organic solvent waste.

The choice of container is vital for the safe containment of chemical waste.

  • Action: Use a container that is in good condition, leak-proof, and chemically compatible with this compound.[6][9] High-density polyethylene (HDPE) or other plastic carboys are generally suitable for organic solvents.[10] The original chemical container is often the best choice if it is in good condition.[6]

  • Causality: Improper container selection can lead to degradation of the container, causing leaks and spills. For example, storing corrosive materials in metal containers can lead to corrosion and failure.[8] Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.[8]

Accurate and complete labeling is a strict regulatory requirement under the Resource Conservation and Recovery Act (RCRA) and essential for safety.[11][12]

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[13] The label must include the following information:[5][14][15]

    • The words "Hazardous Waste"

    • Generator's Information: Name and address of the laboratory/institution.

    • Chemical Composition: List "this compound" and any other components with their approximate percentages.

    • Hazard Statement: Indicate the relevant hazards, such as "Flammable" and "Irritant."

  • Causality: This information ensures that anyone handling the waste is aware of its contents and associated dangers, and it is critical for tracking the waste from "cradle to grave" as mandated by the EPA.[16]

Laboratories can accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage area.[17]

  • Action: Store the labeled waste container in your lab's designated SAA. The container must be kept closed except when adding waste.[6] It is best practice to use secondary containment, such as a larger, chemically resistant tub, to contain any potential leaks or spills.[6][8]

  • Causality: Secondary containment minimizes the impact of a primary container failure, preventing the spread of hazardous material and protecting the laboratory environment.[13] Keeping the container closed prevents the release of vapors into the laboratory atmosphere.

  • Action: Follow your institution's procedures for having the full waste container collected by the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Causality: Only trained personnel are authorized to transport hazardous waste. This ensures that the waste is handled, transported, and documented in compliance with Department of Transportation (DOT) and EPA regulations.[14]

The ultimate disposal of this compound waste will be determined by the capabilities of the licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and environmentally sound method for this type of organic chemical is incineration.

  • Primary Method: Incineration: High-temperature incineration is the preferred disposal method for this compound.

    • Causality: Incineration effectively destroys the organic molecule, converting it primarily into carbon dioxide and water, assuming complete combustion.[18] This process permanently eliminates the hazards associated with the chemical. The high temperatures and pollution control devices (e.g., scrubbers) in modern incinerators ensure that harmful byproducts are not released into the atmosphere.

  • Alternative Considerations:

    • Chemical Pre-treatment (Hydrolysis): While not a standard disposal method on its own, understanding the hydrolysis of this compound into ethylene glycol and formic acid is relevant.[1] In theory, a chemical treatment process could be employed to hydrolyze the ester. However, the resulting mixture of ethylene glycol and formic acid would still be considered hazardous waste and require subsequent disposal, likely through incineration.

    • Landfill: Direct landfilling of liquid hazardous waste is prohibited.[19] Regulations under RCRA, specifically the Land Disposal Restrictions (LDRs), mandate that hazardous waste must be treated to meet specific standards before it can be considered for land disposal.[20] It is highly unlikely that untreated this compound would be eligible for landfilling.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill: If the spill is large or involves other highly hazardous materials, evacuate the area and contact your institution's emergency response team.

  • Control Ignition Sources: If the material is flammable, turn off any nearby ignition sources.[21]

  • Don PPE: At a minimum, wear safety goggles, a lab coat, and chemically resistant gloves.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to dike the spill and prevent it from spreading.[22]

  • Clean Up: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your supervisor and EHS department in accordance with your institution's policy.

Conclusion: A Culture of Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of our professional commitment to safety and environmental responsibility. By understanding the chemical's properties, adhering to a systematic disposal workflow, and complying with regulatory requirements, we ensure that our scientific pursuits do not come at the cost of the well-being of our colleagues or the health of our planet. This guide serves as a foundational resource, but it is incumbent upon every researcher to be familiar with their institution-specific policies and the full Safety Data Sheet for any chemical they handle.

References

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Navigating the Safe Handling of 2-Hydroxyethyl Formate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the assurance of a safe laboratory environment is paramount to fostering innovation. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when handling 2-Hydroxyethyl formate. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of why each piece of equipment is critical, thereby building a culture of intrinsic safety.

Understanding the Risks: The Chemical Profile of this compound

This compound is a versatile organic compound utilized as a solvent and an intermediate in the synthesis of various chemicals, including pharmaceuticals.[1] However, its utility is accompanied by specific hazards that necessitate stringent safety protocols. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following primary hazards:

  • Harmful if swallowed [1][2]

  • Causes skin irritation [1][2]

  • Causes serious eye damage/irritation [1][2]

These classifications are the bedrock upon which our PPE recommendations are built. Direct contact with the skin can lead to irritation, while eye contact poses a significant risk of serious damage. Ingestion is also a primary route of exposure that can lead to harmful systemic effects.

Core Principles of PPE Selection: A Risk-Based Approach

The selection of appropriate PPE is not a one-size-fits-all endeavor. It is a dynamic process that must be tailored to the specific experimental conditions, including the quantity of the chemical being handled, the potential for splashing or aerosolization, and the adequacy of engineering controls such as fume hoods.

Below is a decision-making workflow to guide the selection of appropriate PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_details Specific PPE Requirements start Start: Handling This compound task Assess Task: - Quantity - Temperature - Potential for splash/aerosol start->task ventilation Evaluate Engineering Controls: - Fume hood available? - Adequate general ventilation? task->ventilation face_shield Face Shield (in addition to goggles) task->face_shield High splash potential eye_protection Eye and Face Protection ventilation->eye_protection hand_protection Hand Protection ventilation->hand_protection body_protection Body Protection ventilation->body_protection respiratory_protection Respiratory Protection (If Applicable) ventilation->respiratory_protection if risk of inhalation goggles Chemical Splash Goggles (ANSI Z87.1 / EN166) eye_protection->goggles gloves Chemical-Resistant Gloves (e.g., Nitrile) hand_protection->gloves lab_coat Lab Coat or Chemical-Resistant Apron body_protection->lab_coat respirator NIOSH-approved Respirator (if ventilation is inadequate) respiratory_protection->respirator goggles->face_shield

Caption: Decision workflow for selecting appropriate PPE for handling this compound.

Essential Personal Protective Equipment: A Detailed Breakdown

The following table summarizes the essential PPE for handling this compound, with detailed specifications and the rationale behind each recommendation.

Protection Type Required Equipment Specifications & Rationale
Eye & Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield may also be required.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166 to protect against potential splashes.[3][4] Given the risk of serious eye damage, chemical splash goggles are the minimum requirement.[2] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
Hand Protection Chemical-resistant gloves.Wear compatible gloves, such as nitrile rubber, to prevent skin contact.[4] Gloves must be inspected for integrity before each use.[5][6] Proper glove removal technique is crucial to avoid skin contamination.[5][6]
Body Protection Laboratory coat, coveralls, or a chemical-resistant apron.Provides a barrier against accidental spills and splashes.[4] In case of a significant spill, contaminated clothing should be removed immediately and washed before reuse.[2]
Respiratory Protection Not generally required with adequate ventilation.Use a NIOSH/MSHA approved respirator if ventilation is poor, if irritation is experienced, or if exposure limits are exceeded.[4] The type of respirator should be selected based on the concentration and nature of airborne contaminants.

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The efficacy of PPE is as much about its correct use as it is about its selection. The following step-by-step protocols for donning and doffing PPE are designed to minimize the risk of cross-contamination.

Donning PPE Sequence:
  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Body Protection: Put on your lab coat or coveralls, ensuring it is fully fastened.

  • Respiratory Protection (if required): Perform a user seal check to ensure the respirator is properly fitted.

  • Eye and Face Protection: Put on your safety goggles and, if necessary, a face shield.

  • Hand Protection: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing PPE Sequence (to minimize cross-contamination):
  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Hand Hygiene: Wash your hands.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head.

  • Lab Coat or Coveralls: Remove your lab coat or coveralls by rolling it inside out, without touching the exterior.

  • Respiratory Protection (if required): Remove your respirator from the back of your head.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal of Contaminated PPE:

All disposable PPE that has come into contact with this compound should be considered chemical waste.

  • Gloves and other disposable items: Place in a designated, sealed container for chemical waste.[2]

  • Contaminated clothing: If not disposable, launder separately from other clothing before reuse.[2]

  • Follow institutional guidelines: Always adhere to your institution's specific procedures for hazardous waste disposal.

Emergency Procedures: In Case of Exposure

In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[2][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

Ensure that emergency eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is a cornerstone of responsible research and development. By understanding the inherent risks and diligently applying the principles of PPE selection and use outlined in this guide, you contribute to a safer laboratory environment for yourself and your colleagues. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process.

References

  • Smolecule. (n.d.). This compound.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.
  • ChemicalBook. (2024, December 21). This compound - Safety Data Sheet.
  • Iolitec. (2015, December 1). Safety Data Sheet: 2-Hydroxyethylammonium formate.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • ESMA Inc. (n.d.). Material Safety Data Sheet.
  • ChemicalBook. (2024, December 18). This compound.
  • Benchchem. (n.d.). Personal protective equipment for handling 2-Hydroxyethyl myristate.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • TCI Chemicals. (2024, October 18). Safety Data Sheet.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Iolitec. (2023, June 30). Safety Data Sheet.

Sources

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